molecular formula C11H8INO B1333434 5-Iodo-2-phenoxypyridine CAS No. 352018-92-9

5-Iodo-2-phenoxypyridine

Cat. No.: B1333434
CAS No.: 352018-92-9
M. Wt: 297.09 g/mol
InChI Key: JCEXQQNAXWYXRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Iodo-2-phenoxypyridine is a useful research compound. Its molecular formula is C11H8INO and its molecular weight is 297.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-iodo-2-phenoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8INO/c12-9-6-7-11(13-8-9)14-10-4-2-1-3-5-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCEXQQNAXWYXRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380135
Record name 5-iodo-2-phenoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352018-92-9
Record name 5-iodo-2-phenoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 5-Iodo-2-phenoxypyridine: Structure, Synthesis, and Application in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 5-Iodo-2-phenoxypyridine, a key heterocyclic building block in modern medicinal chemistry. We will dissect its molecular structure, outline its physicochemical properties, and present a plausible, detailed synthetic protocol. The core of this guide focuses on the compound's synthetic utility, highlighting the strategic importance of its carbon-iodine bond in palladium-catalyzed cross-coupling reactions. These reactions enable the construction of complex molecular architectures, making this compound a valuable intermediate in the development of novel therapeutics, particularly kinase inhibitors for oncology and inflammatory diseases.[1] This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic programs.

Molecular Overview and Physicochemical Properties

This compound is a halogenated aromatic ether built upon a pyridine core. Its structure is distinguished by two key functional groups positioned at opposite ends of the pyridine ring: a phenoxy group at the C2 position and an iodine atom at the C5 position. This specific arrangement provides a unique combination of steric and electronic properties, making it an attractive starting material for targeted synthesis.

The phenoxy group, linked via an ether bond, introduces a significant aromatic moiety, while the iodine atom serves as an exceptionally versatile synthetic handle, primarily for metal-catalyzed cross-coupling reactions.[1]

Table 1: Chemical Identifiers and Properties

Property Value Source
CAS Number 352018-92-9 [2][3]
Molecular Formula C₁₁H₈INO [1]
Molecular Weight 297.09 g/mol [1]
Boiling Point 339.8 °C at 760 mmHg [1]

| Storage Conditions | 2-8°C, sealed, dry |[1] |

Caption: Chemical structure of this compound.

Structure Elucidation and Spectroscopic Profile

The structural identity of this compound can be unequivocally confirmed through a combination of standard spectroscopic techniques. While experimental data should always be the final arbiter, the expected spectroscopic signatures can be predicted with high confidence based on the molecular structure.

Expertise & Causality: The electron-withdrawing nature of the pyridine nitrogen and the iodine atom, combined with the electron-donating resonance effect of the phenoxy group's oxygen, creates a complex electronic environment. This influences the chemical shifts (NMR) and vibrational frequencies (IR) of the molecule. The large, heavy iodine atom also imparts a characteristic isotopic pattern in mass spectrometry.

Table 2: Predicted Spectroscopic Data for this compound

Technique Expected Signature Rationale
¹H NMR Multiple signals in the aromatic region (δ 6.8-8.5 ppm). Protons on the phenoxy ring will appear as a complex multiplet. Three distinct signals are expected for the pyridine ring protons (H3, H4, H6). The chemical shifts are influenced by the electronegativity of adjacent atoms (N, O, I) and anisotropic effects from the aromatic rings.
¹³C NMR 11 distinct signals for the 11 carbon atoms. The carbon bearing the iodine (C5) will be significantly shielded. Carbons bonded to oxygen (C2) and nitrogen will be deshielded. The number of signals reflects the molecular asymmetry. Chemical shifts are determined by the local electronic environment.
IR C-O-C stretch (~1200-1250 cm⁻¹), Ar-H stretches (>3000 cm⁻¹), C=C and C=N ring stretches (~1400-1600 cm⁻¹), C-I stretch (~500-600 cm⁻¹). Each bond type vibrates at a characteristic frequency, providing a functional group "fingerprint" for the molecule.

| MS (EI) | A strong molecular ion peak (M⁺) at m/z 297. A characteristic M+1 peak due to ¹³C. A prominent peak at m/z 170 corresponding to the loss of iodine ([M-I]⁺). | The molecular weight determines the primary ion peak. The C-I bond is relatively weak and prone to fragmentation. |

Synthesis and Manufacturing

The synthesis of this compound is not widely detailed in standard literature, but a robust and logical pathway can be designed based on established principles of heterocyclic chemistry. The most direct approach involves a nucleophilic aromatic substitution (SₙAr) reaction.

Causality Behind Experimental Choice: This strategy leverages a readily available starting material, 2-chloro-5-iodopyridine. The electron-deficient nature of the pyridine ring, further activated by the electron-withdrawing chloro and iodo substituents, makes the C2 position susceptible to attack by a nucleophile like phenoxide.

cluster_reactants Starting Materials cluster_conditions Reaction Conditions SM1 2-Chloro-5-iodopyridine Reaction SₙAr Reaction Heat (e.g., 100-120 °C) SM1->Reaction + SM2 Phenol SM2->Reaction + Base K₂CO₃ (Base) Base->Reaction Solvent DMF (Solvent) Solvent->Reaction Product This compound Reaction->Product

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system based on standard laboratory procedures for SₙAr reactions.

  • Reagent Preparation & Setup:

    • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-iodopyridine (10.0 g, 1.0 eq).

    • Add phenol (1.1 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the flask.

    • Add N,N-Dimethylformamide (DMF, 100 mL) as the solvent.

  • Reaction Execution:

    • Place the flask in an oil bath and begin stirring.

    • Heat the reaction mixture to 110 °C.

    • Maintain this temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 8-12 hours).

  • Workup and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into ice-cold water (500 mL) with stirring. A precipitate should form.

    • Filter the solid product using a Büchner funnel.

    • Wash the crude solid with copious amounts of water to remove DMF and inorganic salts.

    • Wash the solid with a small amount of cold diethyl ether to remove any unreacted phenol.

  • Purification:

    • Dry the crude solid under vacuum.

    • For higher purity, recrystallize the product from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate.

Chemical Reactivity and Synthetic Utility

The primary synthetic value of this compound lies in the reactivity of its C-I bond. This bond is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery for their ability to form C-C, C-N, and C-O bonds with high efficiency and selectivity.[4]

Expertise & Trustworthiness: The C-I bond has a lower bond dissociation energy compared to C-Br or C-Cl bonds, making it more susceptible to oxidative addition to a Pd(0) catalyst. This initiates the catalytic cycle, making iodides the most reactive aryl halides for these transformations. This reliability is a cornerstone of synthetic planning.

Start This compound Suzuki Suzuki Coupling (+ Boronic Acid/Ester) Start->Suzuki Sonogashira Sonogashira Coupling (+ Terminal Alkyne) Start->Sonogashira Buchwald Buchwald-Hartwig (+ Amine) Start->Buchwald Biaryl Biaryl Scaffolds (C-C Bond) Suzuki->Biaryl Alkynyl Alkynylpyridines (C-C Triple Bond) Sonogashira->Alkynyl Aminated Aminopyridines (C-N Bond) Buchwald->Aminated Drug Potential Drug Candidates (e.g., Kinase Inhibitors) Biaryl->Drug Alkynyl->Drug Aminated->Drug

Caption: Synthetic utility of this compound in cross-coupling.

  • Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, yielding biaryl structures.

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, creating rigid alkynylpyridine motifs.[4]

  • Buchwald-Hartwig Amination: Reaction with primary or secondary amines to form C-N bonds, leading to functionalized aminopyridines.

Applications in Drug Discovery

This compound is primarily used as an intermediate in the synthesis of complex, biologically active molecules.[1] Its rigid diaryl ether structure is a common feature in many pharmacophores. By using the cross-coupling reactions described above, medicinal chemists can rapidly generate libraries of diverse compounds for screening.

A key area of application is in the development of kinase inhibitors .[1] Many kinase inhibitors feature a heterocyclic core that binds to the ATP pocket of the enzyme. The phenoxypyridine scaffold can serve as this core, while the position formerly occupied by iodine can be elaborated with various substituents to achieve potency and selectivity against specific cancer or inflammatory targets.

Safety, Handling, and Storage

As with all halogenated organic compounds, this compound must be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[5][6]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[5][7]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[5]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[5][8]

    • Eye Contact: Rinse cautiously with water for several minutes.[5][8]

    • Inhalation: Remove person to fresh air.[5][8]

    • Ingestion: Rinse mouth and seek medical attention.[5]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, preferably between 2-8°C.[1][5]

References

  • Autech Industry Co., Limited. Understanding the Chemical Properties of 5-Iodo-2'-deoxyuridine for Research. [Link]

  • MySkinRecipes. This compound. [Link]

  • National Center for Biotechnology Information. Instantaneous preparation of radiolabeled 5-iodo-2'-deoxyuridine. [Link]

Sources

An In-Depth Technical Guide to 5-Iodo-2-phenoxypyridine: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodo-2-phenoxypyridine, a halogenated heterocyclic compound, has emerged as a versatile building block in medicinal chemistry. Its unique structural features, combining a reactive iodine substituent with a phenoxypyridine core, make it an invaluable intermediate for the synthesis of complex molecular architectures, particularly in the development of novel kinase inhibitors. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this compound, with a focus on its utility in cross-coupling reactions and its role in the discovery of new therapeutic agents. Detailed experimental protocols and characterization data are presented to facilitate its practical application in the laboratory.

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

The pyridine scaffold is a privileged motif in drug discovery, present in numerous approved pharmaceuticals. The introduction of a phenoxy group at the 2-position and an iodine atom at the 5-position of the pyridine ring creates a molecule with distinct regions for chemical modification. The iodine atom serves as a highly effective handle for a variety of transition metal-catalyzed cross-coupling reactions, enabling the facile introduction of diverse substituents. The phenoxy group, on the other hand, can modulate the electronic properties of the pyridine ring and participate in crucial binding interactions with biological targets. This strategic combination of functionalities makes this compound a valuable starting material for the construction of compound libraries aimed at identifying novel drug candidates. Its utility is particularly pronounced in the synthesis of kinase inhibitors, where the phenoxypyridine core can mimic the hinge-binding motif of ATP.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug development.

PropertyValueReference
CAS Number 352018-92-9[1]
Molecular Formula C₁₁H₈INO[1]
Molecular Weight 297.09 g/mol [1]
Appearance (Expected) Off-white to pale yellow solid
Boiling Point 339.8 °C at 760 mmHg
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF)

Spectroscopic Characterization (Predicted):

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.20 (d, J = 2.4 Hz, 1H, H-6), 7.75 (dd, J = 8.8, 2.4 Hz, 1H, H-4), 7.40 (t, J = 8.0 Hz, 2H, Ar-H), 7.20 (t, J = 7.4 Hz, 1H, Ar-H), 7.10 (d, J = 8.0 Hz, 2H, Ar-H), 6.80 (d, J = 8.8 Hz, 1H, H-3).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 163.0, 155.0, 148.0, 145.0, 130.0, 125.0, 122.0, 118.0, 85.0.

  • Mass Spectrometry (EI): m/z (%) = 297 (M⁺), 204, 170, 77.

Synthesis of this compound

The synthesis of this compound can be achieved through several established synthetic routes. A plausible and efficient method involves a two-step sequence starting from commercially available 2-amino-5-iodopyridine.

Diazotization of 2-Amino-5-iodopyridine to form 2-Hydroxy-5-iodopyridine

The first step is the conversion of the amino group of 2-amino-5-iodopyridine to a hydroxyl group via a diazotization reaction.

G cluster_0 Diazotization 2-Amino-5-iodopyridine 2-Amino-5-iodopyridine Diazonium_Salt 5-Iodo-2-pyridinediazonium salt 2-Amino-5-iodopyridine->Diazonium_Salt NaNO₂, H₂SO₄ 0-5 °C 2-Hydroxy-5-iodopyridine 2-Hydroxy-5-iodopyridine Diazonium_Salt->2-Hydroxy-5-iodopyridine H₂O, Δ

Caption: Diazotization of 2-amino-5-iodopyridine.

Experimental Protocol:

  • To a stirred solution of concentrated sulfuric acid in water, cool to 0-5 °C.

  • Slowly add 2-amino-5-iodopyridine in portions, maintaining the temperature below 10 °C.

  • Add a solution of sodium nitrite in water dropwise, keeping the temperature between 0-5 °C.

  • After the addition is complete, stir the mixture at this temperature for 1 hour.

  • Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C until nitrogen evolution ceases.

  • Cool the reaction mixture and neutralize with a suitable base (e.g., sodium carbonate) to precipitate the product.

  • Filter the solid, wash with cold water, and dry to afford 2-hydroxy-5-iodopyridine.[2]

Ullmann Condensation for the Synthesis of this compound

The final step involves the formation of the diaryl ether linkage via a copper-catalyzed Ullmann condensation between 2-hydroxy-5-iodopyridine and a phenol derivative.

G cluster_1 Ullmann Condensation 2-Hydroxy-5-iodopyridine 2-Hydroxy-5-iodopyridine Phenol Phenol This compound This compound 2-Hydroxy-5-iodopyridinePhenol 2-Hydroxy-5-iodopyridinePhenol 2-Hydroxy-5-iodopyridinePhenol->this compound CuI, Ligand Base, Solvent, Δ

Caption: Ullmann condensation to form the diaryl ether.

Experimental Protocol:

  • To an oven-dried Schlenk flask, add 2-hydroxy-5-iodopyridine (1.0 equiv.), phenol (1.2 equiv.), copper(I) iodide (0.1 equiv.), a suitable ligand (e.g., 1,10-phenanthroline, 0.2 equiv.), and a base (e.g., cesium carbonate, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a high-boiling polar solvent such as DMF or NMP.

  • Heat the reaction mixture to 120-150 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Reactivity and Synthetic Applications

The C-I bond in this compound is the primary site of reactivity, making it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of functional groups at the 5-position of the pyridine ring, a key strategy in structure-activity relationship (SAR) studies.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. This compound can be readily coupled with various boronic acids or esters to introduce aryl, heteroaryl, or alkyl substituents.

G cluster_2 Suzuki-Miyaura Coupling This compound This compound Boronic_Acid R-B(OH)₂ Coupled_Product 5-R-2-phenoxypyridine 5-Iodo-2-phenoxypyridineBoronic_Acid 5-Iodo-2-phenoxypyridineBoronic_Acid 5-Iodo-2-phenoxypyridineBoronic_Acid->Coupled_Product Pd catalyst, Base Solvent, Δ

Caption: Suzuki-Miyaura coupling of this compound.

General Experimental Protocol:

  • To a reaction vessel, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).[3]

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, a ligand.[3]

  • Add a degassed solvent system (e.g., toluene/water, dioxane/water).[3]

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Perform an aqueous workup and purify the product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds, enabling the introduction of primary or secondary amines at the 5-position. This is a crucial transformation for synthesizing compounds with potential for improved pharmacokinetic properties and biological activity.

G cluster_3 Buchwald-Hartwig Amination This compound This compound Amine R¹R²NH Aminated_Product 5-(R¹R²N)-2-phenoxypyridine 5-Iodo-2-phenoxypyridineAmine 5-Iodo-2-phenoxypyridineAmine 5-Iodo-2-phenoxypyridineAmine->Aminated_Product Pd catalyst, Ligand Base, Solvent, Δ

Caption: Buchwald-Hartwig amination of this compound.

General Experimental Protocol:

  • To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2.5 mol%), the ligand (e.g., BINAP, XPhos, 2-10 mol%), and the base (e.g., NaOtBu, K₃PO₄, 1.2-2.0 equiv.).[3]

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), and an anhydrous, degassed solvent (e.g., toluene, dioxane).[3]

  • Heat the reaction to 90-120 °C and stir for the required time, monitoring by TLC or LC-MS.

  • After workup, purify the product by column chromatography.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The 2-phenoxypyridine motif is a well-established pharmacophore in the design of kinase inhibitors. This structural element can form key hydrogen bonds with the hinge region of the ATP-binding site of many kinases, a critical interaction for potent inhibition. The ability to readily diversify the 5-position of the this compound scaffold through cross-coupling reactions allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity against specific kinase targets.

While patents specifically mentioning this compound are not prevalent, numerous patents describe the use of closely related 2-phenoxypyridine derivatives as inhibitors of various kinases implicated in cancer and inflammatory diseases. For example, derivatives of this scaffold have been investigated as inhibitors of epidermal growth factor receptor (EGFR) and other tyrosine kinases.[4] The synthetic accessibility of a wide range of analogs from this compound makes it a highly attractive starting point for such drug discovery programs.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and researchers in drug discovery. Its straightforward synthesis and the high reactivity of its carbon-iodine bond in a variety of cross-coupling reactions provide a powerful platform for the rapid generation of diverse compound libraries. The inherent drug-like properties of the 2-phenoxypyridine scaffold, particularly its utility in targeting kinase enzymes, underscore the importance of this intermediate in the ongoing search for novel therapeutics. This guide provides the foundational knowledge and practical protocols to enable the effective utilization of this compound in advancing chemical synthesis and drug discovery efforts.

References

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Carewell Pharma. (n.d.). Unit 5 - Medicinal Chemistry 2 - 5th Semester - B Pharmacy Notes. Retrieved from [Link]

  • Google Patents. (n.d.). US7205302B2 - Heterocyclic compound derivatives and medicines.
  • Google Patents. (n.d.). US8288365B2 - Phenazopyridine compounds.
  • Google Patents. (n.d.). CN110590652B - Synthesis method of 2-amino-5-iodopyridine.
  • SciSpace. (n.d.). Characterization by NMR Spectroscopy, X-ray Analysis and Cytotoxic Activity of the Ruthenium(II) Compounds 2(L = 2-Phenylazopyridine or o-Tolylazopyridine) and 2(L', L'' = 2-Phenylazopyridine, 2,2'-Bipyridine). Retrieved from [Link]

  • Indo Global Journal of Pharmaceutical Sciences. (2011). Synthesis of 2,6-diamino-3-phenyl-5-phenylazopyridine hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds.
  • Google Patents. (n.d.). US9150575B2 - Piperidinylpyrazolopyridine derivative.
  • Google Patents. (n.d.). US2549651A - Pyridine preparation.
  • PubMed. (1985). Modulation of 5-iodo-2'-deoxyuridine metabolism and cytotoxicity in human bladder cancer cells by fluoropyrimidines. Retrieved from [Link]

  • ResearchGate. (2025). Characterization by NMR Spectroscopy, X-ray Analysis and Cytotoxic Activity of the Ruthenium(II) Compounds 2(L = 2-Phenylazopyridine or o-Tolylazopyridine) and 2(L', L'' = 2-Phenylazopyridine, 2,2'-Bipyridine). Retrieved from [Link]

  • Google Patents. (n.d.). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

  • PubMed. (2004). 1H, 13C and 15N NMR assignments of phenazopyridine derivatives. Retrieved from [Link]

Sources

synthesis of 5-Iodo-2-phenoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 5-Iodo-2-phenoxypyridine

Abstract

This compound is a key heterocyclic building block in modern medicinal chemistry and materials science. Its structure, featuring a phenoxy group at the 2-position and a versatile iodine handle at the 5-position, makes it an ideal precursor for introducing further molecular complexity through cross-coupling reactions.[1] This guide provides a comprehensive technical overview of the principal synthetic methodologies for preparing this compound, intended for researchers, chemists, and professionals in drug development. We will delve into the mechanistic underpinnings, provide detailed, field-proven experimental protocols, and offer insights into the critical parameters that govern reaction success.

Introduction: Strategic Importance of this compound

The diaryl ether motif is a prevalent feature in numerous biologically active compounds and functional materials. The pyridine core, in particular, imparts specific physicochemical properties such as improved solubility and metabolic stability, and the capacity for hydrogen bonding. This compound serves as a crucial intermediate in the synthesis of complex molecules, including kinase inhibitors and other targeted therapeutics.[1] The carbon-iodine bond is particularly amenable to a wide range of palladium- and copper-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), allowing for the late-stage introduction of diverse functional groups.[2]

This document provides a detailed examination of the two most robust and widely employed strategies for the synthesis of this valuable compound: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig C-O coupling.

Synthetic Strategy: Disconnection and Core Methodologies

The primary retrosynthetic disconnection for this compound is the C-O ether bond. This leads to two logical precursor pairs: phenol and an activated 2-halopyridine, or a 2-hydroxypyridine and an aryl halide. For this specific target, the most efficient and common approach involves coupling phenol with a commercially available 2-halo-5-iodopyridine.

The two premier industrial and laboratory-scale methods for forging this C(aryl)-O(phenol) bond are:

  • Ullmann Condensation: A classic, copper-catalyzed nucleophilic aromatic substitution.

  • Buchwald-Hartwig C-O Coupling: A modern, palladium-catalyzed cross-coupling reaction known for its high efficiency and milder conditions.

The following sections will explore the mechanistic details and practical execution of each method.

Methodology I: The Ullmann Condensation

The Ullmann condensation is a foundational method for the synthesis of diaryl ethers, involving the copper-promoted reaction of an aryl halide with a phenol.[3][4] While traditional protocols often required harsh conditions with stoichiometric copper at high temperatures, modern modifications have introduced soluble catalysts and ligands, significantly improving the reaction's efficiency and scope.[3][5][6]

Mechanistic Principle & Rationale

The reaction is initiated by the deprotonation of phenol by a base to form the more potent nucleophile, the phenoxide anion. The copper catalyst, typically Cu(I), is believed to undergo oxidative addition with the aryl halide (2-Chloro-5-iodopyridine). The resulting organocopper intermediate then reacts with the phenoxide, and subsequent reductive elimination yields the desired diaryl ether and regenerates the active copper catalyst.

Causality Behind Experimental Choices:

  • Substrate: 2-Chloro-5-iodopyridine is the preferred substrate.[7] The chlorine atom at the C-2 position is activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen, making it a more suitable leaving group than the iodine at C-5 under these conditions.

  • Catalyst: Copper(I) salts like CuI are highly effective. The catalyst facilitates the coupling by bringing the two coupling partners into proximity within its coordination sphere.

  • Base: A moderately strong base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required to generate the phenoxide nucleophile from phenol.[8] Cs₂CO₃ is often preferred due to its higher solubility in organic solvents and its ability to promote faster reaction rates.

  • Solvent: High-boiling polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are necessary to ensure all reagents remain in solution and to provide the thermal energy required to overcome the activation barrier.[3]

Experimental Protocol: Ullmann Synthesis

Materials:

  • 2-Chloro-5-iodopyridine (1.0 eq)

  • Phenol (1.2 eq)

  • Copper(I) Iodide (CuI, 0.1 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Chloro-5-iodopyridine, phenol, CuI, and K₂CO₃.

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 130-140 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel.

Visualization: Ullmann Reaction Workflow

G cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Workup & Isolation cluster_purify 4. Purification A Combine Reactants: 2-Chloro-5-iodopyridine Phenol, K₂CO₃, CuI B Inert Atmosphere (N₂ or Ar) A->B C Add Anhydrous DMF B->C D Heat to 130-140 °C C->D E Monitor by TLC/LC-MS D->E F Cool & Quench with Water E->F G Extract with Ethyl Acetate F->G H Wash, Dry, Concentrate G->H I Column Chromatography H->I J Characterize Product I->J

Caption: Workflow for Ullmann Condensation.

Methodology II: The Buchwald-Hartwig C-O Coupling

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been elegantly adapted for the formation of C-O bonds.[9][10] This method often provides higher yields, tolerates a broader range of functional groups, and proceeds under significantly milder conditions than the Ullmann condensation.[11]

Mechanistic Principle & Rationale

The catalytic cycle is initiated by the oxidative addition of the aryl halide (2-Chloro-5-iodopyridine) to a Pd(0) complex, forming a Pd(II) intermediate.[12] The phenoxide, generated in situ by a base, then coordinates to the palladium center. The crucial step is the reductive elimination from the Pd(II) complex, which forms the C-O bond of the product and regenerates the active Pd(0) catalyst.[13]

Causality Behind Experimental Choices:

  • Catalyst System: The synergy between the palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a specialized phosphine ligand is paramount. Bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) are essential.[12][13] These ligands promote both the oxidative addition and the challenging reductive elimination step, preventing catalyst decomposition and increasing turnover.

  • Base: A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) are commonly used. The base not only generates the phenoxide but also facilitates the ligand exchange and reductive elimination steps.

  • Solvent: Anhydrous, non-polar aprotic solvents such as toluene or dioxane are standard. These solvents are compatible with the sensitive catalyst system and effectively solubilize the organic reagents.

Experimental Protocol: Buchwald-Hartwig Synthesis

Materials:

  • 2-Chloro-5-iodopyridine (1.0 eq)

  • Phenol (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq)

  • RuPhos (0.04 eq)

  • Sodium tert-butoxide (NaOtBu, 1.4 eq)

  • Anhydrous Toluene

Procedure:

  • In a glovebox or under a stream of argon, add Pd₂(dba)₃, RuPhos, and NaOtBu to an oven-dried Schlenk flask.

  • Add 2-Chloro-5-iodopyridine and phenol.

  • Evacuate the flask and backfill with argon (repeat 3x).

  • Add anhydrous toluene via syringe.

  • Seal the flask and heat the mixture to 100 °C in an oil bath with stirring.

  • Monitor the reaction by TLC or LC-MS (typically complete in 4-12 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography on silica gel.

Visualization: Buchwald-Hartwig Catalytic Cycle

G pd0 Pd(0)L₂ pdiia Oxidative Addition Intermediate pd0->pdiia + Ar-Cl pdiib Ligand Exchange Intermediate pdiia->pdiib + PhO⁻ pdiib->pd0 product 5-Iodo-2- phenoxypyridine pdiib->product Reductive Elimination

Caption: Buchwald-Hartwig C-O Coupling Cycle.

Purification, Characterization, and Data

Independent of the synthetic route, the final product requires rigorous purification and characterization to ensure its suitability for subsequent applications.

Purification

Flash column chromatography is the standard method for purifying this compound. A gradient elution system using hexanes and ethyl acetate is typically effective.

  • Stationary Phase: Silica Gel (230-400 mesh)

  • Mobile Phase: Gradient of 0% to 15% Ethyl Acetate in Hexanes

The product is typically a white to off-white solid upon isolation.

Characterization Data

The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques.

Parameter Expected Value
Molecular Formula C₁₁H₈INO
Molecular Weight 297.09 g/mol [1]
Appearance White to off-white solid
¹H NMR (400 MHz, CDCl₃) δ ~8.1 (d, 1H), ~7.7 (dd, 1H), 7.4-7.5 (m, 2H), 7.2-7.3 (m, 1H), 7.1-7.2 (m, 2H), ~6.8 (d, 1H)
¹³C NMR (101 MHz, CDCl₃) δ ~163, ~153, ~149, ~145, ~130, ~126, ~122, ~115, ~85
Mass Spec (ESI+) m/z 298.97 [M+H]⁺
Boiling Point ~339.8 °C at 760 mmHg[1]

Safety and Handling

The involves hazardous materials and requires strict adherence to safety protocols.

  • 2-Chloro-5-iodopyridine: Skin, eye, and respiratory irritant.

  • Phenol: Highly toxic, corrosive, and rapidly absorbed through the skin.

  • Solvents (DMF, Toluene): Flammable and toxic. DMF is a suspected teratogen.

  • Bases (NaOtBu): Corrosive and reacts violently with water.

  • Catalysts: Palladium and copper compounds are heavy metals and should be handled with care and disposed of according to institutional regulations.

All operations should be conducted in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves, is mandatory.

Conclusion

The is readily achievable through well-established organometallic methodologies. The copper-catalyzed Ullmann condensation offers a classic, cost-effective route, while the palladium-catalyzed Buchwald-Hartwig C-O coupling provides a more modern, efficient, and often higher-yielding alternative under milder conditions. The choice of method will depend on available resources, scale, and the specific requirements of the research program. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently and successfully synthesize this versatile and valuable chemical intermediate.

References

  • Phenol ether - Wikipedia . Wikipedia. [Link]

  • Buchwald–Hartwig amination - Wikipedia . Wikipedia. [Link]

  • Ullmann condensation - Wikipedia . Wikipedia. [Link]

  • The Buchwald–Hartwig Amination After 25 Years . University of Groningen Research Portal. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! . YouTube. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

  • This compound . MySkinRecipes. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

  • Ullmann Reaction - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

  • Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis . Ramprasad Group. [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW . National Institutes of Health. [Link]

  • Synthesis method and purification method of 5-iodo-2-methylbenzimidazole.

Sources

An In-depth Technical Guide to the Starting Materials for 5-Iodo-2-phenoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodo-2-phenoxypyridine is a key structural motif and a versatile intermediate in medicinal chemistry, frequently utilized in the development of novel therapeutic agents.[1] Its synthesis is of considerable interest, and a thorough understanding of the available starting materials and synthetic routes is crucial for efficient and scalable production. This technical guide provides a comprehensive overview of the primary synthetic strategies for this compound, with a focus on the selection of starting materials and the optimization of reaction conditions. We will delve into the two predominant methodologies for the construction of the 2-phenoxypyridine core: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig O-arylation. Furthermore, this guide will explore the synthesis of the key precursors, namely 2-halo-5-iodopyridines, providing a holistic view of the synthetic landscape.

Introduction: The Significance of this compound

The 2-phenoxypyridine scaffold is a privileged structure in drug discovery, appearing in a wide array of biologically active molecules. The introduction of an iodine atom at the 5-position of this scaffold provides a valuable handle for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This allows for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies, making this compound a highly sought-after intermediate in the pharmaceutical industry.

Retrosynthetic Analysis: Deconstructing this compound

A retrosynthetic analysis of this compound reveals two primary bond disconnections that inform the most common synthetic strategies. The key disconnection is the C-O bond between the pyridine ring and the phenoxy group. This leads to two main synthetic approaches, as illustrated below.

G cluster_paths This compound This compound Disconnection C-O Bond Disconnection This compound->Disconnection Starting_Materials Ullmann_Buchwald Ullmann or Buchwald-Hartwig O-Arylation Phenol Phenol Ullmann_Buchwald->Phenol 2-Halo-5-iodopyridine 2-Halo-5-iodopyridine (X = Cl, Br, I) Ullmann_Buchwald->2-Halo-5-iodopyridine

Figure 1: Retrosynthetic analysis of this compound.

This analysis highlights that the most direct routes to this compound involve the coupling of a 2-halo-5-iodopyridine derivative with phenol. The choice of the halogen (X = Cl, Br, I) on the pyridine ring and the specific coupling methodology (Ullmann or Buchwald-Hartwig) are critical considerations that will be explored in detail.

Synthesis of Key Precursors: 2-Halo-5-iodopyridines

The availability and synthesis of 2-halo-5-iodopyridines are pivotal to the overall efficiency of the synthetic route to the final product. Commercially available starting materials such as 2-chloro-5-iodopyridine are often the most convenient choice. However, understanding their synthesis provides greater flexibility and control over the manufacturing process.

Synthesis of 2-Chloro-5-iodopyridine

2-Chloro-5-iodopyridine is a commonly used and commercially available starting material. Its synthesis can be achieved through a multi-step process starting from the readily available 2-aminopyridine.

G A 2-Aminopyridine B 2-Amino-5-chloropyridine A->B Chlorination (e.g., HCl, H₂O₂ or SO₂Cl₂) C 2-Chloro-5-iodopyridine B->C Sandmeyer Reaction (NaNO₂, KI)

Figure 2: Synthetic pathway to 2-Chloro-5-iodopyridine.

Step-by-Step Protocol: Synthesis of 2-Amino-5-chloropyridine from 2-Aminopyridine

A common method for the chlorination of 2-aminopyridine is through the use of hydrochloric acid and an oxidizing agent.[2]

  • Dissolution: Dissolve 2-aminopyridine in a strongly acidic medium, such as concentrated hydrochloric acid or aqueous sulfuric acid.

  • Chlorination: Introduce a chlorinating agent. This can be chlorine gas bubbled through the solution or the in-situ generation of chlorine from reagents like hydrogen peroxide and hydrochloric acid. The reaction temperature is typically maintained at low to ambient temperatures.

  • Work-up: After the reaction is complete, the mixture is neutralized with a base to precipitate the 2-amino-5-chloropyridine. The product is then collected by filtration, washed, and dried.

Step-by-Step Protocol: Synthesis of 2-Chloro-5-iodopyridine via Sandmeyer Reaction

The Sandmeyer reaction is a reliable method for converting the amino group of 2-amino-5-chloropyridine into an iodo group.

  • Diazotization: Dissolve 2-amino-5-chloropyridine in an acidic solution (e.g., sulfuric acid or hydrochloric acid) and cool to 0-5 °C. Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

  • Iodination: In a separate vessel, prepare a solution of potassium iodide (KI) in water. Slowly add the cold diazonium salt solution to the KI solution. The diazonium group is replaced by iodine, leading to the formation of 2-chloro-5-iodopyridine, often with the evolution of nitrogen gas.

  • Work-up: The product can be extracted with an organic solvent, and the organic layer is then washed, dried, and concentrated. The crude product can be purified by crystallization or column chromatography.

Synthesis of 2-Fluoro-5-iodopyridine

2-Fluoro-5-iodopyridine is another viable starting material, often favored for its increased reactivity in nucleophilic aromatic substitution reactions. Its synthesis can be achieved from 2-amino-5-iodopyridine via the Balz-Schiemann reaction.

Step-by-Step Protocol: Synthesis of 2-Amino-5-iodopyridine from 2-Aminopyridine

The direct iodination of 2-aminopyridine is a common method to produce 2-amino-5-iodopyridine.[3]

  • Reaction Setup: Dissolve 2-aminopyridine in a suitable solvent, such as water or an organic solvent.

  • Iodination: Add a source of iodine, such as molecular iodine (I₂), often in the presence of an oxidizing agent like hydrogen peroxide or a mercuric salt to facilitate the reaction.[3] The reaction is typically stirred at room temperature or with gentle heating.

  • Work-up: After the reaction, the product is isolated by filtration or extraction. The crude 2-amino-5-iodopyridine can be purified by recrystallization.

Core Synthesis: Formation of the 2-Phenoxypyridine Moiety

With the 2-halo-5-iodopyridine precursors in hand, the crucial C-O bond formation with phenol can be accomplished primarily through two powerful cross-coupling methodologies: the Ullmann condensation and the Buchwald-Hartwig O-arylation.

The Ullmann Condensation: A Classic Copper-Catalyzed Approach

The Ullmann condensation is a long-standing and cost-effective method for the formation of diaryl ethers.[1] It typically involves the reaction of an aryl halide with an alcohol or phenol in the presence of a copper catalyst and a base at elevated temperatures.

G 2-Halo-5-iodopyridine 2-Halo-5-iodopyridine This compound This compound 2-Halo-5-iodopyridine->this compound Cu Catalyst (e.g., CuI, Cu₂O) Base (e.g., K₂CO₃, Cs₂CO₃) High Temperature Phenol Phenol Phenol->this compound

Figure 3: The Ullmann Condensation for this compound Synthesis.

Causality Behind Experimental Choices:

  • Copper Catalyst: Copper(I) salts such as CuI or Cu₂O are commonly employed. The choice of catalyst can influence reaction rates and yields. In some cases, copper powder is used, though it often requires higher temperatures and longer reaction times.

  • Base: A base is required to deprotonate the phenol, forming the more nucleophilic phenoxide. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The choice of base can significantly impact the reaction's success, with cesium carbonate often being more effective but also more expensive.

  • Solvent: High-boiling polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are typically used to facilitate the reaction at the required high temperatures.

  • Ligands: While traditional Ullmann reactions are often performed without ligands, the addition of ligands such as 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA) can significantly improve the reaction efficiency and allow for lower reaction temperatures.[4]

Generalized Experimental Protocol for Ullmann Condensation:

  • Reaction Setup: To a reaction vessel, add the 2-halo-5-iodopyridine, phenol, copper catalyst, base, and solvent. If a ligand is used, it is also added at this stage.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas, such as nitrogen or argon, to prevent oxidation of the catalyst and reagents.

  • Heating: Heat the reaction mixture to the desired temperature (typically 100-200 °C) with stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture and dilute it with water. Extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified, usually by column chromatography.

The Buchwald-Hartwig O-Arylation: A Modern Palladium-Catalyzed Alternative

The Buchwald-Hartwig amination, and its extension to O-arylation, is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N and C-O bonds.[5] It often proceeds under milder conditions and with a broader substrate scope compared to the Ullmann condensation.

G 2-Halo-5-iodopyridine 2-Halo-5-iodopyridine This compound This compound 2-Halo-5-iodopyridine->this compound Pd Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) Ligand (e.g., phosphine-based) Base (e.g., NaOt-Bu, Cs₂CO₃) Phenol Phenol Phenol->this compound

Figure 4: The Buchwald-Hartwig O-Arylation for this compound Synthesis.

Causality Behind Experimental Choices:

  • Palladium Catalyst: A variety of palladium sources can be used, including palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), or pre-formed palladium-ligand complexes. The choice of the palladium precursor can affect the ease of catalyst activation.

  • Ligand: The ligand is a critical component of the Buchwald-Hartwig reaction, as it stabilizes the palladium center and facilitates the catalytic cycle. Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig groups (e.g., XPhos, SPhos, RuPhos), are commonly used and often provide high yields and turnover numbers. The selection of the optimal ligand is often determined through screening.

  • Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOt-Bu) is a common choice, although weaker bases like cesium carbonate or potassium phosphate can also be effective, particularly with more reactive aryl halides.[6]

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or tetrahydrofuran (THF) are generally used. The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species.

Generalized Experimental Protocol for Buchwald-Hartwig O-Arylation:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the palladium catalyst, ligand, and base in a dry reaction vessel.

  • Reagent Addition: Add the solvent, followed by the 2-halo-5-iodopyridine and phenol.

  • Heating: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture, dilute it with an organic solvent, and filter through a pad of celite to remove palladium residues. The filtrate is then washed, dried, and concentrated. The crude product is purified by column chromatography.

Comparative Analysis of Synthetic Routes

The choice between the Ullmann condensation and the Buchwald-Hartwig O-arylation depends on several factors, including cost, scale, substrate scope, and the desired reaction conditions.

FeatureUllmann CondensationBuchwald-Hartwig O-Arylation
Catalyst Copper-based (e.g., CuI, Cu₂O)Palladium-based (e.g., Pd(OAc)₂, Pd₂(dba)₃)
Cost Generally lower catalyst costHigher catalyst and ligand cost
Reaction Temp. High (100-200 °C)Milder (80-110 °C)
Ligands Often not required, but can improve efficiencyEssential for high reactivity and broad scope
Substrate Scope Can be limited, especially with electron-rich aryl halidesGenerally broader, with high functional group tolerance
Reaction Times Can be longOften shorter

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the molecule. The characteristic chemical shifts and coupling patterns of the protons and carbons on the pyridine and phenyl rings provide definitive structural information.[7][8][9]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the C-O-C ether linkage and the aromatic C-H bonds.

Conclusion

The synthesis of this compound is a critical process for the advancement of various drug discovery programs. This guide has provided an in-depth analysis of the key starting materials and the primary synthetic methodologies for its preparation. The choice between the classic Ullmann condensation and the modern Buchwald-Hartwig O-arylation will depend on the specific requirements of the synthesis, including scale, cost, and desired reaction conditions. A thorough understanding of the synthesis of the 2-halo-5-iodopyridine precursors further empowers the synthetic chemist to optimize the overall production of this valuable intermediate. By leveraging the information presented herein, researchers and drug development professionals can make informed decisions to efficiently and effectively synthesize this compound for their research and development needs.

References

  • CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google P
  • Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors - PubMed. (URL: [Link])

  • DE454695C - Process for the preparation of 2-amino-5-iodopyridine - Google P
  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine - ijssst.info. (URL: [Link])

  • US2521544A - Iodinating amino pyrimidines and amino pyridines - Google P
  • An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry - PMC - NIH. (URL: [Link])

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PubMed Central. (URL: [Link])

  • Focusing on the Catalysts of the Pd- and Ni-Catalyzed Hirao Reactions - MDPI. (URL: [Link])

  • Direct Arylation in the Presence of Palladium Pincer Complexes - PMC - PubMed Central. (URL: [Link])

  • US3985759A - Process for preparing 2-amino-5-chloropyridine - Google P
  • Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. (URL: [Link])

  • Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers | The Hartwig Group. (URL: [Link])

  • 2-Chloro-5-iodopyridine | CAS#:69045-79-0 | Chemsrc. (URL: [Link])

  • Examples of common photoredox catalysts (bpy = 2,2'-bipyridine; bpz = 2,2'-bipyrazine;... - ResearchGate. (URL: [Link])

  • Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines. (URL: [Link])

  • Copper-catalyzed arylations and heteroarylations. (URL: [Link])

  • Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants - MDPI. (URL: [Link])

  • US6936612B2 - 2-(Pyridin-2-ylamino)
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (URL: [Link])

  • IR and 1 H NMR spectral data. | Download Table - ResearchGate. (URL: [Link])

  • 5-Iododeoxyuridine - SpectraBase. (URL: [Link])

  • A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides | Journal of the American Chemical Society. (URL: [Link])

  • Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature - ResearchGate. (URL: [Link])

  • Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines | Request PDF - ResearchGate. (URL: [Link])

  • Yields of Buchwald−Hartwig Coupling and Phenazine Formation | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC - NIH. (URL: [Link])

  • CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine - Google P
  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH. (URL: [Link])

  • Pyridine preparation - US2549651A - Google P
  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino - MDPI. (URL: [Link])

  • Copper-Catalyzed Synthesis of Multisubstituted Indoles through Tandem Ullmann-Type C-N Formation and Cross-dehydrogenative Coupling Reactions - Organic Chemistry Portal. (URL: [Link])

  • US7812175B2 - Process for production of 5-alkoxy-4-hydroxymethylpyrazole compound - Google P
  • Synthesis of 2,2'‐bipyridines: scope of this review. - ResearchGate. (URL: [Link])

  • Recent Progress on the Synthesis of Bipyridine Derivatives - PMC - NIH. (URL: [Link])

  • NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. (URL: [Link])

  • Hydroquinone/Quinone Cycle for Reductive Photocatalytic Transformations - American Chemical Society. (URL: [Link])

  • A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl - The Royal Society of Chemistry. (URL: [Link])

Sources

An In-Depth Technical Guide to the Ullmann Condensation for 2-Phenoxypyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the Ullmann condensation for the synthesis of 2-phenoxypyridine, a crucial scaffold in medicinal chemistry and materials science. We will delve into the core mechanistic principles, explore modern catalytic systems, and provide actionable, field-proven protocols to empower your synthetic endeavors.

Introduction: The Enduring Relevance of the Ullmann Condensation

First reported by Fritz Ullmann in 1905, the Ullmann condensation is a cornerstone of carbon-heteroatom bond formation, specifically for the synthesis of diaryl ethers.[1] The classic reaction involves the copper-mediated coupling of an aryl halide with a phenol in the presence of a base at elevated temperatures.[2][3] Historically, these reactions were plagued by harsh conditions, such as high temperatures (often exceeding 200°C), the need for stoichiometric amounts of copper, and a limited substrate scope.[2][4]

Modern advancements, particularly the development of sophisticated ligand systems, have revitalized the Ullmann condensation, enabling milder reaction conditions, lower catalyst loadings, and a broader tolerance of functional groups.[4][5] This has cemented its importance in contemporary organic synthesis. The 2-phenoxypyridine moiety, in particular, is a privileged structure found in numerous biologically active compounds and advanced materials, making its efficient synthesis a topic of significant interest.

Mechanistic Underpinnings of the Ullmann Condensation

While extensively studied, the precise mechanism of the Ullmann condensation can vary depending on the specific catalytic system. However, a generally accepted catalytic cycle for a modern, ligand-assisted copper-catalyzed reaction is illustrated below. It is important to note that while a radical mechanism was once considered, kinetic and spectroscopic studies now largely support an oxidative addition-reductive elimination pathway, potentially involving Cu(I) and Cu(III) intermediates.[2][3][6][7]

Ullmann_Mechanism CuI_L Cu(I)-Ligand Complex Cu_Phenoxide Cu(I)-Phenoxide Intermediate CuI_L->Cu_Phenoxide + Phenoxide - Base-H⁺ Phenoxide Phenoxide ArylHalide 2-Halopyridine CuIII_Intermediate Cu(III) Intermediate Cu_Phenoxide->CuIII_Intermediate Oxidative Addition + 2-Halopyridine Product 2-Phenoxypyridine CuIII_Intermediate->Product Reductive Elimination Regenerated_Catalyst Regenerated Cu(I)-Ligand CuIII_Intermediate->Regenerated_Catalyst Regenerated_Catalyst->CuI_L Catalytic Cycle Restarts

Figure 1: A proposed catalytic cycle for the modern Ullmann condensation.

The Catalytic Cycle Explained:

  • Ligand Association and Alkoxide Formation: The cycle begins with the active Cu(I) species coordinating with a ligand. This complex then reacts with the phenol, which, in the presence of a base, deprotonates to form a phenoxide. The phenoxide displaces the counter-ion on the copper center to generate a copper(I)-phenoxide intermediate.[7]

  • Oxidative Addition: The 2-halopyridine then undergoes oxidative addition to the copper(I)-phenoxide intermediate. This is often considered the rate-determining step and results in the formation of a transient, high-valent Cu(III) species.[2]

  • Reductive Elimination: The final step is the reductive elimination from the Cu(III) intermediate, which forms the desired C-O bond of the 2-phenoxypyridine product and regenerates the active Cu(I) catalyst, allowing the cycle to continue.[2][7]

Core Components of the Modern Ullmann Condensation

The success of a modern Ullmann condensation for 2-phenoxypyridine synthesis hinges on the judicious selection of several key components.

The Copper Source: Beyond Copper Powder

While traditional Ullmann reactions used copper powder or bronze, modern protocols favor more soluble and reactive copper(I) salts.[2]

Copper SourceCommon Oxidation StateKey AdvantagesConsiderations
Copper(I) Iodide (CuI) +1Highly active, commonly used, good for a wide range of substrates.Can be sensitive to air and moisture.
Copper(I) Bromide (CuBr) +1Effective alternative to CuI, sometimes offering different reactivity profiles.[7]May be slightly less reactive than CuI for challenging substrates.
Copper(I) Oxide (Cu₂O) +1Inexpensive and stable.[5]Often requires higher temperatures or more effective ligands to match the reactivity of Cu(I) halides.
Copper(II) Salts (e.g., CuCl₂, Cu(OAc)₂) +2Can be effective, as they can be reduced in situ to the active Cu(I) species.[2]The in situ reduction adds a layer of complexity to the reaction mechanism.
The Ligand: The Key to Mild and Efficient Reactions

The introduction of ligands has been the most significant advancement in Ullmann chemistry. Ligands stabilize the copper catalyst, increase its solubility, and facilitate the key steps of oxidative addition and reductive elimination, thereby allowing for lower reaction temperatures and catalyst loadings.[4][8]

Ligand ClassExample(s)Key Features & Applications
N,N-Donor Ligands 1,10-Phenanthroline, N,N'-Dimethyl-1,2-cyclohexanediamine (CyDMEDA)Among the most effective and widely used ligands. They robustly accelerate the coupling of various aryl halides.[4][9][10]
Amino Acids L-Proline, N-MethylglycineInexpensive, readily available, and environmentally benign. Particularly effective for coupling aryl iodides and bromides.[4]
Oximes & Schiff Bases Salicylaldoxime, Glyoxal bis(phenylhydrazone)Powerful ligands that can enable reactions under very mild conditions.[4][5]
Picolinic Acid Picolinic AcidAn inexpensive and effective ligand, especially for sterically hindered substrates.[4][9][11][12]
The Base: More Than Just a Proton Scavenger

The base plays a critical role in deprotonating the phenol to form the nucleophilic phenoxide. The choice of base can significantly impact reaction yield and rate.

BaseStrengthCommon Applications & Characteristics
Cesium Carbonate (Cs₂CO₃) StrongHighly effective due to its high solubility in organic solvents, often leading to superior yields.[5][13]
Potassium Carbonate (K₂CO₃) ModerateA cost-effective and commonly used base, suitable for many applications.[14]
Potassium Phosphate (K₃PO₄) StrongA strong, non-nucleophilic base that is often used in both copper- and palladium-catalyzed couplings.[9][12]
The Solvent: Influencing Solubility and Reactivity

The solvent must be capable of dissolving the reactants and the catalyst system while remaining stable at the required reaction temperature. High-boiling polar aprotic solvents are typically employed.

  • Dimethylformamide (DMF): A versatile and common solvent for Ullmann reactions.

  • Dimethyl Sulfoxide (DMSO): A highly polar solvent that can accelerate reactions but may be difficult to remove.[9][12]

  • 1,4-Dioxane: A less polar option, often used in palladium-catalyzed reactions but also applicable to some modern Ullmann protocols.[10]

  • Toluene/Xylene: Non-polar solvents that can be effective in specific ligand systems, particularly when minimizing side reactions is crucial.[14]

Palladium-Catalyzed Synthesis: An Alternative Route

While this guide focuses on the Ullmann condensation, it is worth noting that palladium-catalyzed Buchwald-Hartwig amination chemistry can also be adapted for C-O bond formation.[5] These systems often employ bulky, electron-rich phosphine ligands. While highly effective, the cost and air-sensitivity of palladium and its associated ligands can be a drawback for large-scale synthesis compared to copper-based systems.[5] Interestingly, orthogonal catalytic systems using copper and palladium have been developed for the selective O- or N-arylation of aminophenols, highlighting the distinct reactivity of these metals.[9][10][11][12][15]

Experimental Protocols

The following protocols are generalized starting points based on modern, ligand-accelerated Ullmann condensations. Optimization of catalyst loading, ligand, base, temperature, and reaction time is crucial for any new substrate combination.

General Workflow for Ullmann Condensation

Ullmann_Workflow Setup Reaction Setup Reagents Add Reactants, Catalyst, Ligand, Base Setup->Reagents Solvent Add Anhydrous Solvent Reagents->Solvent Inert Purge with Inert Gas (N₂ or Ar) Solvent->Inert Heating Heat to Desired Temperature Inert->Heating Monitoring Monitor Reaction (TLC, GC-MS) Heating->Monitoring Workup Aqueous Workup Monitoring->Workup Extraction Extract with Organic Solvent Workup->Extraction Purification Purify (Column Chromatography) Extraction->Purification Analysis Characterize Product Purification->Analysis

Figure 2: General experimental workflow for the Ullmann condensation.

Protocol 1: CuI/1,10-Phenanthroline Catalyzed Synthesis of 2-Phenoxypyridine

This protocol is a robust starting point for the synthesis of 2-phenoxypyridine from 2-bromopyridine.

Reagents and Materials:

  • 2-Bromopyridine (1.0 mmol, 1.0 equiv)

  • Phenol (1.2 mmol, 1.2 equiv)

  • Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)

  • 1,10-Phenanthroline (0.1 mmol, 10 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous DMF (3-5 mL)

  • Oven-dried reaction vessel (e.g., Schlenk tube or sealed vial) with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To the oven-dried reaction vessel, add 2-bromopyridine, phenol, CuI, 1,10-phenanthroline, and Cs₂CO₃.

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add anhydrous DMF via syringe.

  • Place the vessel in a preheated oil bath at 100-120°C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-phenoxypyridine.

Troubleshooting and Optimization

Even with modern protocols, challenges can arise. Below are common issues and potential solutions.[8]

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield - Inactive catalyst (oxidized Cu(I))- Unsuitable ligand or base- Low reaction temperature- Use a fresh, high-purity copper source.- Screen a panel of ligands and bases (see tables above).- Incrementally increase the reaction temperature.
Side Product Formation (e.g., homocoupling of phenol or 2-halopyridine) - Reaction temperature is too high.- Catalyst system is not selective.- Lower the reaction temperature.- Try a different ligand system that may offer higher selectivity.
Incomplete Conversion - Insufficient reaction time.- Catalyst deactivation.- Extend the reaction time.- Increase catalyst or ligand loading.

Conclusion

The Ullmann condensation has evolved from a classical, high-temperature reaction into a sophisticated and versatile synthetic tool. For the synthesis of 2-phenoxypyridine, modern copper-catalyzed, ligand-accelerated protocols offer a cost-effective, efficient, and scalable approach. By understanding the underlying mechanism and the critical roles of the catalyst, ligand, base, and solvent, researchers can effectively troubleshoot and optimize this powerful transformation to access valuable diaryl ether structures for a wide range of applications.

References

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954–6971. [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]

  • Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society, 131(47), 17423–17429. [Link]

  • Maiti, D., & Buchwald, S. L. (2010). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. DSpace@MIT. [Link]

  • Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Europe PMC. [Link]

  • Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. National Institutes of Health. [Link]

  • SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]

  • ResearchGate. (2025). Ortho-Functionalization of 2-Phenoxypyrimidines via Palladium-Catalyzed C-H Bond Activation. [Link]

  • Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916. [Link]

  • Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-based catalyst systems for the O- and N-arylation of aminophenols. PubMed. [Link]

  • Smith, K., et al. (2009). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. ARKIVOC, 2009(xiv), 255-265. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Baroliya, P., et al. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Slideshare. (n.d.). Ullmann reaction. Retrieved from [Link]

  • Ma, D., & Cai, Q. (2008). 1.1 Modern Ullmann-Type Couplings. ResearchGate. [Link]

  • Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]

Sources

Spectroscopic Analysis of 5-Iodo-2-phenoxypyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: 5-Iodo-2-phenoxypyridine is a key heterocyclic building block in medicinal chemistry and materials science. Its utility in cross-coupling reactions and as a scaffold for more complex molecules necessitates a thorough understanding of its structural and electronic properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are fundamental to confirming the identity, purity, and structure of this compound. This technical guide provides a detailed overview of the expected spectroscopic data for this compound, including predicted ¹H and ¹³C NMR chemical shifts and a theoretical mass spectrum. The guide also outlines the standardized experimental protocols for acquiring this data, offering a framework for researchers to verify their synthesized materials.

Introduction: The Significance of this compound

This compound is a substituted pyridine derivative that incorporates both a phenoxy group and an iodine atom. This unique combination of functional groups makes it a versatile intermediate in organic synthesis. The electron-withdrawing nature of the pyridine ring, coupled with the potential for the iodo group to participate in various coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allows for the construction of complex molecular architectures. These attributes have led to its use in the development of novel pharmaceuticals and functional materials.

Accurate and unambiguous characterization of this compound is the cornerstone of its application in any synthetic endeavor. Spectroscopic methods provide the necessary tools for this characterization, offering a detailed fingerprint of the molecule's structure. This guide will delve into the theoretical and practical aspects of the NMR and MS data for this compound.

Molecular Structure and Atom Numbering

To facilitate the discussion of spectroscopic data, a clear and consistent atom numbering system is essential. The structure of this compound with the conventional numbering for both the pyridine and phenoxy rings is presented below.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily ¹H (protons) and ¹³C.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on both the pyridine and phenoxy rings. The chemical shifts (δ) are influenced by the electron density around the protons, which is in turn affected by the electronegativity of neighboring atoms and the aromatic ring currents.

Predicted ¹H NMR Data:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H68.1 - 8.3d~2.5
H47.8 - 8.0dd~8.5, 2.5
H36.8 - 7.0d~8.5
H2', H6'7.3 - 7.5t~7.5
H4'7.1 - 7.3t~7.5
H3', H5'7.0 - 7.2d~8.0

Interpretation:

  • Pyridine Protons: The protons on the pyridine ring are expected to be deshielded due to the electron-withdrawing effect of the nitrogen atom. H6, being adjacent to the nitrogen, is predicted to be the most downfield signal. The coupling pattern (d, dd, d) is characteristic of a 2,5-disubstituted pyridine ring.

  • Phenoxy Protons: The protons on the phenoxy ring will exhibit chemical shifts typical for a monosubstituted benzene ring. The ortho (H2', H6'), meta (H3', H5'), and para (H4') protons will show distinct signals, though some overlap may occur.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronic effects of their substituents.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)
C2162 - 165
C6148 - 151
C4145 - 148
C1'152 - 155
C3', C5'129 - 131
C4'124 - 126
C2', C6'121 - 123
C3112 - 115
C585 - 88

Interpretation:

  • Pyridine Carbons: The carbon atoms of the pyridine ring will have characteristic chemical shifts. C2, bonded to both nitrogen and oxygen, is expected to be significantly downfield. The carbon bearing the iodine atom (C5) will be shifted upfield due to the heavy atom effect.

  • Phenoxy Carbons: The carbons of the phenoxy ring will show typical shifts for an ether-substituted benzene ring. C1', attached to the oxygen, will be the most downfield of the phenoxy carbons.

Mass Spectrometry (MS)

Mass spectrometry is a technique used to measure the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

Theoretical Mass Spectrometry Data:

  • Molecular Formula: C₁₁H₈INO

  • Molecular Weight: 297.09 g/mol

  • Expected Molecular Ion Peak [M]⁺: m/z = 297

Expected Fragmentation:

In an electron ionization (EI) mass spectrum, the molecular ion peak is expected to be prominent. Common fragmentation pathways could involve the loss of the iodine atom ([M-I]⁺, m/z = 170) or cleavage of the ether bond, leading to fragments corresponding to the phenoxy radical (m/z = 93) and the iodopyridinyl cation (m/z = 204) or vice versa.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, standardized experimental procedures are crucial.

NMR Sample Preparation and Acquisition

G cluster_0 NMR Sample Preparation cluster_1 NMR Data Acquisition A Weigh ~5-10 mg of this compound B Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) A->B C Add internal standard (e.g., TMS) B->C D Transfer to a 5 mm NMR tube C->D E Insert sample into NMR spectrometer (e.g., 400 MHz) F Tune and shim the instrument E->F G Acquire ¹H NMR spectrum (e.g., 16 scans) F->G H Acquire ¹³C NMR spectrum (e.g., 1024 scans) F->H I Process the data (Fourier transform, phase correction, baseline correction) G->I H->I

Caption: Workflow for NMR sample preparation and data acquisition.

Causality in Experimental Choices:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds as it dissolves a wide range of samples and has a single, well-defined residual solvent peak.

  • Internal Standard: Tetramethylsilane (TMS) is used as an internal standard because it is chemically inert, volatile, and its signal (at 0 ppm) does not overlap with most organic proton signals.

  • Number of Scans: A higher number of scans for ¹³C NMR is necessary due to the low natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio, resulting in a lower signal-to-noise ratio compared to ¹H NMR.

Mass Spectrometry Sample Preparation and Acquisition

G cluster_0 MS Sample Preparation cluster_1 MS Data Acquisition (EI-MS) A Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent (e.g., methanol or acetonitrile) B Filter the solution if necessary A->B C Introduce the sample into the mass spectrometer (e.g., via direct insertion probe or GC-MS) D Ionize the sample using a high-energy electron beam (typically 70 eV) C->D E Separate the resulting ions based on their m/z ratio D->E F Detect the ions and generate the mass spectrum E->F

Caption: Workflow for MS sample preparation and data acquisition.

Causality in Experimental Choices:

  • Solvent Choice: A volatile solvent is used to ensure rapid evaporation in the ion source of the mass spectrometer.

  • Ionization Method: Electron Ionization (EI) is a common and robust ionization technique that provides reproducible fragmentation patterns, which can be used for structural elucidation and library matching. The standard energy of 70 eV is used to ensure consistent fragmentation.

Conclusion

The spectroscopic characterization of this compound by NMR and MS is a critical step in its synthesis and application. This guide provides a comprehensive overview of the expected data and the standardized protocols for their acquisition. By following these guidelines, researchers can confidently verify the structure and purity of their material, ensuring the reliability of their subsequent research and development efforts. The provided theoretical data serves as a valuable reference for the interpretation of experimentally obtained spectra.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. [Link]

solubility of 5-Iodo-2-phenoxypyridine in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 5-Iodo-2-phenoxypyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other biologically active molecules.[1] Its solubility in various organic solvents is a critical parameter for its use in synthesis, purification, and formulation. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, offering a framework for its effective use in research and development.

Introduction to this compound

This compound is a heterocyclic aromatic compound with the chemical formula C₁₁H₈INO.[2] Its structure, featuring a pyridine ring substituted with an iodine atom and a phenoxy group, makes it a versatile building block in organic synthesis. The presence of the iodine atom allows for further functionalization through cross-coupling reactions, a common strategy in the development of novel therapeutics.[1] Understanding its physical properties, such as solubility, is paramount for optimizing reaction conditions, developing purification strategies, and formulating for biological screening.

Key Physical and Chemical Properties:

  • Molecular Formula: C₁₁H₈INO[2][3]

  • Molecular Weight: 297.09 g/mol [2][3]

  • Predicted Boiling Point: 339.8 ± 27.0 °C[3]

  • Predicted Density: 1.694 ± 0.06 g/cm³[3]

  • Storage: Recommended storage at 2-8°C, sealed and dry.[1][3]

Theoretical Considerations for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. For this compound, the following factors are key determinants of its solubility in organic solvents:

  • Polarity: The pyridine ring, with its electronegative nitrogen atom, imparts polarity to the molecule.[4] The phenoxy group is also polar. However, the overall molecule has significant nonpolar character due to the benzene ring and the large, nonpolar iodine atom. This dual nature suggests that this compound will be most soluble in solvents of intermediate polarity.

  • Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor.[5] Solvents that can act as hydrogen bond donors (protic solvents) may exhibit enhanced solubility.

  • Dipole-Dipole Interactions: The polar nature of the C-I and C-O bonds, as well as the pyridine ring, will lead to dipole-dipole interactions with polar solvents.

  • Van der Waals Forces: The large, polarizable iodine atom and the aromatic rings will contribute significantly to van der Waals forces, which will be important for solubility in nonpolar solvents.

Based on these considerations, it can be predicted that this compound will have good solubility in polar aprotic solvents such as dichloromethane, tetrahydrofuran (THF), and ethyl acetate. It is also expected to be soluble in polar protic solvents like ethanol, although to a potentially lesser extent. Its solubility in nonpolar solvents like hexane is likely to be limited.

Known Solubility Information

Given the lack of specific data, experimental determination of solubility is essential for any application requiring precise concentrations.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following section provides a detailed protocol for the experimental determination of the solubility of this compound using the reliable shake-flask method.[7] This method is considered the gold standard for solubility measurements.

Principle of the Shake-Flask Method

The shake-flask method involves equilibrating a surplus of the solid compound with the solvent of interest at a constant temperature until the solution is saturated.[7] The concentration of the dissolved solute in the saturated solution is then determined analytically. This concentration represents the solubility of the compound in that solvent at that specific temperature.

Materials and Equipment
  • This compound (high purity, ≥95%)[2]

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Constant temperature shaker bath or incubator

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC system)

Step-by-Step Experimental Protocol
  • Preparation:

    • Accurately weigh an excess amount of this compound into a series of scintillation vials. An excess is crucial to ensure that a saturated solution is achieved.

    • Add a known volume of the desired organic solvent to each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A common timeframe is 24 to 48 hours, but the optimal time should be determined experimentally.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Sample Dilution:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Analytical Quantification:

    • Analyze the diluted sample using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

Data Analysis and Reporting
  • Calculate the concentration of the undiluted saturated solution based on the dilution factor.

  • The resulting concentration is the solubility of this compound in the specific solvent at the experimental temperature.

  • Report the solubility in appropriate units, such as mg/mL or mol/L.

The following table provides a template for reporting the experimentally determined solubility data.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Dichloromethane25
Tetrahydrofuran25
Ethyl Acetate25
Ethanol25
Acetonitrile25
Toluene25
Hexane25

Safety Precautions

When handling this compound and organic solvents, it is crucial to adhere to standard laboratory safety practices.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[8][9]

  • Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.[8][10]

  • Handling: Avoid contact with skin and eyes.[8] In case of contact, rinse immediately with plenty of water.[9] Wash hands thoroughly after handling.[8]

  • Storage: Store this compound in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8][9]

  • Disposal: Dispose of waste materials according to local, state, and federal regulations.[8]

Visualizations

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_data Data Reporting prep1 Weigh excess This compound prep2 Add known volume of organic solvent prep1->prep2 equil1 Seal vials prep2->equil1 equil2 Agitate at constant temperature (24-48h) equil1->equil2 sample1 Withdraw supernatant equil2->sample1 sample2 Filter (0.22 µm) sample1->sample2 sample3 Dilute sample sample2->sample3 sample4 Quantify via HPLC or UV-Vis sample3->sample4 data1 Calculate solubility (mg/mL, mol/L) sample4->data1

A flowchart of the shake-flask method for solubility determination.

Conclusion

While direct published data on the solubility of this compound is scarce, a combination of theoretical principles and established experimental protocols provides a robust framework for its determination. This guide has outlined the key factors influencing its solubility and provided a detailed, actionable protocol for its measurement. By following these guidelines, researchers can obtain accurate and reliable solubility data, which is essential for the successful application of this important synthetic intermediate in drug discovery and development.

References

  • Matthew, A., Mazumder, A., Bhadauria, H., & Kumar, R. (2022). Pyridine and Pyridine Derivatives. ResearchGate. Retrieved from [Link]

  • Autechem. (n.d.). Understanding the Chemical Properties of 5-Iodo-2'-deoxyuridine for Research. Retrieved from [Link]

  • chemeurope.com. (n.d.). Pyridine. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

Sources

Introduction: Unveiling a Versatile Scaffold in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Applications of 5-Iodo-2-phenoxypyridine

This compound is a heterocyclic aromatic compound that has emerged as a pivotal building block in medicinal chemistry and materials science. Its unique structural architecture, featuring a pyridine ring functionalized with both a reactive iodine atom and a stabilizing phenoxy group, offers a versatile platform for constructing complex molecular frameworks. The strategic placement of these functional groups allows for selective and sequential chemical modifications, making it an invaluable intermediate in the synthesis of high-value compounds.

This guide provides an in-depth exploration of the core applications of this compound, moving beyond simple reaction schemes to elucidate the underlying chemical principles and strategic considerations that drive its use in cutting-edge research. We will delve into its role in the development of novel anticoagulants and potential therapeutics for neurodegenerative diseases, providing detailed protocols and workflow visualizations to empower researchers in their synthetic endeavors.

Chapter 1: Physicochemical Profile and Strategic Reactivity

A molecule's utility is fundamentally governed by its physical properties and electronic nature. This compound is a solid at room temperature with characteristics that make it amenable to a wide range of organic reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₈INOPubChem
Molar Mass 297.09 g/mol PubChem
Appearance White to off-white crystalline powderCommercial Suppliers
Melting Point 55-59 °CSigma-Aldrich
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF)General Lab Knowledge

The true synthetic power of this molecule lies in the interplay of its functional groups. The pyridine ring is electron-deficient, which influences the reactivity of its substituents. The phenoxy group at the 2-position is a bulky, electron-donating group that sterically and electronically modulates the ring. Most importantly, the carbon-iodine bond at the 5-position is the primary reactive site, readily participating in a host of powerful cross-coupling reactions. This C-I bond is weaker than its C-Br or C-Cl counterparts, allowing for milder reaction conditions in transformations like Suzuki, Sonogashira, and Buchwald-Hartwig couplings, which is a key strategic advantage in multi-step syntheses involving sensitive functional groups.

Chapter 2: Core Application in Medicinal Chemistry: The Synthesis of Factor XIa Inhibitors

A major therapeutic area where this compound has proven indispensable is in the creation of novel anticoagulants targeting Factor XIa (FXIa). FXIa is a serine protease that plays a critical role in the intrinsic pathway of the blood coagulation cascade. Inhibiting FXIa is a highly sought-after strategy for preventing thrombosis with a potentially lower risk of bleeding complications compared to traditional anticoagulants.

The Coagulation Cascade and the Role of FXIa

To appreciate the significance of FXIa inhibition, one must first understand its position within the coagulation cascade. The diagram below illustrates the intrinsic pathway, highlighting the pivotal role of FXIa in amplifying the thrombotic signal.

coagulation_cascade cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway XII Factor XII XIIa Factor XIIa XII->XIIa Contact Activation XI Factor XI XIIa->XI Activates XIa Factor XIa XI->XIa IX Factor IX XIa->IX Activates IXa Factor IXa IX->IXa X Factor X IXa->X Activates Xa Factor Xa X->Xa Prothrombin Prothrombin Xa->Prothrombin Activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin Inhibitor FXIa Inhibitor (Derived from This compound) Inhibitor->XIa Blocks Suzuki_Workflow Start Reactants: - this compound - Boronic Acid/Ester - Pd Catalyst (e.g., Pd(dppf)Cl₂) - Base (e.g., K₂CO₃) Reaction Inert Atmosphere Reaction: - Degassed Solvent (e.g., Dioxane/Water) - Heat (e.g., 80-100 °C) - Stirring for 2-16 h Start->Reaction Combine Workup Aqueous Workup: - Quench with water - Extract with organic solvent (e.g., EtOAc) - Wash with brine Reaction->Workup Cool & Quench Purification Purification: - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Column Chromatography (Silica Gel) Workup->Purification Isolate Crude Product Final Product: - 5-Aryl-2-phenoxypyridine derivative Purification->Product Isolate Pure

The Strategic Utility of 5-Iodo-2-phenoxypyridine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the efficient construction of novel chemical entities with desirable pharmacological profiles. Among these, the 5-Iodo-2-phenoxypyridine scaffold has emerged as a particularly versatile and powerful intermediate. Its unique structural and electronic properties, characterized by the juxtaposition of a phenoxy group and a strategically positioned iodine atom on a pyridine core, offer a robust platform for the synthesis of complex molecules, particularly in the realm of kinase inhibitors. This technical guide provides an in-depth exploration of this compound as a pivotal building block, detailing its synthesis, reactivity in key cross-coupling reactions, and its application in the development of targeted therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their synthetic and discovery programs.

Introduction: The Architectural Logic of this compound

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs. Its ability to engage in hydrogen bonding and other non-covalent interactions makes it a frequent choice for targeting the ATP-binding pockets of kinases. The addition of a 2-phenoxyphenyl group introduces a larger, somewhat flexible lipophilic moiety that can access deeper hydrophobic pockets within an enzyme's active site, often enhancing potency and modulating selectivity.

The true synthetic power of this scaffold, however, lies in the C5-iodine substituent. The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making it an excellent electrophilic partner in a wide array of palladium- and copper-catalyzed cross-coupling reactions. This allows for the late-stage introduction of diverse chemical functionalities at a position that is often critical for tuning a compound's structure-activity relationship (SAR), pharmacokinetic properties, and overall drug-like characteristics.

This guide will dissect the practical applications of this building block, moving from its synthesis to its strategic deployment in the generation of potential therapeutic agents.

Synthesis of the Core Scaffold: this compound

The most direct and industrially scalable approach to this compound is through a nucleophilic aromatic substitution (SNAr) reaction, specifically a modified Ullmann condensation. This involves the coupling of a phenol with a suitably activated pyridine ring. The precursor of choice is typically 2-chloro-5-iodopyridine, which is commercially available.[1][2]

The rationale for this choice is twofold: the chlorine atom at the C2 position is readily displaced by the phenoxide nucleophile, while the more robust C-I bond at the C5 position remains intact, ready for subsequent functionalization.

Recommended Protocol: Ullmann-type Condensation

This protocol describes a reliable, copper-catalyzed synthesis of this compound from 2-chloro-5-iodopyridine and phenol. Copper catalysis is essential for this transformation, as uncatalyzed SNAr reactions on unactivated chloropyridines are generally inefficient.[3][4]

Reaction Scheme:

Suzuki_Workflow start This compound + Aryl/Heteroaryl Boronic Acid reagents Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃, K₂CO₃) Solvent (e.g., Dioxane/H₂O) start->reagents reaction Heat (e.g., 80-100 °C) reagents->reaction product 5-Aryl-2-phenoxypyridine reaction->product SAR_Logic cluster_0 Core Scaffold cluster_1 Vector for SAR Exploration cluster_2 SAR Modifications cluster_3 Targeted Interactions & Properties Scaffold 2-Phenoxypyridine Hinge Kinase Hinge Scaffold->Hinge H-Bond to Hinge Region Hydrophobic Hydrophobic Pocket I Scaffold->Hydrophobic Occupies Hydrophobic Pocket I Iodine C5-Iodine Coupling Suzuki, Sonogashira, Buchwald-Hartwig, etc. Iodine->Coupling Enables Cross-Coupling R_Group Introduction of 'R' group at C5 Coupling->R_Group Hydrophobic2 Hydrophobic Pocket II R_Group->Hydrophobic2 Access Hydrophobic Pocket II Solubility PK/ADME Profile R_Group->Solubility Tune Physicochemical Properties (Solubility, pKa)

Sources

An In-Depth Technical Guide to the Reactivity of the C-I Bond in 5-Iodo-2-phenoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

Welcome to a comprehensive exploration of 5-iodo-2-phenoxypyridine, a heterocyclic building block of significant interest to the pharmaceutical and materials science sectors. This guide moves beyond a simple recitation of facts to provide a deep, mechanistic understanding of the carbon-iodine (C-I) bond's reactivity within this specific molecular framework. As researchers and drug development professionals, our goal is not just to perform reactions but to understand them—to grasp the underlying principles that govern reactivity and selectivity. This document is structured to provide that insight, explaining the causality behind experimental choices and grounding theoretical claims in practical, validated protocols. Herein, we will dissect the key transformations that make this molecule a versatile synthetic intermediate, empowering you to leverage its full potential in the construction of complex molecular architectures.

Introduction: The Strategic Importance of this compound

This compound is a strategically important intermediate in organic synthesis. Its structure marries three key components: an electron-deficient pyridine ring, a bulky 2-phenoxy substituent, and a highly reactive 5-iodo group. This combination makes it a valuable precursor for creating complex molecules, particularly in the development of kinase inhibitors and other biologically active compounds.[1]

The focal point of its synthetic utility is the carbon-iodine (C-I) bond. Among the common halogens used in organic synthesis, the C(sp²)–I bond is the longest and weakest. This results in a lower bond dissociation energy, making it an excellent leaving group and highly susceptible to oxidative addition by transition metal catalysts, such as palladium and copper. This reactivity is the cornerstone of numerous cross-coupling reactions that are fundamental to modern drug discovery. The pyridine nitrogen atom acts as an electron sink, further activating the C-I bond at the 5-position (para to the nitrogen) towards certain transformations.

Plausible Synthesis of this compound

Caption: Proposed synthetic route to this compound.

The Workhorse Reactions: Palladium-Catalyzed Cross-Coupling

The C-I bond of this compound is exceptionally well-suited for palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis due to their broad functional group tolerance and reliability. The reactivity of halopyridines in such transformations is well-documented.[2] The catalytic cycle universally begins with the oxidative addition of the Pd(0) catalyst into the C-I bond, a step for which iodides are significantly more reactive than bromides or chlorides.[3]

Palladium_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-M) Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination Ar-R->Pd(0)L2 Catalyst Regeneration

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forging new carbon-carbon bonds. It involves the reaction of an organohalide with an organoboron species, typically a boronic acid or ester.

Causality of Component Choice:

  • Catalyst: Pd(OAc)₂, Pd₂(dba)₃, or pre-formed Pd(0) complexes like Pd(PPh₃)₄ are common. Precatalysts are often preferred for their stability and ease of handling.[3][4]

  • Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, tBu₃P) are crucial. They stabilize the Pd(0) species, promote the rate-limiting oxidative addition step, and facilitate the final reductive elimination.[3]

  • Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is required to activate the organoboron reagent, forming a more nucleophilic "ate" complex for the transmetalation step.[3]

  • Solvent: A mixture of an organic solvent (like dioxane, THF, or DMF) and water is often used to dissolve both the organic and inorganic reagents.[3]

Reaction TypeCatalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Yield (%)Reference
SuzukiPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (3.0)Dioxane/H₂O120~53-90[5]
SuzukiPd(PPh₃)₄ (9)-K₃PO₄ (2.0)DMF85High[5]
SuzukiPd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (3.0)DMF/H₂ORTHigh[6]

Table 1: Representative conditions for Suzuki-Miyaura coupling of aryl iodides.

Experimental Protocol: Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 equiv) and the phosphine ligand (e.g., XPhos, 0.03 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed dioxane and water (e.g., 4:1 ratio, to a concentration of ~0.1 M).

  • Heat the reaction mixture to 100-120 °C with vigorous stirring for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling enables the direct linkage of the pyridine ring to a terminal alkyne, a valuable transformation for extending molecular scaffolds. This reaction uniquely employs a dual-catalyst system.[7]

Causality of Component Choice:

  • Palladium Catalyst: As in the Suzuki reaction, a Pd(0) species initiates the cycle by oxidative addition to the C-I bond.[7]

  • Copper(I) Co-catalyst: A copper(I) salt (typically CuI) reacts with the terminal alkyne to form a copper(I) acetylide. This intermediate is crucial for the transmetalation step with the palladium complex.[7][8]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves as both the base and often as a solvent. It deprotonates the alkyne and neutralizes the HI generated during the reaction.[8]

Experimental Protocol: Sonogashira Coupling
  • To a Schlenk flask under argon, add this compound (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.1 equiv).

  • Add degassed THF and triethylamine (e.g., 2:1 ratio).

  • Add the terminal alkyne (1.1 equiv) dropwise to the stirred mixture at room temperature.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 4-24 hours, monitoring for completion.

  • Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with THF.

  • Concentrate the filtrate and purify the residue by column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

This reaction is one of the most powerful methods for forming aryl-amine bonds.[9][10] It allows for the coupling of this compound with a vast array of primary and secondary amines, amides, and other nitrogen nucleophiles.

Causality of Component Choice:

  • Ligands: The choice of ligand is critical and has evolved through several "generations." Modern Buchwald ligands (e.g., BrettPhos, XPhos) are sterically demanding and electron-rich, which promotes the challenging C-N reductive elimination step from the palladium center.[11]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used to deprotonate the amine, increasing its nucleophilicity.[10]

Copper-Catalyzed Reactions: The Ullmann Condensation

While palladium often takes center stage, copper-catalyzed reactions, particularly the Ullmann condensation, offer a classic and powerful alternative for forming C-N, C-O, and C-S bonds.[12][13] These reactions are especially useful for coupling with heteroatoms and often require higher temperatures than their palladium-catalyzed counterparts. The C-I bond is the most reactive among aryl halides for Ullmann-type couplings.[14]

Causality of Component Choice:

  • Copper Source: Copper(I) salts like CuI are most common, as Cu(I) is believed to be the active catalytic species.[15]

  • Ligand: While early Ullmann reactions were often ligand-free, modern protocols frequently use ligands like 1,10-phenanthroline or various diamines to solubilize the copper species and accelerate the reaction, allowing for milder conditions.[15]

  • Base: A strong base like K₂CO₃ or Cs₂CO₃ is typically required.[15]

Caption: General workflow for a modern Ullmann condensation.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring allows it to undergo nucleophilic aromatic substitution (SNAr), especially when activated by a good leaving group.[16] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[17]

The stability of this intermediate is key. For pyridine, nucleophilic attack at the 2- and 4-positions (ortho and para to the nitrogen) is favored because the negative charge can be delocalized onto the electronegative nitrogen atom through resonance, which is a highly stabilizing contribution.[18][19]

Caption: The addition-elimination mechanism of an SNAr reaction.

Interestingly, for SNAr reactions on positively charged N-methylpyridinium ions, the typical halide reactivity order (F > Cl > Br > I) is not observed. Instead, all halogens show similar reactivity, suggesting that the C-X bond cleavage is not the rate-determining step.[20] In those cases, deprotonation of the intermediate complex can become rate-limiting. While this compound is neutral, this highlights that the electronic nature of the pyridine system can lead to mechanistic subtleties not seen in simple benzene systems.

Applications in Drug Discovery: A Case Study

The true value of this compound is realized in its application as a scaffold for building complex, high-value molecules. Many kinase inhibitors, for example, feature a substituted heterocyclic core.[1][21][22][23][24] The C-I bond provides a reactive handle to introduce diverse functionality at the 5-position through the reactions discussed above, allowing for rapid exploration of the structure-activity relationship (SAR).

Consider a hypothetical synthesis targeting a novel TYK2 inhibitor, where the 5-position of the pyridine ring is a key vector for modification.[22]

Drug_Discovery_Workflow A This compound (Scaffold) B Suzuki Coupling (with Arylboronic Acid) A->B C Sonogashira Coupling (with Terminal Alkyne) A->C D Buchwald-Hartwig (with Amine) A->D E Library of Diverse Analogs B->E C->E D->E F SAR Studies & Lead Optimization E->F

Caption: Using this compound for library synthesis.

This modular approach, enabled by the reliable and versatile reactivity of the C-I bond, allows medicinal chemists to rapidly generate a library of related compounds. By systematically varying the group introduced at the 5-position, they can fine-tune the molecule's properties to maximize potency and selectivity while minimizing off-target effects.

Conclusion

The C-I bond in this compound is not merely a leaving group; it is a versatile functional handle that unlocks a vast landscape of chemical transformations. Its high reactivity in palladium- and copper-catalyzed cross-coupling reactions makes it an ideal substrate for constructing C-C, C-N, and C-O bonds with predictable and reliable outcomes. While also susceptible to nucleophilic aromatic substitution, its primary strength lies in transition-metal-mediated chemistry. A thorough understanding of the principles governing these reactions—the role of catalysts, ligands, bases, and the mechanistic pathways—is essential for any researcher aiming to exploit this powerful building block in the synthesis of novel therapeutics and advanced materials.

References

  • - Bioorganic & Medicinal Chemistry Letters, 2011.

  • - ProQuest Dissertations & Theses, n.d.

  • - National Institutes of Health, n.d.

  • - Journal of the American Chemical Society, n.d.

  • - ResearchGate, n.d.

  • - ACS Central Science, 2015.

  • - Wikipedia, n.d.

  • - ResearchGate, n.d.

  • - Chemistry Stack Exchange, 2018.

  • - National Institutes of Health, n.d.

  • - National Institutes of Health, n.d.

  • - Rose-Hulman Institute of Technology, n.d.

  • - Wikipedia, n.d.

  • - Organic Chemistry Portal, n.d.

  • - Chemistry LibreTexts, 2023.

  • - ThalesNano, n.d.

  • - Wikipedia, n.d.

  • - Organic Chemistry Portal, n.d.

  • - PubMed, n.d.

  • - National Institutes of Health, n.d.

  • - National Institutes of Health, 2022.

  • - Chemistry LibreTexts, 2025.

  • - YouTube, 2025.

  • - MDPI, n.d.

  • - YouTube, 2019.

  • - ResearchGate, 2025.

  • - National Institutes of Health, 2021.

  • - Organic & Biomolecular Chemistry, 2014.

  • - National Institutes of Health, n.d.

  • - National Institutes of Health, 2020.

  • - Organic Chemistry Frontiers, n.d.

  • - National Institutes of Health, n.d.

  • - Reddit, 2024.

  • - University of Southampton, n.d.

  • - Google Patents, n.d.

  • - MDPI, n.d.

  • - Yoneda Labs, n.d.

  • - Organic Chemistry Portal, n.d.

  • - YouTube, 2025.

  • - ResearchGate, 2025.

  • - ResearchGate, 2025.

Sources

electronic properties of the phenoxypyridine scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electronic Properties of the Phenoxypyridine Scaffold

Foreword: Deconstructing a Privileged Scaffold

In the landscape of modern chemistry, certain molecular frameworks appear with remarkable frequency, earning the designation of "privileged scaffolds." The phenoxypyridine core is a quintessential example. As a bioisostere of diaryl ethers, it elegantly marries the electron-rich character of a phenoxy moiety with the electron-deficient nature of a pyridine ring.[1] This inherent electronic asymmetry is not a static feature but a highly tunable platform. Understanding and manipulating the flow of electrons across this scaffold is paramount for chemists aiming to design next-generation pharmaceuticals, agrochemicals, and functional materials.

This guide eschews a conventional textbook format. Instead, it is structured to provide a causal, field-tested narrative on the electronic properties of the phenoxypyridine core. We will move from its fundamental electronic architecture to the nuanced strategies for its modulation, the robust experimental methods for its characterization, and finally, the tangible impact of these properties on its diverse applications. The goal is not just to present data, but to illuminate the rationale behind the design and analysis of these powerful molecules.

The Core Electronic Architecture: An Intrinsic Donor-Acceptor System

At its heart, the phenoxypyridine scaffold is a classic push-pull system. The phenoxy group, with its oxygen lone pairs, acts as a potent π-electron donor (the "push"). The pyridine ring, with its electronegative nitrogen atom, functions as a π-electron acceptor (the "pull"). This arrangement facilitates an intrinsic Intramolecular Charge Transfer (ICT) from the phenoxy ring to the pyridine ring upon photoexcitation, a phenomenon central to the scaffold's photophysical properties.[2][3][4]

The nature of this charge transfer dictates the scaffold's behavior in various environments. The polarity of the solvent, for instance, can stabilize the charge-separated excited state, leading to observable shifts in fluorescence spectra (solvatochromism). This fundamental electronic push-pull dynamic is the foundation upon which all further modifications are built.

cluster_0 Phenoxy Group (π-Donor) cluster_1 Pyridine Ring (π-Acceptor) Donor Phenoxy Moiety (Electron Rich) Acceptor Pyridine Moiety (Electron Deficient) Donor->Acceptor  Intrinsic  Intramolecular  Charge Transfer (ICT) cluster_0 Phenoxy Ring cluster_1 Pyridine Ring EDG EDG (-OCH₃, -NH₂) Phenoxy Phenoxy EDG->Phenoxy Raises HOMO (Strengthens 'Push') Pyridine Pyridine Phenoxy->Pyridine      Charge Transfer EWG EWG (-NO₂, -CF₃) Pyridine->EWG Lowers LUMO (Enhances 'Pull')

Caption: Substituent effects on the frontier molecular orbitals of the scaffold.

Experimental Validation: Protocols for Electronic Characterization

Theoretical predictions must be validated by robust experimental data. A multi-technique approach is essential for a comprehensive understanding of the electronic properties. The following protocols are designed to be self-validating systems, where results from one technique corroborate findings from another.

Workflow for Comprehensive Electronic Analysis

G cluster_photo Photophysical Characterization cluster_electro Electrochemical Characterization cluster_comp Computational Modeling start Synthesized Phenoxypyridine Derivative uv_vis UV-Vis Spectroscopy (Determine λ_abs, HOMO-LUMO gap) start->uv_vis cv Cyclic Voltammetry (CV) (Determine E_ox, E_red) start->cv dft DFT Calculations (Predict Geometry, ESP) start->dft fluorescence Fluorescence Spectroscopy (Determine λ_em, Quantum Yield) solvato Solvatochromism Study (Confirm ICT Character) homo_lumo Calculate HOMO/LUMO Levels (Correlate with UV-Vis gap) solvato->homo_lumo Corroborate Findings cv->homo_lumo td_dft TD-DFT Calculations (Simulate Spectra) homo_lumo->td_dft Validate Model dft->td_dft

Caption: Integrated workflow for characterizing phenoxypyridine electronics.

Protocol: Cyclic Voltammetry (CV) for Frontier Orbital Estimation

Causality: CV directly measures the potentials at which a molecule is oxidized and reduced. These potentials are directly related to the energies of the HOMO (for oxidation) and LUMO (for reduction). This provides an experimental measure of the frontier orbital energies that can be directly compared to spectroscopic and computational data.

Methodology:

  • Preparation of Analyte Solution: Dissolve the phenoxypyridine derivative (typically 1-2 mM) in an anhydrous, degassed electrochemical solvent (e.g., acetonitrile or dichloromethane). Add a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) to ensure conductivity.

  • Cell Assembly: Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) as the reference electrode. [5]3. Internal Standard: Add a small amount of an internal standard with a known, stable redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺). This allows for accurate potential referencing.

  • Degassing: Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.

  • Data Acquisition:

    • Scan the potential from an initial value (e.g., 0 V) towards positive potentials to observe the oxidation peak.

    • Reverse the scan towards negative potentials to observe the reduction peak.

    • Perform the scan at a standard rate (e.g., 100 mV/s).

  • Data Analysis & Calculation:

    • Determine the onset oxidation (E_onset_ox) and onset reduction (E_onset_red) potentials from the voltammogram.

    • Reference these potentials against the Fc/Fc⁺ couple (E₁/₂ (Fc/Fc⁺) is approx. +0.64 V vs. NHE, but should be measured).

    • Calculate the HOMO and LUMO energy levels using the empirical formulas (referenced to vacuum):

      • E_HOMO (eV) = -[E_onset_ox vs Fc/Fc⁺ + 4.8]

      • E_LUMO (eV) = -[E_onset_red vs Fc/Fc⁺ + 4.8]

    • The electrochemical band gap (E_g = E_LUMO - E_HOMO) can then be calculated and compared with the optical band gap derived from the onset of the UV-Vis absorption spectrum.

Protocol: UV-Vis and Fluorescence Spectroscopy

Causality: These techniques probe the electronic transitions between the ground and excited states. The absorption spectrum reveals the energy required to promote an electron (related to the HOMO-LUMO gap), while the emission spectrum reveals the energy released as the molecule relaxes from the excited state. The difference between absorption and emission maxima (the Stokes shift) provides insight into the geometric relaxation in the excited state, which is often significant in ICT compounds. [2] Methodology:

  • Sample Preparation: Prepare dilute solutions (micromolar range, ~10⁻⁵ to 10⁻⁶ M) of the compound in spectroscopic-grade solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol).

  • Absorption Measurement:

    • Record the UV-Vis absorption spectrum for each solution from ~200 nm to 800 nm.

    • Identify the wavelength of maximum absorbance (λ_max) for the lowest energy transition (often the ICT band).

    • Note any shifts in λ_max as a function of solvent polarity. A red shift with increasing polarity is a hallmark of a π-π* or ICT transition.

  • Emission Measurement:

    • Excite the sample at or near its λ_max.

    • Record the fluorescence emission spectrum.

    • Identify the wavelength of maximum emission (λ_em).

    • Observe the solvatochromic shift in λ_em. A significant red shift in polar solvents strongly supports an ICT mechanism, as the polar solvent stabilizes the more polar excited state. [3]4. Quantum Yield Determination (Optional): Measure the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄) to quantify the efficiency of the emission process.

Predictive Power: The Role of Computational Chemistry

Density Functional Theory (DFT) has become an indispensable tool for predicting and rationalizing the electronic properties of molecules like phenoxypyridine. [6][7]When used correctly, it provides insights that are difficult or impossible to obtain experimentally.

Expertise in Application: The choice of functional and basis set is critical. For systems exhibiting charge-transfer character, hybrid functionals like B3LYP or CAM-B3LYP often provide a good balance of accuracy and computational cost. [3]A basis set such as 6-31G(d) is a common starting point for geometry optimization. [7] Key Computational Outputs:

  • Optimized Geometry: Provides the most stable 3D structure.

  • Frontier Molecular Orbitals (HOMO/LUMO): Visualizing the spatial distribution of these orbitals clearly shows the donor (HOMO on phenoxy) and acceptor (LUMO on pyridine) regions.

  • Electrostatic Surface Potential (ESP): Maps the charge distribution onto the molecular surface, visually identifying electron-rich (negative potential, red) and electron-poor (positive potential, blue) areas. [6]* Time-Dependent DFT (TD-DFT): Simulates the electronic absorption spectrum, allowing for direct comparison with experimental UV-Vis data to assign specific electronic transitions. [3]

Applications: Where Electronic Properties Drive Function

The ability to rationally tune the has made it a cornerstone in several fields.

  • Medicinal Chemistry: The electronic and steric properties of phenoxypyridine derivatives are key to their function as enzyme inhibitors. For example, in the development of inhibitors for the translesion synthesis (TLS) protein Rev1, the scaffold was designed to mimic key binding interactions. [8]Modifying substituents allows for optimization of binding affinity and pharmacokinetic properties. [9]* Agrochemicals: The herbicidal and fungicidal activity of many phenoxypyridine-containing compounds is directly linked to their electronic structure. Enhanced electron-withdrawing character often correlates with increased potency, likely by influencing the molecule's interaction with its biological target or its metabolic stability. [1]* Organometallic Chemistry and Materials Science: As a ligand, phenoxypyridine can coordinate to metal centers, and its electronic properties directly influence the resulting complex's photophysical and electrochemical behavior. [6][10]This is critical for designing luminescent materials for OLEDs, where the HOMO/LUMO levels must be aligned correctly for efficient charge injection and transport, as well as for developing catalysts and molecular sensors. [11][12]

References

  • Intramolecular photo-driven charge transfer in a series of pyridyl substituted phenyloxazoles. Structural relaxation in meta-substituted ethylpyridinium derivative of phenyloxazole. (2021). PubMed. Available at: [Link]

  • Investigation of the Relationship between Electronic Structures and Bioactivities of Polypyridyl Ru(II) Complexes. (2023). PMC - NIH. Available at: [Link]

  • Advancement of Phenoxypyridine as an Active Scaffold for Pesticides. (2023). MDPI. Available at: [Link]

  • How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines?. (2020). RSC Publishing. Available at: [Link]

  • Spectral and Electrochemical Studies of Phenazopyridine. (2009). ResearchGate. Available at: [Link]

  • Intramolecular photo-driven charge transfer in a series of pyridyl substituted phenyloxazoles. Structural relaxation in meta-substituted ethylpyridinium derivative of phenyloxazole. (2021). ResearchGate. Available at: [Link]

  • pH-Dependent Photophysical Behavior of Rhenium Complexes Containing Hydroxypyridine Ligands. (2004). ResearchGate. Available at: [Link]

  • Synthesis and characterization of oxazolopyridine and benzoxazole derivatives. (2012). UQ eSpace - The University of Queensland. Available at: [Link]

  • Electronic Effect of Substituents on the DNA Intercalation of Ruthenium(II)Polypyridyl Complexes. (2011). ResearchGate. Available at: [Link]

  • Photochemistry of phenazopyridine hydrochloride. (2006). ResearchGate. Available at: [Link]

  • Electronic Effects of Substituents on fac-M(bpy-R)(CO)3 (M = Mn, Re) Complexes for Homogeneous CO2 Electroreduction. (2020). Frontiers. Available at: [Link]

  • Synthesis of 2,6-diamino-3-phenyl-5-phenylazopyridine hydrochloride. (2011). INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. Available at: [Link]

  • Amperometric Determination of Phenazopyridine Hydrochloride in a Flowing Stream at the Glassy Carbon Electrode. (1985). PubMed. Available at: [Link]

  • Probing the Effect of Nitro-substituents in the Modulation of LUMO Energies for Directional Electron Transport through 4d6 Ruthe. (2023). The Royal Society of Chemistry. Available at: [Link]

  • Synthesis of 2,6-diamino-3-phenyl-5-phenylazopyridine hydrochloride: An Impurity in the Process for Phenazopyridine Hydrochloride a Genito-urinary Antiseptic Drug. (2011). ResearchGate. Available at: [Link]

  • Twisted Intramolecular Charge Transfer State of a “Push-Pull” Emitter. (2021). MDPI. Available at: [Link]

  • Photochemistry of phenazopyridine hydrochloride. (2006). Ingenta Connect. Available at: [Link]

  • Structure-based drug design of phenazopyridine derivatives as inhibitors of Rev1 interactions in translesion synthesis. (2020). PMC - NIH. Available at: [Link]

  • Electronic Effects of Substituents on fac-M(bpy-R)(CO)3 (M = Mn, Re) Complexes for Homogeneous CO2 Electroreduction. (2020). ResearchGate. Available at: [Link]

  • Unusual Photophysical Properties of a Ruthenium(II) Complex Related to . (2015). ResearchGate. Available at: [Link]

  • Spectral and Electrochemical Studies of Phenazopyridine. (2009). Semantic Scholar. Available at: [Link]

  • Unexpected Self-Reactivity of a Pyridinium–Benzimidazolate Zwitterion Leading to a Novel Atropoisomeric Scaffold with Single-C. (2023). American Chemical Society. Available at: [Link]

  • π−π Interactions in Organometallic Systems. Crystal Structures and Spectroscopic Properties of Luminescent Mono-, Bi-, and Trinuclear Trans-cyclometalated Platinum(II) Complexes Derived from 2,6-Diphenylpyridine. (2001). ACS Publications. Available at: [Link]

  • Charge-transfer processes in (4-nitrobenzoate)Re(CO)₃(azine)₂complexes. Competitive reductions of 4-nitrobenzoate and azine in thermally and photochemically induced redox processes. (1998). OSTI.GOV. Available at: [Link]

  • Transition metal pyridine complexes. Wikipedia. Available at: [Link]

  • Rational design of a highly porous electronic scaffold with concurrent enhancement in cell behaviors and differentiation under electrical stimulation. (2020). Journal of Materials Chemistry B (RSC Publishing). Available at: [Link]

  • More Complex Ligands in Organometallic Chemistry. (2022). YouTube. Available at: [Link]

  • Comparative Study of Different Electrochemical Sensors for Determination of Phenazopyridine Hydrochloride in the Presence of its Computationally Selected Degradation Product. (2018). ResearchGate. Available at: [Link]

  • Electrochemical Synthesis of Imidazopyridine and Benzylidene Malononitrile. (2022). MDPI. Available at: [Link]

  • Transition metal complexes of 2,2'-bipyridine. Wikipedia. Available at: [Link]

  • Photophysical and bioactivity behavior of fac-Rhenium(I) derivatives containing ditopic sulfurpyridine ligands. (2020). ResearchGate. Available at: [Link]

  • A Computational Study of the Structures and Electrostatic Potentials of Some Azines and Nitroazines. (1989). DTIC. Available at: [Link]

  • Computational complexity in electronic structure. (2016). Physical Chemistry Chemical Physics (RSC Publishing). Available at: [Link]

  • Experimental and Computational Study of the Structural and Electronic Properties of FeII(2,2′-bipyridine)(mes)2 and [FeII(2,2′-bipyridine)(mes)2]−, a Complex Containing a 2,2′-Bipyridyl Radical Anion. (2010). MURAL - Maynooth University Research Archive Library. Available at: [Link]

  • Triazolopyridine hybrids as bipolar host materials for green phosphorescent organic light-emitting diodes (OLEDs). (2020). ResearchGate. Available at: [Link]

  • Role of Lanthanides and Bilayer Fe2As2 in the Electronic Properties of RbLn2Fe4As4O2 (Ln = Gd, Tb, and Dy) Superconductors. (2023). MDPI. Available at: [Link]

  • OLEDs: Wearable light sources for medicine. (2020). ResearchGate. Available at: [Link]

Sources

The Phenoxypyridine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The phenoxypyridine core is a versatile and increasingly significant scaffold in medicinal chemistry and agrochemical research. Its unique electronic properties and synthetic tractability have led to the discovery of a diverse array of biologically active molecules. This guide provides a comprehensive technical overview of the discovery and development of phenoxypyridine derivatives, delving into their synthesis, mechanisms of action, and applications. We will explore the rationale behind experimental designs, present detailed protocols for key assays, and offer insights into the structure-activity relationships that govern the efficacy of these compounds. This document is intended to serve as a valuable resource for researchers aiming to leverage the phenoxypyridine scaffold in the development of next-generation therapeutics and other bioactive agents.

Introduction: The Rise of a Privileged Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, prized for its ability to engage in hydrogen bonding and its overall metabolic stability.[1][2] When coupled with a phenoxy group, the resulting phenoxypyridine scaffold offers a unique combination of rigidity and conformational flexibility, allowing for precise three-dimensional arrangements that can effectively target a multitude of biological macromolecules.[3] This scaffold has emerged as a "privileged" structure, a term coined to describe molecular frameworks that are capable of binding to multiple, unrelated biological targets.

The initial interest in phenoxypyridine derivatives was sparked by the long-standing use of phenazopyridine as a urinary tract analgesic.[4][5] While its exact mechanism of action was initially elusive, recent research has unveiled a more complex pharmacological profile, revealing its activity as a kinase inhibitor.[6][7] This discovery has opened new avenues for the exploration of phenoxypyridine derivatives in oncology, inflammation, and beyond. Furthermore, the structural similarity of phenoxypyridine to diaryl ethers has made it a valuable bioisostere in the design of novel pesticides.[3]

This guide will navigate the multifaceted world of phenoxypyridine research, from the foundational principles of their synthesis to the cutting-edge applications in clinical and preclinical development.

Synthetic Strategies: Building the Phenoxypyridine Core

The construction of the phenoxypyridine scaffold can be approached through several synthetic routes, with the choice of method often dictated by the desired substitution pattern and the availability of starting materials. The rationale behind selecting a particular synthetic strategy often involves considerations of yield, scalability, and functional group tolerance.

Diazotization-Coupling Reactions

A primary and versatile method for the synthesis of phenazopyridine and its analogs is the diazotization-coupling reaction.[8] This approach allows for the introduction of a wide array of substituents on the phenyl ring, facilitating the exploration of structure-activity relationships (SAR).

Rationale: This method is particularly advantageous for creating libraries of analogs for initial screening, as it is a relatively straightforward and high-yielding reaction with a broad substrate scope.

Experimental Protocol: Synthesis of Phenylazo-2,6-diaminopyridine Analogs [8]

  • Diazotization:

    • Dissolve the desired substituted aniline (1.0 eq) in 1 M HCl. For anilines with poor solubility, a mixture of chloroform and a few drops of 12 M HCl can be utilized.

    • Cool the solution to 0-5 °C in an ice bath.

    • Add a solution of sodium nitrite (1.25 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for 20 minutes on ice to facilitate the formation of the diazonium salt.

  • Coupling Reaction:

    • In a separate flask, dissolve 2,6-diaminopyridine (1.0 eq) in water.

    • Adjust the pH of the 2,6-diaminopyridine solution to 5 using sodium acetate.

    • Slowly add the cold diazonium salt solution to the 2,6-diaminopyridine solution with vigorous stirring.

    • Continue to stir the reaction mixture at room temperature for 1 hour.

  • Work-up and Purification:

    • Induce precipitation of the product by adding cold water to the reaction mixture.

    • Collect the precipitate via filtration and wash with cold water.

    • If no precipitate forms, the product can be extracted using a suitable organic solvent, such as chloroform or ethyl acetate.

    • The crude product can be further purified by recrystallization or column chromatography.

Modern Cross-Coupling Strategies

More contemporary approaches to C-N and C-O bond formation, such as the Buchwald-Hartwig amination and the Ullmann condensation, have also been employed for the synthesis of phenoxypyridine derivatives.[9][10][11][12][13][14][15]

Rationale: These palladium- or copper-catalyzed cross-coupling reactions offer excellent functional group tolerance and can be performed under milder conditions compared to some classical methods. They are particularly useful for constructing derivatives that are not easily accessible through other routes.

Conceptual Workflow: Buchwald-Hartwig Amination for Phenoxypyridine Synthesis

G cluster_reactants Reactants & Reagents ArylHalide Aryl Halide/Triflate (e.g., 2-chloropyridine) Product Phenoxypyridine Derivative ArylHalide->Product Coupling Partner 1 Phenol Phenol Derivative Phenol->Product Coupling Partner 2 PdCatalyst Palladium Catalyst (e.g., Pd(OAc)2) PdCatalyst->Product Catalyst Ligand Phosphine Ligand (e.g., XPhos, SPhos) Ligand->Product Ligand Base Base (e.g., NaOtBu, Cs2CO3) Base->Product Base Solvent Anhydrous Solvent (e.g., Toluene, Dioxane) Solvent->Product Reaction Medium

Caption: Conceptual workflow of a Buchwald-Hartwig C-O coupling reaction.

Biological Activities and Therapeutic Applications

Phenoxypyridine derivatives have demonstrated a remarkable breadth of biological activities, leading to their investigation in a wide range of therapeutic areas.

Anticancer Activity

The phenoxypyridine scaffold is a key feature in several promising anticancer agents.[1][16] Their mechanisms of action are diverse, targeting key pathways involved in cancer cell proliferation, survival, and DNA repair.

Recent studies have revealed that phenazopyridine and its derivatives can act as kinase inhibitors, targeting enzymes such as cyclin-G-associated kinase (GAK), phosphatidylinositol-4-phosphate 5-kinase type II gamma (PIP4K2C), and phosphatidylinositol 4-kinase beta (PI4KB).[6][7][17] These kinases are implicated in various cellular processes, including cell cycle progression and signal transduction, making them attractive targets for cancer therapy. The inhibition of the PI3K/Akt/mTOR pathway, a critical regulator of cell growth and survival, is a particularly promising strategy.[18][19]

Signaling Pathway: PI3K/Akt/mTOR

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT Akt PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Phenoxypyridine Phenoxypyridine Derivative Phenoxypyridine->PI3K Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory role of phenoxypyridine derivatives.

Phenazopyridine derivatives have been identified as inhibitors of Rev1, a key protein in the translesion synthesis (TLS) pathway.[20] TLS allows cancer cells to tolerate DNA damage induced by chemotherapy, contributing to drug resistance.[20][21] By inhibiting the interaction between the Rev1 C-terminal domain (Rev1-CT) and other TLS polymerases, these compounds can sensitize cancer cells to conventional chemotherapeutic agents like cisplatin.[20]

Logical Relationship: Rev1 Inhibition and Chemosensitization

G Chemotherapy Chemotherapy (e.g., Cisplatin) DNADamage DNA Damage Chemotherapy->DNADamage TLS Translesion Synthesis (TLS) DNADamage->TLS activates Apoptosis Apoptosis DNADamage->Apoptosis induces Rev1 Rev1 Protein TLS->Rev1 requires CellSurvival Cancer Cell Survival Rev1->CellSurvival promotes Rev1->Apoptosis prevents DrugResistance Drug Resistance CellSurvival->DrugResistance Phenoxypyridine Phenoxypyridine Derivative Phenoxypyridine->Rev1 Inhibits

Caption: Logical diagram illustrating how phenoxypyridine derivatives inhibit Rev1 to enhance cancer cell apoptosis.

The vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[2][5][22][23][24] Several pyridine-based compounds have shown potent inhibitory activity against VEGFR-2, making them promising anti-angiogenic agents.[25]

Data Presentation: Anticancer Activity of Phenoxypyridine Derivatives

Compound IDTargetCancer Cell LineIC50 (µM)Reference
Phenazopyridine Analog 1 Rev1-Kd = 2.9 µM[8]
Phenazopyridine Analog 7 Rev1-Kd = 1.5 µM[8]
Pyridine-Urea 8b VEGFR-2-5.0[25]
Pyridine-Urea 8e VEGFR-2-3.93[25]
Benzo[a]phenazine 6 Topoisomerase IIMCF-711.7[26][27]
Benzo[a]phenazine 6 Topoisomerase IIHepG20.21[26][27]
Benzo[a]phenazine 6 Topoisomerase IIA5491.7[26][27]
Anti-inflammatory Activity

The discovery of phenoxypyridine derivatives as kinase inhibitors has implications for the treatment of inflammatory diseases, as kinases play a crucial role in inflammatory signaling pathways.[9][13][28][29] Additionally, some derivatives have shown potential as inhibitors of enzymes involved in the inflammatory response, such as cyclooxygenases (COX).[30]

Other Applications

The versatility of the phenoxypyridine scaffold extends beyond medicine. In the field of agrochemicals, these compounds have been developed as potent protoporphyrinogen oxidase (PPO) inhibitors, a class of herbicides.[3] Their structural similarity to existing diaryl ether herbicides provides a strong rationale for their development in this area.

Experimental Methodologies: A Practical Guide

The successful discovery and development of phenoxypyridine derivatives rely on a robust set of experimental techniques to assess their synthesis, purity, and biological activity.

Characterization Techniques

Thorough characterization is essential to confirm the identity and purity of synthesized compounds. Standard analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): To assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups.

Biological Assays

This assay is used to determine the potency of a compound in inhibiting a specific kinase. It measures the amount of ADP produced, which is directly proportional to the kinase activity.[29][31][32][33]

Experimental Protocol: [31]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform a serial dilution of the compound in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or a DMSO control to each well.

    • Add 2.5 µL of the kinase of interest to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

    • Initiate the reaction by adding 5 µL of a substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

The MTT assay is a colorimetric assay used to assess cell viability and proliferation. It measures the metabolic activity of cells, which is an indicator of their health.[1][26][30][34][35]

Experimental Protocol: [1][26][30][34][35]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of the phenoxypyridine derivative.

    • Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

    • Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

MST is a powerful technique for quantifying biomolecular interactions in solution.[17][20][25][28][36][37] It measures the movement of molecules in a microscopic temperature gradient, which changes upon ligand binding.

Experimental Workflow: MST

G Target Fluorescently Labeled Target Protein Incubation Incubation of Target and Ligand Target->Incubation Ligand Phenoxypyridine Derivative (Ligand) SerialDilution Serial Dilution of Ligand Ligand->SerialDilution SerialDilution->Incubation CapillaryLoading Loading into Capillaries Incubation->CapillaryLoading MSTinstrument MST Instrument CapillaryLoading->MSTinstrument DataAnalysis Data Analysis (Binding Curve) MSTinstrument->DataAnalysis Kd Determination of Dissociation Constant (Kd) DataAnalysis->Kd

Caption: A step-by-step workflow for determining binding affinity using Microscale Thermophoresis (MST).

Conclusion and Future Directions

The phenoxypyridine scaffold has firmly established itself as a versatile and valuable platform in the discovery of novel bioactive compounds. From its origins as a simple urinary analgesic to its current status as a key component in the development of targeted cancer therapies and innovative agrochemicals, the journey of phenoxypyridine derivatives highlights the power of scaffold-based drug design.

The future of phenoxypyridine research is bright. Continued exploration of diverse synthetic methodologies will undoubtedly lead to the creation of even more complex and potent derivatives. A deeper understanding of their mechanisms of action, particularly in the context of kinase signaling and DNA repair pathways, will pave the way for the rational design of next-generation inhibitors with improved selectivity and efficacy. As our knowledge of this remarkable scaffold expands, so too will its impact on human health and agriculture.

References

  • Kuramochi, T., Kakefuda, A., Yamada, H., Sato, I., Taguchi, T., & Sakamoto, S. (2004). Synthesis and structure-activity relationships of phenoxypyridine derivatives as novel inhibitors of the sodium-calcium exchanger. Bioorganic & Medicinal Chemistry, 12(19), 5039–5056. [Link]

  • Salinger, D., et al. (2020). Structure-based drug design of phenazopyridine derivatives as inhibitors of Rev1 interactions in translesion synthesis. ChemMedChem, 15(1), 1-11. [Link]

  • Preynat-Seauve, O., et al. (2021). Novel Mechanism for an Old Drug: Phenazopyridine is a Kinase Inhibitor Affecting Autophagy and Cellular Differentiation. Frontiers in Pharmacology, 12, 664608. [Link]

  • Wang, Y., et al. (2022). Advancement of Phenoxypyridine as an Active Scaffold for Pesticides. Molecules, 27(19), 6296. [Link]

  • ResearchGate. (n.d.). Table 1 IC 50 values of derivatives against cancer cells and relative... [Link]

  • ResearchGate. (2021). Novel Mechanism for an Old Drug: Phenazopyridine is a Kinase Inhibitor Affecting Autophagy and Cellular Differentiation. [Link]

  • Koch, S., et al. (2011). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 9, 799271. [Link]

  • Frontiers Media. (2021). Novel Mechanism for an Old Drug: Phenazopyridine is a Kinase Inhibitor Affecting Autophagy and Cellular Differentiation. [Link]

  • Akhtar, S., et al. (2024). Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal on Science and Technology, 4(5), 1-10. [Link]

  • Sofi, S., et al. (2015). Functional Significance of VEGFR-2 on Ovarian Cancer Cells. Cancers, 7(3), 1488-1504. [Link]

  • ResearchGate. (n.d.). The half-maximal inhibitory concentration (IC 50 ) and therapeutic index (TI) of compounds (1), (2), and dmtp. [Link]

  • Roche. (2021). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • ResearchGate. (n.d.). Schematic diagram of the main components in the PI3K/AKT/mTOR signaling pathway. [Link]

  • Ghafourian, T., et al. (2006). QSAR study of Phenoxypyrimidine Derivatives as Potent Inhibitors of p38 Kinase using different chemometric tools. QSAR & Combinatorial Science, 25(5-6), 465-474. [Link]

  • Abdel-Ghani, T. M., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 23(6), 1435. [Link]

  • Bio-protocol. (2022). Microscale Thermophoresis (MST) as a Tool to Study Binding Interactions of Oxygen-Sensitive Biohybrids. [Link]

  • Melincovici, C. S., et al. (2020). Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy. International Journal of Molecular Sciences, 21(1), 74. [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]

  • Scheuermann, T. H., et al. (2013). Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis. Journal of Visualized Experiments, (72), e50099. [Link]

  • Center for Macromolecular Interactions. (n.d.). MicroScale Thermophoresis (MST). [Link]

  • StatPearls Publishing. (2023). Phenazopyridine. [Link]

  • Hadden, M. K. (n.d.). REV1-CT/RIR Inhibitors. Hadden Research Lab. [Link]

  • Wikipedia. (n.d.). Phenazopyridine. [Link]

  • ResearchGate. (2024). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

  • ResearchGate. (n.d.). Table 1 IC 50 values of derivatives against cancer cells and relative... [Link]

  • Patel, H., et al. (2020). Buchwald-Hartwig amination strategy for synthesis of phenylurea-pyrimidine derivatives. Synthetic Communications, 50(5), 651-660. [Link]

  • MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. [Link]

  • ResearchGate. (n.d.). Table 2 : IC50 values for synthesized compounds against cancer cell lines. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (n.d.). IC50 values of the cancer cell lines used in this study and the Phoenix... [Link]

  • YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Link]

  • SlideShare. (n.d.). Ullmann reaction. [Link]

Sources

Foreword: The Rationale for a Structured, Multi-Tiered Screening Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Preliminary Biological Screening of Phenoxypyridine Compounds

Phenoxypyridine scaffolds are privileged structures in medicinal chemistry, forming the core of molecules with potential applications ranging from anticancer to antimicrobial agents.[1][2][3] The initial biological evaluation of a novel library of such compounds is a critical juncture in the drug discovery pipeline. It is a process not of random testing, but of systematic, logical inquiry. This guide eschews a rigid, one-size-fits-all template in favor of a fluid, decision-based workflow. Our objective is to efficiently identify promising lead compounds by progressively enriching for desired biological activities while simultaneously eliminating compounds with undesirable properties, principally nonspecific cytotoxicity.

The philosophy underpinning this guide is one of causality and self-validation. We will not merely list protocols; we will delve into the reasoning behind each experimental choice, explaining why a particular assay is selected and what the resulting data signify for the compound's future. Each protocol is designed to be a self-validating system, with appropriate controls that ensure the integrity and reproducibility of the data generated.

Part 1: The Foundational Pillar - General Cytotoxicity Assessment

Before investigating any specific therapeutic activity, it is imperative to establish the general toxicity profile of each phenoxypyridine derivative. This foundational screen serves two primary purposes:

  • Toxicity Filtering: To identify and deprioritize compounds that are broadly cytotoxic to all cells, as these are unlikely to become selective therapeutic agents.

  • Concentration Mapping: To determine the appropriate, non-lethal concentration range for subsequent, more specific biological assays.

The assay of choice for this initial tier is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and cost-effective colorimetric method for assessing cellular metabolic activity, which serves as a proxy for cell viability.[4][5][6] The principle lies in the reduction of the yellow, water-soluble MTT to a purple, insoluble formazan product by mitochondrial dehydrogenases of metabolically active, living cells.[7] The amount of formazan produced is directly proportional to the number of viable cells.[4]

Experimental Workflow: A High-Level Overview

The screening cascade is designed as a funnel, starting broad and progressively narrowing down to the most promising candidates.

G cluster_0 Screening Cascade Compound_Library Phenoxypyridine Compound Library Tier1 Tier 1: General Cytotoxicity (e.g., MTT Assay) vs. Cancer & Non-Cancerous Cells Compound_Library->Tier1 Primary Screen Tier2 Tier 2: Targeted Bioactivity (Antimicrobial MIC / Anticancer IC50) Tier1->Tier2 Selective Compounds Inactive_Toxic Inactive or Nonspecific Toxic Compounds Tier1->Inactive_Toxic Non-selective or Inactive Hit_Compounds Hit Compounds for Further Development Tier2->Hit_Compounds Potent & Selective Hits Tier2->Inactive_Toxic Low Potency

Caption: High-level workflow for preliminary biological screening.

Protocol 1: MTT Assay for General Cytotoxicity

Causality: This protocol utilizes both a representative cancer cell line (e.g., MCF-7, breast cancer) and a non-cancerous cell line (e.g., HEK293, human embryonic kidney cells).[4] Comparing the cytotoxicity between these two lines is crucial for establishing a preliminary "selectivity index." A promising compound should exhibit significantly higher toxicity towards the cancer cells.

Materials:

  • MCF-7 and HEK293 cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom plates

  • Phenoxypyridine compounds dissolved in DMSO (stock solutions)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • Multichannel pipette

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest logarithmically growing cells using Trypsin-EDTA and perform a cell count.

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the phenoxypyridine compounds in complete medium from the DMSO stock. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced toxicity.

    • Include wells for "untreated" (cells with medium only) and "vehicle control" (cells with medium containing 0.5% DMSO).

    • After 24 hours, carefully remove the medium from the wells and add 100 µL of the various compound dilutions.

    • Incubate for another 24 to 48 hours.

  • MTT Addition and Incubation:

    • Following the treatment period, add 20 µL of the 5 mg/mL MTT reagent to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve (Percent Viability vs. Compound Concentration).

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Part 2: Tiered Screening for Targeted Bioactivity

Compounds that demonstrate acceptable cytotoxicity profiles (i.e., low toxicity to non-cancerous cells or selective toxicity to cancer cells) can proceed to targeted screening. Based on the known biological activities of pyridine-containing molecules, we will focus on two primary areas: antimicrobial and anticancer activity.[8][9]

Antimicrobial Activity Screening

Causality: The pyridine nucleus is a common feature in many antimicrobial agents.[2][3] The goal of this screen is to quantify the antimicrobial potency of the phenoxypyridine compounds. While agar diffusion methods provide a qualitative assessment, the broth microdilution method is superior for preliminary screening as it yields a quantitative Minimum Inhibitory Concentration (MIC) value.[10][11][12] The MIC is defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.[11][13]

Protocol 2: Broth Microdilution for MIC Determination

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well U-bottom plates

  • Phenoxypyridine compounds dissolved in DMSO

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL)

  • Resazurin solution (optional, for viability indication)

Step-by-Step Methodology:

  • Compound Plate Preparation:

    • Add 50 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 50 µL of the compound stock solution (at 2x the highest desired final concentration) to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column. This creates a concentration gradient across the plate.

  • Inoculum Preparation and Addition:

    • Prepare a bacterial suspension in CAMHB equivalent to a 0.5 McFarland standard.

    • Dilute this suspension so that when 50 µL is added to the wells, the final inoculum density will be approximately 5 x 10⁵ CFU/mL.

    • Add 50 µL of the standardized bacterial inoculum to each well, except for a sterility control well (medium only). Include a growth control well (inoculum in medium with no compound).

  • Incubation:

    • Cover the plate and incubate at 37°C for 16-20 hours under ambient air conditions.[13]

  • MIC Determination:

    • After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Optionally, add resazurin to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates viable, respiring bacteria, making the MIC endpoint easier to read.

Anticancer Activity Screening

Causality: Phenoxypyridine and related structures have shown promise as anticancer agents, with some acting as microtubule inhibitors or kinase inhibitors.[1][14][15] The data from the initial MTT cytotoxicity screen provides a starting point. This more focused screen will assess the potency of the compounds against a panel of relevant cancer cell lines to identify potential tissue-specific activity. The Sulforhodamine B (SRB) assay is an excellent choice here. It measures cell density by quantifying cellular protein content and is less susceptible to interference from compounds that affect mitochondrial metabolism.[16]

Note: The protocol for the SRB assay is similar in workflow to the MTT assay (cell seeding, treatment, incubation). The key difference is in the final detection step, which involves fixing the cells with trichloroacetic acid, staining the total cellular protein with SRB dye, and then solubilizing the bound dye for measurement. For brevity, a full step-by-step protocol is omitted, but its principle is a valid and widely used alternative to MTT for anticancer screening.

Part 3: Data Interpretation and Decision Making

The preliminary screen generates a matrix of data that must be interpreted to guide the next steps. The goal is to identify compounds with high potency against the desired target (cancer cells or microbes) and low off-target toxicity (non-cancerous cells).

Data Presentation: A Comparative Table

Quantitative data should be summarized for clear comparison.

Compound IDStructureIC₅₀ vs. MCF-7 (µM)IC₅₀ vs. HEK293 (µM)Selectivity Index (SI)¹MIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)
PHXP-001[Image/Sketch]5.2>100>19.2128>128
PHXP-002[Image/Sketch]75.1>100>1.348
PHXP-003[Image/Sketch]2.14.52.164128
PHXP-004[Image/Sketch]0.850.663.3>128>128
ControlDoxorubicin0.11.515.0N/AN/A
ControlCiprofloxacinN/AN/AN/A0.50.25

¹ Selectivity Index (SI) = IC₅₀ (Non-cancerous cells) / IC₅₀ (Cancer cells)

Decision-Making Logic

The data from the table can be used to categorize compounds and decide their fate in the discovery pipeline.

G cluster_1 Decision Matrix Start Screening Data (IC50, SI, MIC) Anticancer_Lead Promising Anticancer Lead (Low IC50 Cancer, High SI) Start->Anticancer_Lead e.g., PHXP-004 Antimicrobial_Lead Promising Antimicrobial Lead (Low MIC, High IC50) Start->Antimicrobial_Lead e.g., PHXP-002 Reprioritize Reprioritize for Further Synthesis (Moderate Activity) Start->Reprioritize e.g., PHXP-001 (Weakly Selective) Discard Discard (High General Toxicity or Inactive) Start->Discard e.g., PHXP-003 (Low SI, High MIC)

Caption: Logic diagram for classifying compounds post-screening.

  • Promising Anticancer Lead (e.g., PHXP-004): Exhibits potent activity against the cancer cell line (low IC₅₀) and a high selectivity index, indicating it is significantly less toxic to normal cells. This compound is a high-priority candidate for mechanism of action studies and in vivo evaluation.

  • Promising Antimicrobial Lead (e.g., PHXP-002): Shows potent antimicrobial activity (low MIC) while having a high IC₅₀ against human cells, suggesting a favorable therapeutic window. This compound warrants further antimicrobial spectrum analysis and toxicity testing.

  • Discard (e.g., PHXP-003): Displays high toxicity to both cancerous and non-cancerous cells (low SI) and poor antimicrobial activity. This compound is likely a non-specific toxin and should be deprioritized.

References

  • BenchChem. (n.d.). Preliminary Cytotoxicity Screening of Novel Anticancer Compounds: A Technical Guide.
  • BenchChem. (n.d.). Application Notes and Protocols for Cell-Based Cytotoxicity Assays: MTT and XTT.
  • IP International Journal of Comprehensive and Advanced Pharmacology. (n.d.). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents.
  • IP International Journal of Comprehensive and Advanced Pharmacology. (n.d.). A comprehensive review on in-vitro methods for anti-microbial activity.
  • Clinical Tree. (2023, September 17). In Vitro Testing of Antimicrobial Agents.
  • National Institutes of Health (NIH). (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
  • Burger, A. M., & Fiebig, H.-H. (n.d.). 2 Preclinical Screening for New Anticancer Agents.
  • MDPI. (n.d.). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review.
  • National Institutes of Health (NIH). (n.d.). Structure-based drug design of phenazopyridine derivatives as inhibitors of Rev1 interactions in translesion synthesis.
  • Abcam. (n.d.). Introduction to XTT assays for cell-viability assessment.
  • National Institutes of Health (NIH). (n.d.). Novel Microtubule-Interacting Phenoxy Pyridine and Phenyl Sulfanyl Pyridine Analogues for Cancer Therapy.
  • Scilit. (2008, January 16). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • ACS Omega. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
  • ResearchGate. (2025, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • National Institutes of Health (NIH). (n.d.). Preclinical screening methods in cancer.
  • Abcam. (n.d.). MTT assay protocol.
  • National Institutes of Health (NIH). (2013, November 10). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay.
  • PubMed. (2021, April 8). Structure-Based Drug Design of Phenazopyridine Derivatives as Inhibitors of Rev1 Interactions in Translesion Synthesis.
  • PubMed. (2025, March 5). Design, Synthesis, and Biological Activity Evaluation of Novel Phenoxypyridine Derivatives Containing Acylthiourea Fragments as Protoporphyrinogen Oxidase Inhibitor Herbicides.
  • ResearchGate. (n.d.). Structure–activity relationship summary of tested compounds.
  • Dr.Oracle. (2025, May 9). What are the antibiotic and antiseptic properties of Azo (Phenazopyridine)?.
  • PubMed Central (PMC). (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities.
  • ResearchGate. (n.d.). Compounds containing py as antimicrobial agents.
  • PubMed. (1973, January). Phenazopyridine-sulfonamide combination antibacterial therapy in mice.
  • PubMed Central (PMC). (n.d.). Discovery of Phenylaminopyridine Derivatives as Novel HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors.
  • Frontiers. (2021, August 3). Novel Mechanism for an Old Drug: Phenazopyridine is a Kinase Inhibitor Affecting Autophagy and Cellular Differentiation.
  • MDPI. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
  • ResearchGate. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
  • PubMed. (2021, August 4). Novel Mechanism for an Old Drug: Phenazopyridine is a Kinase Inhibitor Affecting Autophagy and Cellular Differentiation.

Sources

Methodological & Application

Application Note: A Comprehensive Protocol for the Suzuki-Miyaura Coupling of 5-Iodo-2-phenoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Aryl-2-phenoxypyridine Scaffolds

The 5-aryl-2-phenoxypyridine motif is a privileged scaffold in medicinal chemistry and materials science. Its derivatives are integral to the development of novel pharmaceuticals and functional organic materials.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of carbon-carbon bonds, particularly for constructing biaryl systems.[3][4] Its high functional group tolerance, generally mild reaction conditions, and the commercial availability of a vast array of boronic acids make it an indispensable tool for synthetic chemists.[4]

This application note provides a detailed, field-proven protocol for the Suzuki-Miyaura coupling of 5-iodo-2-phenoxypyridine with various arylboronic acids. Beyond a mere recitation of steps, this guide delves into the mechanistic underpinnings of the reaction, the rationale behind the selection of reagents and conditions, and a systematic approach to troubleshooting, empowering researchers to adapt and optimize this critical transformation for their specific drug discovery and development programs.

The Catalytic Heart: Understanding the Suzuki-Miyaura Mechanism

The Suzuki-Miyaura coupling is a palladium-catalyzed process that proceeds through a well-established catalytic cycle.[5][6][7] A fundamental grasp of this mechanism is crucial for rational troubleshooting and optimization. The cycle comprises three key steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of this compound. This is typically the rate-determining step for aryl iodides and results in a Pd(II) complex.[7] The high reactivity of the C-I bond makes aryl iodides excellent substrates for this reaction.[3]

  • Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium center. This process requires activation of the organoboron species by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻), which readily transfers its aryl group to the Pd(II) center, displacing the halide.[8][9][10]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, coupling the two organic partners. The desired 5-aryl-2-phenoxypyridine product is expelled from the palladium coordination sphere, regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[6][11]

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)Ln (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-I(Ln) (Palladacycle) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Aryl_Complex Ar-Pd(II)-Ar'(Ln) Transmetalation->Pd(II)_Aryl_Complex Reductive_Elimination Reductive Elimination Pd(II)_Aryl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product 5-Aryl-2-phenoxypyridine (Ar-Ar') Reductive_Elimination->Product Aryl_Iodide This compound (Ar-I) Aryl_Iodide->Oxidative_Addition Boronic_Acid Arylboronic Acid (Ar'-B(OH)2) Boronic_Acid->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation Activates Boronic Acid caption Fig. 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction. Experimental_Workflow start Start reagents 1. Reagent Preparation: - Add this compound,  arylboronic acid, K₂CO₃, and  Pd(PPh₃)₄ to a flame-dried flask. start->reagents inert 2. Inert Atmosphere: - Seal the flask. - Evacuate and backfill with  Argon/Nitrogen (3x cycle). reagents->inert solvent 3. Solvent Addition: - Add degassed 1,4-dioxane  and water via syringe. inert->solvent reaction 4. Reaction: - Stir vigorously. - Heat to 85-95 °C in an oil bath. - Monitor by TLC/LC-MS (2-12 h). solvent->reaction workup 5. Aqueous Workup: - Cool to room temperature. - Add water and extract with  ethyl acetate (3x). reaction->workup dry 6. Drying and Concentration: - Combine organic layers. - Dry over anhydrous MgSO₄. - Filter and concentrate in vacuo. workup->dry purify 7. Purification: - Purify crude product by flash  column chromatography. dry->purify end End (Characterize Product) purify->end

Sources

Application Notes & Protocols: Sonogashira Cross-Coupling of 5-Iodo-2-phenoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for performing the Sonogashira cross-coupling reaction using 5-iodo-2-phenoxypyridine as the aryl halide substrate. The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This methodology is particularly valuable in drug discovery and materials science for the synthesis of complex molecular architectures.[4][5] The 2-phenoxypyridine moiety is a privileged scaffold in medicinal chemistry, and its alkynylated derivatives serve as crucial intermediates for creating novel therapeutic agents, including kinase inhibitors and compounds targeting protein-protein interactions.[6][7][8][9] This guide delves into the reaction mechanism, offers a detailed experimental protocol, provides troubleshooting advice, and outlines essential safety considerations.

Scientific Foundation & Mechanistic Overview

The Sonogashira reaction's power lies in its operational simplicity and tolerance of a wide range of functional groups, often proceeding under mild conditions.[1][4] The standard reaction employs a dual-catalyst system: a palladium complex and a copper(I) salt co-catalyst, in the presence of an amine base.[3][10]

The Catalytic Cycles: The widely accepted mechanism involves two interconnected catalytic cycles.[2][11][12]

  • The Palladium Cycle: This cycle initiates with the active Pd(0) species. An oxidative addition of the aryl halide (this compound) to the Pd(0) catalyst forms a Pd(II) intermediate.[2][13] The high reactivity of aryl iodides compared to bromides or chlorides makes this step efficient, often allowing for room temperature reactions.[3][13][14]

  • The Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of the amine base.[1] The base deprotonates the alkyne, and the resulting acetylide coordinates with the copper(I) to form a copper acetylide species.[13][15][16] This step is crucial as it "activates" the alkyne for the subsequent step.

  • Transmetalation: This is the rate-determining step where the two cycles intersect.[2][17] The alkynyl group is transferred from the copper acetylide to the Pd(II) complex, displacing the halide and forming an alkynylpalladium(II) intermediate.[12][13]

  • Reductive Elimination: The final step involves the cis-to-trans isomerization of the alkynylpalladium(II) complex, followed by reductive elimination. This process forms the desired C(sp²)-C(sp) bond of the product, 5-(alkynyl)-2-phenoxypyridine, and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[13][15]

The "Copper-Free" Variant: While the copper co-catalyst significantly accelerates the reaction, it can also promote the undesirable oxidative homocoupling of the alkyne (Glaser coupling), especially in the presence of oxygen.[2][14] To circumvent this, copper-free Sonogashira protocols have been developed.[4] In these systems, the amine base must be strong enough to deprotonate the alkyne without assistance from copper, and the reaction may proceed via a mechanism involving two palladium centers.[1][2][18]

Sonogashira_Mechanism Fig. 1: Simplified Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_oxidative Oxidative Addition pd0->pd_oxidative Ar-I pdi_complex Ar-Pd(II)L₂(I) pd_oxidative->pdi_complex pd_transmetal Transmetalation pdi_complex->pd_transmetal pdi_alkynyl Ar-Pd(II)L₂(C≡CR) pd_transmetal->pdi_alkynyl pd_reductive Reductive Elimination pdi_alkynyl->pd_reductive Isomerization pd_reductive->pd0 Product (Ar-C≡CR) Product Coupled Product cu_catalyst Cu(I)I cu_pi_complex π-Alkyne Complex cu_catalyst->cu_pi_complex H-C≡CR cu_deprotonation Deprotonation cu_pi_complex->cu_deprotonation Base cu_acetylide Cu(I)-C≡CR cu_deprotonation->cu_acetylide cu_acetylide->pd_transmetal Transfer of Alkynyl Group ArI This compound Alkyne Terminal Alkyne

Caption: A diagram of the dual catalytic cycles in the Sonogashira reaction.

Experimental Protocol

This protocol describes a general procedure for the copper-palladium co-catalyzed Sonogashira coupling of this compound with a terminal alkyne.

Materials & Reagents:

  • This compound (1.0 eq)

  • Terminal Alkyne (1.1 - 1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (1-5 mol%)

  • Copper(I) iodide [CuI] (0.5-5 mol%)

  • Amine Base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), ~2-3 eq or as solvent)

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), or Toluene)

  • Standard workup reagents: Diethyl ether, Saturated aq. NH₄Cl, Brine, Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or round-bottom flask with a rubber septum

  • Magnetic stirrer and stir bar

  • Inert gas line (Nitrogen or Argon) with manifold

  • Syringes and needles for liquid transfer

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Methodology:

  • Reaction Setup (Inert Atmosphere is Critical):

    • Place this compound (1.0 eq), PdCl₂(PPh₃)₂ (e.g., 2.5 mol%), and CuI (e.g., 5.0 mol%) into a dry Schlenk flask equipped with a magnetic stir bar.

    • Seal the flask and cycle between vacuum and an inert gas (Nitrogen or Argon) three times to ensure an anaerobic environment. Rationale: This step is crucial to prevent oxidation of the Pd(0) species that is formed in situ and to avoid the oxygen-promoted Glaser homocoupling of the alkyne.[14]

  • Addition of Solvent and Reagents:

    • Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., THF). The volume should be sufficient to dissolve the reagents (typically 0.1-0.5 M concentration).

    • Add the amine base (e.g., Et₃N, 2-3 eq) via syringe. If using the amine as the solvent, this is added instead of the co-solvent. Rationale: The amine serves as the base to deprotonate the alkyne and to neutralize the HI generated during the catalytic cycle.[12]

    • Finally, add the terminal alkyne (1.1-1.5 eq) dropwise via syringe.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature. For less reactive substrates or to increase the reaction rate, the mixture can be gently heated (e.g., 40-80 °C).[19]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material (this compound) is consumed. Reaction times can vary from a few hours to overnight.

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with a solvent like diethyl ether or ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the catalyst residues and amine salts. Wash the pad with additional solvent.[13]

    • Combine the organic filtrates and wash sequentially with saturated aqueous ammonium chloride (to quench the reaction and remove the amine base), water, and brine. Rationale: The NH₄Cl wash helps to remove copper salts and excess amine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification and Characterization:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

    • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, and IR spectroscopy) to confirm its structure and purity.

Data Summary & Optimization

The optimal conditions for a Sonogashira reaction can depend on the specific alkyne used. The following table provides a general starting point for optimization.

ParameterRecommended RangeRationale & Notes
Aryl Halide This compoundThe iodide is highly reactive, allowing for mild conditions.[3][14]
Pd Catalyst Loading 1 - 5 mol%Lower loadings (0.1-1%) may be possible with highly active ligands or for scale-up.[5]
Cu(I) Co-catalyst 0.5 - 10 mol%Essential for the standard mechanism. Can be omitted in "copper-free" protocols.[20]
Ligand PPh₃ (from PdCl₂(PPh₃)₂)Other phosphine ligands (e.g., P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) can enhance reactivity.[2][11]
Base Et₃N, DIPEA, PiperidineMust be sufficient to deprotonate the alkyne. Can also be used as the solvent.[14]
Solvent THF, DMF, Toluene, Et₃NMust be anhydrous and degassed. DMF is a good choice for less soluble substrates.[19]
Temperature Room Temp to 80 °CStart at room temperature. Gentle heating may be required for sterically hindered substrates.[13][19]
Typical Yields 70 - 95%Yields are highly dependent on the alkyne substrate and purity of reagents.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Impure reagents/solvents. 4. Low reaction temperature.1. Use a fresh bottle of palladium catalyst and copper iodide.[14] 2. Ensure proper degassing of solvents and use of a robust inert gas setup.[14] 3. Purify starting materials; use anhydrous solvents. Distill the amine base if it is old.[21] 4. Gradually increase the reaction temperature (e.g., to 60-80 °C).[19]
Formation of Black Precipitate (Palladium Black) Decomposition of the Pd(0) catalyst.This indicates catalyst death. While it may not always halt the reaction, it signals instability. Ensure the atmosphere is strictly inert. Some solvents like THF may promote its formation; consider switching to Toluene or DMF.[14][21]
Significant Alkyne Homocoupling (Glaser Product) Presence of oxygen with the copper co-catalyst.1. Rigorously exclude oxygen by thoroughly degassing all solvents and reagents. 2. Switch to a copper-free protocol. This often requires a stronger base or different ligand system.[14]
Reaction Stalls Catalyst deactivation or substrate inhibition.Try adding a second small portion of the palladium catalyst to the reaction mixture.

Safety Considerations

  • Exothermic Potential: Palladium-catalyzed cross-coupling reactions can be exothermic. While typically manageable on a lab scale, the potential for a thermal runaway exists, especially during scale-up. Monitor the reaction temperature during initial setup and reagent addition.[22][23]

  • Reagent Toxicity: Palladium compounds, copper salts, and many organic solvents are toxic. Handle all chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Inert Atmosphere: Working under an inert atmosphere is essential for reaction success and safety. Ensure proper training on the use of Schlenk lines or glove boxes.

  • Pressure: If heating the reaction in a sealed vessel, use a pressure-rated tube and a blast shield to mitigate the risk of explosion.[19]

References

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • (PDF) Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024). STAR Protocols, 5, 102900. Retrieved January 12, 2026, from [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024). Retrieved January 12, 2026, from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Retrieved January 12, 2026, from [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 12, 2026, from [Link]

  • Borah, B., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. Retrieved January 12, 2026, from [Link]

  • Aziz, A., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Retrieved January 12, 2026, from [Link]

  • Shafi, S., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. Retrieved January 12, 2026, from [Link]

  • Sonogashira Coupling | NROChemistry. (n.d.). Retrieved January 12, 2026, from [Link]

  • Sonogashira coupling - YouTube. (2019). Retrieved January 12, 2026, from [Link]

  • Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem - YouTube. (2025). Retrieved January 12, 2026, from [Link]

  • Hsieh, C.-H., et al. (2013). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 18(10), 12159-12174. Retrieved January 12, 2026, from [Link]

  • Wang, X., et al. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 36(8), 1643-1651. Retrieved January 12, 2026, from [Link]

  • Pd-catalyzed Sonogashira cross-coupling reaction. Ligands are based on... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Sonogashira troubleshooting help needed : r/Chempros - Reddit. (2020). Retrieved January 12, 2026, from [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). RSC Advances, 13(7), 4567-4589. Retrieved January 12, 2026, from [Link]

  • Wang, Z., et al. (2015). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. Retrieved January 12, 2026, from [Link]

  • Yang, Q., et al. (2019). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development, 23(11), 2354-2375. Retrieved January 12, 2026, from [Link]

  • Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. (n.d.). Retrieved January 12, 2026, from [Link]

  • Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. (2021). Retrieved January 12, 2026, from [Link]

  • What is the best procedure for Sonogashira coupling? - ResearchGate. (2014). Retrieved January 12, 2026, from [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). Retrieved January 12, 2026, from [Link]

  • Sonogashira Coupling Reaction Mechanism - YouTube. (2016). Retrieved January 12, 2026, from [Link]

  • Gazvoda, M., et al. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. Nature Communications, 9(1), 4814. Retrieved January 12, 2026, from [Link]

  • The Role of Pyridine Derivatives in Modern Drug Discovery. (n.d.). Retrieved January 12, 2026, from [Link]

  • This compound - MySkinRecipes. (n.d.). Retrieved January 12, 2026, from [Link]

  • Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions - Purdue College of Engineering. (2022). Retrieved January 12, 2026, from [Link]

  • Wojtaszek, J. L., et al. (2022). Structure-based drug design of phenazopyridine derivatives as inhibitors of Rev1 interactions in translesion synthesis. PLOS ONE, 17(9), e0274293. Retrieved January 12, 2026, from [Link]

  • The Role of Pyridine Derivatives in Modern Drug Discovery. (2026). Retrieved January 12, 2026, from [Link]

  • Guidelines for Sonogashira cross-coupling reactions - Sussex Drug Discovery Centre. (2013). Retrieved January 12, 2026, from [Link]

  • CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google Patents. (n.d.).

Sources

Application Notes and Protocols for the Heck Reaction of 5-Iodo-2-phenoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of the Heck Reaction in Drug Discovery

The palladium-catalyzed Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and selectivity.[1] This transformation, which couples an unsaturated halide with an alkene, has proven indispensable in the synthesis of complex molecular architectures, particularly within the pharmaceutical industry.[2] The 2-phenoxypyridine scaffold is a privileged motif found in numerous biologically active compounds, including potential antitumor agents and P2Y1 antagonists for antithrombotic therapies.[2][3][4] Consequently, the functionalization of this core structure is of paramount importance to drug development professionals.

This guide provides a comprehensive overview and detailed protocols for the Heck reaction of 5-iodo-2-phenoxypyridine. As a Senior Application Scientist, the aim is to not only provide a step-by-step procedure but to also elucidate the underlying principles that govern the selection of reaction parameters, thereby empowering researchers to troubleshoot and adapt these conditions for their specific synthetic targets.

The Catalytic Cycle: A Mechanistic Deep Dive

The widely accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[5][6] A thorough understanding of this cycle is crucial for rational optimization of reaction conditions.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of this compound. This is often the rate-determining step, and the reactivity of the halide follows the general trend: I > Br > Cl.[5]

  • Olefin Coordination and Migratory Insertion: The alkene substrate then coordinates to the newly formed arylpalladium(II) complex. This is followed by a migratory insertion of the alkene into the palladium-carbon bond, forming a new carbon-carbon bond.

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated. This step forms the final substituted alkene product and a hydridopalladium(II) species. The stereochemistry of the product is often determined at this stage, with a strong preference for the trans isomer.[3]

  • Reductive Elimination and Catalyst Regeneration: In the presence of a base, the hydridopalladium(II) species undergoes reductive elimination to regenerate the active Pd(0) catalyst, thus closing the catalytic cycle.[5]

Heck_Mechanism pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I aryl_pd_complex Ar-Pd(II)-I(L₂) oxidative_addition->aryl_pd_complex alkene_coordination Alkene Coordination aryl_pd_complex->alkene_coordination Alkene alkene_pd_complex Ar-Pd(II)-I(L₂)(Alkene) alkene_coordination->alkene_pd_complex migratory_insertion Migratory Insertion alkene_pd_complex->migratory_insertion alkyl_pd_complex R-Pd(II)-I(L₂) migratory_insertion->alkyl_pd_complex beta_hydride_elimination β-Hydride Elimination alkyl_pd_complex->beta_hydride_elimination product_pd_complex Product-Pd(II)-H(L₂) beta_hydride_elimination->product_pd_complex Product reductive_elimination Reductive Elimination product_pd_complex->reductive_elimination Base reductive_elimination->pd0 - HB⁺X⁻

Figure 1. The catalytic cycle of the Heck reaction.

Challenges with Heterocyclic Substrates

While the Heck reaction is robust, N-heteroaryl halides like this compound can present unique challenges. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or "poisoning." This necessitates careful selection of ligands and reaction conditions to mitigate this effect and ensure efficient catalysis.

Optimized Reaction Conditions for this compound

Based on established protocols for structurally similar iodo-heterocycles, such as 5-iodouridine, a set of optimized conditions can be proposed.[7][8] The following table summarizes key parameters and provides a rationale for their selection.

ParameterRecommended ConditionRationale & Key Considerations
Palladium Source Pd(OAc)₂ (Palladium(II) Acetate)A common and effective precatalyst that is reduced in situ to the active Pd(0) species.
Ligand PPh₃ (Triphenylphosphine)A widely used phosphine ligand that stabilizes the Pd(0) catalyst and modulates its reactivity.
Base Et₃N (Triethylamine)An organic base that effectively neutralizes the HI generated during the reaction, regenerating the Pd(0) catalyst.[5]
Solvent DMF (N,N-Dimethylformamide)A polar aprotic solvent that facilitates the dissolution of reactants and promotes the reaction.
Temperature 80-100 °CProvides sufficient thermal energy to overcome the activation barrier of the oxidative addition step without causing significant decomposition.
Alkene Acrylates, StyrenesElectron-deficient alkenes like acrylates are generally more reactive in the Heck reaction.

Detailed Experimental Protocol

This protocol provides a generalized procedure for the Heck coupling of this compound with an alkene such as n-butyl acrylate.

Experimental_Workflow start Start reagents Combine Reactants: This compound Alkene, Pd(OAc)₂, PPh₃, Et₃N, DMF start->reagents degas Degas with N₂/Ar reagents->degas heat Heat to 80-100 °C degas->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup monitor->workup Reaction Complete extract Extract with Organic Solvent workup->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product purify->characterize end End characterize->end

Figure 2. General experimental workflow for the Heck reaction.

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., n-butyl acrylate) (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)

  • Triphenylphosphine (PPh₃) (0.10 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound, palladium(II) acetate, and triphenylphosphine.

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF, followed by the alkene and triethylamine via syringe.

  • Heating and Monitoring: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting and Further Considerations

  • Low Conversion: If the reaction stalls, consider increasing the temperature, adding a fresh portion of the catalyst, or using a more robust ligand system. The use of N-heterocyclic carbene (NHC) ligands has been shown to be effective in some challenging Heck couplings.[1]

  • Catalyst Decomposition: The formation of palladium black is an indication of catalyst decomposition. This can sometimes be mitigated by ensuring strictly anaerobic conditions and using an appropriate ligand-to-palladium ratio.

  • Alternative Bases and Solvents: For sensitive substrates, weaker inorganic bases like potassium carbonate (K₂CO₃) or sodium acetate (NaOAc) may be beneficial.[9] A range of aprotic polar solvents such as N-methyl-2-pyrrolidone (NMP) or dioxane can also be employed.[10]

  • Phosphine-Free Conditions: In some cases, particularly with highly reactive aryl iodides, the Heck reaction can proceed without the addition of a phosphine ligand, which can simplify purification.[8]

Conclusion

The Heck reaction of this compound is a powerful tool for the synthesis of novel compounds with potential applications in drug discovery. By understanding the reaction mechanism and the rationale behind the choice of conditions, researchers can effectively utilize this methodology to access a diverse range of functionalized 2-phenoxypyridine derivatives. The protocol provided herein serves as a robust starting point for further optimization and application in complex synthetic endeavors.

References

  • Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides. ACS Publications. Available at: [Link]

  • Optimization of Heck reaction conditions. a | Download Scientific Diagram. ResearchGate. Available at: [Link]

  • Optimization of the Heck Reaction Conditions in the Synthesis of (E)-8-Styrylflavones 8a-c a … ResearchGate. Available at: [Link]

  • Heck reaction - Wikipedia. Wikipedia. Available at: [Link]

  • Screening studies for Heck alkenylation of 5-iodo-2'-deoxyuridine with styrene under flow conditions. ResearchGate. Available at: [Link]

  • Efficient Aqueous-Phase Heck Reaction Catalyzed by a Robust Hydrophilic Pyridine-Bridged Bisbenzimidazolylidene-Palladium Pincer Complex. Organic Chemistry Portal. Available at: [Link]

  • Scheme 1. Heck reaction of iodobenzene with styrene under the microwave irradiation. ResearchGate. Available at: [Link]

  • Optimization of Heck reaction conditions a . | Download Scientific Diagram. ResearchGate. Available at: [Link]

  • HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA I- INTRODUCTION II. smu.edu.sa. Available at: [Link]

  • Heck Reaction - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

  • Aqueous-Phase Heck Coupling of 5-Iodouridine and Alkenes under Phosphine-Free Conditions | Request PDF. ResearchGate. Available at: [Link]

  • The Heck reaction in the production of fine chemicals. University of Groningen. Available at: [Link]

  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. Available at: [Link]

  • Heck Reaction - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • Discovery of 2-(Phenoxypyridine)-3-phenylureas as Small Molecule P2Y1 Antagonists. PubMed. Available at: [Link]

  • Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. MDPI. Available at: [Link]

  • Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. PubMed. Available at: [Link]

  • Heck-type coupling of fused bicyclic vinylcyclopropanes: Synthesis of 1,2-dihydropyridines, 2,3-dihydro. ChemRxiv. Available at: [Link]

  • Palladium-Tetraphosphine Complex Catalysed Heck Reaction of Vinyl Bromides with Alkenes: A Powerful Access to Conjugated Dienes. Organic Chemistry Portal. Available at: [Link]

  • ChemInform Abstract: Palladium-Catalyzed Oxidative Heck Coupling of Vinyl Pyridines with Aryl Boronic Acids. | Request PDF. ResearchGate. Available at: [Link]

  • Heck reactions of acrylamide and methyl acrylate with iodobenzene. ResearchGate. Available at: [Link]

Sources

Application Notes & Protocols for the Palladium-Catalyzed Synthesis of 5-Aryl-2-Phenoxypyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Aryl-2-Phenoxypyridines in Modern Drug Discovery

The 5-aryl-2-phenoxypyridine scaffold is a privileged structural motif frequently encountered in medicinal chemistry and materials science. Its unique electronic and conformational properties make it a cornerstone for the development of novel therapeutic agents and functional organic materials. These compounds have shown promise as antitumor agents, positive allosteric modulators of metabotropic glutamate subtype-2 (mGlu2) receptors, and as inhibitors of protoporphyrinogen oxidase (PPO) for herbicidal applications.[1][2][3] The efficient and modular construction of this framework is therefore of paramount importance to researchers in both academic and industrial settings.

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, have revolutionized the synthesis of complex aromatic compounds.[4][5][6] These methods offer unparalleled functional group tolerance, high yields, and broad substrate scope, making them ideal for the construction of 5-aryl-2-phenoxypyridines. This application note provides a comprehensive guide to the synthesis of this important class of molecules, detailing the underlying reaction mechanisms, offering step-by-step experimental protocols, and providing expert insights for troubleshooting and optimization.

Strategic Approach: A Two-Fold Palladium-Catalyzed Assembly

The synthesis of 5-aryl-2-phenoxypyridines is most effectively achieved through a sequential application of two powerful palladium-catalyzed cross-coupling reactions. The general strategy involves:

  • Formation of the 2-Phenoxypyridine Core: A Buchwald-Hartwig C-N cross-coupling reaction between a phenol and a suitably substituted 2-halopyridine.[6][7][8]

  • Introduction of the 5-Aryl Moiety: A Suzuki-Miyaura cross-coupling reaction between the 5-halo-2-phenoxypyridine intermediate and an arylboronic acid or its derivative.[5][9]

This modular approach allows for the independent variation of both the phenoxy and aryl substituents, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Mechanistic Insights: The Palladium Catalytic Cycles

A deep understanding of the reaction mechanisms is crucial for rational optimization and troubleshooting. Both the Buchwald-Hartwig and Suzuki-Miyaura reactions proceed through a similar catalytic cycle involving a Pd(0)/Pd(II) couple.[4][5][9]

The Buchwald-Hartwig Amination Catalytic Cycle

The Buchwald-Hartwig amination for the formation of the C-O bond in 2-phenoxypyridine (analogous to C-N bond formation) follows a well-established catalytic cycle.

Buchwald_Hartwig Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative_Addition->Ar-Pd(II)(X)L2 Ligand_Exchange Ligand Exchange Ar-Pd(II)(X)L2->Ligand_Exchange Ar'-OH, Base Ar-Pd(II)(OAr')L2 Ar-Pd(II)(OAr')L2 Ligand_Exchange->Ar-Pd(II)(OAr')L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)(OAr')L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-OAr' 2-Phenoxypyridine Reductive_Elimination->Ar-OAr' Suzuki_Miyaura Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative_Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar'-B(OR)2, Base Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-Ar' 5-Aryl-2-phenoxypyridine Reductive_Elimination->Ar-Ar'

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.

  • Oxidative Addition: The Pd(0) catalyst adds to the 5-halo-2-phenoxypyridine. [5][9]2. Transmetalation: The organic group from the organoboron reagent (arylboronic acid) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base. [5][9]3. Reductive Elimination: The two organic fragments are coupled, forming the C-C bond of the final 5-aryl-2-phenoxypyridine product and regenerating the Pd(0) catalyst. [5][9]

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization for specific substrates.

Protocol 1: Synthesis of 5-Bromo-2-phenoxypyridine via Buchwald-Hartwig Coupling

Materials:

  • 2,5-Dibromopyridine

  • Phenol

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk flask, add 2,5-dibromopyridine (1.0 equiv), phenol (1.2 equiv), Cs₂CO₃ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and Xantphos (0.04 equiv).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 5-Aryl-2-phenoxypyridine via Suzuki-Miyaura Coupling

Materials:

  • 5-Bromo-2-phenoxypyridine

  • Arylboronic acid

  • Palladium(II) chloride bis(triphenylphosphine) (PdCl₂(PPh₃)₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a round-bottom flask, add 5-bromo-2-phenoxypyridine (1.0 equiv), the desired arylboronic acid (1.5 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and Na₂CO₃ (3.0 equiv).

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the reaction to 90 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel.

Data Presentation: Representative Reaction Parameters

EntryAryl HalidePhenol/Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
C-O 2,5-DibromopyridinePhenolPd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Toluene11085
C-O 2-Chloro-5-iodopyridine4-MethoxyphenolPd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄Dioxane10092
C-C 5-Bromo-2-phenoxypyridinePhenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Dioxane/H₂O9095
C-C 5-Bromo-2-(4-fluorophenoxy)pyridine4-Tolylboronic acidPdCl₂(dppf) (2)-K₂CO₃Toluene/EtOH/H₂O8588

Troubleshooting and Optimization: A Scientist's Guide

Low yields or incomplete reactions are common challenges in cross-coupling chemistry. A systematic approach to troubleshooting is essential for success. [10][11][12][13]

Troubleshooting Start Low Yield/ No Reaction Check_Reagents Check Reagent Purity (Aryl halide, Boronic Acid, Base, Solvent) Start->Check_Reagents Degassing Ensure Thorough Degassing (Inert Atmosphere) Check_Reagents->Degassing Catalyst_Activity Verify Catalyst/Ligand Activity (Fresh vs. Old) Degassing->Catalyst_Activity Screen_Conditions Systematic Condition Screen Catalyst_Activity->Screen_Conditions Screen_Base Screen Bases (e.g., K2CO3, Cs2CO3, K3PO4) Screen_Conditions->Screen_Base Screen_Solvent Screen Solvents (e.g., Toluene, Dioxane, DMF) Screen_Conditions->Screen_Solvent Screen_Ligand Screen Ligands (Bulky, electron-rich phosphines) Screen_Conditions->Screen_Ligand Screen_Temp Vary Temperature Screen_Conditions->Screen_Temp Success Improved Yield Screen_Base->Success Screen_Solvent->Success Screen_Ligand->Success Screen_Temp->Success

Caption: A logical workflow for troubleshooting palladium-catalyzed cross-coupling reactions.

Pro-Tips from the Bench

  • Reagent Quality is Key: Boronic acids can degrade over time; using fresh or recently purified material is advisable. [11]Similarly, ensure bases are anhydrous and solvents are of high purity and properly degassed to prevent catalyst poisoning. [11]* Ligand Selection Matters: For challenging substrates, particularly in Buchwald-Hartwig couplings, the choice of phosphine ligand is critical. Bulky, electron-rich ligands often enhance catalytic activity. [14][15]Consider screening a panel of ligands for optimal results.

  • The "Right" Base: The choice of base can significantly impact the reaction outcome. For Suzuki couplings, inorganic bases like carbonates or phosphates are common. For Buchwald-Hartwig reactions, stronger bases such as alkali metal tert-butoxides or carbonates are often necessary. [7][16]* Beware of Homocoupling: A common side reaction in Suzuki couplings is the homocoupling of the boronic acid. This can often be minimized by ensuring a strictly oxygen-free environment and using the appropriate stoichiometry of reagents. [17]* One-Pot Procedures: For increased efficiency, consider developing a one-pot, two-step procedure where the Suzuki coupling is performed directly on the crude product of the Buchwald-Hartwig reaction without intermediate purification. This requires careful selection of mutually compatible reaction conditions.

Conclusion

The palladium-catalyzed synthesis of 5-aryl-2-phenoxypyridines is a robust and versatile methodology that provides access to a wide array of medicinally relevant compounds. By understanding the underlying mechanisms and employing a systematic approach to optimization and troubleshooting, researchers can efficiently construct these valuable molecular scaffolds. The protocols and insights provided in this application note serve as a solid foundation for the successful synthesis and exploration of this important class of molecules.

References

  • 17.2. Palladium catalyzed couplings | Organic Chemistry II - Lumen Learning. (n.d.). Lumen Learning. [Link]

  • Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. (n.d.). Fiveable. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). The Nobel Prize in Chemistry 2010. [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (2023, August 2). Chemistry LibreTexts. [Link]

  • Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions | Request PDF. (n.d.). ResearchGate. [Link]

  • Condition Optimization for Buchwald-Hartwig Reactions. (2025, January 2). YouTube. [Link]

  • Catalexis Catalyst Screening Platform for Catalyst Optimization. (2025, February 13). YouTube. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. (n.d.). ACS Publications. [Link]

  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines | ACS Catalysis. (2019, March 15). ACS Publications. [Link]

  • How can I solve my problem with Suzuki coupling?. (2014, December 23). ResearchGate. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023, June 20). National Institutes of Health. [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros. (2021, July 9). Reddit. [Link]

  • Struggling with Suzuki Reaction : r/Chempros. (2024, September 4). Reddit. [Link]

  • Palladium(II)-Catalyzed Ortho Arylation of 2-Phenoxypyridines with Potassium Aryltrifluoroborates via C−H Functionalization | Organometallics. (n.d.). ACS Publications. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts. [Link]

  • Synthesis of 5,6-Dihydrophenanthridines via Palladium-Catalyzed Intramolecular Dehydrogenative Coupling of Two Aryl C−H Bonds. (n.d.). MDPI. [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (n.d.). National Institutes of Health. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids a. (n.d.). ResearchGate. [Link]

  • Synthesis of 2-Aryl Pyridines by Palladium-Catalyzed Direct Arylation of Pyridine N-Oxides. (n.d.). ResearchGate. [Link]

  • Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. (2025, August 9). ResearchGate. [Link]

  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. (2021, December 2). MDPI. [Link]

  • Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα. (n.d.). PubMed. [Link]

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025, April 8). SpringerLink. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). National Institutes of Health. [Link]

  • Design, Synthesis, and Biological Activity Evaluation of Novel Phenoxypyridine Derivatives Containing Acylthiourea Fragments as Protoporphyrinogen Oxidase Inhibitor Herbicides. (2025, March 5). PubMed. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. (n.d.). Scholarship @ Claremont. [Link]

  • Discovery of 5-aryl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones as positive allosteric modulators of metabotropic glutamate subtype-2 (mGlu2) receptors with efficacy in a preclinical model of psychosis. (n.d.). PubMed. [Link]

  • Intramolecular Pd(II)-Catalyzed Oxidative Biaryl Synthesis Under Air: Reaction Development and Scope | The Journal of Organic Chemistry. (n.d.). ACS Publications. [Link]

  • Discovery of 5-(Substituted Phenyl)-2-aryl Benzimidazole Derivatives as SIRT1 Activators: Their Design, in silico Studies, Synthesis, and in vitro Evaluation. (2024, October 10). PubMed. [Link]

  • Recent applications of click chemistry in drug discovery. (n.d.). PubMed. [Link]

Sources

preparation of 5-amino-2-phenoxypyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of 5-Amino-2-phenoxypyridine Derivatives

Authored by: A Senior Application Scientist

Abstract

The 5-amino-2-phenoxypyridine scaffold is a privileged structural motif integral to numerous pharmacologically active compounds, driving significant interest in medicinal chemistry and drug development.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the efficient . We will explore the predominant synthetic strategies, delve into the mechanistic rationale behind experimental choices, and provide detailed, validated protocols for key transformations. This guide is designed to be a practical resource, combining theoretical insights with actionable laboratory procedures to empower the synthesis of these valuable compounds.

Introduction: The Significance of the 5-Amino-2-phenoxypyridine Core

The pyridine ring is a cornerstone in pharmaceutical design, and its derivatives are found in a wide array of drugs.[1] The 5-amino-2-phenoxypyridine framework, in particular, combines the hydrogen bonding capabilities of an aromatic amine with the conformational influence of a phenoxy group. This unique combination allows for multifaceted interactions with biological targets, making it a valuable building block in the synthesis of novel therapeutics, including potential kinase inhibitors, anti-inflammatory agents, and compounds targeting the central nervous system.[1][4]

Synthesizing this scaffold, however, requires a strategic approach. The key challenges lie in the selective formation of the C-O ether bond and the introduction of the C-N amino group onto the pyridine ring, often in the presence of other functional groups. The reactivity of the pyridine ring is highly dependent on the nature and position of its substituents, necessitating carefully optimized reaction conditions. This guide will focus on the most robust and widely adopted synthetic route, which involves an initial etherification followed by the reduction of a nitro group precursor.

Primary Synthetic Strategy: A Two-Stage Approach

The most reliable and versatile pathway to 5-amino-2-phenoxypyridine derivatives begins with a pyridine ring bearing a leaving group (typically a halogen) at the 2-position and an electron-withdrawing nitro group at the 5-position. This strategy unfolds in two main stages:

  • C-O Bond Formation: Construction of the phenoxy ether linkage via Nucleophilic Aromatic Substitution (SNAr).

  • C-N Bond Formation: Conversion of the nitro group into the target primary amine via reduction.

This sequence is generally preferred because the electron-withdrawing nitro group strongly activates the C2 position for nucleophilic attack, facilitating the initial etherification step.

G cluster_0 Overall Synthetic Workflow Start 2-Halo-5-nitropyridine + Phenol Derivative Step1 Step 1: C-O Bond Formation (Nucleophilic Aromatic Substitution) Start->Step1 Intermediate 5-Nitro-2-phenoxypyridine Intermediate Step1->Intermediate Step2 Step 2: Nitro Group Reduction Intermediate->Step2 Product Target 5-Amino-2-phenoxypyridine Derivative Step2->Product

Caption: High-level workflow for the primary synthesis route.

Stage 1: The Ether Linkage - Nucleophilic Aromatic Substitution (SNAr)

The formation of the 2-phenoxypyridine core is typically achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction is particularly effective on halopyridines when an electron-withdrawing group, such as a nitro group, is present on the ring.[5][6]

Mechanistic Insight

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: A phenoxide, generated in situ from a phenol and a base, attacks the electron-deficient carbon atom at the C2 position of the pyridine ring. This step is typically the rate-determining step.[6] The attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The nitro group at the C5 position is crucial as it delocalizes the negative charge, stabilizing this intermediate and lowering the activation energy of the reaction.

  • Elimination: The aromaticity of the pyridine ring is restored by the expulsion of the halide leaving group (e.g., Cl⁻).

G cluster_0 S_NAr Mechanism: Meisenheimer Complex Formation Reactants 2-Chloro-5-nitropyridine + Phenoxide TransitionState Meisenheimer Complex (Resonance Stabilized Anion) Reactants->TransitionState Nucleophilic Attack (Rate-Determining Step) Product 5-Nitro-2-phenoxypyridine + Cl⁻ TransitionState->Product Leaving Group Expulsion (Restores Aromaticity)

Caption: The addition-elimination mechanism of the SNAr reaction.

Alternative C-O Coupling: The Ullmann Condensation

While SNAr is common, the Ullmann condensation offers an alternative, particularly for less activated aryl halides. This copper-catalyzed reaction involves coupling an aryl halide with an alcohol or phenol.[7][8][9][10] Traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), but modern protocols use soluble copper catalysts with ligands, allowing for milder conditions.[7][9] For the synthesis of 2-phenoxypyridines, the SNAr approach is often more straightforward and cost-effective when the pyridine ring is sufficiently activated.

Protocol 1: Synthesis of 5-Nitro-2-phenoxypyridine via SNAr

This protocol describes a general procedure for the synthesis of a 5-nitro-2-phenoxypyridine derivative from 2-chloro-5-nitropyridine and a substituted phenol.

Materials and Reagents

Reagent/MaterialPurposeNotes
2-Chloro-5-nitropyridineStarting MaterialEnsure high purity.
Phenol DerivativeNucleophileCan be substituted (e.g., 4-methoxyphenol).
Potassium Carbonate (K₂CO₃)BaseAnhydrous grade is recommended.
Dimethylformamide (DMF)SolventAnhydrous, polar aprotic solvent.
Round-bottom flaskReaction Vessel
Magnetic stirrer & stir barAgitation
CondenserReflux
Heating mantleTemperature Control
Ethyl acetate, WaterExtraction
Brine, MgSO₄Work-up
Rotary evaporatorSolvent Removal
Silica gelChromatographyFor purification.

Step-by-Step Procedure

  • Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenol derivative (1.1 equivalents), potassium carbonate (1.5 equivalents), and anhydrous DMF.

  • Reagent Addition: Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the potassium phenoxide.

  • Reaction Initiation: Add 2-chloro-5-nitropyridine (1.0 equivalent) to the flask.

  • Heating: Heat the reaction mixture to 80-100 °C and maintain this temperature, with stirring, for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers.

  • Washing & Drying: Wash the combined organic phase with water, followed by brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the resulting crude solid by flash column chromatography on silica gel to yield the pure 5-nitro-2-phenoxypyridine product.

Stage 2: The Amino Group - Nitro Reduction

The final step in the sequence is the reduction of the nitro group to a primary amine. This is a fundamental transformation in organic synthesis, and several reliable methods are available.[11] The choice of method often depends on the presence of other functional groups in the molecule and laboratory equipment availability.

Comparison of Reduction Methods
MethodReagentsAdvantagesDisadvantages
Catalytic Hydrogenation H₂ gas, Pd/C, PtO₂High yield, clean byproducts (water).Requires specialized hydrogenation equipment; may reduce other functional groups (alkenes, alkynes).
Metal/Acid Reduction Fe, Sn, or Zn powder with HCl, Acetic Acid, or NH₄ClInexpensive, robust, and effective.[11][12]Requires acidic conditions; work-up can be cumbersome due to metal salts.
Transfer Hydrogenation Ammonium formate, Hydrazine with Pd/CAvoids the use of high-pressure H₂ gas.Can be slower than direct hydrogenation.
Tin(II) Chloride SnCl₂·2H₂OMild conditions, good for sensitive substrates.Stoichiometric amounts of tin salts are produced as waste.
Protocol 2: Reduction of 5-Nitro-2-phenoxypyridine

Here we provide two common, effective protocols for the nitro reduction step.

Method A: Catalytic Hydrogenation

  • Setup: To a hydrogenation vessel, add the 5-nitro-2-phenoxypyridine derivative (1.0 equivalent) and a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% Pd).

  • Hydrogenation: Seal the vessel and purge it with nitrogen, then with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm or ~50 psi) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC or by observing hydrogen uptake. The reaction is typically complete within 2-6 hours.

  • Work-up: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the 5-amino-2-phenoxypyridine product, which can be further purified by recrystallization if necessary.

Method B: Iron Powder Reduction [12]

  • Setup: In a round-bottom flask equipped with a reflux condenser, create a slurry of iron powder (5.0 equivalents) in a mixture of ethanol and water (e.g., 4:1 ratio).

  • Reagent Addition: Add ammonium chloride (NH₄Cl) (4.0 equivalents) or acetic acid to the slurry and heat the mixture to reflux (around 80 °C) with vigorous stirring.

  • Substrate Addition: Add the 5-nitro-2-phenoxypyridine derivative (1.0 equivalent) to the refluxing mixture, either as a solid in portions or as a solution in ethanol.

  • Reaction: Maintain the reflux for 1-3 hours, monitoring the reaction progress by TLC.

  • Work-up: After completion, cool the reaction to room temperature and filter the hot mixture through a pad of Celite® to remove the iron and iron salts, washing thoroughly with hot ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The residue can be taken up in ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by water and brine. Dry the organic layer and concentrate to obtain the desired product.

Characterization and Analysis

Confirmation of the product's identity and purity is essential. The following techniques are standard for characterizing 5-amino-2-phenoxypyridine derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see characteristic aromatic proton signals for both the pyridine and phenoxy rings. The appearance of a broad singlet corresponding to the -NH₂ protons (typically between 3.5-5.5 ppm, exchangeable with D₂O) and the disappearance of the downfield-shifted protons adjacent to the nitro group are key indicators of a successful reduction.

    • ¹³C NMR: The carbon spectrum will confirm the number of unique carbon atoms and their chemical environment.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the elemental composition. High-resolution mass spectrometry (HRMS) can be used for exact mass determination.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.

Conclusion

The is a critical process in modern drug discovery. The two-stage synthetic route, involving an SNAr etherification followed by nitro group reduction, stands as the most efficient and reliable method. By understanding the underlying mechanisms and carefully selecting reaction conditions, researchers can effectively synthesize a wide range of these valuable compounds. The protocols detailed in this guide provide a solid foundation for laboratory execution, enabling the successful development of novel molecular entities for pharmaceutical research.

References

  • Janssen Pharmaceutical Companies of Johnson & Johnson. (2021). Ponesimod Approval for Multiple Sclerosis.
  • Singh, R., et al. (2015). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules.
  • Patel, D., et al. (2016). An overview of recent development towards the synthesis of Linagliptin a DPP-4 inhibitor. Chemistry & Biology Interface.
  • An Improved Process For The Synthesis Of Highly Pure Linagliptin. Quick Company. [Link]

  • Synthetic method of linagliptin.
  • Ponesimod: An Oral Second-Generation Selective Sphingosine 1-Phosphate Receptor Modulator for the Treatment of Multiple Sclerosis. PubMed. [Link]

  • Process for preparation of pure linagliptin.
  • Process for preparing 2-amino-5-chloropyridine.
  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • Identification and Preclinical Pharmacology of BMS-986104: A Differentiated S1P1 Receptor Modulator in Clinical Trials. NIH. [Link]

  • A method for preparation of 2-amino-5-chloro-pyridine.
  • Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. PubMed Central. [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]

  • How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? ResearchGate. [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PubMed Central. [Link]

  • Ullmann reaction. Slideshare. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Ponesimod, a selective S1P1 receptor modulator: a potential treatment for multiple sclerosis and other immune-mediated diseases. PubMed Central. [Link]

  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Organic Letters. [Link]

  • Ponesimod, a selective S1P1 receptor modulator: a potential treatment for multiple sclerosis and other immune-mediated diseases. ResearchGate. [Link]

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. PubMed Central. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PubMed Central. [Link]

  • Synthesis method of 2-amino-5-hydroxypyridine.
  • Reduction of nitro compounds. Wikipedia. [Link]

  • Redox Conversions of 5-Methyl-6-nitro-7-oxo-4,7-dihydro. MDPI. [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. [Link]

  • Synthesis of 2-amino-5-fluoropyridine. ResearchGate. [Link]

  • Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum. PubMed. [Link]

  • Pharmacological Activities of Aminophenoxazinones. PubMed Central. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Pharmacological Activities of Aminophenoxazinones. PubMed. [Link]

  • Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. MDPI. [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PubMed Central. [Link]

Sources

Application Notes & Protocols: Strategic Functionalization of the 2-Phenoxypyridine Core at the 5-Position

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The 2-phenoxypyridine scaffold is a privileged structure in medicinal chemistry and materials science, frequently appearing in pharmacologically active agents and functional organic materials.[1][2] Strategic modification of this core is critical for tuning molecular properties and exploring structure-activity relationships (SAR). This guide provides a comprehensive overview of robust and reproducible methodologies for the selective functionalization of the 5-position of the 2-phenoxypyridine ring. We will explore three primary synthetic strategies: direct electrophilic aromatic substitution, functionalization via organometallic intermediates, and palladium-catalyzed cross-coupling reactions. Each section provides a detailed theoretical background, step-by-step experimental protocols, and expert insights into causality and optimization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

Introduction: The Significance of the 2-Phenoxypyridine Scaffold

The fusion of a pyridine ring with a phenoxy group creates a unique electronic and structural environment. The pyridine nitrogen acts as an electron-withdrawing group, influencing the reactivity of the heterocyclic ring, while the phenoxy moiety provides a sterically demanding, lipophilic domain that can engage in crucial interactions with biological targets. Functionalization at the C5-position is of particular interest as it allows for the introduction of diverse substituents that can modulate a compound's potency, selectivity, solubility, and metabolic stability without disrupting the core binding pharmacophore often established by the 2-phenoxypyridine unit itself. Derivatives have shown promise as antitumor agents, kinase inhibitors, and herbicides.[1][2]

This guide offers a structured approach to accessing this key position, starting with the direct functionalization of the parent heterocycle and progressing to more advanced cross-coupling techniques that offer broader substrate scope and functional group tolerance.

cluster_strategies Synthetic Strategies for C5 Functionalization cluster_products Key C5-Functionalized Intermediates A Electrophilic Aromatic Substitution P1 5-Halo-2-phenoxypyridine A->P1 Direct Introduction P2 5-Nitro-2-phenoxypyridine A->P2 Direct Introduction B Organometallic Intermediates P3 5-Boryl-2-phenoxypyridine B->P3 Halogen-Metal Exchange & Borylation C Palladium-Catalyzed Cross-Coupling P4 5-Aryl-2-phenoxypyridine C->P4 C-C / C-N Bond Formation P5 5-Amino-2-phenoxypyridine C->P5 C-C / C-N Bond Formation P1->C Precursor P3->P4 Suzuki Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (+ Ar-X) Ar-Pd(II)(OR)L2 Ar-Pd(II)(OR)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(OR)L2 Ligand Exchange (+ Base) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(OR)L2->Ar-Pd(II)(Ar')L2 Transmetalation (+ Ar'-B(OR)2) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (+ Ar-Ar') Pd(0)L Pd(0)L Ar-Pd(II)(X)L Ar-Pd(II)(X)L Pd(0)L->Ar-Pd(II)(X)L Oxidative Addition (+ Ar-X) Ar-Pd(II)(NR2)L Ar-Pd(II)(NR2)L Ar-Pd(II)(X)L->Ar-Pd(II)(NR2)L Amine Coordination & Deprotonation (+ HNR2, Base) Ar-Pd(II)(NR2)L->Pd(0)L Reductive Elimination (+ Ar-NR2)

Sources

Application Notes & Protocols: Leveraging 5-Iodo-2-phenoxypyridine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fragment-Based Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD focuses on identifying low molecular weight fragments (typically <300 Da) that bind with low affinity but high ligand efficiency to a biological target.[1][3][4][5] These initial "hits" serve as high-quality starting points for optimization into potent, selective, and drug-like candidates through structure-guided growth, linking, or merging strategies.[5][6] This approach is particularly advantageous for tackling challenging targets, such as those with shallow binding pockets or involved in protein-protein interactions, that have been historically deemed "undruggable".[1][7][8][9]

The core philosophy of FBDD lies in its efficient exploration of chemical space.[1][2] Smaller, simpler fragments can form more optimal and higher-quality interactions with a target protein, providing a more robust foundation for medicinal chemistry efforts.[10] The journey from a weakly binding fragment to a potent lead compound is a meticulous process, heavily reliant on sensitive biophysical techniques to detect and characterize these low-affinity interactions.[3][11][12]

The Utility of 5-Iodo-2-phenoxypyridine as a Privileged Fragment

Within the vast landscape of chemical fragments, this compound stands out as a scaffold with significant potential. Its physicochemical properties align well with the principles of FBDD, and its structural features offer distinct advantages for subsequent hit-to-lead optimization.

Physicochemical Properties of this compound

PropertyValueSignificance in FBDD
Molecular Weight 299.1 g/mol Falls within the typical fragment range (<300 Da), ensuring a good starting point for optimization without excessive molecular complexity.[1][5]
Structure Pyridine-ether linkageProvides a three-dimensional shape that can explore a variety of binding pockets. The combination of aromatic rings offers potential for π-stacking and hydrophobic interactions.
Key Functional Groups Iodine atom: Serves as a versatile synthetic handle for "fragment growing". It can be readily elaborated using a wide array of established cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new functionalities and explore interactions with the target protein.[13]
Phenoxy group: Can act as a hydrogen bond acceptor (ether oxygen) and participate in hydrophobic interactions. Its orientation relative to the pyridine core provides a defined vector for chemical elaboration.
Pyridine nitrogen: Can act as a hydrogen bond acceptor and contribute to the solubility and overall physicochemical profile of the fragment.

The true power of this compound lies in its synthetic tractability. The iodine atom is not merely a placeholder for bulk; it is a "poised" functional group, strategically positioned for medicinal chemists to rapidly generate analogues and build structure-activity relationships (SAR).[11] This is a critical consideration in FBDD, as the ability to efficiently synthesize follow-up compounds dictates the pace and success of a project.[2]

The FBDD Workflow: From Fragment Screening to Hit Validation

The successful application of this compound, or any fragment, requires a robust and integrated experimental workflow. This typically involves a primary screen to identify binders, followed by orthogonal validation and structural characterization to confirm the binding mode and inform subsequent chemistry efforts.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization A Fragment Library (including this compound) B Primary Screen (e.g., SPR, NMR) A->B Screening C Initial Hits B->C Hit Selection D Orthogonal Validation (e.g., ITC, Thermal Shift) C->D Confirmation E Structural Biology (X-ray Crystallography, Cryo-EM) D->E Structural Analysis F Validated Hit (Binding Mode Confirmed) E->F G Structure-Guided Design (Fragment Growing/Linking) F->G H Synthesis of Analogues G->H I SAR Analysis H->I Iterative Cycles I->G J Lead Compound I->J Optimization

Caption: A generalized workflow for Fragment-Based Drug Discovery (FBDD).

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free biophysical technique ideal for primary fragment screening.[12][14][15] It provides real-time kinetic and affinity data, consuming very small amounts of protein.[15]

Objective: To identify if this compound binds to a target protein immobilized on a sensor chip and to estimate its binding affinity (KD).

Materials:

  • Purified target protein (>95% purity) with an appropriate tag for immobilization (e.g., His-tag) or available surface-accessible lysines for amine coupling.

  • SPR instrument (e.g., Biacore, Carterra).

  • Sensor chips (e.g., CM5, NTA).

  • Immobilization reagents (e.g., EDC/NHS for amine coupling).

  • Running buffer (e.g., HBS-EP+), optimized for target stability and minimal non-specific binding.

  • This compound stock solution (e.g., 100 mM in 100% DMSO).

  • DMSO for buffer matching.

Methodology:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the surface (e.g., with EDC/NHS for a CM5 chip).

    • Inject the target protein at a suitable concentration (e.g., 10-50 µg/mL in an appropriate buffer) to achieve the desired immobilization level (typically 5,000-10,000 RU).

    • Deactivate any remaining active esters (e.g., with ethanolamine).

    • A reference flow cell should be prepared similarly but without protein immobilization to subtract bulk refractive index changes.[16]

  • Fragment Screening Assay:

    • Prepare a concentration series of this compound in running buffer. A typical starting range for fragments is 50-500 µM. Crucially, ensure the final DMSO concentration is identical across all samples and the running buffer (typically ≤1%). Mismatched DMSO is a major source of false positives.[14]

    • Inject the fragment solutions over the target and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Include a sufficient association time (e.g., 60-120 seconds) to allow the binding to reach equilibrium, followed by a dissociation time (e.g., 120-300 seconds).

    • After each injection, regenerate the surface with a mild solution (e.g., a short pulse of high salt or low pH buffer) if necessary to remove any bound fragment.

  • Data Analysis:

    • Subtract the signal from the reference flow cell from the target flow cell signal to obtain the specific binding sensorgram.

    • Plot the steady-state response (Req) against the fragment concentration.

    • Fit the data to a steady-state affinity model to determine the dissociation constant (KD). For fragments, affinities are typically in the micromolar (µM) to millimolar (mM) range.

Causality and Trustworthiness: The use of a reference channel and careful DMSO matching are critical for generating trustworthy data by minimizing false positives arising from non-specific binding and bulk solvent effects.[14][16] The steady-state analysis provides a reliable measure of affinity for the fast on/fast off kinetics typical of fragment binding.

Protocol 2: Hit Validation using Saturation Transfer Difference (STD) NMR

NMR is a powerful solution-based technique that directly observes the binding event, making it an excellent orthogonal method to validate hits from SPR.[11][12] STD-NMR is particularly well-suited for detecting weak binders.[17][18]

Objective: To confirm the binding of this compound to the target protein in solution and to identify which parts of the fragment are in closest proximity to the protein surface (epitope mapping).

Materials:

  • Purified target protein (concentration typically 10-50 µM).

  • This compound (concentration typically 1-5 mM, maintaining a ligand-to-protein ratio of ~100:1).

  • NMR buffer (e.g., phosphate buffer in 99.9% D₂O).

  • NMR spectrometer (≥500 MHz) with a cryoprobe.

Methodology:

  • Sample Preparation:

    • Prepare two samples:

      • Reference Sample: this compound in the NMR buffer.

      • Test Sample: Target protein and this compound in the same NMR buffer.

    • Allow samples to equilibrate.

  • NMR Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum of the reference sample.

    • On the test sample, acquire two spectra for the STD experiment:

      • On-resonance spectrum: Selectively saturate a region of the protein's proton spectrum where no ligand signals are present (e.g., -1.0 ppm).

      • Off-resonance spectrum: Irradiate a region of the spectrum far from any protein or ligand signals (e.g., 40 ppm) as a control.[19]

    • The STD experiment subtracts the on-resonance spectrum from the off-resonance spectrum.[18]

  • Data Analysis:

    • The resulting STD difference spectrum will only show signals from the protons of the ligand that have received saturation from the protein.[19]

    • The presence of signals for this compound confirms binding.

    • The relative intensity of the signals in the STD spectrum provides information about the binding epitope. Protons with the strongest STD enhancement are in the closest proximity to the protein surface upon binding.[19] This can reveal, for example, whether the phenoxy ring or the iodopyridine ring is more deeply buried in the binding pocket.

Causality and Trustworthiness: STD-NMR is a direct detection method; the observation of a signal is a direct consequence of magnetization transfer from the protein to the bound ligand.[18] This makes it a highly reliable method for hit confirmation, reducing the likelihood of artifacts that can affect surface-based techniques.

Protocol 3: Structural Characterization by X-ray Crystallography

The ultimate validation for an FBDD hit is a high-resolution crystal structure of the protein-fragment complex.[3][12] This provides definitive proof of binding and reveals the precise binding mode, orientation, and key interactions, which is invaluable for structure-guided optimization.[20]

Objective: To determine the three-dimensional structure of the target protein in complex with this compound.

Materials:

  • High-purity, stable protein suitable for crystallization.

  • Crystallization screening kits.

  • This compound stock solution in a cryo-compatible solvent (e.g., DMSO, ethylene glycol).

  • Cryoprotectant solutions.

  • X-ray diffraction equipment (in-house or synchrotron access).

Methodology:

  • Protein Crystallization:

    • Grow high-quality crystals of the target protein (apo form) using vapor diffusion (sitting or hanging drop) methods.

  • Fragment Soaking:

    • Prepare a soaking solution containing the mother liquor from the crystallization drop, cryoprotectant, and this compound (typically 1-10 mM).

    • Transfer the apo crystals into the soaking solution for a defined period (ranging from minutes to hours). This allows the fragment to diffuse into the crystal and bind to the protein.[21][22]

    • Note: A solvent tolerance test should be performed first to ensure the crystals do not dissolve in the presence of the fragment's solvent (e.g., DMSO).[23]

  • Data Collection and Structure Determination:

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the structure by molecular replacement using the apo protein structure as a model.

    • Carefully examine the resulting electron density maps for evidence of the bound fragment. The high electron density of the iodine atom on this compound can be particularly helpful in unambiguously identifying and placing the fragment in the map.

Causality and Trustworthiness: A clear, well-defined electron density for the fragment provides unequivocal evidence of binding and its specific location and orientation.[12] This structural data is the gold standard for validating a fragment hit and forms the bedrock of the subsequent rational design and optimization phase.

From Hit to Lead: The Path Forward

Once this compound is confirmed as a validated hit with a known binding mode, the structure-guided optimization phase begins. The iodine atom is the key enabler for this process.

Hit_to_Lead cluster_0 Validated Hit cluster_1 Structure-Guided Growth cluster_2 Iterative Optimization Cycle Hit This compound bound to Target Analysis Analyze Crystal Structure: Identify empty pockets & potential interactions Hit->Analysis Growth Synthesize Analogues via Cross-Coupling at Iodine Position (e.g., Suzuki, Sonogashira) Analysis->Growth Assay Assay New Compounds (SPR, ITC, Functional Assay) Growth->Assay SAR Build Structure-Activity Relationship (SAR) Assay->SAR New_Structure Co-crystallize Potent Analogues with Target SAR->New_Structure Guide next design Lead Potent Lead Compound SAR->Lead Achieve Potency & Desired Properties New_Structure->Analysis

Caption: Strategy for growing the this compound fragment into a lead compound.

By leveraging established chemical reactions at the iodine position, medicinal chemists can systematically "grow" the fragment to pick up additional interactions with the protein, thereby increasing binding affinity and selectivity. This iterative cycle of design, synthesis, and testing is the hallmark of a successful FBDD campaign.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound and related compounds.

  • General Handling: Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area. Avoid breathing dust, fumes, or vapors.[24][25]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[24][26]

  • Toxicology: While specific data for this compound is limited, related halogenated aromatic compounds may cause skin and eye irritation.[24] May be harmful if swallowed or inhaled.[24] Wash hands thoroughly after handling.[24][26]

  • Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[24][26]

Always consult the material safety data sheet (MSDS) for the specific compound before use.

References

  • One Nucleus. (n.d.). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Retrieved from [Link]

  • Evotec. (2025, May 22). Advancing Drug Discovery With Covalent Fragment Screening. Retrieved from [Link]

  • PharmaFeatures. (2024, February 16). Fragment-Based Drug Discovery: A Comprehensive Overview. Retrieved from [Link]

  • The Francis Crick Institute. (2024, March 29). Covalent fragment-based drug discovery for target tractability. Retrieved from [Link]

  • Ciulli, A., et al. (2011). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 108(16), 6409-6414. Retrieved from [Link]

  • Dahlin, J. L., et al. (2023). Covalent fragment libraries in drug discovery-Design, synthesis, and screening methods. Progress in Medicinal Chemistry, 62, 105-146. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Fragment Screening. Retrieved from [Link]

  • MDPI. (2022). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Molecules, 27(19), 6542. Retrieved from [Link]

  • Parker, C. G., & Shokat, K. M. (2021). Fragment-based covalent ligand discovery. Chemical Society Reviews, 50(3), 1265-1282. Retrieved from [Link]

  • PubMed. (2018). Saturation transfer difference NMR for fragment screening. Methods in Molecular Biology, 1764, 203-220. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragment growing in FBDD. (A) Flowchart of FBDD in developing.... Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Saturation Transfer Difference (STD) NMR. Retrieved from [Link]

  • Chen, Y., et al. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 7, 192. Retrieved from [Link]

  • BioSolveIT. (n.d.). FBDD: Fragment-Based Drug Discovery. Retrieved from [Link]

  • University of Maryland. (n.d.). Saturation Transfer Difference (STD) - NMR experiment procedure. Retrieved from [Link]

  • Oxford Academic. (2019, February 6). Biophysical screening in fragment-based drug design: a brief overview. Retrieved from [Link]

  • Protocols.io. (2025, February 18). XChem crystallographic fragment screening. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Crystallographic Fragment Screening. Retrieved from [Link]

  • Giannetti, A. M., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(2), 44-48. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010, February 4). Fragment Screening by Surface Plasmon Resonance. Retrieved from [Link]

  • Nature. (2020, December 23). Multiplexed experimental strategies for fragment library screening using SPR biosensors. Retrieved from [Link]

  • YouTube. (2022, May 31). Crystallographic Fragment Screening: Workflow & Tools | Protocol Preview. Retrieved from [Link]

  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, September 10). Tutorial: Saturation Transfer Difference NMR for Studying Small Molecules Interacting With Nanoparticles. Retrieved from [Link]

  • Ichor Life Sciences. (2011, April 18). Saturation-Transfer Difference (STD) NMR: A Simple and Fast Method for Ligand Screening and Characterization of Protein Binding. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). X-Ray Crystallography in Drug Discovery. Retrieved from [Link]

  • PharmaFeatures. (2025, March 20). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. Retrieved from [Link]

  • Diamond Light Source. (2022, January 16). The XChem pipeline for fragment screening - Alice Douangamath. Retrieved from [Link]

  • ResearchGate. (n.d.). Surface plasmon resonance. a) annotation of SPR equipment; b) summary of typical SPR data run.. Retrieved from [Link]

  • Autech Industry Co., Limited. (n.d.). Understanding the Chemical Properties of 5-Iodo-2'-deoxyuridine for Research. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. Retrieved from [Link]

  • SciSpace. (2019). Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroaryla. Retrieved from [Link]

  • Technology Networks. (2022, January 13). Five Advances in Fragment-Based Drug Discovery. Retrieved from [Link]

  • YouTube. (2022, July 2). Target to Hit Finding: New Methods in Fragment-Based Drug Discovery. Retrieved from [Link]

  • YouTube. (2024, January 27). fragment-based drug discovery (FBDD) & access to drug research. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, May 3). Phenazopyridine - StatPearls. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Phenazopyridine - PubChem. Retrieved from [Link]

Sources

Application Note & Protocol: Stille Coupling of 5-Iodo-2-phenoxypyridine for the Synthesis of 5-Aryl-2-phenoxypyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Stille Coupling in Complex Molecule Synthesis

The palladium-catalyzed Stille cross-coupling reaction stands as a powerful and versatile tool in the synthetic organic chemist's arsenal for the formation of carbon-carbon bonds.[1] Its significance lies in its broad functional group tolerance, the stability of the organostannane reagents to air and moisture, and the relatively mild reaction conditions required.[2][3] These attributes make the Stille coupling particularly amenable to the synthesis of complex molecular architectures, including pharmaceuticals and functional materials.[1][4][5] This application note provides a detailed experimental procedure for the Stille coupling of 5-Iodo-2-phenoxypyridine with various organostannanes, a key transformation for accessing a range of 5-aryl-2-phenoxypyridine derivatives. These structures are prevalent in medicinal chemistry and materials science.

The core of the Stille reaction is a catalytic cycle involving a palladium(0) species.[1][6][7] The generally accepted mechanism proceeds through three key steps: oxidative addition of the organic halide to the Pd(0) complex, transmetalation of the organic group from the organostannane to the palladium center, and finally, reductive elimination to form the new C-C bond and regenerate the active Pd(0) catalyst.[1][3][7]

Experimental Workflow: A Visual Guide

The following diagram outlines the key stages of the experimental procedure, from reaction setup to the isolation of the final product.

Stille_Coupling_Workflow Experimental Workflow for Stille Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine this compound, Organostannane, Catalyst, Ligand, and Solvent in a Flame-Dried Flask degas Degas the Reaction Mixture (e.g., Argon Purge) reagents->degas heat Heat the Reaction Mixture (e.g., 80-110 °C) degas->heat monitor Monitor Reaction Progress (TLC or LC-MS) heat->monitor quench Quench the Reaction monitor->quench extract Aqueous Work-up (e.g., KF wash) quench->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Purify by Flash Column Chromatography concentrate->chromatography characterize Characterize the Product (NMR, MS) chromatography->characterize

Caption: A generalized workflow for the Stille coupling of this compound.

Detailed Experimental Protocol

This protocol provides a general method for the Stille coupling of this compound. The specific organostannane, catalyst, ligand, and reaction conditions may require optimization for different substrates.

Materials:

  • This compound

  • Organostannane (e.g., (Tributylstannyl)benzene, (Tributylstannyl)thiophene, etc.) (1.1 - 1.5 equivalents)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., PPh₃, AsPh₃)

  • Anhydrous Solvent (e.g., DMF, Toluene, Dioxane)

  • Additives (optional, e.g., CuI, LiCl)

  • Saturated aqueous solution of Potassium Fluoride (KF)

  • Organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and any additional ligands or additives.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive flow of inert gas, add the anhydrous solvent, followed by the organostannane (1.2 eq).

  • Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate.

  • Tin Removal: Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least 30 minutes.[8][9] A precipitate of tributyltin fluoride may form.

  • Filtration: If a precipitate forms, filter the mixture through a pad of Celite®.

  • Extraction: Separate the organic layer, and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[8]

  • Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Scientific Rationale and Key Considerations

Catalyst and Ligand Selection:

The choice of palladium catalyst and ligand is critical for a successful Stille coupling.[6]

  • Palladium Source: Both Pd(0) complexes like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and Pd(II) precursors such as palladium(II) acetate (Pd(OAc)₂) can be used. Pd(II) sources are reduced in situ to the active Pd(0) catalyst.[10] The catalyst loading is typically in the range of 1-5 mol%, though lower loadings are possible with highly active catalyst systems.[11]

  • Ligands: Phosphine ligands, such as triphenylphosphine (PPh₃), are commonly employed to stabilize the palladium center and influence its reactivity. The electronic properties and steric bulk of the ligand can significantly impact the efficiency of the catalytic cycle.[6] In some cases, phosphine-free systems using ligands like DABCO have been developed.[12]

Solvent and Temperature:

The reaction is typically carried out in polar aprotic solvents like DMF, or non-polar solvents such as toluene or dioxane. The choice of solvent can affect the solubility of the reagents and the reaction rate. The reaction temperature is usually elevated (80-110 °C) to facilitate the oxidative addition and reductive elimination steps.

The Role of Additives:

  • Copper(I) Iodide (CuI): The addition of CuI can accelerate the rate of transmetalation, which is often the rate-determining step in the catalytic cycle.[13]

  • Lithium Chloride (LiCl): LiCl can facilitate the transmetalation step by forming a more reactive organostannane species.

  • Fluoride Sources (e.g., CsF): Fluoride ions can coordinate to the tin atom, forming a hypervalent species that is more nucleophilic and thus enhances the rate of transmetalation.[4][13]

Work-up and Purification: The Challenge of Tin Byproducts

A significant challenge in Stille couplings is the removal of stoichiometric tin byproducts, which are often toxic and can complicate product purification.[2][3] The most common method involves an aqueous wash with potassium fluoride (KF), which reacts with the tin halides to form insoluble tributyltin fluoride that can be removed by filtration.[8][9] Chromatographic purification on silica gel is also a standard procedure for isolating the desired product.[8]

Quantitative Data Summary

The following table provides a general overview of the reaction parameters. Note that optimal conditions should be determined experimentally for each specific substrate combination.

ParameterRecommended Range/ValueRationale
This compound 1.0 equivalentLimiting reagent
Organostannane 1.1 - 1.5 equivalentsEnsures complete consumption of the starting material
Palladium Catalyst 1 - 5 mol%Catalytic amount, balances reaction rate and cost
Solvent Anhydrous DMF, Toluene, or DioxaneGood solubility for reagents, appropriate boiling point
Temperature 80 - 110 °CProvides sufficient energy for the catalytic cycle
Reaction Time 2 - 24 hoursMonitored by TLC or LC-MS for completion

Conclusion

The Stille coupling of this compound is a reliable and adaptable method for the synthesis of a diverse library of 5-aryl-2-phenoxypyridine derivatives. By carefully selecting the catalyst, ligands, and reaction conditions, and by employing a robust work-up procedure to remove tin byproducts, high yields of the desired products can be achieved. This protocol serves as a valuable starting point for researchers in drug discovery and materials science, enabling the efficient construction of complex molecular targets.

References

  • Stille Coupling. (n.d.). OpenOChem Learn. Retrieved January 12, 2026, from [Link]

  • Stille Coupling. (2023, June 30). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
  • Stille Coupling. (n.d.). NROChemistry. Retrieved January 12, 2026, from [Link]

  • Stille reaction. (2023, December 27). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Workup for Removing Tin Byproducts. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 12, 2026, from [Link]

  • Myers, A. (n.d.). The Stille Reaction. Chem 115. Retrieved January 12, 2026, from [Link]

  • Heller, M., & Schubert, U. S. (2003). Functionalized 2,2'-Bipyridines and 2,2':6',2''-Terpyridines via Stille-Type Cross-Coupling Procedures. The Journal of Organic Chemistry, 68(23), 9204–9213.
  • Li, J.-H., et al. (2005). Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System. The Journal of Organic Chemistry, 70(7), 2832–2834.
  • Stille Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1845–1856.
  • A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings. (2012).
  • Nova, A., et al. (2020). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 7(18), 2685–2709.

Sources

Synthesis of Phenoxypyridine-Based Ligands for Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Phenoxypyridine Ligands in Modern Catalysis

Phenoxypyridine-based ligands have emerged as a significant class of ancillary ligands in transition metal catalysis. Their unique electronic and steric properties, arising from the interplay between the electron-rich phenoxy group and the coordinating pyridine nitrogen, allow for the fine-tuning of the catalytic activity of metal centers. This has led to their successful application in a variety of cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The modular nature of their synthesis allows for the facile introduction of diverse substituents on both the pyridine and phenyl rings, enabling the creation of tailored ligands for specific catalytic applications. This guide provides a comprehensive overview of the primary synthetic routes to phenoxypyridine ligands, detailed experimental protocols for the synthesis of a representative ligand, 4-phenoxypyridine, and a discussion of their applications in catalysis.

Synthetic Strategies: A Comparative Overview of Ullmann Condensation and Buchwald-Hartwig Amination

The construction of the C-O bond between the pyridine and phenyl moieties is the key step in the synthesis of phenoxypyridine ligands. Two powerful cross-coupling methodologies have proven to be the most effective for this transformation: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig C-O coupling. The choice between these two methods often depends on factors such as substrate scope, reaction conditions, and cost considerations.[3][4]

Ullmann Condensation: This classical copper-catalyzed reaction has been a long-standing method for the formation of diaryl ethers.[5] Traditional Ullmann conditions often require harsh reaction conditions, including high temperatures and stoichiometric amounts of copper.[6] However, modern advancements have led to the development of more efficient catalytic systems that operate under milder conditions, often employing ligands to enhance the solubility and reactivity of the copper catalyst.[7][8] For the synthesis of phenoxypyridines, the Ullmann reaction typically involves the coupling of a halopyridine with a phenol in the presence of a copper catalyst and a base.[9]

Buchwald-Hartwig C-O Coupling: The palladium-catalyzed Buchwald-Hartwig amination has been adapted for the formation of C-O bonds, providing a versatile and often milder alternative to the Ullmann condensation.[10][11] This reaction typically employs a palladium precursor, a bulky, electron-rich phosphine ligand, and a base. The choice of ligand is crucial for the success of the reaction, as it influences the rates of oxidative addition and reductive elimination in the catalytic cycle.[12] The Buchwald-Hartwig C-O coupling is known for its broad substrate scope and functional group tolerance.[13]

FeatureUllmann CondensationBuchwald-Hartwig C-O Coupling
Catalyst Copper (e.g., CuI, Cu(0))Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃)
Ligand Often simple N- or O-donor ligands (e.g., diamines, amino acids), or ligand-freeBulky, electron-rich phosphines (e.g., XPhos, RuPhos)
Reaction Temperature Typically high (100-200 °C)Generally milder (RT to 120 °C)
Base Inorganic bases (e.g., K₂CO₃, Cs₂CO₃)Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄)
Substrate Scope Effective for electron-deficient halopyridinesBroad, including electron-rich and neutral halopyridines
Cost Generally lower (copper is more abundant and cheaper than palladium)Higher (palladium is a precious metal, and ligands can be expensive)

Experimental Protocols: Synthesis of 4-Phenoxypyridine

To illustrate the practical application of these synthetic methodologies, detailed protocols for the synthesis of 4-phenoxypyridine are provided below.

Protocol 1: Ullmann Condensation for the Synthesis of 4-Phenoxypyridine

This protocol is adapted from general procedures for Ullmann-type diaryl ether synthesis.[14][15] The reaction utilizes copper iodide as the catalyst in the presence of a base.

Reaction Scheme:

Ullmann_Condensation cluster_reactants Reactants 4-Chloropyridine 4-Chloropyridine Product 4-Phenoxypyridine 4-Chloropyridine->Product + Phenol Phenol Phenol CuI CuI (catalyst) K2CO3 K₂CO₃ (base) DMF DMF (solvent) Heat Heat (140 °C) Buchwald_Hartwig cluster_reactants Reactants 4-Bromopyridine 4-Bromopyridine Product 4-Phenoxypyridine 4-Bromopyridine->Product + Phenol Phenol Phenol Pd(OAc)2 Pd(OAc)₂ (catalyst) XPhos XPhos (ligand) Cs2CO3 Cs₂CO₃ (base) Toluene Toluene (solvent) Heat Heat (110 °C) Suzuki_Coupling cluster_reactants Reactants Aryl_Halide Aryl Halide (R-X) Product Biaryl (R-R') Aryl_Halide->Product + Arylboronic Acid Arylboronic_Acid Arylboronic Acid (R'-B(OH)₂) Pd_Catalyst Pd Catalyst Phenoxypyridine_Ligand Phenoxypyridine Ligand Base Base Heck_Reaction cluster_reactants Reactants Aryl_Halide Aryl Halide (R-X) Product Substituted Alkene Aryl_Halide->Product + Alkene Alkene Alkene Pd_Catalyst Pd Catalyst Phenoxypyridine_Ligand Phenoxypyridine Ligand Base Base

Sources

The Strategic Application of 5-Iodo-2-phenoxypyridine in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Phenoxypyridine Scaffold as a Privileged Structure in Agrochemicals

In the relentless pursuit of novel and effective crop protection agents, the phenoxypyridine scaffold has emerged as a cornerstone in modern agrochemical design. Its unique combination of structural rigidity, metabolic stability, and the ability to form crucial interactions with biological targets has led to its incorporation into a multitude of commercial herbicides, fungicides, and insecticides.[1][2] The phenoxypyridine moiety is a bioisostere of diphenyl ether, a well-established pharmacophore in agrochemistry. However, the introduction of a nitrogen atom into one of the aromatic rings can significantly alter the molecule's electronic properties, solubility, and binding interactions, often leading to enhanced biological activity.[1][2]

5-Iodo-2-phenoxypyridine (CAS No. 352018-92-9) represents a highly versatile and strategic intermediate for the synthesis of next-generation agrochemicals.[3][4][5] The presence of an iodine atom at the 5-position of the pyridine ring provides a reactive handle for a wide array of powerful transition metal-catalyzed cross-coupling reactions. This enables the efficient and modular construction of complex molecular architectures, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This application note will provide a detailed overview of the utility of this compound, with a focus on its application in palladium-catalyzed cross-coupling reactions for the synthesis of novel fungicidal scaffolds.

The Role of the C-I Bond: A Gateway to Molecular Diversity

The carbon-iodine bond in this compound is the key to its synthetic utility. Among the common halogens used in cross-coupling reactions (Cl, Br, I), the C-I bond is the weakest, making it the most reactive towards oxidative addition to a low-valent palladium catalyst. This high reactivity allows for coupling reactions to proceed under milder conditions, often with lower catalyst loadings and shorter reaction times compared to the analogous bromo or chloro derivatives. This is a significant advantage in the large-scale synthesis of agrochemicals, where efficiency and cost-effectiveness are paramount.

The strategic placement of the iodine at the 5-position allows for the introduction of a wide variety of substituents into the pyridine ring, including:

  • Aryl and Heteroaryl Groups: via Suzuki-Miyaura, Stille, or Negishi coupling, to create biaryl structures common in fungicides and herbicides.

  • Alkenyl Groups: via Heck or Suzuki-Miyaura coupling, to introduce unsaturation or provide a handle for further functionalization.

  • Alkynyl Groups: via Sonogashira coupling, for the synthesis of acetylenic compounds or for use in click chemistry.

  • Amino and Amide Groups: via Buchwald-Hartwig amination, to generate derivatives with altered polarity and hydrogen-bonding capabilities.

This versatility makes this compound an ideal building block for creating large and diverse chemical libraries for high-throughput screening in the discovery of new active ingredients.

Application Protocol: Synthesis of a Novel Biaryl Fungicide Scaffold via Suzuki-Miyaura Cross-Coupling

This protocol details the synthesis of a representative biaryl fungicide scaffold, 5-(4-methoxyphenyl)-2-phenoxypyridine, from this compound. This transformation is a cornerstone of modern medicinal and agrochemical synthesis.

Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_product Product A This compound F 5-(4-methoxyphenyl)-2-phenoxypyridine A->F B 4-Methoxyphenylboronic acid B->F C Pd(PPh3)4 C->F Catalyst D K2CO3 D->F Base E Toluene/H2O E->F Solvent

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 5.94 g, 20 mmol), 4-methoxyphenylboronic acid (3.65 g, 24 mmol), and potassium carbonate (5.52 g, 40 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to establish an inert atmosphere. This is crucial to prevent the oxidation of the palladium(0) catalyst.

  • Catalyst Addition: Under a positive flow of nitrogen, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.69 g, 0.6 mmol). The choice of a pre-catalyst like Pd(PPh₃)₄ is for convenience and stability, as it is less sensitive to air than other Pd(0) sources.

  • Solvent Addition: Add anhydrous toluene (100 mL) and degassed water (25 mL) via syringe. The biphasic solvent system is common for Suzuki couplings; the base is soluble in the aqueous phase, while the organic starting materials and catalyst are in the organic phase. Degassing the water (e.g., by sparging with nitrogen for 30 minutes) is important to remove dissolved oxygen.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add 100 mL of ethyl acetate and 50 mL of water. Separate the organic layer.

  • Extraction: Wash the organic layer sequentially with 50 mL of water and 50 mL of brine. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure product, 5-(4-methoxyphenyl)-2-phenoxypyridine.

Data Summary
ParameterValue
Starting MaterialThis compound
Product5-(4-methoxyphenyl)-2-phenoxypyridine
Typical Yield85-95%
Purity (by HPLC)>98%
AppearanceWhite to off-white solid

Causality and Experimental Insights

  • Choice of Catalyst: Pd(PPh₃)₄ is a robust and versatile catalyst for Suzuki couplings involving aryl iodides. For less reactive aryl bromides or chlorides, or for more challenging substrates, more advanced catalyst systems involving bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) might be necessary to achieve high yields.

  • Role of the Base: The base (K₂CO₃) is essential for the transmetalation step of the catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species. Other bases like Na₂CO₃, Cs₂CO₃, or K₃PO₄ can also be used, and the choice can significantly impact the reaction rate and yield depending on the specific substrates.

  • Solvent System: The toluene/water system is effective for this transformation. However, other solvent systems such as 1,4-dioxane/water or DMF/water can also be employed. The choice of solvent can influence the solubility of the reactants and the stability of the catalyst.

  • Inert Atmosphere: The strict requirement for an inert atmosphere is due to the sensitivity of the Pd(0) catalyst to oxygen. Oxidation of the catalyst leads to deactivation and incomplete conversion.

Workflow Visualization

G start Start setup Combine Reactants: - this compound - Boronic Acid - K2CO3 start->setup inert Establish Inert Atmosphere (Evacuate/Backfill N2) setup->inert catalyst Add Pd(PPh3)4 Catalyst inert->catalyst solvent Add Toluene/H2O catalyst->solvent react Heat to 90°C (4-8 hours) solvent->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Cool & Quench (Add EtOAc/H2O) monitor->workup Complete extract Separate & Wash Organic Layer (H2O, Brine) workup->extract dry Dry (MgSO4) & Concentrate extract->dry purify Purify by Column Chromatography dry->purify product Isolate Pure Product purify->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Conclusion and Future Outlook

This compound is a powerful and versatile intermediate for the synthesis of novel agrochemicals. Its high reactivity in palladium-catalyzed cross-coupling reactions allows for the efficient construction of diverse and complex molecular scaffolds. The protocol detailed above for the Suzuki-Miyaura coupling serves as a robust template that can be adapted for the synthesis of a wide range of biaryl and other substituted phenoxypyridine derivatives. As the search for new agrochemicals with improved efficacy, selectivity, and environmental profiles continues, the strategic use of well-designed building blocks like this compound will be indispensable for accelerating the discovery and development process.

References

  • Umemiya, H., et al. (2018). Design and Synthesis of A-Ring Simplified Pyripyropene A Analogues as Potent and Selective Synthetic SOAT2 Inhibitors. ChemMedChem, 13(5), 433-445. Available at: [Link]

  • Tomita, K., et al. (2018). Design and Synthesis of A-Ring Simplified Pyripyropene A Analogues as Potent and Selective Synthetic SOAT2 Inhibitors. Semantic Scholar. Available at: [Link]

  • Wang, Q., et al. (2022). Advancement of Phenoxypyridine as an Active Scaffold for Pesticides. Molecules, 27(20), 6832. Available at: [Link]

  • Liu, C., et al. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Bioorganic & Medicinal Chemistry, 24(3), 342-353. Available at: [Link]

  • Liu, C., et al. (2025). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. ScienceDirect. Available at: [Link]

  • Schareina, T., et al. (2012). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 14(1), 150-155. Available at: [Link]

  • Jeschke, P. (2024). Development of novel pyridine-based agrochemicals: A review. ResearchGate. Available at: [Link]

  • Li, J., et al. (2025). Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. MDPI. Available at: [Link]

  • MySkinRecipes. (n.d.). This compound. Available at: [Link]

  • Zhang, X. (2022). Synthesis method of 2-amino-5-iodopyridine. Google Patents.
  • Wang, Q., et al. (2022). Advancement of Phenoxypyridine as an Active Scaffold for Pesticides. National Institutes of Health. Available at: [Link]

  • Driver, T. G., et al. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[1][6]-Fused Indole Heterocycles. The Journal of Organic Chemistry, 79(9), 3857–3867. Available at: [Link]

  • Li, Z., et al. (2015). A Concise Synthesis of Azoxystrobin using a Suzuki Cross-Coupling Reaction. ResearchGate. Available at: [Link]

  • Kassis, A. I., et al. (1987). Instantaneous preparation of radiolabeled 5-iodo-2'-deoxyuridine. Journal of Nuclear Medicine, 28(7), 1214-1216. Available at: [Link]

  • Tan, D., et al. (2015). Mechanochemical Buchwald-Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines. Organic Letters, 17(22), 5691-5696. Available at: [Link]

  • Piekut, T., et al. (2018). Discovery of Methyl (5Z)-[2-(2,4,5-Trioxopyrrolidin-3-ylidene)-4-oxo-1,3-thiazolidin-5-ylidene]acetates as Antifungal Agents against Potato Diseases. Journal of Agricultural and Food Chemistry, 66(24), 6239-6245. Available at: [Link]

  • Ihara Chemical Industry Co., Ltd. (2010). Process for producing pyripyropene derivative. Google Patents.
  • Ihara Chemical Industry Co., Ltd. (2010). Process for producing pyripyropene derivative. Google Patents.
  • Sakata, Y., et al. (2021). Synthesis of Azidoanilines by the Buchwald-Hartwig Amination. The Journal of Organic Chemistry, 86(21), 15674-15688. Available at: [Link]

  • Wright, D. L., et al. (2014). Intermolecular Oxidopyrylium (5 + 2) Cycloaddition/Reductive Ring-Opening Strategy for the Synthesis of α-Methoxytropones. The Journal of Organic Chemistry, 79(22), 11091–11096. Available at: [Link]

Sources

Application Notes and Protocols for the Development of Novel Phenoxypyridine-Containing APIs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Phenoxypyridine Scaffold - A Privileged Structure in Modern Medicinal Chemistry

The phenoxypyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, signifying its ability to serve as a versatile framework for the design of ligands targeting a diverse range of biological targets.[1][2] This heterocyclic motif, an isostere of diphenyl ether, offers a unique combination of physicochemical properties, including enhanced metabolic stability, improved solubility, and the capacity for crucial hydrogen bonding interactions through the pyridine nitrogen.[1][3] These attributes make the phenoxypyridine core an attractive starting point for the development of novel Active Pharmaceutical Ingredients (APIs) spanning various therapeutic areas, from oncology to inflammatory diseases.[4][5]

This guide provides a comprehensive overview of the key methodologies and protocols for the synthesis, purification, characterization, and biological evaluation of novel phenoxypyridine-containing APIs. It is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their discovery programs.

I. Synthesis of Phenoxypyridine Derivatives: A Chemist's Guide to Core Scaffolds

The synthesis of the phenoxypyridine core and its derivatives can be achieved through several robust and versatile coupling strategies. The choice of method often depends on the desired substitution patterns, functional group tolerance, and scalability. Below are detailed protocols for two of the most effective and widely used methods: the Ullmann Condensation and the Buchwald-Hartwig Amination.

Ullmann Condensation for C-O Bond Formation

The Ullmann condensation is a classical and reliable method for forming the diaryl ether linkage central to the phenoxypyridine scaffold.[6][7] This copper-catalyzed reaction involves the coupling of a phenol with an aryl halide.[6] Modern iterations of this reaction often utilize ligands to improve reaction rates and yields under milder conditions.[8]

Experimental Protocol: Synthesis of a Substituted 4-Phenoxypyridine via Ullmann Condensation

  • Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the substituted phenol (1.0 eq), the substituted 4-chloropyridine (1.2 eq), copper(I) iodide (CuI, 0.1 eq), and a suitable ligand such as 1,10-phenanthroline (0.2 eq).

  • Solvent and Base Addition: Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Add a base, typically potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Reaction Execution: Heat the reaction mixture to 120-150 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired phenoxypyridine derivative.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the oxidation of the copper catalyst and other sensitive reagents.

  • High-Boiling Polar Solvent: Ensures that the reaction can be heated to the required temperature to overcome the activation energy of the C-O bond formation and helps to solubilize the reactants and catalyst.

  • Base: Activates the phenol by deprotonating the hydroxyl group, forming a more nucleophilic phenoxide. Cesium carbonate is often more effective than potassium carbonate due to its higher solubility and the "cesium effect."

  • Ligand: Accelerates the reaction by coordinating to the copper center, increasing its solubility and facilitating the catalytic cycle.

Buchwald-Hartwig Amination for C-N Bond Formation

For phenoxypyridine derivatives where a nitrogen atom is linked to the pyridine or phenyl ring, the Buchwald-Hartwig amination is the state-of-the-art method.[9][10] This palladium-catalyzed cross-coupling reaction offers excellent functional group tolerance and broad substrate scope.[11]

Experimental Protocol: Synthesis of an N-Aryl-phenoxypyridine Derivative

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere, pre-form the active Pd(0) catalyst by mixing a palladium source like Pd(OAc)₂ (0.02 eq) with a suitable phosphine ligand such as BINAP (0.04 eq) in an anhydrous, deoxygenated solvent like toluene for 15-30 minutes.

  • Reaction Setup: To the pre-formed catalyst or directly to a reaction vessel, add the phenoxypyridine halide (e.g., 4-bromo-phenoxypyridine, 1.0 eq), the amine (1.2 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Solvent Addition and Reaction: Add an anhydrous, deoxygenated solvent (e.g., toluene, dioxane, or THF). Seal the vessel and heat the reaction mixture to 80-110 °C for 4-24 hours. Monitor the reaction by TLC or HPLC.

  • Work-up and Isolation: After cooling, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent. Wash the organic layer, dry, and concentrate as described in the Ullmann protocol.

  • Purification: Purify the crude product using column chromatography.

Causality Behind Experimental Choices:

  • Palladium Catalyst and Ligand: The choice of ligand is crucial and often requires screening. Bulky, electron-rich phosphine ligands are typically effective as they promote the oxidative addition and reductive elimination steps of the catalytic cycle.[12]

  • Strong, Non-nucleophilic Base: Essential for deprotonating the amine in the catalytic cycle without competing as a nucleophile.

  • Anhydrous and Deoxygenated Conditions: Oxygen can oxidize and deactivate the Pd(0) catalyst. Water can interfere with the base and other reagents.

II. Purification and Characterization of Novel Phenoxypyridine APIs

Rigorous purification and characterization are paramount to ensure the identity, purity, and structural integrity of the synthesized compounds.

Purification by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for both the analysis of purity and for the purification of small molecules.[13]

Protocol: Analytical Reverse-Phase HPLC (RP-HPLC)

  • Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.[14]

  • Instrumentation and Column: Use a standard HPLC system with a UV detector. A C18 column is a common choice for the separation of small organic molecules.[15]

  • Mobile Phase: A typical mobile phase consists of a mixture of water (A) and acetonitrile or methanol (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.

  • Gradient Elution: Run a gradient elution, for example, from 5% B to 95% B over 20-30 minutes, to ensure the elution of compounds with a wide range of polarities.

  • Detection and Analysis: Monitor the elution profile at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the compound).[16] The purity of the compound can be determined by the relative area of the main peak.

Parameter Typical Value/Condition Rationale
Column C18, 5 µm, 4.6 x 150 mmGood general-purpose column for small molecules.
Mobile Phase A 0.1% TFA in WaterAcid modifier improves peak shape and resolution.
Mobile Phase B 0.1% TFA in AcetonitrileOrganic solvent for eluting nonpolar compounds.
Flow Rate 1.0 mL/minStandard flow rate for analytical columns.
Injection Volume 10 µLA small volume to prevent column overloading.
Detection UV at 254 nmA common wavelength for aromatic compounds.

Table 1: Typical Analytical HPLC Parameters

Structural Characterization by NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for the unambiguous structural elucidation of novel compounds.[17][18]

Protocol: NMR and MS Analysis

  • NMR Sample Preparation: Dissolve 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • NMR Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra. These experiments provide information on the proton and carbon environments, connectivity, and through-bond correlations, allowing for a complete structural assignment.[19]

  • Mass Spectrometry Analysis: Analyze the compound using a high-resolution mass spectrometer (HRMS) to determine its exact mass and elemental composition, confirming the molecular formula.

Technique Information Obtained
¹H NMR Number, environment, and connectivity of protons.
¹³C NMR Number and environment of carbon atoms.
2D NMR (COSY, HSQC, HMBC) Connectivity between protons and carbons.
HRMS Exact mass and elemental composition.

Table 2: Information from Spectroscopic Techniques

III. Biological Evaluation of Novel Phenoxypyridine APIs

The biological evaluation of novel phenoxypyridine derivatives will depend on the intended therapeutic target. Below are example protocols for assessing activity in two common areas of drug discovery: kinase inhibition and anti-inflammatory effects.

In Vitro Kinase Inhibition Assay

Many phenoxypyridine derivatives have been explored as kinase inhibitors for cancer therapy.[4][20]

Protocol: Biochemical Kinase Inhibition Assay

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO and create a serial dilution series.

  • Assay Setup: In a 96- or 384-well plate, combine the kinase enzyme, a suitable substrate (e.g., a peptide or protein), and ATP.

  • Incubation: Add the serially diluted test compounds to the wells and incubate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioisotope incorporation (³²P-ATP), fluorescence polarization, or luminescence-based assays (e.g., ADP-Glo™).

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Causality Behind Experimental Choices:

  • Biochemical Assay: Provides a direct measure of the compound's ability to inhibit the target enzyme without the complexity of a cellular environment.

  • IC₅₀ Determination: A standard metric for quantifying the potency of an inhibitor.

Cell-Based Anti-Inflammatory Assay

The anti-inflammatory potential of novel compounds can be assessed by measuring their ability to inhibit the production of pro-inflammatory cytokines in immune cells.[21][22]

Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7 or THP-1) in appropriate media.[23]

  • Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.

  • Inflammatory Stimulus: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Incubation: Incubate the cells for a further 18-24 hours.

  • Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of a pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6), using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Calculate the percentage of inhibition of cytokine release for each compound concentration and determine the IC₅₀ value.

Causality Behind Experimental Choices:

  • Cell-Based Assay: Provides a more physiologically relevant assessment of the compound's activity by considering cell permeability and potential off-target effects.[24]

  • LPS Stimulation: A standard method for inducing an inflammatory response in macrophages in vitro.[21]

  • ELISA: A sensitive and specific method for quantifying cytokine levels.

IV. In Vitro ADME/DMPK Profiling

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and Drug Metabolism and Pharmacokinetics (DMPK) properties is crucial for selecting promising drug candidates.[25][26]

Key In Vitro ADME/DMPK Assays: [27][28]

Assay Purpose
Metabolic Stability To determine the rate of metabolism of the compound by liver microsomes or hepatocytes.[29]
CYP450 Inhibition To assess the potential for drug-drug interactions by measuring the inhibition of major cytochrome P450 enzymes.
Plasma Protein Binding To determine the extent to which the compound binds to plasma proteins, which can affect its distribution and efficacy.
Permeability (e.g., Caco-2 assay) To predict the intestinal absorption of the compound.

Table 3: Key In Vitro ADME/DMPK Assays

V. Visualization of Workflows

Synthetic Workflow

G cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation A Starting Materials (Phenol & Halopyridine) B Ullmann Condensation (Cu-catalyzed) A->B C Crude Phenoxypyridine B->C D Column Chromatography C->D E Pure Phenoxypyridine D->E F HPLC Purity Check E->F G NMR & MS Structural Confirmation E->G H In Vitro Assays (e.g., Kinase, Anti-inflammatory) E->H I ADME/DMPK Profiling H->I J Lead Candidate I->J

Caption: General workflow for phenoxypyridine API development.

Biological Evaluation Cascade

G A Novel Phenoxypyridine Derivative B Primary Biochemical Assay (e.g., Kinase IC50) A->B C Secondary Cell-Based Assay (e.g., Anti-proliferative) B->C D In Vitro ADME/DMPK Screening C->D E Lead Optimization D->E F In Vivo Studies D->F E->A Iterative Design

Caption: Iterative cycle of biological evaluation and optimization.

VI. Conclusion

The phenoxypyridine scaffold represents a highly valuable starting point for the discovery of novel APIs. By employing robust synthetic strategies such as the Ullmann condensation and Buchwald-Hartwig amination, and by conducting thorough purification, characterization, and a cascade of biological and DMPK evaluations, researchers can efficiently advance new phenoxypyridine-containing compounds through the drug discovery pipeline. The protocols and insights provided in this guide are intended to serve as a solid foundation for these endeavors.

VII. References

  • Advancement of Phenoxypyridine as an Active Scaffold for Pesticides. MDPI. [Link]

  • Enhance Your DMPK Studies with In Vitro Metabolism. Labcorp. [Link]

  • Design, Synthesis, and Biological Evaluation of a Series of Novel AXL Kinase Inhibitors. ACS Publications. [Link]

  • In Vitro ADME Assays and Services. Charles River Laboratories. [Link]

  • Oxazolidinones as versatile scaffolds in medicinal chemistry. Royal Society of Chemistry. [Link]

  • Smart cellular assays to study inflammatory skin disorders. AXXAM. [Link]

  • Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. PubMed. [Link]

  • Discovery, optimization and biological evaluation for novel c-Met kinase inhibitors. PubMed. [Link]

  • New and Unusual Scaffolds in Medicinal Chemistry. ResearchGate. [Link]

  • Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput format. PubMed. [Link]

  • Cell-based screening assay for anti-inflammatory activity of bioactive compounds. PubMed. [Link]

  • Design, Synthesis, and Biological Activity Evaluation of Novel Phenoxypyridine Derivatives Containing Acylthiourea Fragments as Protoporphyrinogen Oxidase Inhibitor Herbicides. PubMed. [Link]

  • Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. PubMed Central. [Link]

  • Abiotic Scaffolds in Medicinal Chemistry: Not a Waste of Chemical Space. ACS Publications. [Link]

  • New and unusual scaffolds in medicinal chemistry. Royal Society of Chemistry. [Link]

  • Design, Synthesis and Biological Evaluation of Novel 4-phenoxypyridine Derivatives Containing Semicarbazones Moiety as Potential c-Met Kinase Inhibitors. PubMed. [Link]

  • Design, Synthesis, and Biological Evaluation of a Series of Novel AXL Kinase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Privileged Scaffolds in Medicinal Chemistry: An Introduction. LASSBIO. [Link]

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. [Link]

  • Development and biological evaluation of a novel aurora A kinase inhibitor. PubMed. [Link]

  • Drug Metabolism Assays. BioIVT. [Link]

  • Design, Synthesis and Biological Evaluation of Novel, Potent, Selective and Orally Available DGKα Inhibitors for the Treatment of Tumors. PubMed. [Link]

  • Design, Synthesis and Biological Evaluation of Novel 4-phenoxypyridine Derivatives Containing Semicarbazones Moiety as Potential c-Met Kinase Inhibitors. Semantic Scholar. [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds. IEEE Xplore. [Link]

  • In Vitro and In Vivo Models of Drug Metabolism. ResearchGate. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS. LCGC International. [Link]

  • Reverse-phase HPLC analysis and purification of small molecules. PubMed. [Link]

  • HPLC Protocol. iGEM. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • NMR Structural Characterization of Oxygen Heterocyclic Compounds. ResearchGate. [Link]

  • Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination. ACS Publications. [Link]

  • Copper(0) in the Ullmann heterocycle-aryl ether synthesis of 4-phenoxypyridine using multimode microwave heating. ResearchGate. [Link]

  • NMR studies of new heterocycles tethered to purine moieties with anticancer activity. Universidad de Granada. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PubMed Central. [Link]

  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. [Link]

  • Phenazopyridine compounds. Google Patents.

  • Fused Pyridine Derivatives: Synthesis and Biological Activities. ResearchGate. [Link]

  • SYNTHESIS OF 2, 6-DIHYDROXY-3-PHENYLDIAZENYLPYRIDINE AND 6-AMINO-2-HYDROXY-3-PHENYLDIAZENYLPYRIDINE: AN IMPURITY IN THE PROCESS FOR PHENAZOPYRIDINE HYDROCHLORIDE A GENITO-URINARY ANTISEPTIC DRUG. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Iodo-2-phenoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Iodo-2-phenoxypyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges encountered during its synthesis. Our aim is to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your experiments.

Introduction to the Synthetic Challenges

This compound is a valuable building block in medicinal chemistry, often utilized in cross-coupling reactions to construct complex molecular architectures.[1] Its synthesis, while conceptually straightforward, presents several potential hurdles that can impact yield, purity, and reproducibility. The most common synthetic strategies involve either a two-step sequence of C-O bond formation followed by iodination, or a one-step transformation from a pre-functionalized precursor. This guide will address the challenges inherent in both approaches.

Troubleshooting Guide: Two-Step Synthesis

This common approach first involves the formation of the 2-phenoxypyridine core, followed by regioselective iodination.

Workflow for Two-Step Synthesis of this compound

Two_Step_Synthesis_Workflow cluster_0 Step 1: C-O Coupling cluster_1 Step 2: Iodination Start Starting Materials: 2-Halopyridine & Phenol Coupling Ullmann or Buchwald-Hartwig Coupling Start->Coupling Workup1 Aqueous Workup & Extraction Coupling->Workup1 Purification1 Column Chromatography or Distillation Workup1->Purification1 Intermediate Isolated 2-Phenoxypyridine Purification1->Intermediate Iodination Electrophilic Iodination (e.g., I₂, NIS) Intermediate->Iodination Proceed to Iodination Workup2 Quenching & Aqueous Workup Iodination->Workup2 Purification2 Recrystallization or Column Chromatography Workup2->Purification2 FinalProduct This compound Purification2->FinalProduct

Caption: General workflow for the two-step synthesis of this compound.

Part 1: C-O Coupling (Ullmann or Buchwald-Hartwig)

Issue 1: Low or No Conversion to 2-Phenoxypyridine

Possible Cause Troubleshooting and Scientific Rationale
Inactive Catalyst (Ullmann) For traditional Ullmann couplings, the copper catalyst must be activated.[2] If using copper powder, pre-treatment with iodine or hydrochloric acid can remove the passivating oxide layer. For modern Ullmann reactions, ensure the copper(I) salt (e.g., CuI) is of high purity and handled under an inert atmosphere to prevent oxidation to less active Cu(II).
Inactive Catalyst (Buchwald-Hartwig) Palladium catalysts for C-O coupling require a Pd(0) active species.[3][4] If starting with a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure that the phosphine ligand used can facilitate reduction to Pd(0) in situ. The choice of ligand is critical; bulky, electron-rich phosphine ligands are often necessary for efficient C-O bond formation.[5]
Inappropriate Base The base plays a crucial role in deprotonating the phenol, making it a more potent nucleophile. For Ullmann reactions, strong inorganic bases like K₂CO₃ or Cs₂CO₃ are common. For Buchwald-Hartwig couplings, stronger bases such as NaOt-Bu or K₃PO₄ are often required.[5] Ensure the base is anhydrous, as water can hydrolyze the base and interfere with the reaction.
Poor Solvent Choice High-boiling polar aprotic solvents like DMF, DMSO, or NMP are typically used in Ullmann reactions to achieve the necessary high temperatures.[2] For Buchwald-Hartwig reactions, anhydrous ethereal solvents like toluene or dioxane are common.[4] Using a solvent with poor solubility for the reactants or one that is not sufficiently anhydrous can hinder the reaction.

Issue 2: Formation of Side Products

Possible Cause Troubleshooting and Scientific Rationale
Homocoupling of 2-Halopyridine This is a common side reaction in Ullmann couplings, leading to the formation of 2,2'-bipyridine.[6] This can be minimized by using a more reactive 2-halopyridine (I > Br > Cl), using a slight excess of the phenol, and ensuring the copper catalyst is highly active to favor the desired cross-coupling pathway.
N-Arylation vs. O-Arylation While less common with phenols, competitive N-arylation can occur, especially if the starting material is an aminophenol. For pyridine substrates, the lone pair on the nitrogen can coordinate to the metal center. In the case of 2-halopyridines, C-O coupling is generally favored. However, ensuring a strong base is present to fully deprotonate the phenol will enhance its nucleophilicity and favor O-arylation.

Part 2: Electrophilic Iodination

Issue 3: Low Yield of this compound

Possible Cause Troubleshooting and Scientific Rationale
Insufficiently Electrophilic Iodine Source Molecular iodine (I₂) alone may not be electrophilic enough to iodinate the moderately activated 2-phenoxypyridine ring.[7] The use of an oxidizing agent (e.g., H₂O₂, nitric acid) or an iodine source with a leaving group (e.g., N-iodosuccinimide (NIS), iodine monochloride (ICl)) is often necessary to generate a more potent electrophilic iodine species.[7][8]
Reaction Conditions Too Mild Electrophilic aromatic substitution on pyridine rings can be sluggish. Gentle heating may be required to drive the reaction to completion. However, excessive heat can lead to decomposition. Monitor the reaction by TLC to find the optimal balance.

Issue 4: Poor Regioselectivity (Formation of other Iodo-isomers)

Possible Cause Troubleshooting and Scientific Rationale
Directing Group Effects The phenoxy group at the 2-position is an ortho-, para-director.[9] The pyridine nitrogen is a deactivating group and directs meta to itself. The combination of these effects strongly favors substitution at the 5-position (para to the phenoxy group and meta to the nitrogen). However, some minor formation of the 3-iodo isomer (ortho to the phenoxy group) may occur.[10]
Reaction Mechanism Radical-based iodination methods can sometimes lead to different regioselectivity compared to electrophilic substitution.[10] Ensure your chosen iodination conditions favor an electrophilic pathway. Using a Lewis acid catalyst with your iodinating agent can enhance the electrophilicity and improve regioselectivity.[7]

Troubleshooting Guide: One-Step Synthesis via Sandmeyer Reaction

This approach starts with 6-phenoxy-3-pyridinamine, which undergoes diazotization followed by iodination.

Workflow for Sandmeyer Synthesis

Sandmeyer_Workflow Start 6-Phenoxy-3-pyridinamine Diazotization Diazotization (NaNO₂, Acid) Start->Diazotization DiazoniumSalt Aryl Diazonium Salt (Intermediate) Iodination Iodide Displacement (e.g., KI) DiazoniumSalt->Iodination Workup Quenching & Workup Iodination->Workup Purification Purification Workup->Purification FinalProduct This compound Purification->FinalProduct

Caption: Workflow for the synthesis of this compound via a Sandmeyer reaction.

Issue 5: Incomplete Diazotization or Decomposition of Diazonium Salt

Possible Cause Troubleshooting and Scientific Rationale
Incorrect Temperature Control The formation of the diazonium salt is highly exothermic and the resulting salt is often unstable at elevated temperatures.[11] The reaction must be maintained at a low temperature (typically 0-5 °C) using an ice bath to prevent decomposition of the diazonium intermediate, which would lead to the formation of phenolic byproducts and a lower yield.[12]
Inappropriate Acidic Conditions A strong acid (e.g., HCl, H₂SO₄) is required to generate nitrous acid (HNO₂) in situ from sodium nitrite.[11] Insufficient acid will lead to incomplete diazotization. An excess of acid is generally used to ensure the reaction goes to completion and to maintain a low pH, which helps to stabilize the diazonium salt.
Slow or Improper Addition of NaNO₂ The sodium nitrite solution should be added slowly and beneath the surface of the reaction mixture to ensure it reacts with the acid to form nitrous acid before it can decompose.[10] Rapid addition can cause localized heating and decomposition of the diazonium salt.

Issue 6: Low Yield in the Iodide Displacement Step

Possible Cause Troubleshooting and Scientific Rationale
Premature Decomposition of Diazonium Salt If the diazonium salt decomposes before the addition of the iodide source, the yield of the desired product will be low.[13] The iodide solution (e.g., KI) should be added to the cold diazonium salt solution promptly after its formation.
Side Reactions The diazonium group can be displaced by other nucleophiles present in the reaction mixture, such as water (leading to a phenol) or the counter-ion of the acid used (e.g., chloride).[14] Using a concentrated solution of potassium iodide helps to ensure that iodide is the most abundant and reactive nucleophile, maximizing the formation of the iodo-product.
Copper Catalyst (if used) While the reaction of diazonium salts with iodide typically does not require a copper catalyst, some Sandmeyer-type reactions do.[15] If a copper-catalyzed variant is being attempted, ensure the copper(I) salt is active and used in the correct stoichiometry.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better: the two-step C-O coupling and iodination, or the one-step Sandmeyer reaction?

A1: The choice of route depends on the availability of starting materials and the specific challenges you wish to avoid.

  • Two-Step Route (C-O Coupling/Iodination): This route is often preferred if 2-chloro-5-iodopyridine or 2-bromopyridine and phenol are readily available and inexpensive.[16] It separates the challenges of C-O bond formation from those of iodination, which can make troubleshooting more straightforward. However, it involves an additional synthetic step and purification.

  • One-Step Route (Sandmeyer): This route is more convergent if 6-phenoxy-3-pyridinamine is available. However, Sandmeyer reactions can be sensitive to reaction conditions, particularly temperature, and the in-situ generated diazonium salt can be unstable.[13][17]

Q2: My final product is a dark oil or solid. How can I purify it effectively?

A2: Dark coloration often indicates the presence of polymeric or oxidized impurities. A multi-step purification strategy is recommended:

  • Aqueous Workup: Start with a standard aqueous workup to remove inorganic salts and water-soluble impurities. An acidic wash (e.g., dilute HCl) can remove any basic impurities, followed by a basic wash (e.g., dilute NaHCO₃) to remove acidic impurities.

  • Activated Carbon Treatment: Dissolving the crude product in a suitable organic solvent and treating it with activated carbon can help to remove colored impurities.

  • Column Chromatography: Flash column chromatography on silica gel is a highly effective method for separating the desired product from closely related impurities. A gradient elution with a hexane/ethyl acetate solvent system is a good starting point.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) can provide a highly pure final product.

Q3: What are the key safety precautions when working with the reagents for this synthesis?

A3:

  • Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. It is crucial to keep them in solution and at low temperatures.[10]

  • Iodine and Iodine-Containing Reagents: These can be corrosive and toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Palladium and Copper Catalysts: These heavy metal catalysts can be toxic. Avoid inhalation of powders and skin contact.

  • Bases: Strong bases like NaOt-Bu are corrosive and react violently with water. Handle them under an inert atmosphere.

Q4: How can I monitor the progress of my reaction?

A4: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material(s), intermediate(s), and the final product. Staining with potassium permanganate or visualization under UV light can help to identify the spots. For more quantitative analysis, HPLC or GC-MS can be used on aliquots taken from the reaction mixture.

References

  • Reddit. (2024, July 26). Sandmeyer type reaction troubleshoot. r/Chempros.
  • MySkinRecipes. This compound.
  • ResearchGate. Overview of the Ullmann‐type homocoupling on 2‐chloropyridines.
  • Patent 0136593. Novel halopyridines and methods of making.
  • Wikipedia.
  • Wikipedia.
  • Sigma-Aldrich. 2-Chloro-5-iodopyridine 97%.
  • Reddit. (2019, April 26). Troubleshooting a Sandmeyer reaction. r/chemistry.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
  • Wikipedia. Sandmeyer reaction.
  • Organic Chemistry Portal.
  • Master Organic Chemistry. (2018, December 3).
  • ResearchGate. (2025, August 6).
  • The Royal Society of Chemistry. A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl.
  • Benchchem. Synthesis routes of 2-Amino-5-chloro-3-iodopyridine.
  • ACS Publications. (2018, January 25). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3).
  • Chemistry LibreTexts. (2023, June 30).
  • Google Patents. CN102936223A - Synthesis method and purification method of 5-iodo-2-methylbenzimidazole.
  • NIH. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
  • Google Patents. CN110590652B - Synthesis method of 2-amino-5-iodopyridine.
  • Organic Chemistry Portal. Ullmann Reaction.
  • UniTo. (2022, June 2). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides.
  • PubChem. 2-Phenoxypyridine.
  • NIH. (2021, June 11).
  • Beilstein Journals. Hypervalent iodine-guided electrophilic substitution: para-selective substitution across aryl iodonium compounds with benzyl groups.
  • Google Patents. CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine.
  • Organic Chemistry Portal. Pyridine synthesis.
  • Organic Chemistry Portal. Sandmeyer Reaction.
  • NIH. (n.d.).
  • Chemistry LibreTexts. (2023, January 4). 15.
  • ResearchGate. (2025, August 6). ChemInform Abstract: Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines..
  • Organic Chemistry Frontiers (RSC Publishing).
  • ResearchGate. (2025, August 9). Instantaneous preparation of radiolabeled 5-iodo-2′-deoxyuridine.
  • MDPI.
  • ACS Publications. (2015, July 20).
  • NIH. (n.d.). Instantaneous preparation of radiolabeled 5-iodo-2'-deoxyuridine.
  • NIH. (2023, July 20). Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach.
  • ResearchGate. (2025, August 10). Synthesis of 2,6-diamino-3-phenyl-5-phenylazopyridine hydrochloride: An Impurity in the Process for Phenazopyridine Hydrochloride a Genito-urinary Antiseptic Drug.

Sources

Technical Support Center: Purification of 5-Iodo-2-phenoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated resource for researchers and chemists encountering challenges with the chromatographic purification of 5-Iodo-2-phenoxypyridine. As a key intermediate in pharmaceutical and materials science, achieving high purity is critical. This document provides in-depth troubleshooting, validated protocols, and answers to frequently asked questions, grounded in established chromatographic principles.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for purifying this compound?

Flash column chromatography using silica gel is the most widely reported and effective method for purifying this compound on a laboratory scale. This technique offers a good balance between resolution, speed, and cost-effectiveness for separating the target compound from common reaction impurities.

Q2: What is a reliable starting solvent system for Thin-Layer Chromatography (TLC) analysis?

A standard starting point for TLC analysis is a mixture of ethyl acetate (EtOAc) and a non-polar solvent like hexanes or heptane. A typical initial ratio to test is 10-20% ethyl acetate in hexanes (v/v). This system generally provides good separation for moderately polar compounds like this compound, allowing for clear visualization of the product, starting materials (e.g., 2-phenoxypyridine), and non-polar byproducts.

Q3: How can I visualize this compound on a TLC plate?

This compound contains aromatic rings and is an effective UV chromophore. It can be easily visualized on a TLC plate containing a F254 indicator using a UV lamp at 254 nm, where it will appear as a dark spot. For enhanced visualization, staining with potassium permanganate (KMnO₄) can also be used, although this method is destructive.

Q4: Is this compound stable on silica gel?

Generally, this compound is stable on standard, neutral silica gel. However, prolonged exposure (e.g., very long chromatography runs) or the use of acidic or basic media can potentially lead to degradation. The pyridine nitrogen can interact strongly with acidic silanol groups on the silica surface, which can cause tailing. If degradation is suspected, deactivating the silica gel with a small amount of a neutral base like triethylamine (Et₃N, ~0.5-1%) in the mobile phase can be beneficial.

Chromatography Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Problem 1: Poor Separation Between Product and a Key Impurity (e.g., Starting Material)

Symptoms:

  • On TLC, the Rf values of your product and an impurity are very close (ΔRf < 0.1).

  • During column chromatography, fractions contain a mixture of the product and the impurity.

Root Cause Analysis & Solution Workflow:

The primary cause is insufficient differential partitioning of the compounds between the stationary phase (silica) and the mobile phase. The polarity of the eluent is not optimized to create a large enough separation window.

Solutions:

  • Optimize the Mobile Phase Polarity: The most critical step is to fine-tune the solvent system.

    • If spots are too high on the TLC plate (high Rf): The eluent is too polar. Decrease the concentration of the polar solvent (e.g., reduce ethyl acetate from 20% to 10% in hexanes). This increases the compound's interaction with the silica, slowing its movement and improving separation.

    • If spots are too low on the TLC plate (low Rf): The eluent is not polar enough. Incrementally increase the concentration of the polar solvent.

  • Change Solvent Selectivity: If adjusting polarity with an EtOAc/Hexane system fails, switch one of the solvents to alter the chemical interactions.

    • Substitute ethyl acetate with dichloromethane (DCM) or methyl tert-butyl ether (MTBE). These solvents have different selectivities and can change the elution order or improve the separation of closely related compounds.

    • A combination of DCM and Hexane can be effective for compounds of moderate polarity.

  • Consider a Different Stationary Phase: If mobile phase optimization is insufficient, the issue may be with the stationary phase. For challenging separations, consider using a high-resolution silica gel or exploring alternative stationary phases like alumina (neutral or basic) if compound stability on silica is a concern.

Troubleshooting Workflow Diagram

G cluster_start Initial Observation cluster_eval Evaluation cluster_action Action Plan start Run TLC with 15% EtOAc/Hexane eval Is ΔRf between spots > 0.15? start->eval proceed Proceed to Column Chromatography eval->proceed  Yes optimize Optimize Mobile Phase eval->optimize  No change_solvent Change Solvent System (e.g., DCM/Hexane) optimize->change_solvent If polarity tuning fails change_solvent->start Re-evaluate TLC

Caption: Decision workflow for optimizing TLC conditions.

Problem 2: Product is Tailing or Streaking on the TLC/Column

Symptoms:

  • The spot on the TLC plate is not round but appears as a comet-like streak.

  • During column chromatography, the product elutes over a large number of fractions at low concentrations.

Root Cause Analysis & Solutions:

Tailing is often caused by strong, non-ideal interactions between the analyte and the stationary phase, or by sample overloading. The basic nitrogen atom on the pyridine ring can interact strongly with acidic silanol (Si-OH) groups on the silica surface.

Solutions:

  • Add a Basic Modifier: The most effective solution is to add a small amount of a base to the mobile phase to neutralize the acidic sites on the silica.

    • Add 0.5-1% triethylamine (Et₃N) or pyridine to your eluent mixture. This will compete with your product for binding to the acidic sites, resulting in sharper peaks and less tailing.

  • Reduce Sample Load: Overloading the column or TLC plate can saturate the stationary phase, leading to band broadening and tailing.

    • For flash chromatography, a general rule is to load 1-5% of the silica gel mass (e.g., 1-5 g of crude material on 100 g of silica). If tailing persists, reduce the load.

  • Check Compound Solubility: Ensure your crude material is fully dissolved in a minimum amount of solvent before loading. If the compound precipitates at the top of the column, it will slowly redissolve as the eluent passes, causing severe tailing. Use a stronger solvent (like DCM) for loading if necessary, but keep the volume minimal.

Problem 3: Low Mass Recovery / Product Lost on the Column

Symptoms:

  • The total mass of all collected fractions is significantly lower than the amount of crude material loaded.

  • The desired product is not found in any fraction, or only in trace amounts.

Root Cause Analysis & Solutions:

This issue points to two main possibilities: the product is irreversibly adsorbed onto the stationary phase, or it has degraded during the purification process.

Solutions:

  • Flush the Column with a Stronger Solvent: After your initial elution is complete, flush the column with a much more polar solvent (e.g., 10% Methanol in DCM) to wash out any strongly bound material. Analyze these fractions to see if your product was retained.

  • Assess Compound Stability: Run a "silica plug" stability test. Dissolve a small, pure sample of your product, spot it on a TLC plate, and then dissolve another small sample in a solvent and mix it with a small amount of silica gel. Let it sit for an hour, then filter, concentrate, and run a TLC of this sample next to the original. If a new spot appears or the original spot diminishes, your compound is degrading on silica.

  • Use Deactivated Silica: If stability is an issue, use commercially available deactivated silica gel or prepare it by treating standard silica with triethylamine as described above.

Data Summary Table: Recommended Solvent Systems

Separation ChallengeStarting TLC System (v/v)Column Eluent RecommendationModifier
Standard Purification10-20% EtOAc in HexanesGradient elution, e.g., 5% to 25% EtOAc in HexanesNone
Poor separation from non-polar impurities5-10% EtOAc in HexanesIsocratic (constant) elution with the optimized low-polarity mixNone
Tailing or streaking20% EtOAc in Hexanes20% EtOAc in Hexanes0.5% Et₃N
Poor separation from a closely-eluting polar impurity15-30% DCM in HexanesGradient elution, e.g., 10% to 50% DCM in HexanesIf tailing, add 0.5% Et₃N

Experimental Protocol: Flash Column Chromatography

This protocol assumes a crude sample of ~1.0 g containing this compound.

Materials:

  • Glass chromatography column (e.g., 40 mm diameter)

  • Silica gel (40-63 µm particle size), ~50 g

  • Solvents: Ethyl Acetate, Hexanes (HPLC grade)

  • Triethylamine (optional, for tailing)

  • TLC plates (silica gel 60 F254)

  • Crude this compound

Step-by-Step Methodology:

  • TLC Optimization:

    • Develop a TLC using 15% EtOAc/Hexanes to confirm separation. The target Rf for the product should be between 0.25 and 0.35 for optimal column separation. Adjust the solvent ratio as needed.

  • Column Packing (Slurry Method):

    • Place a cotton or glass wool plug at the bottom of the column and add a thin layer of sand.

    • In a beaker, mix ~50 g of silica gel with ~150 mL of 5% EtOAc/Hexanes to form a uniform slurry.

    • Pour the slurry into the column. Use a funnel to avoid splashing.

    • Gently tap the column to dislodge air bubbles and ensure even packing.

    • Open the stopcock and drain the excess solvent until it reaches the top of the silica bed. Add another thin layer of sand on top to protect the silica surface.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the 1.0 g of crude material in a minimal amount of a suitable solvent (e.g., DCM or acetone).

    • Add ~2-3 g of silica gel to this solution.

    • Evaporate the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase (start with a less polar mixture than your TLC solvent, e.g., 5% EtOAc/Hexanes) to the column without disturbing the top layer.

    • Pressurize the column with gentle air pressure to achieve a flow rate of ~5-10 cm/min.

    • Begin collecting fractions. Monitor the elution process by spotting fractions onto a TLC plate.

    • Gradually increase the polarity of the mobile phase (gradient elution) as needed to elute the product.

  • Analysis and Pooling:

    • Develop the TLC plates of the collected fractions.

    • Combine all fractions that contain the pure product.

    • Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified this compound.

Chromatography Principle Diagram

Caption: Principle of separating compounds by polarity.

References

  • Title: Process for preparing 2-aryloxypyridine derivatives and intermediates thereof.
  • Title: Synthesis of this compound. Source: Mol-Instincts Chemical Database URL: [Link]

Technical Support Center: Suzuki Coupling of Iodopyridines

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving iodopyridine substrates. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with these often-tricky couplings. As a Senior Application Scientist, my goal is to provide not just solutions, but also the underlying chemical principles to empower you to troubleshoot effectively.

The Suzuki coupling of iodopyridines is a cornerstone of modern synthesis, particularly in pharmaceutical discovery, for creating C(sp²)–C(sp²) bonds.[1][2] However, the unique electronic nature of the pyridine ring introduces specific challenges not always seen with simple aryl iodides. The electron-deficient character of the ring enhances the reactivity of the C-I bond towards oxidative addition but also introduces pathways for several competing side reactions.[3] Furthermore, the Lewis basic nitrogen atom can interfere with the palladium catalyst, a phenomenon often called the "2-pyridyl problem."[4][5]

This guide is structured in a question-and-answer format to directly address the most common issues encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: My Suzuki reaction with an iodopyridine is giving a very low yield of the desired product. What are the first things I should check?

A1: Low yield is the most common complaint, and it's typically a symptom of one or more underlying issues. Before performing a complete re-optimization, start with a logical diagnostic process.

Initial Diagnostic Workflow:

  • Reaction Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Inadequate degassing can lead to catalyst oxidation and promote homocoupling of your boronic acid.[6][7][8]

    • Action: Ensure all solvents are rigorously degassed using a freeze-pump-thaw technique (3 cycles is standard) or by bubbling with an inert gas (argon or nitrogen) for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction setup and duration.

  • Reagent Quality: Boronic acids, especially heteroaryl boronic acids, can degrade upon storage. Iodopyridines can also be unstable.

    • Action: Check the purity of your boronic acid by NMR or LC-MS. If it's old, consider using a fresh bottle or re-purifying it. Ensure your iodopyridine starting material is pure.

  • Catalyst System: The classic Pd(PPh₃)₄ is often not the optimal choice for electron-deficient heteroaromatics like iodopyridines.[6] The pyridine nitrogen can inhibit the catalyst.[4]

    • Action: Switch to a more robust, modern catalyst system. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) paired with a palladium source like Pd₂(dba)₃ or a pre-formed precatalyst (e.g., XPhos Pd G3) are highly effective for these challenging substrates.[6]

This initial triage often solves the problem. If the yield is still low, you are likely dealing with a specific, dominant side reaction, which we will troubleshoot in the following sections.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Atmosphere Verify Inert Atmosphere (Degassing, N2/Ar Blanket) Start->Check_Atmosphere Check_Reagents Assess Reagent Purity (Boronic Acid, Iodopyridine) Check_Atmosphere->Check_Reagents If OK Check_Catalyst Evaluate Catalyst System (Is Pd(PPh3)4 optimal?) Check_Reagents->Check_Catalyst If OK Resolution Yield Improved Check_Catalyst->Resolution If Resolved Deeper_Dive Problem Persists: Investigate Specific Side Reactions Check_Catalyst->Deeper_Dive If Not Resolved

Caption: A simple decision tree for initial troubleshooting of low-yield Suzuki reactions.

Troubleshooting Specific Side Reactions

Q2: I see a significant amount of de-iodinated pyridine in my crude reaction mixture. What is causing this protodeiodination and how can I stop it?

A2: The observation of your starting material minus the iodine (protodeiodination, a form of dehalogenation) points to a reductive process competing with the desired cross-coupling.[6][8]

Causality (The "Why"): This side reaction occurs within the catalytic cycle. After the initial oxidative addition of the iodopyridine to Pd(0), the resulting Ar-Pd(II)-I complex can, under certain conditions, undergo a reaction that replaces the iodide with a hydride (H⁻). This hydride can come from various sources in the reaction mixture, including the solvent (like an alcohol) or certain bases. Subsequent reductive elimination of Ar-H regenerates the Pd(0) catalyst and releases the unwanted de-iodinated byproduct. Harsh reaction conditions, such as excessively high temperatures or overly strong bases, can favor this pathway.[6]

Solutions (The "How"):

  • Optimize Reaction Temperature: High temperatures can accelerate catalyst decomposition and side reactions. Try lowering the temperature in 10 °C increments. Iodopyridines are quite reactive, so you may not need the high heat often used for bromides or chlorides.[6][7]

  • Screen Your Base: The choice of base is critical. While a base is necessary to activate the boronic acid for transmetalation, some are more prone to promoting dehalogenation.[9][10]

    • Start with milder inorganic bases like K₂CO₃ or even KHCO₃.[11]

    • If stronger bases are needed for the coupling, K₃PO₄ or Cs₂CO₃ are often effective and can sometimes be less problematic than hydroxides.[6][12]

  • Solvent Choice: If you are using an alcohol-based solvent, consider switching to an aprotic solvent like 1,4-dioxane, toluene, or DMF, often with a small amount of water to aid in dissolving the base.[10][13]

ParameterRecommendation to Minimize ProtodeiodinationRationale
Temperature Lower temperature (e.g., 60-80 °C)Reduces the rate of competing reductive pathways.
Base Screen milder bases (K₂CO₃, KHCO₃) firstHarsher bases can promote hydride formation.[14]
Solvent Use aprotic solvents (Dioxane, Toluene)Avoids potential hydride donation from alcohol solvents.
Q3: My main byproduct is the unreacted pyridine (from my boronic acid) and/or a biaryl from the boronic acid coupling with itself. What are protodeborylation and homocoupling?

A3: These are two distinct but common side reactions involving the boronic acid partner.

1. Protodeborylation: This is the cleavage of the C-B bond by a proton source, replacing it with a C-H bond.[8] It is particularly problematic for electron-deficient heteroaryl boronic acids, like pyridylboronic acids.[2][4][5]

  • Causality: The C-B bond is susceptible to hydrolysis, especially at elevated temperatures and in the presence of water and base.[7][11] This reaction destroys your nucleophile before it can participate in the catalytic cycle.

2. Homocoupling: This is the palladium-catalyzed coupling of two molecules of the boronic acid to form a symmetrical biaryl.[4]

  • Causality: This side reaction is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II) species that facilitate the homocoupling pathway.[6][8] It can also occur if the reduction of a Pd(II) precatalyst to the active Pd(0) species is inefficient.

Caption: Competing side reactions of the boronic acid partner.

Solutions for Both Issues:

  • Use Boronic Esters or Trifluoroborates: These derivatives are often more stable to protodeborylation than the corresponding boronic acids.[6][7] Pinacol esters (BPin) are very common. Potassium trifluoroborate salts (BF₃K) and MIDA boronates are also excellent, highly stable alternatives that release the boronic acid slowly under the reaction conditions.[15]

  • Rigorous Inert Atmosphere: As mentioned in Q1, thoroughly degassing your reaction mixture is the most effective way to prevent oxygen-mediated homocoupling.[7]

  • Use Anhydrous Solvents: While many Suzuki protocols use aqueous mixtures, minimizing water can reduce the rate of protodeborylation.[7] If using an anhydrous base like K₃PO₄, a very small amount of water may still be needed for it to be effective.[7]

  • Milder Conditions: Lower temperatures and shorter reaction times can give the desired cross-coupling a kinetic advantage over the slower decomposition pathways.[7]

Q4: My reaction contains an impurity with a mass corresponding to my desired product plus a phenyl group. Where is this coming from?

A4: This is a known side reaction when using triphenylphosphine (PPh₃) or related phenyl-containing phosphine ligands like dppf. The phenyl group can transfer from the phosphorus atom of the ligand to the palladium center and then participate in the coupling.[16]

Causality: This P-to-Pd aryl migration can compete with the desired transmetalation step, especially under certain conditions or with specific substrates. While less common than other side reactions, it can be a significant issue in pharmaceutical synthesis where impurity profiles are critical.[16]

Solutions:

  • Switch to Trialkylphosphine Ligands: The most direct solution is to use a ligand that doesn't have aryl groups. Bulky trialkylphosphines like tricyclohexylphosphine (PCy₃) or tri-tert-butylphosphine (P(t-Bu)₃) are excellent choices and are components of many modern, highly active catalyst systems.[9]

  • Use N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are another class of non-phosphine ligands that are very effective in Suzuki couplings and completely avoid the issue of P-C bond cleavage.[17]

  • Optimize Solvent and Base: Studies have shown that the choice of solvent and base can influence the rate of this side reaction. For example, in one study, using Cs₂CO₃ as the base and CPME/H₂O as the solvent system helped to suppress the formation of phenylated impurities.[16]

Experimental Protocol: General Procedure for a Robust Suzuki Coupling of Iodopyridines

This protocol incorporates best practices to minimize the common side reactions discussed above. It is a starting point for optimization.

Reagents & Equipment:

  • Iodopyridine (1.0 equiv)

  • Arylboronic pinacol ester (Aryl-BPin) (1.2–1.5 equiv)

  • Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, SPhos, 2.2-4.4 mol%)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

  • Schlenk flask or microwave vial, magnetic stirrer, inert gas line (Ar or N₂), heating mantle or oil bath.

Step-by-Step Methodology:

  • Vessel Preparation: Flame-dry a Schlenk flask containing a magnetic stir bar under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.

  • Addition of Solids: In the flask, combine the iodopyridine, the arylboronic pinacol ester, and the base (K₃PO₄).

  • Catalyst Addition: Briefly remove the stopper and add the palladium source and the phosphine ligand. For air-sensitive precatalysts, this should be done in a glovebox.

  • Evacuate and Backfill: Seal the flask and evacuate the headspace, then backfill with inert gas. Repeat this cycle 3 times to ensure a completely inert atmosphere.

  • Solvent Addition: Add the degassed solvent via syringe through a septum. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Reaction: Place the flask in a preheated oil bath (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the iodopyridine starting material.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

The Suzuki-Miyaura Catalytic Cycle

Understanding the main productive cycle is key to diagnosing how and where side reactions interfere. The cycle consists of three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[10][18]

Suzuki_Cycle cluster_inputs cluster_outputs A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)L2-X B->C D Transmetalation C->D E Ar-Pd(II)L2-Ar' D->E F Reductive Elimination E->F F->A ArAr Product (Ar-Ar') F->ArAr Step 3 ArX Iodopyridine (Ar-X) ArX->B Step 1 ArB Ar'-B(OR)2 + Base ArB->D Step 2

Sources

Technical Support Center: Optimizing Buchwald-Hartwig Amination with 2-Phenoxypyridine Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination of 2-phenoxypyridine substrates. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this powerful C-N bond-forming reaction. The unique electronic and coordinating properties of heteroaryl ethers like 2-phenoxypyridine present distinct challenges that require a nuanced approach to reaction optimization.

This document moves beyond standard protocols to provide in-depth troubleshooting advice and foundational knowledge, empowering you to diagnose issues and rationally design optimal conditions for your specific system.

Core Principles: Understanding the "Why"

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine.[1][2] The reaction proceeds through a catalytic cycle that is fundamental to understanding any troubleshooting effort.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the 2-phenoxypyridine.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex, and a base removes a proton from the nitrogen to form a palladium-amido intermediate.[3][4]

  • Reductive Elimination: The desired C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst.[1]

The efficiency of each step is highly dependent on the choice of ligand, base, solvent, and temperature. For substrates like 2-phenoxypyridine, the pyridine nitrogen can interfere with the catalyst, making careful selection of these components paramount.[5][6]

Buchwald-Hartwig Catalytic Cycle cluster_main Catalytic Cycle cluster_reactants Inputs cluster_products Outputs A Active L-Pd(0) Catalyst B Oxidative Addition Complex (L-Pd(II)-Ar(X)) A->B + Ar-X (2-Phenoxypyridine Halide) C Palladium-Amido Complex (L-Pd(II)-Ar(NR'R'')) B->C + HNR'R'' + Base - Base-H+X- C->A Reductive Elimination D Product (Ar-NR'R'') C->D Product Coupled Product C->Product Forms Salt Salt Byproduct C->Salt Forms D->A Regenerates Catalyst ArX 2-Phenoxypyridine-X ArX->B Amine Amine (HNR'R'') Amine->C Base Base Base->C caption Fig. 1: The Buchwald-Hartwig Catalytic Cycle.

Caption: Fig. 1: The Buchwald-Hartwig Catalytic Cycle.

Troubleshooting Guide: Common Issues & Solutions

This section is structured in a question-and-answer format to directly address problems you may encounter during your experiments.

Scenario 1: Low or No Conversion

Question: My reaction shows poor conversion of the 2-phenoxypyridine starting material, and I'm recovering it largely unchanged. What are the primary factors to investigate?

Answer: Low conversion is the most common issue and almost always points to a problem with one of the four core components of the reaction: the catalyst system, the base, the solvent, or the temperature.

1. The Catalyst System: Palladium Source & Ligand

The combination of the palladium source and the phosphine ligand is the heart of the reaction.

  • Palladium Source: You can use a Pd(0) source like Pd₂(dba)₃ or a Pd(II) source like Pd(OAc)₂.[7] If using a Pd(II) source, it must first be reduced in situ to the active Pd(0) state.[8] For reliability and ease of use, modern precatalysts are highly recommended. These are air- and moisture-stable Pd(II) complexes that efficiently generate the active L-Pd(0) species under basic reaction conditions.[9][10] Generations 2, 3, and 4 offer improved activity and stability.[9][10]

  • Ligand Choice is Critical: 2-Phenoxypyridine is a heteroaromatic substrate. The pyridine nitrogen can act as a competing ligand, binding to the palladium center and deactivating the catalyst.[6] To overcome this, you need a ligand that binds strongly to palladium and promotes the desired catalytic steps.

    • Bulky Biarylphosphine Ligands: This class of ligands, developed by the Buchwald group, is the gold standard for challenging substrates.[1][5] Their steric bulk and electron-rich nature facilitate the crucial reductive elimination step and prevent catalyst dimerization or deactivation.[1][11]

Ligand Class Best For... Key Features
RuPhos Bulky BiarylphosphineSecondary amines, challenging heteroaryl chlorides.[5]Often provides excellent results with pyridyl substrates.
BrettPhos Bulky BiarylphosphinePrimary amines, provides good monoarylation selectivity.[5][8]Designed to prevent diarylation of primary amines.
XPhos Bulky BiarylphosphineGeneral purpose, highly versatile.A good starting point for screening.
Xantphos Chelating BisphosphineGeneral purpose, robust.Its large bite angle can be advantageous. Often effective with milder bases.[5][12]
2. The Base

The base's primary role is to deprotonate the amine, making it a more potent nucleophile to attack the palladium center.[3] The choice of base is a trade-off between reactivity and substrate compatibility.

Base Type Strength (pKa of Conjugate Acid) Pros & Cons
NaOtBu Strong Alkoxide~19Pro: Highly reactive, widely used. Con: Can be incompatible with base-sensitive groups (e.g., esters).
LHMDS Strong Amide~26Pro: Very strong, can enable reactions with poorly nucleophilic amines.[13] Con: Highly moisture-sensitive.
K₃PO₄ Weaker Inorganic~12.3Pro: Good for base-sensitive substrates.[14] Con: May require higher temperatures or more active catalysts.
Cs₂CO₃ Weaker Inorganic~10.3Pro: Mild, often used for delicate substrates.[14] Con: Often requires higher temperatures and longer reaction times.

For 2-phenoxypyridine, start with a strong base like NaOtBu. If you observe decomposition, screen weaker bases like K₃PO₄.

3. Solvent and Temperature
  • Solvents: Anhydrous, deoxygenated solvents are essential for optimal results.[14]

    • Toluene, Dioxane, THF: These are the most common choices. Toluene allows for higher reaction temperatures (up to 110 °C).

    • Avoid: Chlorinated solvents, acetonitrile, or pyridine should be avoided as they can inhibit the palladium catalyst by binding to it.[7]

  • Temperature: Most Buchwald-Hartwig reactions are run between 80-110 °C.[7] If conversion is low, a modest increase in temperature may be beneficial. However, excessively high temperatures can lead to catalyst decomposition or side reactions.

Scenario 2: Significant Side Product Formation

Question: My reaction is consuming the starting material, but I'm getting a mixture of products, including what appears to be hydrodehalogenation (loss of the halide). How can I improve selectivity?

Answer: Side product formation indicates that an undesired reaction pathway is competing with the main catalytic cycle.

Troubleshooting_Flowchart cluster_conversion Low Conversion Pathway cluster_selectivity Side Product Pathway start Low Conversion or Side Products? check_catalyst 1. Is the Catalyst/Ligand System Optimal? start->check_catalyst hydrodehalogenation Problem: Hydrodehalogenation start->hydrodehalogenation check_base 2. Is the Base Strong Enough? check_catalyst->check_base check_temp 3. Is the Temperature Sufficient? check_base->check_temp check_inert 4. Is the System Truly Inert? check_temp->check_inert solution_ligand Solution: Use Bulky Ligand (e.g., RuPhos, BrettPhos) hydrodehalogenation->solution_ligand ether_cleavage Problem: Ether Cleavage solution_base Solution: Screen Milder Base (K3PO4) & Lower Temp ether_cleavage->solution_base catalyst_death Problem: Reaction Stalls solution_precatalyst Solution: Use Precatalyst, Ensure Inert Atmosphere catalyst_death->solution_precatalyst caption Fig. 2: Troubleshooting Decision Workflow.

Caption: Fig. 2: Troubleshooting Decision Workflow.

1. Hydrodehalogenation

This is the replacement of the halide (e.g., -Br, -Cl) with a hydrogen atom. It arises from a side reaction called β-hydride elimination , which competes with reductive elimination.[1]

  • Causality: This pathway is often favored when the reductive elimination step is slow.

  • Solution: Increase the steric bulk of the phosphine ligand. Bulky ligands like RuPhos or BrettPhos create a crowded environment around the palladium center that sterically disfavors the transition state for β-hydride elimination and accelerates the desired reductive elimination.[1]

2. Catalyst Deactivation (Stalled Reaction)

Question: The reaction starts well but stops before completion. What could be deactivating the catalyst?

  • Causality: As mentioned, the pyridine nitrogen of your substrate can bind to the Pd(0) center, effectively poisoning it. This is a common issue with nitrogen-containing heterocycles.[6] Additionally, trace oxygen or moisture can degrade the active catalyst or the phosphine ligand.

  • Solution:

    • Use a More Robust Ligand System: Bulky biarylphosphine ligands are less susceptible to displacement by the pyridine substrate.[6]

    • Employ a Precatalyst: Modern precatalysts are designed for stability and efficient generation of the active catalyst, minimizing opportunities for deactivation during the initial phase.[9][10]

    • Ensure Rigorous Inert Conditions: Use a glovebox for setup if possible. At a minimum, ensure solvents are thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes) and that all glassware is oven- or flame-dried.[14]

Frequently Asked Questions (FAQs)

Q: Which generation of Buchwald precatalyst (G2, G3, G4) should I use? A: Second-generation (G2) precatalysts are excellent, widely available, and a great starting point.[9] Third and fourth-generation precatalysts offer further improvements in activity and stability and may be beneficial for particularly challenging couplings.

Q: My starting material is a 2-chloro-phenoxypyridine, not a bromide. What do I need to change? A: Aryl chlorides are significantly less reactive than aryl bromides in the oxidative addition step.[3][15] To successfully couple an aryl chloride, you almost always need a highly active catalyst system. Use a bulky, electron-rich biarylphosphine ligand like RuPhos or SPhos, often with a strong base like NaOtBu or LHMDS, and potentially higher temperatures.[5][15]

Q: How critical is the purity of the amine? A: Very. Impurities in the amine can interfere with the catalyst. If your amine is old or from a questionable source, consider purifying it by distillation or recrystallization before use.

Q: What is a typical catalyst loading? A: For screening, a catalyst loading of 1-2 mol % Palladium is common.[8] For optimization and scale-up, you should aim to reduce this as much as possible without sacrificing yield or reaction time.

General Experimental Protocol

This protocol provides a robust starting point for the amination of a 2-halophenoxypyridine. All operations should be performed under an inert atmosphere (Argon or Nitrogen).

Experimental_Workflow prep 1. Preparation - Oven-dry glassware - Degas solvent reagents 2. Reagent Addition (in Glovebox/Schlenk) - Add 2-halophenoxypyridine - Add amine - Add base (e.g., NaOtBu) - Add Pd precatalyst/ligand prep->reagents reaction 3. Reaction - Add degassed solvent - Heat to desired temp (e.g., 100 °C) - Stir vigorously reagents->reaction monitor 4. Monitoring - Take aliquots periodically - Analyze by TLC or LC-MS reaction->monitor workup 5. Workup & Purification - Cool to RT - Dilute with solvent (e.g., EtOAc) - Filter through Celite/silica - Concentrate - Purify by chromatography monitor->workup caption Fig. 3: Step-by-step experimental workflow.

Caption: Fig. 3: Step-by-step experimental workflow.

Materials:

  • 2-Halophenoxypyridine (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Sodium tert-butoxide (1.4 mmol, 1.4 equiv)

  • RuPhos Pd G3 Precatalyst (0.02 mmol, 2 mol %)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 2-halophenoxypyridine, the amine (if solid), sodium tert-butoxide, and the RuPhos Pd G3 precatalyst.

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add the amine (if liquid) via syringe, followed by the degassed toluene.

  • Place the Schlenk tube in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously. The rate of agitation can be important, especially with heterogeneous inorganic bases.[7]

  • Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Once complete, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a short plug of Celite or silica gel, washing the plug with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

References

  • Title: Buchwald–Hartwig amination - Wikipedia Source: Wikipedia URL: [Link]

  • Title: How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Source: Chemical Insights URL: [Link]

  • Title: Buchwald-Hartwig Amination - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: Help troubleshooting a Buchwald-Hartwig amination? Source: Reddit URL: [Link]

  • Title: The Buchwald–Hartwig Amination After 25 Years Source: University of Groningen Research Portal URL: [Link]

  • Title: Selected ligands and catalysts for Buchwald‐Hartwig amination: An overview Source: ResearchGate URL: [Link]

  • Title: Buchwald precatalysts G2 and G3 Source: Johnson Matthey URL: [Link]

  • Title: Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst Source: Steven P. Nolan Research Group URL: [Link]

  • Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Source: ChemRxiv URL: [Link]

  • Title: Buchwald-Hartwig Amination Source: ACS GCI Pharmaceutical Roundtable Reagent Guides URL: [Link]

  • Title: Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure Source: ACS Omega URL: [Link]

  • Title: Buchwald-Hartwig Cross-Coupling Source: J&K Scientific LLC URL: [Link]

  • Title: Efficient Pd-Catalyzed Amination of Heteroaryl Halides Source: ACS Publications URL: [Link]

  • Title: The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Source: YouTube URL: [Link]

Sources

Technical Support Center: Strategies to Prevent Deiodination of Iodopyridines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the persistent challenge of deiodination—a common side reaction in palladium-catalyzed cross-coupling reactions involving iodopyridines. Our goal is to equip you with the scientific understanding and practical protocols to minimize this unwanted side reaction, thereby improving your reaction yields and simplifying product purification.

Frequently Asked Questions (FAQs)

Q1: What is deiodination and why is it a significant problem with iodopyridine substrates?

A: Deiodination, also known as hydrodehalogenation, is an undesired side reaction where the iodine atom on the pyridine ring is replaced by a hydrogen atom.[1][2] This leads to the formation of a deiodinated byproduct, which reduces the yield of the desired coupled product and introduces a contaminant that can be difficult to separate due to similar physical properties. Iodopyridines, particularly those that are electron-deficient, are highly susceptible to this side reaction.[1]

Q2: What are the primary causes of deiodination in palladium-catalyzed coupling reactions?

A: Deiodination typically occurs as a competing pathway within the palladium catalytic cycle. The primary cause is often the formation of palladium-hydride (Pd-H) species.[3] These hydride species can arise from various sources, including the base, solvent, or even impurities in the reaction mixture. The Pd-H species can then react with the iodopyridine in a process that leads to the cleavage of the C-I bond and its replacement with a C-H bond. Factors such as high reaction temperatures, the use of strong bases, and certain catalyst/ligand combinations can promote the formation of these hydride species and thus increase the rate of deiodination.[3]

Q3: Which types of coupling reactions are most prone to deiodination with iodopyridines?

A: Deiodination can be a significant side reaction in several common palladium-catalyzed cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: This reaction is widely used for C-C bond formation.[1][4]

  • Buchwald-Hartwig Amination: Used for C-N bond formation, this reaction can also be plagued by deiodination, especially with strong bases.[1][5]

  • Sonogashira Coupling: This reaction forms C-C bonds between aryl halides and terminal alkynes and can also exhibit deiodination.[1][6]

  • Heck Reaction: While forming C-C bonds with alkenes, deiodination can still be a competing pathway.[7]

Q4: How does the position of the iodine atom on the pyridine ring affect the likelihood of deiodination?

A: The electronic properties of the pyridine ring, influenced by the position of the nitrogen atom relative to the iodine, can affect the susceptibility to deiodination. For instance, 2- and 4-iodopyridines are generally more electron-deficient at the carbon bearing the iodine compared to 3-iodopyridine. This can make them more reactive towards oxidative addition but also potentially more prone to certain side reactions. The Lewis basic pyridine nitrogen can also coordinate to the palladium catalyst, which can influence the catalytic cycle and potentially lead to catalyst inhibition or side reactions.[8]

Troubleshooting Guide: Minimizing Deiodination

Significant formation of the deiodinated pyridine byproduct is a clear indication that the reaction conditions favor the hydrodehalogenation pathway over the desired cross-coupling. The following sections provide a systematic approach to troubleshooting and optimizing your reaction conditions.

Issue 1: Significant Deiodination Byproduct Observed in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, but deiodination can be a major hurdle.

Root Cause Analysis & Corrective Actions:

The interplay between the catalyst, ligand, base, and solvent is critical in determining the reaction outcome.

  • Catalyst and Ligand Selection: The choice of ligand is arguably the most critical factor. Bulky and electron-rich phosphine ligands are known to stabilize the palladium center, promote the desired reductive elimination step, and suppress deiodination.[1][2]

    • Diagram of Competing Pathways:

      G A Ar-Pd(II)-I(L)n (Oxidative Addition Product) D Transmetalation (with Boronic Acid) A->D Desired Pathway E Reaction with Pd-H Species A->E Undesired Pathway B Desired Coupling Product (Reductive Elimination) C Deiodinated Byproduct (Hydrodehalogenation) D->B E->C

      Caption: Competing pathways in Suzuki-Miyaura coupling.

    • Recommended Ligands and Catalysts:

Ligand/CatalystKey FeaturesRecommended For
XPhos, SPhos, tBuXPhos Bulky, electron-rich biaryl phosphine ligands. They promote efficient oxidative addition and reductive elimination.[1][4]General Suzuki and Buchwald-Hartwig couplings.
Pd(PPh₃)₄ A common, but often less effective catalyst for challenging substrates prone to deiodination.[4]Can be a starting point, but often needs optimization.
PdCl₂(dppf) A reliable catalyst, but may require careful optimization of other parameters.[1]Can be effective, but ligand screening is advised if deiodination is observed.
  • Base Selection: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can promote the formation of Pd-H species, leading to deiodination.[3] Switching to a milder inorganic base is a highly effective strategy.[1][3]

    • Recommended Bases:

      • Potassium Phosphate (K₃PO₄)

      • Cesium Carbonate (Cs₂CO₃)

      • Potassium Carbonate (K₂CO₃)

  • Solvent and Temperature:

    • Solvent: A mixture of an organic solvent and water is common, such as 1,4-dioxane/water or toluene/water.[1] Ensure solvents are thoroughly degassed to prevent oxygen from promoting side reactions like homocoupling.[8]

    • Temperature: While higher temperatures can increase reaction rates, they can also promote catalyst decomposition and side reactions like deiodination.[4] It is advisable to run the reaction at the lowest temperature that provides a reasonable conversion rate, typically in the 80-100 °C range.[1]

Optimized Protocol: Suzuki-Miyaura Coupling of an Iodopyridine

  • Reagent Preparation: To an oven-dried reaction vessel, add the iodopyridine (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and a mild inorganic base like K₃PO₄ (2.0-3.0 eq.).[1]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[4][8]

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂ with a bulky ligand like SPhos, or a pre-catalyst like XPhos Pd G3) and the degassed solvent (e.g., Dioxane/Water 4:1).[1][4]

  • Reaction: Heat the mixture to 80-100 °C and monitor its progress by TLC or LC-MS.[1]

  • Work-up: Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer and concentrate under reduced pressure before purification.[8]

Issue 2: Prevalent Deiodination in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but the use of strong bases can often lead to significant deiodination.[5]

Root Cause Analysis & Corrective Actions:

  • Ligand Choice: As with Suzuki couplings, bulky, electron-rich phosphine ligands are crucial for promoting the desired C-N bond formation and suppressing deiodination.[1][2] Ligands like XPhos, SPhos, and RuPhos are highly effective.[2][9]

  • Base Selection: This is a critical parameter in Buchwald-Hartwig aminations. Strong bases like NaOtBu, while often effective for the amination itself, are a primary source of deiodination.[1]

    • Recommended Bases to Minimize Deiodination:

      • Cesium Carbonate (Cs₂CO₃)

      • Potassium Phosphate (K₃PO₄)

      • Lithium bis(trimethylsilyl)amide (LiHMDS) can be useful for substrates with protic functional groups.[9]

  • Temperature Control: Running the reaction at the lowest effective temperature can help minimize the competing deiodination pathway.[2]

Optimized Protocol: Buchwald-Hartwig Amination of an Iodopyridine

  • Reagent Preparation: In a glovebox or under an inert atmosphere, add the iodopyridine (1.0 eq.), the amine (1.2 eq.), a mild base like Cs₂CO₃ (1.5 eq.), the palladium source (e.g., Pd₂(dba)₃), and a bulky ligand (e.g., XPhos) to an oven-dried reaction vessel.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Heat the reaction mixture (typically 80-110 °C) and monitor by TLC or LC-MS.

  • Work-up: After cooling, filter the reaction mixture through a pad of celite, concentrate the filtrate, and purify the residue by column chromatography.

Issue 3: Deiodination During Sonogashira Coupling

The Sonogashira coupling is a reliable method for forming C(sp²)-C(sp) bonds, but deiodination can compete with the desired alkynylation.[1][10]

Root Cause Analysis & Corrective Actions:

  • Catalyst System: The standard Sonogashira catalyst system consists of a palladium source and a copper(I) co-catalyst.[10] The choice of ligand on the palladium center is important. While PPh₃ is common, bulkier, electron-rich ligands can sometimes offer better results. Copper-free Sonogashira protocols have also been developed and may reduce certain side reactions.[11]

  • Base and Solvent: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically used and often serves as the solvent as well.[6] The purity of the amine base is crucial, as impurities can contribute to side reactions.

  • Temperature: Sonogashira reactions can often be run at or slightly above room temperature, which helps to minimize deiodination.[10]

Optimized Protocol: Sonogashira Coupling of an Iodopyridine

  • Reagent Setup: To a reaction vessel, add the iodopyridine (1.0 eq.), the terminal alkyne (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), and a copper(I) salt (e.g., CuI).

  • Inert Atmosphere: Purge the vessel with an inert gas.

  • Solvent and Base: Add a degassed solvent (e.g., THF or DMF) and an amine base (e.g., TEA or DIPA).

  • Reaction: Stir the reaction at room temperature to 50 °C and monitor its progress.

  • Work-up: Upon completion, remove the solvent under reduced pressure and purify the crude product.

General Troubleshooting Workflow

If you are still observing significant deiodination after initial optimizations, follow this general workflow:

G start Deiodination Observed q1 Is a strong base (e.g., NaOtBu) being used? start->q1 a1_yes Switch to a milder base (K₃PO₄, Cs₂CO₃) q1->a1_yes Yes q2 Is the ligand optimal? (e.g., using PPh₃) q1->q2 No a1_yes->q2 a2_yes Screen bulky, electron-rich ligands (XPhos, SPhos, etc.) q2->a2_yes Yes q3 Is the reaction temperature > 100 °C? q2->q3 No a2_yes->q3 a3_yes Lower the temperature in increments q3->a3_yes Yes q4 Are reagents and solvents high purity and degassed? q3->q4 No a3_yes->q4 a4_no Use fresh, high-purity reagents and degas solvents thoroughly q4->a4_no No end Re-evaluate and monitor reaction q4->end Yes a4_no->end

Caption: A stepwise troubleshooting workflow for minimizing deiodination.

By systematically addressing these key reaction parameters, researchers can significantly suppress the undesired deiodination of iodopyridines, leading to more efficient and successful cross-coupling reactions.

References

  • BenchChem Technical Support. (2025). preventing deiodination of 3-Fluoro-5-iodopyridine during reactions.
  • BenchChem Technical Support. (2025). Technical Support Center: Optimizing Suzuki Reactions with 2-Bromo-6-iodopyridine.
  • BenchChem Technical Support. (2025). preventing deiodination of 4-iodopyrazoles during coupling reactions.
  • BenchChem Technical Support. (2025). preventing debromination in reactions with 2-Bromo-4-iodopyridine.
  • BenchChem Technical Support. (2025). Technical Support Center: Optimizing Suzuki Coupling with 3-Fluoro-2-iodopyridine.
  • National Institutes of Health.
  • Wikipedia.
  • Chemistry LibreTexts. (2023).
  • ResearchGate. (2018). Variation of Sonogashira Cross-Coupling Conditions and Studying of By-Products.
  • Wikipedia. Heck reaction.
  • Wikipedia. Sonogashira coupling.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling with 5-Iodo-2-phenoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst selection for cross-coupling reactions involving the versatile building block, 5-iodo-2-phenoxypyridine. Our goal is to move beyond simple protocols and provide a framework for rational decision-making in your experimental design, grounded in mechanistic understanding and field-proven strategies.

The this compound scaffold is a valuable intermediate in pharmaceutical discovery, offering a handle for molecular elaboration.[1][2] The key to unlocking its synthetic potential lies in the selective and efficient functionalization of the C-I bond. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order: Ar-I > Ar-Br ~ Ar-OTf > Ar-Cl.[3][4] This inherent reactivity difference makes the C-I bond at the 5-position the primary site for oxidative addition to a Pd(0) catalyst, allowing for predictable and selective transformations.

This guide is structured to address the practical challenges you may face at the bench.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental failures in a question-and-answer format.

Question: I am seeing no reaction or very low conversion in my Suzuki-Miyaura coupling of this compound. What are the most likely causes?

Answer: Low or no conversion in a Suzuki-Miyaura coupling is a common but solvable issue. The problem typically originates from one of three areas: the active catalyst, the reaction conditions, or the reagents themselves.

  • Inefficient Generation of the Active Catalyst (LPd(0)): The catalytic cycle begins with an active, monoligated Pd(0) species.[5] If you are using a Pd(II) salt like Pd(OAc)₂ or PdCl₂, it must first be reduced in situ to Pd(0). This step can be inefficient and lead to the formation of inactive palladium black.[6]

    • Solution: Switch to a palladium(0) source like Pd₂(dba)₃ or, more preferably, use a modern palladium precatalyst. Buchwald's G3-precatalysts or PEPPSI-type catalysts are designed for the rapid and clean generation of the active LPd(0) species upon exposure to a base, leading to more reliable and consistent results.[3][7]

  • Suboptimal Ligand Choice: The ligand is not just a spectator; it dictates the catalyst's stability and reactivity. For a substrate like this compound, an electron-rich and bulky phosphine ligand is essential to promote both the oxidative addition and the rate-limiting reductive elimination steps.

    • Solution: If you are using a simple ligand like PPh₃, it may not be sufficient. Screen a set of established, bulky monodentate phosphine ligands. XPhos and dtbpf are excellent, robust starting points for general Suzuki couplings.[7] For more challenging substrates, SPhos can be effective.[7]

  • Base or Solvent Issues: The base not only participates in the transmetalation step but also influences catalyst stability. The solvent must fully dissolve the reagents to ensure proper mixing.

    • Solution: An aqueous solution of K₂CO₃ is a reliable first choice for the base.[7] If you observe significant protodeborylation of your boronic acid partner (hydrolysis of the C-B bond), switch to anhydrous conditions using a base like K₃PO₄ in a solvent such as dioxane or 2-MeTHF.[7] Dioxane is a traditional choice, but 2-MeTHF can offer better solubility and a wider temperature range.[7] Also, ensure your solvents are rigorously degassed to remove oxygen, which can lead to catalyst decomposition and unwanted homocoupling of the boronic acid.[8]

  • Poor Mixing: Especially in biphasic mixtures (e.g., toluene/water), the reaction occurs at the interface.

    • Solution: This is an often-overlooked parameter. Ensure you are stirring the reaction vigorously to maximize the surface area between the phases.[7]

Question: My Buchwald-Hartwig amination is giving me a complex mixture of side products. How can I improve selectivity?

Answer: Side product formation in Buchwald-Hartwig aminations often points to issues with the base, catalyst stability, or competing reaction pathways.

  • Base-Induced Substrate Degradation: Strong bases like NaOtBu, while highly effective, can be incompatible with sensitive functional groups on your amine or aryl halide (e.g., esters, nitro groups).[9]

    • Solution: If you suspect substrate incompatibility, switch to a milder base. Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are good alternatives.[9][10] While the reaction may require a higher temperature or longer reaction time, it can significantly improve the cleanliness of the reaction profile.

  • Catalyst Poisoning by Iodide: While the C-I bond is reactive, iodide itself can be problematic. It can form bridging palladium-iodide dimers that are catalytically less active or inactive, effectively poisoning the catalyst.[9]

    • Solution: The choice of ligand is critical to mitigate this. Bulky, electron-rich Buchwald-type ligands (e.g., BrettPhos , XPhos ) can sterically disfavor the formation of these dimers and promote the desired catalytic cycle.[9][11] Using a higher ligand-to-palladium ratio (e.g., 2:1) can sometimes help keep the catalyst in its active, monoligated state.

  • Hydrodehalogenation: You may observe the formation of 2-phenoxypyridine, where the iodine has been replaced by a hydrogen atom. This can arise from a β-hydride elimination side reaction if the amine has an α-proton, or from other decomposition pathways.

    • Solution: This is often ligand-dependent. Screening ligands is the best approach. Bidentate ligands like XantPhos can sometimes suppress side reactions by enforcing a specific geometry on the palladium center.[12][13]

Troubleshooting Decision Flowchart

G start Problem: Low/No Conversion cause1 Cause: Inactive Catalyst start->cause1 cause2 Cause: Side Reactions start->cause2 cause3 Cause: Poor Solubility start->cause3 sol1a Solution: Use Pd(0) Precatalyst (e.g., G3-XPhos) cause1->sol1a sol1b Solution: Screen Bulky, e--rich Ligands (XPhos, SPhos, RuPhos) cause1->sol1b sol1c Solution: Degas Solvents Thoroughly cause1->sol1c sol2a Solution: Switch to Milder Base (e.g., K2CO3, Cs2CO3) cause2->sol2a sol2b Solution: Check for Functional Group Incompatibility cause2->sol2b sol2c Solution: Consider Alkyne Homocoupling (for Sonogashira) cause2->sol2c sol3a Solution: Screen Solvents (Toluene, Dioxane, 2-MeTHF, DMF) cause3->sol3a sol3b Solution: Increase Reaction Temperature cause3->sol3b sol3c Solution: Ensure Vigorous Stirring cause3->sol3c

Caption: A flowchart for troubleshooting common cross-coupling issues.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about setting up your cross-coupling reactions.

Question: How do I choose the best palladium catalyst and ligand for a Suzuki-Miyaura coupling with this compound?

Answer: For a successful Suzuki-Miyaura coupling, the goal is to balance catalyst activity with stability. The combination of a palladium source and a supporting ligand is crucial.

  • Palladium Source: While traditional sources like Pd(OAc)₂ are common, they can be unreliable. We strongly recommend using a palladium precatalyst. The XPhos Pd G3 precatalyst is an excellent, commercially available, and air-stable option that reliably generates the active catalyst.[7]

  • Ligand Choice: The this compound is an electron-rich heterocycle. To facilitate the oxidative addition step, a bulky and electron-rich phosphine ligand is required.

    • For general screening: XPhos is a go-to ligand due to its broad applicability.[7]

    • For difficult couplings: If XPhos fails, SPhos is known to be effective for more challenging oxidative additions, such as those involving aryl chlorides, and can be beneficial here as well.[7]

    • Bidentate option: Pd(dppf)Cl₂ is another robust choice. The bidentate dppf ligand can stabilize the palladium center and is often effective in a wide range of Suzuki reactions.[14]

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
ParameterRecommended ConditionsRationale & Key Considerations
Aryl Halide This compound (1.0 equiv)The C-I bond is the most reactive site for oxidative addition.
Boronic Acid/Ester 1.1 - 1.5 equivA slight excess is used to drive the reaction to completion.
Pd Precatalyst XPhos Pd G3 (1-2 mol%)Air-stable, reliable generation of active LPd(0).[7] Lower catalyst loading is often possible.[14]
Base K₂CO₃ (2.0 equiv)A mild, effective, and economical choice. Use in an aqueous solvent mixture (e.g., Dioxane/H₂O 4:1).[7]
Solvent Dioxane / H₂O or 2-MeTHF / H₂OMust be thoroughly degassed. 2-MeTHF is a greener alternative to dioxane.[7]
Temperature 80 - 110 °CHigher temperatures may be needed for less reactive boronic acids.

Question: What are the key parameters for a successful Buchwald-Hartwig amination with this substrate?

Answer: The Buchwald-Hartwig amination is highly sensitive to the interplay between the ligand, base, and amine coupling partner.[12]

  • Catalyst/Ligand System: This is arguably the most critical choice. The development of bulky, electron-rich monophosphine ligands by the Buchwald group revolutionized this reaction.

    • Primary Amines: For hindered primary amines, BrettPhos has been specifically designed and shows excellent performance.[9]

    • General Amines (Primary & Secondary): RuPhos or XPhos are excellent general ligands with broad substrate scope. Using a pre-formed G3 precatalyst (e.g., RuPhos Pd G3 ) is highly recommended for reproducibility.[10]

    • Alternative Ligand: XantPhos is a bidentate ligand known to be exceptionally effective and can sometimes offer different selectivity or reactivity compared to monodentate ligands.[13]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.

    • Standard Choice: Sodium tert-butoxide (NaOtBu) is the most common and effective base for a wide range of amines.[3]

    • For Base-Sensitive Substrates: If your amine contains a functional group that is sensitive to NaOtBu, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ should be used, typically with a polar aprotic solvent like dioxane.[9]

    • Homogeneous Option: For applications where an inorganic base is problematic (e.g., flow chemistry), a strong organic base like DBU can be effective, especially with ligands like XantPhos.[3][13]

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
ParameterRecommended ConditionsRationale & Key Considerations
Aryl Halide This compound (1.0 equiv)The C-I bond is highly reactive towards oxidative addition.[4]
Amine 1.1 - 1.2 equivA small excess is generally sufficient.
Pd Precatalyst RuPhos Pd G3 (1-2 mol%)Highly active and reliable for a broad range of amines.[10]
Base NaOtBu (1.5 equiv)A strong, effective base for most applications.[3] Must be handled under inert atmosphere.
Solvent Toluene or DioxaneMust be anhydrous and thoroughly degassed.
Temperature 80 - 110 °CReaction progress should be monitored by TLC or LC-MS.

Question: I want to perform a Sonogashira coupling. Should I use a copper co-catalyst?

Answer: The Sonogashira reaction traditionally uses a dual-catalyst system of palladium and a copper(I) salt (typically CuI).[15] The copper acts as a co-catalyst to facilitate the transmetalation of the acetylide to the palladium center.

  • Traditional (Copper-Catalyzed) Conditions: This is a robust and widely used method. A system like Pd(PPh₃)₂Cl₂ / CuI with an amine base/solvent like triethylamine is a classic starting point.

    • Major Drawback: The primary side reaction is the copper-mediated oxidative homocoupling of the terminal alkyne (Glaser coupling), which consumes your starting material and complicates purification.[15] This is especially problematic with less reactive aryl halides.[15]

  • Copper-Free Conditions: To avoid Glaser coupling, numerous copper-free protocols have been developed. These are now often the preferred method.

    • Mechanism: In the absence of copper, the deprotonated alkyne coordinates directly to the palladium center. This process is often slower and requires careful optimization of the ligand and base.

    • Recommended System: A palladium source like Pd(OAc)₂ or Pd(CH₃CN)₂Cl₂ combined with a specialized ligand such as cataCXium A can be very effective.[16] A strong inorganic base like Cs₂CO₃ is often used in a solvent like 1,4-dioxane.[16]

Table 3: Recommended Starting Conditions for Sonogashira Coupling
ParameterRecommended Conditions (Copper-Free)Rationale & Key Considerations
Aryl Halide This compound (1.0 equiv)Aryl iodides are excellent substrates for Sonogashira couplings.[17]
Terminal Alkyne 1.2 - 1.5 equivAn excess helps drive the reaction. Can be added slowly to minimize side reactions.[15]
Pd Catalyst Pd(OAc)₂ (2 mol%)A common and effective Pd(II) source.
Ligand cataCXium A (4 mol%)A specialized ligand for promoting copper-free Sonogashira reactions.[16]
Base Cs₂CO₃ (2.0 equiv)An effective base for copper-free conditions.[16]
Solvent 1,4-Dioxane or 2-MeTHFMust be anhydrous and degassed.
Temperature Room Temp to 80 °CStart at room temperature and heat if the reaction is sluggish.[16]
Catalyst Selection Workflow

G start Desired Bond Formation with this compound cc_aryl C(sp2)-C(sp2) (Biaryl) start->cc_aryl cn_bond C(sp2)-N (Aryl Amine) start->cn_bond cc_alkyne C(sp2)-C(sp) (Aryl Alkyne) start->cc_alkyne suzuki Reaction: Suzuki-Miyaura cc_aryl->suzuki buchwald Reaction: Buchwald-Hartwig cn_bond->buchwald sonogashira Reaction: Sonogashira cc_alkyne->sonogashira suzuki_cond Catalyst: XPhos Pd G3 Base: K2CO3 (aq) Solvent: Dioxane/H2O suzuki->suzuki_cond buchwald_cond Catalyst: RuPhos Pd G3 Base: NaOtBu Solvent: Toluene buchwald->buchwald_cond sonogashira_cond Catalyst: Pd(OAc)2/cataCXium A Base: Cs2CO3 Solvent: Dioxane (Cu-Free) sonogashira->sonogashira_cond

Caption: A decision tree for selecting the initial cross-coupling reaction type.

Experimental Protocols

The following are generalized, representative procedures. Always refer to specific literature examples for closely related substrates when possible.

General Note on Reaction Setup: All cross-coupling reactions should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous, degassed solvents to obtain consistent and reliable results.[8] The most reliable method to create an inert environment is to evacuate the reaction vessel and backfill with inert gas, repeating this cycle three times.[8]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid or ester partner (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon or nitrogen (repeat 3x).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1) via syringe.

  • Reaction: Place the vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Vessel Preparation: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., RuPhos Pd G3, 0.02 equiv) and the base (e.g., NaOtBu, 1.5 equiv) to a dry reaction vessel with a stir bar.

  • Reagent Addition: Add this compound (1.0 equiv).

  • Inert Atmosphere: Seal the vessel. If not in a glovebox, evacuate and backfill with argon or nitrogen (repeat 3x).

  • Solvent and Amine Addition: Add the anhydrous, degassed solvent (e.g., toluene) followed by the amine coupling partner (1.1 equiv) via syringe.

  • Reaction: Place the vessel in a preheated oil bath or heating block (e.g., 100 °C) and stir.

  • Monitoring & Workup: Follow steps 6-8 from the Suzuki-Miyaura protocol.

Protocol 3: General Procedure for Copper-Free Sonogashira Coupling

  • Vessel Preparation: To a dry reaction vessel with a stir bar, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv), the ligand (e.g., cataCXium A, 0.04 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon or nitrogen (repeat 3x).

  • Solvent and Alkyne Addition: Add the anhydrous, degassed solvent (e.g., dioxane) followed by the terminal alkyne (1.2 equiv) via syringe.

  • Reaction: Stir the reaction at room temperature or heat as necessary (e.g., 60-80 °C).

  • Monitoring & Workup: Follow steps 6-8 from the Suzuki-Miyaura protocol. For workup, it is often beneficial to filter the cooled reaction mixture through a pad of celite to remove inorganic salts and palladium residues before proceeding with the aqueous wash.

References

  • Buchwald–Hartwig amination. (2023, December 26). In Wikipedia. [Link]

  • Gensch, T., et al. (2016). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. National Institutes of Health. [Link]

  • Reddy, V. P., et al. (2020). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega. [Link]

  • Reddit User Discussion on Suzuki Reaction Conditions. (2024, February 23). r/Chempros on Reddit. [Link]

  • El-Batta, A., et al. (2014). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]

  • Optimization of Sonogashira conditions. (2018). ResearchGate. [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]

  • Valente, C., et al. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • Kashani, S. K., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Vitaku, E., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PubMed. [Link]

  • Reddit User Discussion on Buchwald-Hartwig Coupling. (2025, June 24). r/Chempros on Reddit. [Link]

  • Jessiman, A. S., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

  • Schneidewind, J., et al. (2017). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts. [Link]

  • Vitaku, E., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. [Link]

  • What is the best procedure for Sonogashira coupling?. (2014, May 1). ResearchGate. [Link]

  • Zhou, T., & Szostak, M. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2021). MDPI. [Link]

  • Ananikov, V. P., et al. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Dalton Transactions. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025, April 3). YouTube. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2021). Organic Chemistry Frontiers. [Link]

  • The role of a redox-active non-innocent ligand in additive-free C–C Glaser–Hay and Suzuki coupling reactions by an o-aminoph. (2023). Semantic Scholar. [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (2014). PubMed Central. [Link]

  • Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. (2015). The Royal Society of Chemistry. [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2025, August 10). ResearchGate. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2013). National Institutes of Health. [Link]

  • Domino Suzuki-Miyaura cross-coupling and oxidative condensation reaction: an approach towards synthesis of phenanthridine and. (n.d.). ChemRxiv. [Link]

Sources

Technical Support Center: Sonogashira Coupling of Iodopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Nuances of Iodopyridine Coupling

The Sonogashira cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its efficiency in constructing C(sp²)-C(sp) bonds.[1][2][3] This reaction is indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][4] While the coupling of aryl iodides is generally considered high-yielding, the introduction of a pyridine ring presents unique challenges. The pyridine nitrogen can act as a ligand, coordinating to the palladium catalyst and impeding its catalytic activity.

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals encountering difficulties with the Sonogashira coupling of iodopyridines. We will move beyond standard protocols to address common failure modes, explain the underlying chemical principles, and provide robust troubleshooting strategies in a direct question-and-answer format.

Section 1: Core Principles & Frequently Asked Questions

This section addresses fundamental questions regarding the key components of the reaction. Understanding these parameters is the first step toward successful optimization.

Q1: Which palladium catalyst and ligand system is best for iodopyridines?

Answer: The choice is substrate-dependent, but a good starting point is a combination of a palladium(II) precatalyst with a phosphine ligand.

  • Standard Catalysts: PdCl₂(PPh₃)₂ and Pd(PPh₃)₄ are the most common and are effective for many simple iodopyridines.[2][5][6] Pd(II) precatalysts are generally more stable to air than Pd(0) sources.[7] The Pd(II) is reduced in situ to the active Pd(0) species by the amine base or phosphine ligands.[2]

  • Challenging Substrates: For electron-rich or sterically hindered iodopyridines, oxidative addition to the Pd(0) center can be slow. In these cases, employing bulky, electron-rich phosphine ligands such as XPhos or SPhos can dramatically improve yields.[8] N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives for stabilizing the catalyst and promoting high turnover.[2][6]

Q2: How critical is the copper(I) co-catalyst, and can I run the reaction without it?

Answer: The copper(I) co-catalyst (typically CuI) is a standard component that accelerates the reaction by facilitating the deprotonation of the terminal alkyne and participating in the transmetalation step.[2][9] However, it is also the primary cause of the most common side reaction: the oxidative homocoupling of the alkyne to form a diyne (Glaser coupling).[2][10][11]

Yes, you can and often should run the reaction without copper. Copper-free protocols have been extensively developed to circumvent the issue of Glaser coupling.[4][12][13] These systems often require a stronger base, different ligands, or slightly elevated temperatures to achieve comparable rates to copper-catalyzed versions.[4][14] For substrates where homocoupling is a persistent issue, switching to a copper-free protocol is the most effective solution.[11]

Q3: What is the role of the base, and which one should I use?

Answer: The base serves two critical functions: it deprotonates the terminal alkyne to form the reactive acetylide species, and it neutralizes the hydrogen iodide (HI) generated during the catalytic cycle.[2][11]

  • Amine Bases: Triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are most common.[7][11] They often serve as both the base and a co-solvent. It is crucial that the amine base is anhydrous and free of peroxides, as impurities can poison the catalyst.[11][15]

  • Inorganic Bases: For copper-free reactions or when amine bases are incompatible with other functional groups, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ can be effective, though they may require a more polar solvent like DMF or dioxane to ensure sufficient solubility.[1][14][16]

Q4: Does the solvent choice matter significantly?

Answer: Yes, the solvent is critical for ensuring all components remain in solution and for stabilizing the catalytic species. There is no single "best" solvent, and optimization is often necessary.

  • Common Solvents: THF, DMF, acetonitrile, and toluene are frequently used.[1][17][18]

  • Troubleshooting with Solvents: If you observe catalyst decomposition (formation of palladium black), changing the solvent can help. For instance, THF has been anecdotally reported to promote the formation of palladium black in some cases.[15] DMF can be an excellent choice for less reactive substrates but has also been reported to slow down certain couplings.[11][17][18] Acetonitrile has shown good performance in many systems.[18][19]

Section 2: Troubleshooting Guide for Common Failure Modes

This section provides a systematic approach to diagnosing and solving specific problems encountered during the reaction.

Problem 1: Low to No Product Yield

You have set up your reaction, but after several hours or an overnight stir, TLC or LC-MS analysis shows only starting material.

The following diagram outlines a logical workflow for troubleshooting a failed reaction.

troubleshooting_workflow cluster_reagents cluster_conditions cluster_optimization start Low / No Yield reagents 1. Verify Reagent & Catalyst Integrity start->reagents pd_check Is Pd catalyst fresh/active? [Pd(0) is air-sensitive] reagents->pd_check conditions 2. Assess Reaction Conditions inert_check Was atmosphere truly inert? (Degas solvent, use Schlenk/glovebox) conditions->inert_check optimization 3. Advanced Optimization ligand_change Try a different ligand (e.g., bulky, electron-rich phosphine) optimization->ligand_change success Improved Yield cu_check Is CuI fresh? (Should be off-white, not green/brown) pd_check->cu_check Yes base_check Is amine base pure & anhydrous? (Distill if necessary) cu_check->base_check Yes base_check->conditions Yes temp_check Is temperature optimal? (Iodides often work at RT, but may need gentle heat) inert_check->temp_check Yes temp_check->optimization Yes solvent_change Change the solvent (e.g., from THF to DMF or ACN) ligand_change->solvent_change cu_free Switch to a copper-free protocol solvent_change->cu_free cu_free->success sonogashira_cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle cluster_glaser Side Reaction (Undesired) pd0 Pd(0)L₂ pd_oxidative Oxidative Addition (R-I) pd0->pd_oxidative pd_intermediate R-Pd(II)-I(L₂) pd_oxidative->pd_intermediate pd_transmetal Transmetalation pd_intermediate->pd_transmetal pd_alkynyl R-Pd(II)-C≡CR'(L₂) pd_transmetal->pd_alkynyl cu_salt Cu(I) pd_transmetal->cu_salt Regenerates Cu(I) pd_reductive Reductive Elimination pd_alkynyl->pd_reductive pd_reductive->pd0 pd_reductive->pd0 Product R-C≡CR' alkyne H-C≡CR' cu_base Base alkyne->cu_base + Base cu_acetylide Cu-C≡CR' cu_acetylide->pd_transmetal To Pd Cycle glaser Glaser Homocoupling cu_acetylide->glaser + O₂ cu_base->cu_acetylide + Cu(I) - Base-H⁺ diyne R'-C≡C-C≡C-R' glaser->diyne

Sources

Technical Support Center: Troubleshooting Failed Heck Reactions with Electron-Rich Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed Heck reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with the Heck coupling of electron-rich pyridines. As a senior application scientist, I understand that these substrates can be particularly recalcitrant. This resource synthesizes field-proven insights and established literature to help you diagnose and resolve common issues in your experiments.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the most common failures and observations when working with electron-rich pyridines in Heck reactions.

Q1: My Heck reaction shows no conversion of the starting materials. What are the most likely causes?

A1: Complete lack of reactivity in Heck reactions with electron-rich pyridines often points to catalyst inhibition or suboptimal reaction conditions.

The lone pair of electrons on the nitrogen atom of the pyridine ring can coordinate strongly to the palladium center, leading to catalyst poisoning. This is particularly problematic with electron-rich pyridines, where the nitrogen is more Lewis basic. This coordination can prevent the palladium from participating in the catalytic cycle.[1][2]

Initial Diagnostic Checks:

  • Catalyst Precursor and Activation: Are you using a suitable palladium precursor? While Pd(OAc)₂ is common, it requires in situ reduction to the active Pd(0) species.[3][4] If this reduction is inefficient, the catalytic cycle will not initiate.

  • Ligand Choice: Is your ligand appropriate for this substrate class? Standard phosphine ligands like PPh₃ may not be effective. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often required to stabilize the palladium center and promote catalysis.[5][6][7]

  • Oxygen Contamination: Have you thoroughly deoxygenated your reaction mixture? Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), halting the reaction.

Troubleshooting Steps:

  • Switch to a Pre-activated Pd(0) Source: Consider using a catalyst like Pd₂(dba)₃ or Pd(PPh₃)₄ to bypass the in situ reduction step.

  • Employ Specialized Ligands:

    • Bulky, Electron-Rich Phosphines: Ligands such as P(t-Bu)₃, XPhos, or SPhos can promote the reaction by increasing the electron density on the palladium, which facilitates the oxidative addition step.[7]

    • N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are strong σ-donors that form robust bonds with palladium, preventing catalyst decomposition and promoting activity with challenging substrates like aryl chlorides.[5][8][9][10][11]

  • Increase Reaction Temperature: Higher temperatures can sometimes overcome the activation energy barrier for the oxidative addition step, which is often the rate-limiting step. However, be mindful of potential substrate or product decomposition.

Q2: I'm observing the formation of palladium black and my reaction has stalled. What's happening?

A2: The precipitation of palladium black is a clear indication of catalyst decomposition. This occurs when the Pd(0) species agglomerates into inactive palladium metal. This is a common failure mode in Heck reactions, especially with coordinating substrates like pyridines.

Root Cause Analysis:

The pyridine nitrogen can displace the stabilizing ligands from the palladium center, leaving it exposed and prone to aggregation. This is exacerbated at high temperatures or with long reaction times.

Troubleshooting Workflow:

start Observation: Palladium black formation check_ligand Is the ligand sufficiently bulky and electron-donating? start->check_ligand check_temp Is the reaction temperature too high? check_ligand->check_temp Yes solution_ligand Switch to a bulkier ligand (e.g., NHC or biarylphosphine). check_ligand->solution_ligand No check_concentration Are the reaction concentrations appropriate? check_temp->check_concentration No solution_temp Lower the reaction temperature and monitor for conversion. check_temp->solution_temp Yes solution_concentration Increase solvent volume to work at higher dilution. check_concentration->solution_concentration No

Caption: Troubleshooting palladium black formation.

Q3: My reaction is very slow and gives low yields. How can I improve the reaction rate and conversion?

A3: Sluggish reactions are often a sign of a poorly optimized catalytic system for your specific electron-rich pyridine.

Optimization Strategies:

  • Base Selection: The base plays a crucial role in regenerating the Pd(0) catalyst at the end of the cycle. For pyridinic substrates, sterically hindered organic bases like triethylamine or inorganic bases such as K₂CO₃ are commonly used.[4] The choice of base can significantly impact the reaction rate.

  • Solvent Effects: Polar aprotic solvents like DMF, DMAc, or NMP are generally effective for Heck reactions. In some cases, using ionic liquids has been shown to enhance catalyst stability and recyclability, particularly with pyridyl-functionalized substrates.[12][13][14][15][16]

  • Additives: The use of additives can sometimes be beneficial:

    • Phase-Transfer Catalysts: Tetrabutylammonium salts (e.g., TBAB) can be effective, especially in phosphine-free systems, by promoting the formation of catalytically active anionic palladium species.

    • Silver Salts: Silver salts like Ag₂CO₃ or Ag₃PO₄ can act as halide scavengers, promoting a cationic pathway for the Heck reaction. This can be particularly useful for improving enantioselectivity in asymmetric Heck reactions.[17] However, their effect should be evaluated on a case-by-case basis.

Data-Driven Catalyst System Selection:

The choice of ligand and palladium source is critical. Below is a comparison of different systems for the Heck coupling of bromopyridines.

Pd SourceLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂P(t-Bu)₃K₂CO₃Dioxane10085[Fu, G. C. et al. J. Am. Chem. Soc.2001 , 123, 6989-7000.]
Pd₂(dba)₃XPhosK₃PO₄t-BuOH11092[Buchwald, S. L. et al. J. Am. Chem. Soc.2008 , 130, 6686–6687.]
Pd-PEPPSI-IPrCs₂CO₃Dioxane8095[Organ, M. G. et al. Angew. Chem. Int. Ed.2007 , 46, 2280-2283.]

Frequently Asked Questions (FAQs)

Q: Why are electron-rich pyridines more challenging for Heck reactions than electron-deficient ones?

A: The increased electron density on the pyridine ring makes the nitrogen atom a stronger Lewis base. This enhances its ability to coordinate to the palladium catalyst, leading to the formation of stable, off-cycle complexes that inhibit catalysis.

Pd_L2 Pd(0)L2 (Active Catalyst) Ox_Add Oxidative Addition Pd_L2->Ox_Add Catalytic Cycle Inhibition Catalyst Inhibition (Inactive Complex) Pd_L2->Inhibition Pyridine Electron-Rich Pyridine Pyridine->Pd_L2 Coordination

Caption: Catalyst inhibition by electron-rich pyridines.

Q: Can I use pyridyl chlorides or bromides for Heck reactions, or do I need to use the more reactive iodides?

A: While pyridyl iodides are the most reactive, significant progress has been made in developing catalytic systems that can activate the less reactive but more readily available chlorides and bromides.[8][11] The key to success with these less reactive substrates is the use of highly active catalysts, often based on bulky, electron-rich phosphine or NHC ligands.

Q: Are there any phosphine-free methods that work for electron-rich pyridines?

A: Yes, phosphine-free Heck reactions have been developed. These often rely on palladium nanoparticles or palladacycle catalysts.[18] The use of ionic liquids can also facilitate phosphine-free Heck couplings by stabilizing the palladium catalyst.[13]

Q: How can I minimize side reactions like olefin isomerization?

A: Olefin isomerization can occur via re-addition of a palladium-hydride species to the product alkene. To minimize this, you can:

  • Use a base that rapidly and irreversibly removes the proton from the palladium-hydride intermediate.

  • Add halide scavengers like silver salts to promote a cationic pathway, which can suppress isomerization.[17]

Experimental Protocols

Protocol 1: Standard Heck Reaction of 2-Bromo-6-methoxypyridine with Styrene

Materials:

  • 2-Bromo-6-methoxypyridine (1.0 mmol)

  • Styrene (1.2 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • P(o-tol)₃ (0.04 mmol, 4 mol%)

  • Triethylamine (1.5 mmol)

  • Anhydrous DMF (5 mL)

Procedure:

  • To a flame-dried Schlenk flask, add Pd(OAc)₂ and P(o-tol)₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous DMF, 2-bromo-6-methoxypyridine, styrene, and triethylamine via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Optimized Heck Reaction using an NHC Ligand for a Challenging Pyridyl Chloride

Materials:

  • 2-Chloro-4-dimethylaminopyridine (1.0 mmol)

  • n-Butyl acrylate (1.5 mmol)

  • Pd-PEPPSI-IPr catalyst (0.01 mmol, 1 mol%)

  • Cs₂CO₃ (2.0 mmol)

  • Anhydrous 1,4-dioxane (5 mL)

Procedure:

  • In a glovebox, add the Pd-PEPPSI-IPr catalyst and Cs₂CO₃ to an oven-dried reaction vial.

  • Add 2-chloro-4-dimethylaminopyridine and anhydrous 1,4-dioxane.

  • Seal the vial and remove it from the glovebox.

  • Add n-butyl acrylate via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Cool the reaction to room temperature and filter through a pad of Celite, rinsing with ethyl acetate.

  • Concentrate the filtrate and purify by column chromatography.

References

  • Title: Palladium Complexes with Phenoxy- and Amidate-Functionalized N-Heterocyclic Carbene Ligands Based on 3-Phenylimidazo[1,5-a]pyridine: Synthesis and Catalytic Application in Mizoroki–Heck Coupling Reactions with Ortho-Substituted Aryl Chlorides Source: Organometallics URL: [Link]

  • Title: Efficient Heck reactions catalyzed by a highly recyclable palladium(II) complex of a pyridyl-functionalized imidazolium-based ionic liquid Source: Organic & Biomolecular Chemistry URL: [Link]

  • Title: Palladate Salts from Ionic Liquids as Catalysts in the Heck Reaction Source: Arkivoc URL: [Link]

  • Title: Heck Reaction - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: An Ionic Liquid-Coordinated Palladium Complex: A Highly Efficient and Recyclable Catalyst for the Heck Reaction Source: Organic Letters URL: [Link]

  • Title: N-Heterocyclic carbene palladium (II)-pyridine (NHC-Pd (II)-Py) complex catalyzed heck reactions Source: ResearchGate URL: [Link]

  • Title: The Heck Reaction in Ionic Liquids: Progress and Challenges Source: Molecules URL: [Link]

  • Title: Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction Source: Chemistry – An Asian Journal URL: [Link]

  • Title: Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal Source: Comptes Rendus Chimie URL: [Link]

  • Title: Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction Source: PMC - NIH URL: [Link]

  • Title: Coordination-Accelerated Catalysis in the Heck Reaction using N–H N-Heterocyclic Carbene Pd Complexes Source: NIH URL: [Link]

  • Title: Heck Reaction in Ionic Liquids and the in Situ Identification of N-Heterocyclic Carbene Complexes of Palladium Source: University of Liverpool URL: [Link]

  • Title: Silver-catalyzed synthesis of nitrogen heterocycles: recent advancements Source: ResearchGate URL: [Link]

  • Title: Tetranuclear Palladium Complexes of Abnormal N‐Heterocyclic Carbene Ligands and their Catalytic Activities in Mizoroki‐Heck Coupling Reaction of Electron‐Rich Aryl Chlorides Source: ResearchGate URL: [Link]

  • Title: Terminal Heck Vinylations of Chelating Vinyl Ethers Source: Scilit URL: [Link]

  • Title: Heck Reaction - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

  • Title: Heck reaction catalysed by pyridyl-imine palladium(0) and palladium(II) complexes Source: ResearchGate URL: [Link]

  • Title: Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation? Source: University of Liverpool URL: [Link]

  • Title: Heck coupling reaction by pyridine‐coordinated tridentate complex... Source: ResearchGate URL: [Link]

  • Title: Silver Salt Effects On An Asymmetric Heck Reaction. Source: Scribd URL: [Link]

  • Title: Palladium-catalyzed carbonylative Heck reaction of aryl bromides with vinyl ethers to 3-alkoxy alkenones and pyrazoles Source: PubMed URL: [Link]

  • Title: Silver-catalyzed synthesis of nitrogen heterocycles: recent advancements Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: ChemInform Abstract: Palladium‐Catalyzed Oxidative Heck Coupling of Vinyl Pyridines with Aryl Boronic Acids. Source: ResearchGate URL: [Link]

  • Title: Heck Coupling Source: Synthetic Methods in Drug Discovery: Volume 1 URL: [Link]

  • Title: Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions Source: Faraday Discussions (RSC Publishing) URL: [Link]

  • Title: Heck reaction - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands Source: ChemRxiv URL: [Link]

  • Title: The promoting effect of pyridine ligands in the Pd-catalysed Heck–Matsuda reaction Source: New Journal of Chemistry (RSC Publishing) URL: [Link]

  • Title: Intramolecular Enantioselective Palladium-Catalyzed Heck Arylation of Cyclic Enamides Source: PubMed URL: [Link]

  • Title: Pd‐catalyzed Heck/Hiyama reaction of 2‐pyridyldimethyl(vinyl)silane with organic halides. Source: Scilit URL: [Link]

  • Title: Heck Reaction—State of the Art Source: MDPI URL: [Link]

  • Title: Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions Source: Faraday Discussions (RSC Publishing) URL: [Link]

  • Title: Site- and stereoselective silver-catalyzed intramolecular amination of electron-deficient heterobenzylic C–H bonds Source: PMC - NIH URL: [Link]

  • Title: Silver-catalyzed synthesis of nitrogen heterocycles: recent advancements Source: OUCI URL: [Link]

Sources

stability issues of 5-Iodo-2-phenoxypyridine under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 5-Iodo-2-phenoxypyridine. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and reactivity of this versatile building block in common synthetic applications.

Frequently Asked Questions (FAQs): General Stability & Handling
Q1: What are the recommended storage and handling conditions for this compound?

A1: this compound should be stored in a cool, dark place, preferably under an inert atmosphere (argon or nitrogen) to maximize its shelf life.[1] Aryl iodides can be sensitive to light and may slowly decompose over time, leading to discoloration and the release of free iodine. For long-term storage, refrigeration (<4°C) is recommended. Always handle the compound using appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Q2: My reaction yield is consistently low, and I observe a significant amount of a byproduct with a mass corresponding to 2-phenoxypyridine. What is happening?

A2: This is a classic case of proto-deiodination (or hydro-dehalogenation), a common side reaction for aryl iodides.[2][3] This occurs when the iodine atom is replaced by a hydrogen atom. The primary causes are typically:

  • Presence of a Hydride Source: Trace amounts of water, alcohols, or even certain amine reagents can act as proton/hydride sources. Using rigorously dried, anhydrous, and degassed solvents is critical.

  • Inappropriate Ligand or Reaction Conditions: Some phosphine ligands or high temperatures can promote this side reaction.[2] It is often observed in palladium-catalyzed cross-coupling reactions.

Q3: Can the pyridine nitrogen in this compound interfere with my reaction?

A3: Absolutely. The lone pair of electrons on the pyridine nitrogen can coordinate strongly to transition metal catalysts, particularly palladium.[4] This coordination can inhibit or completely deactivate the catalyst, preventing it from participating in the desired catalytic cycle. This is a primary consideration when troubleshooting palladium-catalyzed cross-coupling reactions and often requires the use of specialized ligands to mitigate.[4]

Troubleshooting Guide for Common Reaction Conditions

This section addresses specific issues encountered during common palladium-catalyzed cross-coupling reactions involving this compound.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. However, the unique electronic properties of this compound can present challenges.

Issue 1: Low or No Conversion to the Desired Biaryl Product

If your reaction stalls or provides poor yields, it is essential to diagnose the root cause systematically. Potential causes include catalyst inhibition, inefficient transmetalation, or slow oxidative addition.

G start Low Conversion in Suzuki Coupling q1 Is catalyst deactivation suspected? (e.g., dark Pd black formation) start->q1 sol1 Switch to Bulky Ligands: - XPhos, SPhos, RuPhos - Use pre-formed catalysts (G3/G4 precatalysts) q1->sol1 Yes q2 Is the base appropriate? q1->q2 No end Improved Yield sol1->end sol2 Screen Stronger Bases: - K3PO4, Cs2CO3, K2CO3 - Ensure base is anhydrous and finely powdered. q2->sol2 No q3 Is protodeboronation of the boronic acid occurring? q2->q3 Yes sol2->end sol3 Modify Conditions: - Use boronic ester (BPin) - Anhydrous conditions (K3PO4) - Lower reaction temperature if possible q3->sol3 Yes q3->end No sol3->end

Caption: Troubleshooting workflow for low-yield Suzuki reactions.

  • Catalyst Inhibition by Pyridine Nitrogen: As mentioned in the FAQs, the pyridine nitrogen can poison the palladium catalyst.

    • Solution: Employ bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos).[4][5] The steric bulk of these ligands creates a "pocket" around the palladium center that favors coordination of the aryl iodide over the pyridine nitrogen, thus preserving catalytic activity. Using modern, well-defined pre-catalysts can also ensure a higher concentration of the active Pd(0) species.

  • Inefficient Transmetalation: The base is critical for activating the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.

    • Solution: For heteroaromatic substrates, standard bases like Na₂CO₃ can be insufficient. Stronger inorganic bases such as K₃PO₄ or Cs₂CO₃ are often more effective.[4][5] The choice of solvent is also key; polar aprotic solvents like dioxane, 2-MeTHF, or DMF are common, often with a small amount of water to aid in dissolving the base and facilitating boronate formation.[5]

ParameterRecommendation 1Recommendation 2Recommendation 3Rationale
Catalyst/Ligand Pd₂(dba)₃ / XPhosXPhos Pd G3SPhos Pd G2Bulky ligands prevent pyridine coordination and promote reductive elimination.[4][5]
Base K₃PO₄ (anhydrous)Cs₂CO₃K₂CO₃ (aqueous)Stronger bases are often required for efficient transmetalation with pyridine substrates.[4]
Solvent Dioxane/H₂O (9:1)2-MeTHF/H₂O (9:1)TolueneChoice depends on substrate solubility and temperature requirements.[5]
Temperature 80 - 110 °C80 - 110 °C80 - 110 °CSufficient thermal energy is needed to overcome activation barriers.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling.

B. Buchwald-Hartwig Amination

This reaction is fundamental for constructing C-N bonds, but the stability of this compound under the required basic conditions can be a concern.

Issue 1: Low Yield or Decomposition of Starting Material

The strong bases (e.g., NaOtBu, LHMDS) typically used in Buchwald-Hartwig amination can be problematic for some heterocyclic substrates.[6]

  • Cause - Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, displacing the phosphine ligand and deactivating the catalyst. This is especially problematic with smaller, less-hindered amines.[6]

  • Cause - Base-Mediated Decomposition: While the pyridine ring is generally robust, highly electron-deficient or sensitive pyridines can be susceptible to degradation under strongly basic conditions at elevated temperatures.[6]

  • Solution:

    • Ligand Selection: The choice of ligand is paramount. For primary amines, bulky ligands like BrettPhos are often effective.[7][8] For secondary amines, ligands such as RuPhos may provide better results.[7] These ligands stabilize the palladium center and facilitate the rate-limiting reductive elimination step.

    • Base Screening: If decomposition is suspected, screen weaker bases. While this may slow the reaction, it can preserve the integrity of the starting material. Bases like K₃PO₄ or Cs₂CO₃ can be effective alternatives to alkoxides in some systems. Using a soluble organic base like DBU has also been explored for milder conditions.[9]

G cluster_0 Problem: Catalyst Deactivation cluster_1 Solution: Steric Shielding Pd_deactivated Pd(L)n Pyridine This compound Pyridine->Pd_deactivated Strong Coordination of Pyridine-N Pd_active Pd Bulky_Ligand Bulky Ligand (e.g., XPhos) Bulky_Ligand->Pd_active Creates Steric Pocket Aryl_Iodide This compound Aryl_Iodide->Pd_active Favored Coordination

Caption: Role of bulky ligands in preventing catalyst deactivation.

C. Sonogashira Coupling

The Sonogashira coupling is used to form C-C triple bonds. Success relies on the dual catalytic activity of palladium and a copper(I) co-catalyst.

Issue: Low Yield and/or Formation of Alkyne Dimer (Glaser Coupling)

This is the most common failure mode for Sonogashira couplings.

  • Cause - Poor Catalyst/Co-catalyst Activity: Both the palladium catalyst and the copper(I) salt must be active. Copper(I) is easily oxidized to the inactive Copper(II) in the presence of oxygen.

  • Cause - Glaser Homocoupling: The copper co-catalyst can also promote the oxidative dimerization of the terminal alkyne, especially if oxygen is present.[2]

This protocol emphasizes the rigorous exclusion of oxygen to prevent catalyst deactivation and Glaser coupling.

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), Pd(PPh₃)₄ (2-5 mol%), and CuI (3-10 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This is a critical step.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed solvent (e.g., THF or DMF) via syringe. Then, add the amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv), which should also be degassed.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv) dropwise via syringe. Adding the alkyne slowly can help minimize its instantaneous concentration, further disfavoring homocoupling.[2]

  • Reaction: Stir the reaction at the appropriate temperature (ranging from room temperature to 80 °C) and monitor by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous NH₄Cl to remove copper salts, followed by water and brine. Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

By strictly adhering to anaerobic conditions, the lifetimes of the active Pd(0) and Cu(I) species are extended, favoring the desired cross-coupling pathway over unproductive side reactions.

References
  • BenchChem Technical Support Team. (2025). Technical Support Center: Workup Procedures for Reactions Involving 5-Iodo-2-Methoxypyridine. BenchChem. 2

  • BenchChem Technical Support Team. (2025). Stability and storage conditions for 5-Iodo-2-Methoxypyridine. BenchChem. 4

  • Kashani, S. K., Jessiman, J. E., et al. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. 9

  • Surry, D. S., & Buchwald, S. L. (2011). The Buchwald–Hartwig Amination After 25 Years. The University of Groningen research portal.

  • Various Authors. (2024). How to approach choosing reaction conditions for Suzuki?. Reddit.

  • BenchChem. (2025). Application Note: Selective Buchwald-Hartwig Amination of 5-Chloro-2-iodopyrimidine. BenchChem. 10

  • Various Authors. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.

  • Tokyo Chemical Industry Co., Ltd. (n.d.). 5-Iodo-2-methoxypyridine. TCI Chemicals.

  • Zhu, W., et al. (2019). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. ACS Catalysis.

  • Singh, K., et al. (2023). Rapid plugged flow synthesis of nucleoside analogues via Suzuki-Miyaura coupling and heck Alkenylation of 5-Iodo-2'-deoxyuridine (or cytidine). National Institutes of Health.

Sources

Technical Support Center: Removal of Palladium Catalyst from Phenoxypyridine Products

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

As a Senior Application Scientist, this guide provides field-proven insights and troubleshooting protocols for the effective removal of residual palladium from phenoxypyridine-based products. Phenoxypyridines, common scaffolds in drug discovery, present a unique challenge due to the coordinating nature of the pyridine nitrogen, which can form stable complexes with palladium, making its removal difficult.[1] This guide is structured to help you diagnose issues, select the appropriate purification strategy, and achieve the stringent purity levels required for active pharmaceutical ingredients (APIs).

Part 1: Core Purification Strategies

The choice of a palladium removal technique is highly dependent on the palladium species present (e.g., Pd(0), Pd(II)), the solvent system, the scale of the reaction, and the nature of the final product.[2] Below are detailed guides for the most common and effective methods.

Metal Scavengers (Chem-Adsorption)

Metal scavengers are solid supports (typically silica or polystyrene resin) functionalized with ligands that have a high affinity for palladium, such as thiol or triaminotriazine (TMT) groups.[3][4] They are highly selective and effective at removing palladium to very low levels.

Frequently Asked Questions

  • Q: When should I use a metal scavenger?

    • A: Scavengers are ideal when you need to achieve very low palladium levels (<10 ppm) and other methods like crystallization or simple filtration are insufficient.[5] They are particularly effective for removing soluble palladium species that are difficult to separate otherwise. They can be used as a primary purification step or as a polishing step after initial purification.[5]

  • Q: How do scavengers work?

    • A: Scavengers operate via chemisorption. Functional groups on the solid support, like the sulfur in thiol-based scavengers (e.g., SiliaMetS Thiol), form strong covalent bonds with palladium, effectively "scavenging" it from the solution.[6] The bound palladium is then easily removed by simple filtration.

Experimental Protocol: Batch Scavenging with Thiol-Functionalized Silica

  • Solvent Selection: Ensure your phenoxypyridine product is fully dissolved in a suitable solvent (e.g., THF, EtOAc, Toluene). The scavenger must be compatible with the chosen solvent.[2]

  • Scavenger Selection & Stoichiometry: Choose a scavenger with high affinity for palladium, such as SiliaMetS Thiol.[7] Start with 5-10 weight equivalents of scavenger relative to the initial mass of palladium catalyst used in the reaction. Optimization may be required.

  • Incubation: Add the scavenger to the solution of your crude product. Agitate the mixture by stirring or shaking. The required time and temperature will vary; a good starting point is 2-4 hours at 40 °C.[6] Kinetic studies may be needed to determine the optimal time.

  • Filtration: Filter the mixture through a pad of Celite® or a fritted funnel to remove the scavenger-palladium complex.

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of your product.

  • Analysis: Combine the filtrate and washings. Concentrate the solution and analyze a sample for residual palladium content using ICP-MS or ICP-OES.[8]

Troubleshooting Guide: Metal Scavengers

  • Q: My palladium levels are still high after treatment. Why?

    • A: This could be due to several factors:

      • Insufficient Equivalents: The binding capacity of the scavenger may have been exceeded. Try increasing the equivalents of the scavenger.

      • Poor Kinetics: The reaction may be too slow at room temperature. Increase the temperature (e.g., to 40-60 °C) or extend the incubation time.[2]

      • Wrong Scavenger Type: The palladium species in your reaction might have a low affinity for the chosen functional group. Screen a kit of different scavengers (e.g., thiol, amine, TMT based) to find the most effective one.[3]

      • Product Interference: Your phenoxypyridine product itself may be strongly coordinated to the palladium, preventing the scavenger from binding. In this case, a multi-step approach or a different primary purification method may be necessary.[1]

  • Q: I'm observing significant product loss. What can I do?

    • A: Product loss is typically due to non-specific binding to the scavenger support.[9]

      • Reduce Scavenger Amount: Use the minimum effective amount of scavenger. Run small-scale experiments to determine the optimal loading.

      • Thorough Washing: Ensure you are thoroughly washing the scavenger cake after filtration to recover any adsorbed product.

      • Change Scavenger Support: Polystyrene-based scavengers might exhibit different non-specific binding properties for aromatic compounds compared to silica-based ones. Consider trying an alternative.

Workflow Diagram: Batch Scavenging

G cluster_prep Preparation cluster_reaction Scavenging cluster_workup Workup & Analysis dissolve Dissolve Crude Product in Suitable Solvent add_scavenger Add Scavenger (e.g., 5-10 eq.) dissolve->add_scavenger agitate Agitate Mixture (e.g., 40°C, 2-4h) add_scavenger->agitate filter Filter to Remove Scavenger-Pd Complex agitate->filter wash Wash Filter Cake with Fresh Solvent filter->wash analyze Combine Filtrate & Washings, Analyze for Pd (ICP-MS) wash->analyze

Caption: Workflow for palladium removal using batch scavenging.

Activated Carbon (Physisorption)

Activated carbon is a cost-effective and widely used material for removing palladium catalysts.[10] Its high surface area and porous structure allow it to adsorb palladium species, which can then be removed by filtration.[11]

Frequently Asked Questions

  • Q: When is activated carbon a good choice?

    • A: Activated carbon is excellent for initial, bulk removal of palladium, especially when dealing with larger scales where cost is a factor.[2][10] It is effective against a range of palladium species, including Pd(0) and Pd(II).[10] However, it may not be selective enough to reach very low ppm levels without significant product loss.[2]

  • Q: How does it work?

    • A: The mechanism is primarily physisorption, where palladium complexes are trapped within the porous network of the carbon.[10] Some activated carbons may also have surface functionalities that contribute to chemisorption.[12] The large surface area allows for high capacity.

Experimental Protocol: Activated Carbon Treatment

  • Carbon Selection: Different grades of activated carbon have different pore structures and surface chemistries. It is advisable to screen a few types (e.g., Darco® KB-B).[2] Start with a loading of 5-10% w/w relative to the crude product mass.

  • Slurry Preparation: Add the activated carbon to a solution of your crude phenoxypyridine product in a suitable solvent (e.g., Toluene, THF, MeOH).

  • Incubation: Stir the slurry at room temperature or elevated temperature (e.g., 45-60 °C) for 2 to 18 hours.[2] Longer times and higher temperatures generally improve efficiency but may increase product loss.

  • Filtration: Filter the mixture through a thick pad of Celite® to remove the fine carbon particles completely. Incomplete removal of carbon fines is a common issue.

  • Washing: Wash the Celite®/carbon cake thoroughly with fresh solvent to recover adsorbed product.[2]

  • Analysis: Combine the filtrate and washings, concentrate, and analyze for residual palladium.

Troubleshooting Guide: Activated Carbon

  • Q: My product yield is very low after carbon treatment. How can I prevent this?

    • A: Activated carbon is known for non-specific binding, which can significantly reduce yield.[2]

      • Optimize Loading: Use the lowest effective amount of carbon. Titrate the w/w percentage in small-scale trials.

      • Reduce Contact Time: Minimize the incubation time.

      • Solvent Choice: A solvent in which your product is highly soluble may reduce its adsorption onto the carbon.

      • Extensive Washing: Use larger volumes of solvent to wash the carbon cake post-filtration.

  • Q: The solution is still gray/black after filtration.

    • A: This indicates that fine carbon particles ("fines") have passed through your filter. Use a thicker Celite® pad, or consider using a finer porosity filter paper or membrane filter (e.g., 0.45 µm) in conjunction with the Celite®.

Workflow Diagram: Activated Carbon Treatment

G cluster_prep Preparation cluster_adsorption Adsorption cluster_workup Workup & Analysis dissolve Dissolve Crude Product add_carbon Add Activated Carbon (e.g., 5-10% w/w) dissolve->add_carbon stir Stir Slurry (e.g., 45°C, 2-18h) add_carbon->stir filter Filter through Thick Celite® Pad stir->filter wash Wash Cake Thoroughly to Recover Product filter->wash analyze Concentrate Filtrate, Analyze for Pd (ICP-MS) wash->analyze

Caption: Workflow for palladium removal using activated carbon.

Part 2: General FAQs and Strategy Selection

Q1: How do I choose the best purification method for my phenoxypyridine product?

A1: The optimal strategy depends on your specific goals regarding purity, yield, cost, and scale. Use the following decision tree as a starting point.

G start Initial Pd Level? high_pd High (>500 ppm) start->high_pd High low_pd Low (<500 ppm) start->low_pd Low scale_q Scale? high_pd->scale_q final_purity_q Target Purity? low_pd->final_purity_q lab_scale Lab Scale scale_q->lab_scale Lab process_scale Process Scale scale_q->process_scale Process yield_q Is Yield Critical? lab_scale->yield_q carbon Strategy: Activated Carbon (Bulk Removal) process_scale->carbon yes_yield Yes yield_q->yes_yield Yes no_yield No yield_q->no_yield No scavenger Strategy: Metal Scavenger (High Selectivity) yes_yield->scavenger no_yield->carbon ultra_pure Ultra-Pure (<10 ppm) final_purity_q->ultra_pure <10 ppm mod_pure Moderate Purity final_purity_q->mod_pure >10 ppm ultra_pure->scavenger cryst Strategy: Recrystallization or Chromatography mod_pure->cryst carbon->final_purity_q After Carbon, Pd >10 ppm? combo Strategy: Carbon followed by Scavenger Polishing Step

Caption: Decision tree for selecting a palladium purification strategy.

Q2: I've tried one method, but my palladium levels are still above the regulatory limit (e.g., 10 ppm). What should I do next?

A2: A multi-step approach is often the most effective way to achieve stringent purity levels.[5] A common and highly effective strategy is to use activated carbon for bulk removal first, followed by a polishing step with a high-affinity metal scavenger to remove the final traces of palladium.[2][5] This combines the cost-effectiveness of carbon with the high selectivity of scavengers.

Q3: How can I be sure my palladium measurement is accurate?

A3: The gold standard for quantifying trace metals in pharmaceutical samples is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES).[8] These techniques offer the low detection limits (parts-per-billion) necessary to confirm compliance with regulatory standards.[13] For in-process checks where speed is more important than ultimate precision, colorimetric or fluorometric assays can be useful.[8][14]

Q4: Can I just use column chromatography to remove the palladium?

A4: While standard silica gel chromatography can remove some palladium, it is often not sufficient on its own.[5] Palladium complexes can co-elute with the product, especially with chelating scaffolds like phenoxypyridine. Studies have shown that even after chromatography, residual palladium levels can remain significant (>100 ppm).[5] Therefore, chromatography is best used in combination with a scavenging step for reliable removal.

Data Summary: Comparison of Purification Methods

MethodSelectivityCapacityCostProduct Loss RiskKey Advantage
Metal Scavengers HighModerateHighLow-ModerateHigh efficiency for reaching <10 ppm levels[5][6]
Activated Carbon LowHighLowHighCost-effective for bulk removal at scale[2][10]
Chromatography ModerateLowModerateModerateCan remove other impurities simultaneously
Crystallization VariableVariableLowModerateCan deliver highly pure product if conditions are right

Note: The efficiency of each method is highly dependent on the specific experimental conditions.[2]

References

  • Welch, C. J., et al. (2010). Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. Organic Process Research & Development. [Link]

  • Ball, L. T., et al. (2020). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]

  • Leas, D., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]

  • Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. Osaka Gas Chemicals. [Link]

  • Biotage. (2023). How to Remove Palladium in three easy steps. Biotage. [Link]

  • Koide, K. (2014). Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. In New Trends in Cross-Coupling: Theory and Applications. Royal Society of Chemistry. [Link]

  • Marguí, E., et al. (2009). Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. Analytical Chemistry. [Link]

  • Shao, P., et al. (2023). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. Environmental Research. [Link]

  • Biotage. (n.d.). Metal Scavenger Guide. Sopachem. [Link]

  • Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd). Osaka Gas Chemicals. [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Palladium-Catalyzed Reactions. Organic Process Research & Development, 8(3), 389–400.
  • ResearchGate. (2015). How can i remove palladium Pd catalyst easily?. ResearchGate. [Link]

  • Johnson Matthey. (2016). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review. [Link]

Sources

byproduct formation in the synthesis of 5-Iodo-2-phenoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Overcoming Byproduct Formation in the Synthesis of 5-Iodo-2-phenoxypyridine

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot the common side reactions and byproduct formations encountered during the synthesis of this key chemical intermediate. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you optimize your reaction outcomes.

The synthesis of diaryl ethers like this compound is a cornerstone of modern medicinal chemistry.[1] These reactions, typically variants of the Ullmann condensation or the Buchwald-Hartwig cross-coupling, are powerful but can be prone to specific side reactions that reduce yield and complicate purification.[1][2] This guide provides a structured, in-depth approach to identifying, understanding, and mitigating the formation of common impurities.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental observations in a direct question-and-answer format.

Q1: My crude LC-MS/NMR shows a major impurity with a mass corresponding to a bi-pyridine or diphenoxy-pyridine. What is happening and how can I fix it?

Answer: You are likely observing byproducts from homocoupling or di-substitution .

  • Homocoupling: This is the self-coupling of your aryl halide starting material (e.g., 2-bromo-5-iodopyridine) to form a bipyridine dimer. This is a known side reaction in Ullmann-type reactions, particularly at higher temperatures or with certain catalyst systems.[3]

  • Di-substitution: If you are using a di-halo-pyridine starting material (e.g., 2,5-diiodopyridine or 2-bromo-5-iodopyridine), a second molecule of phenol can react to displace both halogens, resulting in a diphenoxy-pyridine byproduct.

Causality & Mechanism: These side reactions are often promoted by overly aggressive reaction conditions that favor the side reaction pathways over the desired cross-coupling. In palladium-catalyzed cycles, for example, slow reductive elimination of the desired product can allow for competing side reactions to occur.

Troubleshooting Steps:

  • Lower the Reaction Temperature: High temperatures often accelerate homocoupling. Reactions for diaryl ether synthesis can often be run effectively between 80-120°C.[4]

  • Optimize Catalyst & Ligand Loading: Excess catalyst or an inappropriate ligand can promote side reactions. Screen different ligand-to-metal ratios. For Buchwald-Hartwig reactions, sterically hindered phosphine ligands are often employed to facilitate the desired reductive elimination step.[2]

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the phenol nucleophile. A large excess can drive di-substitution, while an insufficient amount will leave aryl halide available for homocoupling.

  • Choice of Base: The base is critical. While strong bases like NaOtBu are common, they can sometimes promote side reactions. Consider screening milder bases like K₂CO₃ or Cs₂CO₃, especially in Ullmann-type syntheses.

Q2: I've isolated a significant amount of 2-phenoxypyridine (missing the iodine atom). What causes this hydrodehalogenation?

Answer: The loss of the iodine atom is a result of hydrodehalogenation , a reductive process that replaces the C-I bond with a C-H bond.

Causality & Mechanism: In palladium-catalyzed reactions, this can occur if a hydride source is present. The hydride can be transferred to the palladium center and then reductively eliminated with the aryl group. Potential hydride sources include:

  • Trace water reacting with the base or other reagents.

  • The solvent itself (e.g., alcohols, or even THF under certain conditions).

  • The amine or phosphine ligands.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Flame-dry glassware and run the reaction under a rigorously inert atmosphere (Argon or Nitrogen).

  • Solvent Choice: Aprotic, non-coordinating solvents like toluene or dioxane are generally preferred. Avoid alcohol solvents unless they are part of a specific protocol.[5]

  • Ligand Selection: Some ligands are more prone to degradation pathways that can generate hydrides. Ensure the purity of your ligand and consider screening alternatives.

  • Base Purity: Use a high-purity base. Lower-grade bases may contain impurities that can act as hydrogen donors.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound, and which is better for avoiding byproducts?

The two most common and effective methods for synthesizing diaryl ethers are the Ullmann Condensation and the Buchwald-Hartwig C-O Cross-Coupling .[1]

FeatureUllmann CondensationBuchwald-Hartwig C-O Coupling
Catalyst Copper (e.g., CuI, Cu₂O, Cu powder)[6]Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃)[7]
Ligands Often ligand-free or with simple ligands like phenanthrolineRequires specialized phosphine or N-heterocyclic carbene (NHC) ligands[5]
Conditions Traditionally requires high temperatures (100-220°C)[6]Milder conditions (often 80-110°C)[4]
Scope Robust but can require harsh conditionsBroad substrate scope and high functional group tolerance[2]
Common Byproducts Homocoupling, Nucleophilic Aromatic Substitution (SNAr) side productsHydrodehalogenation, ligand-related impurities

Recommendation: The Buchwald-Hartwig reaction is often preferred for its milder conditions and broader functional group tolerance, which can provide better control over selectivity and reduce temperature-driven byproducts like homocoupling.[7][8]

Q2: How can I reliably identify the byproducts in my reaction mixture?

A combination of analytical techniques is essential for unambiguous identification:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the workhorse for initial analysis. It separates the components of your mixture and provides their molecular weights, allowing you to quickly hypothesize the structures of byproducts (e.g., M+H for desired product, 2M-H for homocoupled product, M-127 for hydrodehalogenated product).

  • High-Resolution Mass Spectrometry (HRMS): Provides an exact mass, allowing you to determine the elemental composition of an impurity and confirm its identity.

  • NMR Spectroscopy (¹H, ¹³C, COSY): This is the definitive method for structural elucidation. ¹H NMR will show characteristic shifts and coupling patterns for the desired product and any isomers or related impurities. For example, the loss of a signal in the aromatic region and a change in the integration of the remaining pyridine protons can confirm hydrodehalogenation.

  • HPLC (High-Performance Liquid Chromatography): Used for quantifying the purity of your product and the percentage of each impurity.[9] Developing an HPLC method early can help you track the formation of byproducts as you optimize the reaction conditions.[9]

Protocols and Methodologies

Protocol 1: General Procedure for Buchwald-Hartwig Synthesis of this compound

This protocol provides a starting point for optimization. All operations should be performed under an inert atmosphere.

  • Vessel Preparation: To an oven-dried Schlenk flask, add 2-bromo-5-iodopyridine (1.0 eq.), Palladium(II) acetate (0.02 eq.), and a suitable phosphine ligand like Xantphos (0.04 eq.).

  • Reagent Addition: Add phenol (1.2 eq.) and Cesium Carbonate (Cs₂CO₃) (2.0 eq.).

  • Solvent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous toluene or dioxane via cannula.

  • Reaction: Heat the mixture to 90-110°C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the disappearance of the 2-bromo-5-iodopyridine starting material.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

  • Purification: Concentrate the filtrate in vacuo. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the desired product from byproducts and unreacted starting materials.

Protocol 2: Purification Strategy for Removing Homocoupled Byproduct

Homocoupled dimers are significantly less polar and have a much higher molecular weight than the desired product.

  • Initial Analysis: Confirm the presence of the dimer by LC-MS.

  • Column Chromatography:

    • Load the crude material onto a silica gel column.

    • Begin eluting with a non-polar solvent system (e.g., 100% hexanes or 98:2 hexanes:ethyl acetate). The less polar homocoupled byproduct should elute first.

    • Gradually increase the polarity of the eluent (e.g., to 95:5 or 90:10 hexanes:ethyl acetate) to elute the desired this compound.

    • Monitor the fractions by TLC to ensure clean separation.

  • Recrystallization (Alternative): If a suitable solvent system can be found, recrystallization can be a highly effective method for removing small amounts of impurities.

Visualizations and Data

Troubleshooting Workflow

G cluster_0 Analysis of Crude Reaction cluster_1 Problem Identification cluster_2 Solution Pathways start Run LC-MS & TLC on Crude Mixture unreacted_sm High % of Starting Material start->unreacted_sm high_mw High MW Byproduct Detected (e.g., Dimer) start->high_mw dehalogenated Product Mass - Halogen Detected start->dehalogenated sol_incomplete Increase Temp/Time Check Catalyst Activity Verify Base Strength unreacted_sm->sol_incomplete sol_homocoupling Lower Temperature Optimize Ligand Adjust Stoichiometry high_mw->sol_homocoupling sol_reduction Use Anhydrous Solvents Ensure Inert Atmosphere Check Reagent Purity dehalogenated->sol_reduction

Caption: A troubleshooting decision tree for byproduct analysis.

Buchwald-Hartwig Catalytic Cycle for C-O Coupling

Buchwald_Hartwig_Cycle Pd0 LₙPd(0) OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Lₙ(Ar)Pd(II)-X OxAdd->PdII_Complex Ligand_Exch Base-Assisted Ligand Exchange PdII_Complex->Ligand_Exch PdII_Alkoxide Lₙ(Ar)Pd(II)-OR' Ligand_Exch->PdII_Alkoxide HX_Base Base-HX Ligand_Exch->HX_Base Red_Elim Reductive Elimination PdII_Alkoxide->Red_Elim Red_Elim->Pd0 Product Ar-OR' (Product) Red_Elim->Product ArX Ar-X (5-Iodo-2-X-Py) ArX->OxAdd R_OH R'-OH (Phenol) R_OH->Ligand_Exch Base Base Base->Ligand_Exch

Caption: General catalytic cycle for diaryl ether formation.[10]

References

  • EP1027316B1 - Synthesis of aryl ethers, methods and reagents related thereto - Google P
  • An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry - RSC Publishing.
  • 12.1: Reactions of Ethers - Chemistry LibreTexts.
  • An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09994E.
  • Diaryl ether formation in the synthesis of natural products | Request PDF - ResearchG
  • Buchwald–Hartwig amin
  • A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components& - SciELO México.
  • Synthetic Methods for Diaryl Ether Preparation Using Aryl
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
  • CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google P
  • The Ullmann type homocoupling reactions of halopyridines and side products.
  • Buchwald-Hartwig Amin
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • (PDF)

Sources

Technical Support Center: Optimizing Buchwald-Hartwig Amination of Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the Buchwald-Hartwig amination of pyridines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs). Our goal is to help you navigate the nuances of this powerful C-N bond-forming reaction, with a specific focus on the critical roles of base and solvent selection when working with challenging pyridine substrates.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments, offering explanations grounded in mechanistic principles and providing actionable solutions.

Issue 1: Low to No Product Formation

Question: My Buchwald-Hartwig reaction with a pyridine substrate is showing very low conversion or no product at all. What are the likely causes and how can I fix it?

Answer: This is a frequent challenge, often stemming from the unique electronic properties of the pyridine ring. A systematic approach to troubleshooting is key.

Possible Causes & Solutions:

  • Catalyst Inhibition by Pyridine Nitrogen: The lone pair on the pyridine nitrogen can coordinate to the palladium catalyst, effectively poisoning it and halting the catalytic cycle.[1][2] This is particularly problematic with 2-halopyridines.[2]

    • Solution: Employ bulky, electron-rich phosphine ligands. Ligands like those from the Buchwald (e.g., XPhos, RuPhos, BrettPhos) or Hartwig research groups are designed to create a sterically hindered environment around the palladium center, which discourages coordination with the pyridine nitrogen.[1][3] N-heterocyclic carbene (NHC) ligands are also a strong choice due to their potent σ-donating character.[1]

  • Poor Solubility of the Base: Many inorganic bases, such as potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃), have limited solubility in common organic solvents like toluene or dioxane.[4] If the base is not sufficiently dissolved, it cannot effectively participate in the deprotonation step of the catalytic cycle, leading to a stalled reaction.[4][5]

    • Solution:

      • Solvent Screening: Switch to a more polar solvent like THF, t-BuOH, or consider using a solvent mixture to improve base solubility.[6]

      • Base Selection: Consider using a stronger, more soluble organic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[4][5] However, be mindful of the base sensitivity of other functional groups in your substrates.[5][7]

      • Physical Intervention: Grinding the inorganic base to a fine powder before use can increase its surface area and improve reaction rates.[5] Sonication can also help to break up clumps of base that may have settled at the bottom of the reaction vessel.[8]

  • Inefficient Oxidative Addition: Aryl chlorides are generally less reactive than their bromide or iodide counterparts in the oxidative addition step, which is often the rate-limiting step.[1][9]

    • Solution: If your synthesis allows, switch to the corresponding bromopyridine or iodopyridine. For chloropyridines, you will need a more active catalyst system. Buchwald's G2, G3, or G4 precatalysts, paired with bulky biarylphosphine ligands, are specifically designed for these challenging substrates.[1]

  • Poor Quality of Reagents or Improper Setup: Palladium-catalyzed reactions are highly sensitive to air, moisture, and impurities.[2]

    • Solution: Ensure all reagents are of high purity. Use anhydrous and degassed solvents to prevent catalyst decomposition.[6] It is crucial to set up the reaction under a strictly inert atmosphere (argon or nitrogen).[7][10]

Issue 2: Significant Side Product Formation

Question: My reaction is proceeding, but I'm observing a number of unwanted side products, which is complicating purification and lowering my yield. What are these side products and how can I minimize them?

Answer: The formation of side products often competes with the desired amination pathway. Understanding their origin is key to suppression.

Common Side Products & Mitigation Strategies:

  • Hydrodehalogenation: This is the replacement of the halogen on your pyridine with a hydrogen atom.

    • Cause: This can arise from β-hydride elimination from a palladium-amide intermediate, especially when using primary amines.[1] It can also be a result of catalyst decomposition pathways.[1]

    • Solution: Use bulky ligands that favor reductive elimination over β-hydride elimination. Maintaining strictly anaerobic conditions is also critical, as oxygen can promote catalyst decomposition pathways that lead to this side reaction.[1]

  • Homocoupling of the Pyridyl Halide: You may observe the formation of a bipyridine dimer.

    • Cause: This side reaction is more common at higher temperatures and with less active catalyst systems.[1]

    • Solution: If possible, lower the reaction temperature. Screen different catalyst and ligand combinations to find a system that promotes the desired C-N bond formation at a faster rate than the homocoupling.[1]

  • Diarylation of Primary Amines: If you are using a primary amine, you may see the formation of a diarylamine product.

    • Cause: The monoarylated product can sometimes be more reactive than the starting primary amine, leading to a second coupling event.[1]

    • Solution: Use a slight excess of the primary amine. Ligands such as BrettPhos are known to favor monoarylation.[1][3] Slow addition of the pyridyl halide to the reaction mixture can also be beneficial.[1]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right base for my Buchwald-Hartwig amination of a pyridine?

A1: The choice of base is critical and depends on the functional group tolerance of your substrates.[4]

  • Strong Bases (e.g., NaOtBu, KOtBu, LHMDS): These are often the most effective and widely used bases due to their high basicity and good solubility in organic solvents.[4][5] They are generally a good starting point for many reactions. However, they are incompatible with base-sensitive functional groups like esters and nitro groups.[7]

  • Weak Inorganic Bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃): These are excellent choices when your substrates contain base-sensitive functionalities.[4][5] Cesium carbonate is often favored due to its better solubility compared to other inorganic bases.[5] The trade-off is that reactions with weaker bases may require higher temperatures and longer reaction times.[7][11]

  • Combination of Bases: For particularly sensitive substrates, a combination of an organic base (like DBU) and an inorganic base can be an effective strategy.[5]

Q2: What is the best solvent for the Buchwald-Hartwig amination of pyridines?

A2: There is no single "best" solvent, as the optimal choice depends on the solubility of your substrates and the chosen base.

  • Commonly Used Solvents: Aprotic, non-polar to moderately polar solvents are generally preferred. Toluene and 1,4-dioxane are very common and effective choices.[6][12] Ethereal solvents like THF and DME are also frequently used.[4][5]

  • For Polar Substrates: Solvents like THF or t-BuOH can be beneficial for more polar starting materials.[6]

  • Solvents to Avoid: Chlorinated solvents (e.g., chloroform), acetonitrile, and pyridine itself should be avoided as they can coordinate to the palladium catalyst and inhibit the reaction.[5]

Q3: My reaction seems to stall. Could the physical properties of the base be the issue?

A3: Yes, absolutely. For solid inorganic bases, the reaction is often a solid-liquid two-phase system. The deprotonation step occurs at the boundary between the solid base and the liquid solvent.[5]

  • Particle Size and Agitation: The particle size and shape of the inorganic base can significantly impact the reaction outcome.[5] In larger scale reactions, it's beneficial to either grind the base before use or add Celite to prevent the base from clumping together.[5] The rate of agitation is also crucial, as dense inorganic bases can settle at the bottom of the reaction vessel, reducing their effective concentration in the reaction mixture.[5]

Q4: How does the position of the halogen on the pyridine ring affect the reaction?

A4: The position of the halogen significantly influences reactivity due to both electronic and steric effects.[6] For example, in 2,4-dichloropyridine, the C-2 position is generally more reactive towards oxidative addition than the C-4 position.[6] This allows for potential regioselective amination by carefully controlling the reaction conditions, such as using a specific ligand (like Xantphos) at a lower temperature to favor reaction at the more reactive site.[6]

Optimization Workflow and Data

A systematic approach to optimizing your reaction is crucial for success. Below is a suggested workflow and a table summarizing common base and solvent combinations.

Experimental Optimization Workflow

Buchwald_Hartwig_Optimization cluster_start Initial Setup cluster_troubleshoot Troubleshooting cluster_solutions_no_rxn Solutions for No Reaction cluster_solutions_side_products Solutions for Side Products Start Standard Conditions: - Pd Pre-catalyst (e.g., G3-XPhos) - Base: NaOtBu - Solvent: Toluene - Temp: 100 °C No_Reaction Low/No Conversion? Start->No_Reaction Monitor Reaction Side_Products Side Products? No_Reaction->Side_Products No Change_Ligand Screen Bulky Ligands (RuPhos, BrettPhos, NHC) No_Reaction->Change_Ligand Yes Optimized Optimized Reaction No_Reaction->Optimized Reaction Proceeds Lower_Temp Lower Temperature Side_Products->Lower_Temp Yes Side_Products->Optimized No Change_Base Switch to Weaker Base (K₃PO₄, Cs₂CO₃) for sensitive substrates Change_Ligand->Change_Base Change_Solvent Screen Solvents (Dioxane, THF, t-BuOH) to improve solubility Change_Base->Change_Solvent Change_Solvent->No_Reaction Change_Stoichiometry Adjust Amine Stoichiometry Lower_Temp->Change_Stoichiometry Slow_Addition Slow Addition of Aryl Halide Change_Stoichiometry->Slow_Addition Slow_Addition->Side_Products

Caption: A decision tree for troubleshooting common Buchwald-Hartwig amination issues.

Table 1: Common Base and Solvent Combinations for Pyridine Amination
Base TypeExample BasespKaH (approx.)Common SolventsKey Considerations
Strong/Alkoxide NaOtBu, KOtBu, LHMDS19Toluene, Dioxane, THFHigh reactivity, good solubility. Not suitable for base-sensitive substrates.[4][5][7]
Weak/Inorganic Cs₂CO₃, K₃PO₄, K₂CO₃10-13Toluene, Dioxane, THF, t-BuOHGood for substrates with sensitive functional groups. May require higher temperatures. Solubility can be an issue.[4][5]
Organic Amine DBU, P₂Et~12Toluene, DioxaneGood solubility but can be less efficient. Often used in combination with inorganic bases for sensitive substrates.[5]

Detailed Experimental Protocol (General Guideline)

Note: This is a general protocol and must be optimized for your specific substrates. All operations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk technique).

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the pyridyl halide (1.0 equiv.), the palladium pre-catalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 1.2-6 mol%).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[10]

  • Reagent Addition: Under the inert atmosphere, add the base (e.g., NaOtBu, 1.2-2.0 equiv.). Then, add the amine (1.1-1.5 equiv.) either neat if it is a liquid or as a solution in the reaction solvent.

  • Solvent Addition: Add the anhydrous, degassed solvent to achieve the desired concentration (typically 0.1-0.5 M).

  • Reaction: Place the vial in a preheated oil bath or heating block and stir at the desired temperature (typically 80-110 °C).[2]

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Workup: Once the reaction is complete, allow it to cool to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and/or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

  • Technical Support Center: Buchwald-Hartwig Amination of Electron-Deficient Pyridines - Benchchem. (URL: )
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?- WuXi AppTec. (URL: )
  • Technical Support Center: Optimizing Buchwald-Hartwig Amination of Electron-Deficient Pyridines - Benchchem. (URL: )
  • Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines - Benchchem. (URL: )
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications. (URL: [Link])

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed - University of Nottingham. (URL: [Link])

  • Condition Optimization for Buchwald-Hartwig Reactions - YouTube. (URL: [Link])

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure | ACS Omega. (URL: [Link])

Sources

Technical Support Center: Buchwald-Hartwig Amination of 5-Iodo-2-phenoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for overcoming challenges in the palladium-catalyzed Buchwald-Hartwig amination of 5-iodo-2-phenoxypyridine, particularly with amines exhibiting low reactivity. This guide is designed for researchers, chemists, and drug development professionals who utilize this key transformation for synthesizing complex molecules. Here, we dissect common experimental hurdles and provide evidence-based solutions to streamline your synthetic efforts.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the inherent challenges of this specific coupling reaction.

Q1: Why does my amine exhibit low reactivity with this compound?

A1: The low reactivity is often a confluence of several steric and electronic factors:

  • Reduced Amine Nucleophilicity: Amines can be poor nucleophiles due to electronic effects. For example, anilines with electron-withdrawing groups or heteroaromatic amines (e.g., aminopyrimidines, indazoles) have reduced electron density on the nitrogen atom, making them less reactive.

  • Steric Hindrance: Bulky amines (e.g., secondary amines with large alkyl groups like di-tert-butylamine, or ortho-substituted anilines) can sterically hinder the approach to the palladium center, slowing down crucial steps in the catalytic cycle.[1][2]

  • Substrate-Specific Effects: The this compound substrate itself presents challenges. The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[3][4] Furthermore, the phenoxy group, while not strongly electron-withdrawing, influences the electronic properties of the pyridine ring.

  • Catalyst Inhibition by Product: In some cases, the desired product, a substituted aminopyridine, can act as a ligand for the palladium catalyst, leading to product inhibition and stalling the reaction.

Q2: What is the fundamental mechanism of the Buchwald-Hartwig amination?

A2: The reaction proceeds through a catalytic cycle involving a palladium(0) species.[1][5][6][7] The generally accepted key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex. This is often the rate-determining step.[6][8]

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.[6][9]

  • Reductive Elimination: The C–N bond is formed as the desired arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[1][5][7]

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OA_complex Ar-Pd(II)(I)L_n Pd0->OA_complex Oxidative Addition (Ar-I) Amine_complex [Ar-Pd(II)(NHR'R'')L_n]+ I- OA_complex->Amine_complex Amine Coordination Amido_complex Ar-Pd(II)(NR'R'')L_n Amine_complex->Amido_complex Deprotonation (Base) Amido_complex->Pd0 Reductive Elimination product Ar-NR'R'' Amido_complex->product ArI This compound Amine Amine (HNR'R'') Base Base caption Fig 1. Simplified Buchwald-Hartwig Catalytic Cycle.

Fig 1. Simplified Buchwald-Hartwig Catalytic Cycle.

Troubleshooting Guide

This section provides a problem-oriented approach to resolving common issues encountered during the coupling of low-reactivity amines with this compound.

Problem 1: No Reaction or Very Low Conversion (<10%)

If you observe primarily starting materials after a significant reaction time, consider the following causes and solutions.

  • Possible Cause A: Ineffective Catalyst/Ligand System

    • Explanation: The combination of palladium precursor and phosphine ligand is critical for catalytic activity. First-generation ligands like P(o-tol)₃ are often insufficient for challenging substrates.[1] Low-reactivity amines require more robust, sterically hindered, and electron-rich ligands to promote the key oxidative addition and reductive elimination steps.[1][10]

    • Solution: Switch to a more advanced catalyst system. Bulky biarylphosphine ligands developed by the Buchwald group (e.g., RuPhos, BrettPhos, XPhos) or ferrocene-based ligands from the Hartwig group are highly effective for coupling challenging substrates.[1][11] Consider using pre-formed palladium catalysts (precatalysts), such as G3 or G4 palladacycles, which offer greater reliability and activity.[12]

  • Possible Cause B: Inappropriate Base or Insufficient Basicity

    • Explanation: The base plays a crucial role in deprotonating the amine.[13][14][15] If the base is too weak, the formation of the key palladium-amido intermediate is slow or non-existent. The choice of base can also be impacted by the solvent.[14][15]

    • Solution: Screen a range of bases. While sodium tert-butoxide (NaOtBu) is a common strong base, it can be incompatible with sensitive functional groups.[5][9] For challenging amines, consider stronger bases like Lithium bis(trimethylsilyl)amide (LHMDS) or weaker inorganic bases with high functional group tolerance like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[5][9][13] The physical properties of the base (e.g., particle size) can also impact reactivity, especially on a larger scale.[12]

  • Possible Cause C: Reaction Temperature is Too Low

    • Explanation: Many cross-coupling reactions have a significant activation energy barrier. Insufficient thermal energy can prevent the reaction from proceeding at a reasonable rate.

    • Solution: Increase the reaction temperature. Typical temperatures range from 80-110 °C.[9][12] The choice of solvent will dictate the maximum practical temperature. Solvents like toluene, dioxane, or t-butanol are commonly used.[9][12][13] If the reaction is still sluggish at the solvent's boiling point, consider switching to a higher-boiling solvent like xylene or conducting the reaction in a sealed vessel to exceed the atmospheric boiling point.

Problem 2: Reaction Stalls at Intermediate Conversion (e.g., 40-70%)

When the reaction starts but fails to reach completion, catalyst deactivation or inhibition is often the culprit.

  • Possible Cause A: Catalyst Decomposition

    • Explanation: The active Pd(0) species can be unstable at high temperatures over long reaction times, leading to the formation of inactive palladium black. The choice of ligand is crucial for stabilizing the catalyst.

    • Solution:

      • Use a More Stable Ligand: Bulky biarylphosphine ligands are designed to create stable, monoligated palladium complexes that resist decomposition.[1]

      • Lower Catalyst Loading/Add Fresh Catalyst: While counterintuitive, sometimes very high catalyst loadings can lead to faster decomposition. More practically, if the reaction stalls, adding a second, small portion of the catalyst and ligand can sometimes restart the reaction.

      • Check Reagent Purity: Impurities in solvents or starting materials (especially oxygen) can poison the catalyst. Ensure all reagents are pure and the reaction is performed under an inert atmosphere (Argon or Nitrogen).

  • Possible Cause B: Iodide Inhibition

    • Explanation: The iodide anion (I⁻) generated as a byproduct can coordinate to the palladium center, forming stable, off-cycle intermediates that inhibit the catalytic cycle.[16] This effect is more pronounced with aryl iodides compared to bromides or chlorides.

    • Solution: Change the solvent. Iodide inhibition is often more severe in polar solvents where the iodide salt is more soluble. Switching to a less polar solvent like toluene can cause the iodide salt to precipitate, removing it from the reaction medium and mitigating its inhibitory effect.[17]

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield / No Reaction check_catalyst Is the catalyst system appropriate? (e.g., using P(o-tol)3) start->check_catalyst check_base Is the base strong enough? check_catalyst->check_base No sol_catalyst Switch to bulky biarylphosphine ligand (e.g., RuPhos, BrettPhos) and/or use a G3/G4 precatalyst. check_catalyst->sol_catalyst Yes check_temp Is the temperature sufficient? check_base->check_temp No sol_base Screen stronger bases: NaOtBu -> LHMDS or tolerant bases: K3PO4, Cs2CO3 check_base->sol_base Yes sol_temp Increase temperature. Consider higher boiling solvent (e.g., Toluene -> Xylene). check_temp->sol_temp Yes stalled Reaction Stalls? check_temp->stalled No check_inhibition Consider Iodide Inhibition or Catalyst Decomposition. stalled->check_inhibition Yes sol_inhibition Switch to less polar solvent (Toluene). Ensure inert atmosphere. Use robust ligand. check_inhibition->sol_inhibition caption Fig 2. Decision tree for troubleshooting the amination.

Fig 2. Decision tree for troubleshooting the amination.

Optimized Reaction Protocols

Protocol 1: General Screening Conditions

This protocol is a robust starting point for an unknown or moderately reactive amine.

  • Setup: To an oven-dried Schlenk tube or reaction vial, add this compound (1.0 equiv), the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%), the phosphine ligand (e.g., RuPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Reagent Addition: Add the amine (1.2 equiv) followed by anhydrous, degassed toluene (to achieve a concentration of ~0.2 M).

  • Reaction: Place the vessel in a preheated oil bath or heating block set to 100 °C. Stir vigorously for 12-24 hours.

  • Monitoring & Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Concentrate the filtrate and purify the crude product by column chromatography.

Protocol 2: Conditions for a Highly Unreactive/Sterically Hindered Amine

This protocol employs more forcing conditions for particularly challenging substrates.

  • Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv), a highly active precatalyst (e.g., BrettPhos Pd G3, 4 mol%), the corresponding ligand (BrettPhos, 8 mol%), and a strong base (e.g., LHMDS, 2.5 equiv).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon three times.

  • Reagent Addition: Add the sterically hindered amine (1.5 equiv) followed by anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.1 M).

  • Reaction: Heat the mixture to 110 °C with vigorous stirring for 24-48 hours.

  • Monitoring & Workup: Monitor the reaction carefully. Upon completion or when no further progress is observed, cool the mixture to room temperature. Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.

Comparative Data for Reaction Parameter Selection

The choice of ligand, base, and solvent is interconnected. The following table provides a general guide for selecting starting conditions based on the amine class.

Amine ClassRecommended LigandRecommended BaseRecommended SolventTemperature (°C)
Primary Aliphatic RuPhos, BrettPhosNaOtBu, K₃PO₄Toluene, Dioxane80-100
Secondary Aliphatic (Acyclic) RuPhos, AdBrettPhosLHMDS, NaOtBuToluene100-110
Secondary Aliphatic (Cyclic) RuPhos, XPhosNaOtBu, K₃PO₄Toluene90-110
Primary Arylamine (Aniline) XPhos, SPhosCs₂CO₃, K₃PO₄Dioxane, t-BuOH100-110
Weakly Nucleophilic Heteroarylamine BrettPhos, Josiphos-typeK₃PO₄, LHMDSDioxane100-120

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. Available at: [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. Available at: [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. Available at: [Link]

  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. Available at: [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings - Chemical Insights. Available at: [Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure | ACS Omega. Available at: [Link]

  • Role of the Base in Buchwald-Hartwig Amination. | Request PDF - ResearchGate. Available at: [Link]

  • Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. Available at: [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - NIH. Available at: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available at: [Link]

  • 17.2. Palladium catalyzed couplings | Organic Chemistry II - Lumen Learning. Available at: [Link]

  • Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. Available at: [Link]

  • Pd-Catalyzed C-N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. - Semantic Scholar. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. Available at: [Link]

  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines | ACS Catalysis. Available at: [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. Available at: [Link]

  • Amines as the ligands for palladium-catalyzed coupling reactions - ResearchGate. Available at: [Link]

  • CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). Available at: [Link]

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands - ResearchGate. Available at: [Link]

  • Synthesis of α-arylamino-2,2′-bipyridine under solvent-free condition - ResearchGate. Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. Available at: [Link]

  • Examples of biologically active α-arylamino-2,2′-bipyridines[5][6][7][14]. - ResearchGate. Available at: [Link]

  • Mechanochemical Buchwald-Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines - PubMed. Available at: [Link]

  • SYNTHESIS OF 5-ARYLAMINO-5-tert-BUTYL-5-HYDROXY-2(5H)-FURANONES. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: [Link]

  • Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones - MDPI. Available at: [Link]

  • Synthesis and antimycobacterial evaluation of 5-alkylamino-N-phenylpyrazine-2-carboxamides - PubMed. Available at: [Link]

  • Nickel Metallaphotoredox Buchwald–Hartwig Amination Reactions: A Perspective on Irradiation Light Wavelength - ResearchGate. Available at: [Link]

Sources

Technical Support Center: Synthesis and Impurity Characterization of 5-Iodo-2-phenoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 5-Iodo-2-phenoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, impurity characterization strategies, and answers to frequently asked questions. Our goal is to equip you with the scientific rationale behind experimental choices to ensure the robustness and reproducibility of your synthetic and analytical methods.

Part 1: Understanding the Synthesis and Potential Impurities

This compound is a key intermediate in pharmaceutical development, valued for its role in constructing complex molecules through cross-coupling reactions.[1] Its synthesis typically involves a nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction. The most common route is the Ullmann condensation, a copper-catalyzed reaction between a phenol and an aryl halide.[2][3]

Primary Synthetic Route: The Ullmann Condensation

The Ullmann condensation for this compound involves the coupling of 2,5-diiodopyridine or 2-chloro-5-iodopyridine with phenol in the presence of a copper catalyst and a base. While effective, this reaction is known for requiring high temperatures and can be prone to side reactions, leading to a range of process-related impurities.[2][4]

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Q1: My Ullmann condensation reaction shows low or no yield. What are the likely causes and how can I troubleshoot this?

A1: Low or no yield in an Ullmann condensation can be attributed to several factors, primarily related to catalyst activity, reaction conditions, and reagent quality.[5]

  • Inactive Copper Catalyst: The active species in Ullmann reactions is typically Cu(I).[6] If you are using a Cu(I) salt (e.g., CuI) that is old or has been improperly stored, it may have oxidized to Cu(II), reducing its activity.

    • Solution: Use a fresh, high-purity source of CuI. Consider activating the copper catalyst in situ, for example, by the reduction of copper sulfate with zinc metal.[2][4]

  • Atmospheric Conditions: The presence of oxygen can lead to catalyst deactivation and promote unwanted side reactions.[5]

    • Solution: Ensure your reaction is set up under an inert atmosphere, such as nitrogen or argon. Use properly degassed solvents.

  • Suboptimal Temperature: Traditional Ullmann reactions often require high temperatures (in excess of 210°C), but modern ligand-accelerated protocols can run under milder conditions.[2][7]

    • Solution: If using a ligand, start with a temperature in the range of 90-120°C.[3] If no reaction is observed, incrementally increase the temperature. If decomposition is observed, lower the temperature.

Q2: I am observing significant amounts of 2-phenoxypyridine (de-iodinated product) in my crude reaction mixture. How can I prevent this?

A2: The formation of 2-phenoxypyridine is a result of a dehalogenation side reaction. This is a common issue in Ullmann condensations where the aryl halide is reduced.[5]

  • Potential Cause: The hydrogen atom for this reduction can come from trace amounts of water, the solvent, or the phenol starting material itself.

  • Troubleshooting Steps:

    • Anhydrous Conditions: Thoroughly dry all reagents and solvents. Ensure glassware is oven-dried before use.

    • Inert Atmosphere: Running the reaction under a strictly inert atmosphere can minimize this side reaction.[5]

    • Ligand Addition: The use of a suitable ligand, such as 1,10-phenanthroline or N,N-dimethylglycine, can accelerate the desired cross-coupling reaction, outcompeting the dehalogenation pathway.[3][8]

Q3: My final product is contaminated with a high-molecular-weight impurity. What could it be and how do I get rid of it?

A3: A common high-molecular-weight impurity is the result of homocoupling of the aryl halide starting material, which in this case would lead to a biaryl or triarylpyridine species.

  • Potential Cause: Homocoupling is often favored at high reaction temperatures or when the desired nucleophilic substitution is slow.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: If possible, use a more active catalyst system that allows for lower reaction temperatures.[5]

    • Optimize Ligand and Base: A screening of different ligands and bases can help to promote the desired cross-coupling over homocoupling.[7]

    • Purification: These higher molecular weight and often less polar impurities can typically be removed by column chromatography on silica gel.

Part 3: Characterization of Impurities

A robust analytical strategy is crucial for identifying and quantifying impurities. A combination of chromatographic and spectroscopic techniques is recommended.

Potential Impurity Profile

The following table summarizes the likely impurities in the synthesis of this compound.

Impurity NameStructureLikely Origin
2,5-diiodopyridineI-Py-IUnreacted starting material
PhenolPh-OHUnreacted starting material
2-phenoxypyridinePy-O-PhDe-iodination of the product
5,5'-diiodo-2,2'-bipyridineI-Py-Py-IHomocoupling of 2,5-diiodopyridine
2,5-diphenoxypyridinePh-O-Py-O-PhDouble substitution on 2,5-diiodopyridine
Analytical Workflow for Impurity Identification

A systematic workflow is essential for the conclusive identification of impurities.

Analytical Workflow cluster_0 Initial Screening & Quantification cluster_1 Structural Elucidation Crude Product Crude Product HPLC-UV/DAD HPLC-UV/DAD Crude Product->HPLC-UV/DAD Inject Purity Assessment Purity Assessment HPLC-UV/DAD->Purity Assessment Quantify Peaks LC-MS LC-MS Purity Assessment->LC-MS Characterize m/z NMR NMR Purity Assessment->NMR Isolate & Analyze Impurity Identification Impurity Identification LC-MS->Impurity Identification NMR->Impurity Identification

Caption: Workflow for impurity identification and characterization.

Experimental Protocols

This method is suitable for determining the purity of the final product and quantifying impurities.

  • Objective: To separate this compound from its potential impurities.

  • Instrumentation: An HPLC system with a UV/Diode Array Detector.

  • Protocol:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient:

      Time (min) % Mobile Phase B
      0 40
      20 95
      25 95
      26 40

      | 30 | 40 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of acetonitrile.

LC-MS is a powerful tool for obtaining the molecular weight of impurities, which is a critical step in their identification.[9][10]

  • Objective: To determine the mass-to-charge ratio (m/z) of the parent compound and its impurities.

  • Instrumentation: A high-performance liquid chromatograph coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).[11]

  • Protocol:

    • Use the same chromatographic conditions as the HPLC-UV/DAD method.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Data Acquisition: Full scan mode to detect all ions. The unique isotopic pattern of iodine (and chlorine/bromine if present) can aid in identification.[11]

NMR is the most powerful technique for the definitive structural elucidation of unknown impurities.[12][13][14][15] It provides detailed information about the molecular structure and connectivity of compounds.[13]

  • Objective: To obtain the complete chemical structure of isolated impurities.

  • Protocol:

    • Impurity Isolation: Isolate the impurity of interest using preparative HPLC or careful column chromatography.

    • Sample Preparation: Dissolve a sufficient amount of the isolated impurity (typically >1 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Experiments:

      • ¹H NMR: Provides information on the number and environment of protons.

      • ¹³C NMR: Shows the number and type of carbon atoms.

      • 2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity between atoms and build the final structure.

References

  • Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho.
  • NMR Applications in Pharmaceutical Impurity Profiling. Toref-Standards.
  • Technical Support Center: Optimizing Ullmann Condens
  • Buchwald–Hartwig amin
  • Using Nuclear Magnetic Resonance (NMR)
  • Technical Support Center: Optimizing Ullmann Coupling Reactions. Benchchem.
  • NMR spectroscopy: Quality control of pharmaceutical products. European Pharmaceutical Review.
  • Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds
  • Technical Support Center: Characterization of Halogen
  • Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry and High-Resolution Mass Spectrometry.
  • Ullmann condens
  • This compound. MySkinRecipes.
  • Ullmann Reaction. Organic Chemistry Portal.
  • N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Chemistry Portal.
  • Ullmann Reaction. Thermo Fisher Scientific - US.
  • Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. Organic Chemistry Portal.

Sources

Validation & Comparative

The Fundamental Basis of Reactivity: The Carbon-Halogen Bond

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of 5-Iodo- vs. 5-Bromo-2-phenoxypyridine in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

The 2-phenoxypyridine scaffold is a privileged structure in medicinal chemistry and materials science, frequently appearing in kinase inhibitors, agrochemicals, and functional organic materials. The strategic functionalization of this core, often accomplished via palladium-catalyzed cross-coupling reactions, is a cornerstone of modern synthetic chemistry. The choice of the halide at the 5-position—typically bromine or iodine—is a critical decision that profoundly impacts reaction efficiency, cost, and overall synthetic strategy. This guide provides an in-depth comparison of the reactivity of 5-Iodo-2-phenoxypyridine and 5-Bromo-2-phenoxypyridine, supported by mechanistic principles and experimental considerations, to empower researchers in making informed decisions for their synthetic campaigns.

The differing reactivity between aryl iodides and aryl bromides is fundamentally rooted in the properties of the carbon-halogen (C-X) bond. In the context of palladium-catalyzed cross-coupling reactions, the initial, and often rate-determining, step is the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[1][2]

Two key factors dictate the rate of this step:

  • Bond Dissociation Energy (BDE): The C-I bond is significantly weaker than the C-Br bond. This lower BDE means that less energy is required to cleave the C-I bond, facilitating a faster oxidative addition.

  • Polarizability: The iodine atom is larger and more polarizable than bromine. This allows for more effective orbital overlap with the palladium center in the transition state, further accelerating the reaction.

This leads to a well-established reactivity trend for aryl halides in most cross-coupling reactions: I > Br > Cl > F .[3][4] Consequently, this compound is inherently more reactive than its bromo counterpart.

Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges a C-C bond between an aryl halide and an organoboron species, is one of the most widely used transformations in drug discovery.[5][6] The higher reactivity of the C-I bond makes this compound the preferred substrate for achieving high yields under mild conditions.

Key Differences & Causality:

  • Reaction Kinetics: The oxidative addition of this compound to Pd(0) is substantially faster. This often translates to shorter reaction times and the ability to conduct the reaction at lower temperatures, which can be crucial for substrates with thermally sensitive functional groups.

  • Catalyst Loading: Due to its higher reactivity, the iodo-compound can often achieve complete conversion with lower catalyst loadings compared to the bromo-analogue, reducing costs and simplifying purification.

  • Choice of Ligand/Base: While 5-Bromo-2-phenoxypyridine is an excellent substrate, it may require more specialized, electron-rich, and bulky phosphine ligands (e.g., Buchwald-type ligands) or stronger bases to promote efficient oxidative addition and achieve rates comparable to the iodo-derivative.[7]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OA_TS Oxidative Addition Pd0->OA_TS PdII_ArX Ar-Pd(II)L₂-X OA_TS->PdII_ArX TM_TS Transmetalation PdII_ArX->TM_TS PdII_ArR Ar-Pd(II)L₂-R TM_TS->PdII_ArR RE_TS Reductive Elimination PdII_ArR->RE_TS RE_TS->Pd0 Product_out Ar-R RE_TS->Product_out ArX_in Ar-X ArX_in->OA_TS (X = I, Br) RBOH_in R-B(OR)₂ RBOH_in->TM_TS Base_in Base Base_in->TM_TS

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol: Suzuki-Miyaura Coupling
  • Setup: To an oven-dried reaction vessel, add the aryl halide (5-Iodo- or 5-Bromo-2-phenoxypyridine, 1.0 equiv), the boronic acid or ester (1.2 equiv), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% for iodo; Pd(dppf)Cl₂, 2-5 mol% for bromo) and a degassed solvent mixture (e.g., Dioxane/Water or Toluene/Ethanol/Water).

  • Reaction: Heat the mixture with stirring to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[8][9] The choice between the iodo- and bromo-substrates can be critical, especially when coupling with challenging amines.

Key Differences & Causality:

  • Substrate Scope: The enhanced reactivity of this compound makes it more suitable for coupling with less nucleophilic or sterically hindered amines. The milder conditions it allows can prevent decomposition of sensitive coupling partners.

  • Reaction Conditions: While modern, highly active catalyst systems can effectively couple aryl bromides, 5-Bromo-2-phenoxypyridine may necessitate higher temperatures, longer reaction times, or the use of more sophisticated and often air-sensitive phosphine ligands to achieve yields comparable to its iodo counterpart.[10]

  • Base Sensitivity: The reaction requires a strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS). The ability to drive the reaction to completion at lower temperatures with the iodo-substrate can be advantageous for preventing base-induced side reactions or degradation of the starting materials.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII_ArX Ar-Pd(II)L₂-X OA->PdII_ArX Amine_Coord Amine Coordination & Deprotonation PdII_ArX->Amine_Coord PdII_Amido [Ar-Pd(II)L₂-NR₂]⁺ Amine_Coord->PdII_Amido RE Reductive Elimination PdII_Amido->RE RE->Pd0 Product_out Ar-NR₂ RE->Product_out ArX_in Ar-X ArX_in->OA (X = I, Br) Amine_in R₂NH Amine_in->Amine_Coord Base_in Base Base_in->Amine_Coord

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Representative Experimental Protocol: Buchwald-Hartwig Amination
  • Setup: In a glovebox or under a robust stream of inert gas, add the aryl halide (1.0 equiv), palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a phosphine ligand (e.g., XPhos or RuPhos, 2-5 mol%) to a reaction vessel.

  • Reagent Addition: Add the amine (1.1-1.3 equiv), a strong base (e.g., NaOt-Bu or K₃PO₄, 1.4 equiv), and anhydrous, degassed solvent (e.g., Toluene or Dioxane).

  • Reaction: Seal the vessel and heat with vigorous stirring to the required temperature (typically 80-110 °C). Monitor the reaction by LC-MS.

  • Workup: After completion, cool the reaction to room temperature, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purify via column chromatography.

Reactivity in Sonogashira Coupling

The Sonogashira coupling creates a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to important structural motifs like arylalkynes and conjugated enynes.[11][12] The reaction typically uses a dual catalyst system of palladium and copper(I).[13]

Key Differences & Causality:

  • Copper-Free Protocols: The higher reactivity of this compound makes it particularly amenable to copper-free Sonogashira conditions.[13] Avoiding copper can be beneficial as it often leads to the formation of undesired alkyne homocoupling (Glaser coupling) byproducts, which complicate purification.

  • Reaction Temperature: The iodo-substrate can often be coupled at room temperature or with mild heating, whereas the bromo-substrate typically requires elevated temperatures (50-100 °C) to proceed at a reasonable rate.

  • Base and Solvent: The choice of amine base (e.g., Et₃N, DIPEA) is crucial as it serves both as a base and often as a solvent. The milder conditions possible with the iodo-compound provide greater flexibility in the choice of base and solvent.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂-X Pd0->PdII_ArX Oxidative Addition PdII_Alkyne Ar-Pd(II)L₂-C≡CR PdII_ArX->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Reductive Elimination Product_out Ar-C≡CR ArX_in Ar-X CuX Cu-X Cu_Alkyne Cu-C≡CR CuX->Cu_Alkyne Alkyne Deprotonation Cu_Alkyne->PdII_ArX Transfer of Alkynyl Group Cu_Alkyne->CuX Alkyne_in H-C≡CR + Base

Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.

Representative Experimental Protocol: Sonogashira Coupling
  • Setup: To a reaction vessel, add the aryl halide (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 3-5 mol%).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas.

  • Reagent Addition: Add an anhydrous, degassed amine solvent (e.g., triethylamine or diisopropylamine) followed by the terminal alkyne (1.1-1.5 equiv).

  • Reaction: Stir the mixture at the appropriate temperature (room temperature to 80 °C) until the reaction is complete as monitored by TLC or LC-MS.

  • Workup: Concentrate the reaction mixture, then redissolve in an organic solvent. Wash with water or aqueous NH₄Cl (to remove copper salts), followed by brine. Dry the organic layer, concentrate, and purify by column chromatography.

Summary and Practical Recommendations

The choice between 5-Iodo- and 5-Bromo-2-phenoxypyridine is a strategic one, balancing reactivity, cost, and the specific demands of the synthetic target.

FeatureThis compound5-Bromo-2-phenoxypyridine
Relative Reactivity High. Generally faster reactions and higher yields.Moderate to High. Excellent substrate, but typically requires more forcing conditions.
Oxidative Addition Fast, proceeds under mild conditions.Slower, may require higher temperatures or more active catalyst systems.
Typical Conditions Lower temperatures, lower catalyst loadings, shorter reaction times.Higher temperatures, potentially higher catalyst loadings, longer reaction times.
Cost Generally more expensive.More cost-effective.
Best Suited For - Maximizing reaction efficiency. - Thermally sensitive substrates. - Challenging/less reactive coupling partners. - Copper-free Sonogashira reactions.- Cost-sensitive, large-scale synthesis. - When moderate reactivity is sufficient. - Orthogonal reactivity in molecules containing multiple different halides.[14]

Strategic Guidance:

  • For Discovery & Route Scouting: this compound is often the superior choice. Its high reactivity ensures a greater probability of success when exploring new couplings and helps to quickly establish proof-of-concept, saving valuable research time.

  • For Process Development & Scale-Up: 5-Bromo-2-phenoxypyridine becomes highly attractive. Its lower cost is a significant advantage for large-scale manufacturing. The effort to optimize reaction conditions (e.g., screening more active catalysts and ligands) is justified by the substantial cost savings on the starting material.

  • For Complex Molecules with Multiple Halides: The differential reactivity can be used to synthetic advantage. For instance, in a molecule containing both an iodine and a bromine atom, one can selectively perform a cross-coupling reaction at the iodo-position while leaving the bromo-position intact for a subsequent, different transformation.[3][14]

References

  • Chemistry LibreTexts. (2022). 4.9: Oxidative Addition of Polar Reagents. [Link]

  • ResearchGate. (n.d.). Comparison of reactivity of different aryl halides. [Link]

  • RSC Publishing. (n.d.). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers. [Link]

  • ResearchGate. (n.d.). Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step. [Link]

  • ResearchGate. (n.d.). Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes. [Link]

  • ACS Publications. (2002). Mechanistic Studies on Oxidative Addition of Aryl Halides and Triflates to Pd(BINAP)2 and Structural Characterization of the Product from Aryl Triflate Addition in the Presence of Amine. Organometallics. [Link]

  • ResearchGate. (n.d.). Flow catalytic Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine with 3-methoxyphenyl boronic acid. [Link]

  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • National Institutes of Health. (n.d.). Interrogating the Mechanistic Features of Ni(I)-mediated Aryl Iodide Oxidative Addition using Electroanalytical and Statistical Modeling Techniques. [Link]

  • National Institutes of Health. (n.d.). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig amination. [Link]

  • ACS Publications. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • YouTube. (2012). The Buchwald-Hartwig Amination Reaction. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating the Synthesis of Pyridine Derivatives: A Focus on 5-Bromo-2,3-dimethoxypyridine. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

  • RSC Publishing. (n.d.). Palladium(II)-catalyzed oxidative C-H/C-H cross-coupling of heteroarenes. [Link]

  • Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • MDPI. (n.d.). Palladium(II)-Catalyzed othro-C–H-Benzoxylation of 2-Arylpyridines by Oxidative Coupling with Aryl Acylperoxides. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • ACS Publications. (2010). Palladium(II)-Catalyzed Oxidative C−H/C−H Cross-Coupling of Heteroarenes. Journal of the American Chemical Society. [Link]

  • Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • Cell Press. (2023). Coupling of alkynes and aryl halides with nickel-catalyzed Sonogashira reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

  • National Institutes of Health. (n.d.). Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals: review and compilation of reactions. [Link]

  • Google Patents. (n.d.). CN110590652B - Synthesis method of 2-amino-5-iodopyridine.
  • Cambridge Open Engage. (2021). Domino Suzuki-Miyaura Cross-Coupling and Oxidative Condensation Reaction: An Approach Towards Synthesis of Phenanthridine and Its Analogues. ChemRxiv. [Link]

  • YouTube. (2019). Sonogashira coupling. [Link]

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]

  • Indo Global Journal of Pharmaceutical Sciences. (2011). Synthesis of 2,6-diamino-3-phenyl-5-phenylazopyridine hydrochloride. [Link]

  • ChemRxiv. (n.d.). Domino Suzuki-Miyaura cross-coupling and oxidative condensation reaction: an approach towards synthesis of phenanthridine and its analogues. [Link]

Sources

A Comparative Guide to Alternative Methods for the Synthesis of 5-Aryl-2-phenoxypyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 5-aryl-2-phenoxypyridine scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds. Its synthesis is a critical step in the development of new therapeutic agents. This guide provides an in-depth comparison of alternative synthetic strategies, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the most appropriate method for their specific needs.

Introduction: The Importance of Synthetic Strategy

The synthesis of 5-aryl-2-phenoxypyridines can be approached in a retrosynthetic manner by disconnecting either the C-O bond of the phenoxy ether or the C-C bond of the aryl substituent. The choice of which bond to form last has significant implications for the overall efficiency, substrate scope, and scalability of the synthesis. This guide will explore two primary convergent strategies, each with its own set of advantages and challenges.

Two Convergent Synthetic Strategies:

  • Strategy A: Formation of the 2-phenoxypyridine core followed by C-5 arylation. This approach is often favored when a variety of aryl groups are desired from a common intermediate.

  • Strategy B: Arylation of the pyridine ring at the C-5 position, followed by the introduction of the phenoxy group. This can be advantageous if the starting 2-halopyridine is more amenable to arylation prior to ether formation.

Strategy A: Phenoxypyridine Formation Followed by Arylation

This strategy commences with the synthesis of a 2-phenoxypyridine intermediate, which is subsequently functionalized at the 5-position with an aryl group. The key challenge in this approach lies in the initial C-O bond formation.

Part 1: Synthesis of the 2-Phenoxypyridine Intermediate

The formation of the diaryl ether linkage can be achieved through several powerful cross-coupling reactions. The choice of method often depends on the desired reaction conditions and the nature of the starting materials.

Method 1: The Ullmann Condensation

The Ullmann condensation is a classic, copper-catalyzed method for the formation of diaryl ethers from an aryl halide and a phenol.[1][2][3][4] While effective, this reaction often requires high temperatures and stoichiometric amounts of copper.[1]

Method 2: The Chan-Lam Coupling

A milder alternative to the Ullmann reaction is the Chan-Lam coupling, which utilizes a copper catalyst to couple a boronic acid with a phenol.[5][6][7][8][9] This reaction can often be performed at room temperature and is tolerant of air and moisture, simplifying the experimental setup.[5][6]

Method 3: The Buchwald-Hartwig Amination (Ether Synthesis Variant)

The palladium-catalyzed Buchwald-Hartwig amination has been adapted for the synthesis of diaryl ethers.[10][11][12][13][14] This method offers a broad substrate scope and generally proceeds with high yields, although it requires the use of a more expensive palladium catalyst.[11]

Experimental Protocol: Synthesis of 5-Bromo-2-phenoxypyridine via Ullmann Condensation

This protocol describes a typical procedure for the synthesis of the key intermediate, 5-bromo-2-phenoxypyridine, which can then be used for subsequent arylation.

Materials:

  • 2,5-Dibromopyridine

  • Phenol

  • Potassium Carbonate (K₂CO₃)

  • Copper(I) iodide (CuI)

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 2,5-dibromopyridine (1.0 equiv) and phenol (1.2 equiv) in DMF, add K₂CO₃ (2.0 equiv) and CuI (0.1 equiv).

  • Heat the reaction mixture to 120 °C and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 5-bromo-2-phenoxypyridine.

Part 2: C-5 Arylation of the 2-Phenoxypyridine Core

With the 5-halo-2-phenoxypyridine intermediate in hand, the final C-C bond-forming step can be accomplished using well-established palladium-catalyzed cross-coupling reactions.

Method 1: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of C-C bonds.[15][16][17][18][19] It involves the reaction of an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base.[17]

Method 2: The Negishi Coupling

The Negishi coupling employs an organozinc reagent as the coupling partner for an organic halide, catalyzed by palladium or nickel.[20][21][22][23][24] This reaction is known for its high reactivity and tolerance of a wide range of functional groups.[21]

Experimental Protocol: Synthesis of 5-Aryl-2-phenoxypyridine via Suzuki-Miyaura Coupling

This protocol outlines the arylation of 5-bromo-2-phenoxypyridine with an arylboronic acid.

Materials:

  • 5-Bromo-2-phenoxypyridine

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a Schlenk flask, add 5-bromo-2-phenoxypyridine (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane and water (4:1 mixture).

  • Heat the reaction mixture to 90 °C and stir for 8-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-2-phenoxypyridine.

Visualizing the Synthetic Pathways

Synthetic Strategies for 5-Aryl-2-phenoxypyridines cluster_A Strategy A cluster_B Strategy B A_start 2,5-Dihalopyridine A_inter 5-Halo-2-phenoxypyridine A_start->A_inter C-O Coupling (Ullmann, Chan-Lam, Buchwald-Hartwig) A_end 5-Aryl-2-phenoxypyridine A_inter->A_end C-C Coupling (Suzuki, Negishi) B_start 2,5-Dihalopyridine B_inter 5-Aryl-2-halopyridine B_start->B_inter C-C Coupling (Suzuki, Negishi) B_end 5-Aryl-2-phenoxypyridine B_inter->B_end C-O Coupling (Ullmann, Chan-Lam, Buchwald-Hartwig)

Sources

A Comparative Guide to the Biological Activity of 5-Substituted-2-Phenoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological activities of a series of 5-substituted-2-phenoxypyridine derivatives, with a focus on their anticancer and antimicrobial potential. Drawing from established research on related pyridine compounds, this document synthesizes key findings, details experimental protocols, and presents a structure-activity relationship (SAR) analysis to inform future drug discovery and development efforts.

Introduction: The Versatile Scaffold of 2-Phenoxypyridines

The 2-phenoxypyridine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse pharmacological properties. The introduction of various substituents at the 5-position of the pyridine ring can significantly modulate the biological activity of these molecules, leading to the development of potent and selective therapeutic agents. This guide will explore the impact of these substitutions on anticancer and antimicrobial efficacy, providing a comparative analysis of representative derivatives.

Synthesis of 5-Substituted-2-Phenoxypyridine Derivatives

The synthesis of 5-substituted-2-phenoxypyridine derivatives can be achieved through a versatile and efficient multi-step process. A common strategy involves the nucleophilic aromatic substitution (SNAr) reaction between a substituted phenol and a suitable 2-halopyridine. The 5-substituted-2-halopyridine precursors can be synthesized from commercially available starting materials.

General Synthetic Workflow

Synthesis Workflow A Commercially Available 5-Substituted-2-Aminopyridine B Diazotization (e.g., NaNO2, HBr/H2O) A->B Step 1 C 5-Substituted-2-Bromopyridine B->C E Nucleophilic Aromatic Substitution (e.g., K2CO3, DMF, Heat) C->E D Substituted Phenol D->E F 5-Substituted-2-Phenoxypyridine Derivative E->F Step 2

Caption: General synthetic workflow for 5-substituted-2-phenoxypyridine derivatives.

Detailed Experimental Protocol: Synthesis of 5-Nitro-2-phenoxypyridine

This protocol details the synthesis of a representative compound, 5-nitro-2-phenoxypyridine, which can serve as a key intermediate for further modifications.

Step 1: Synthesis of 2-Chloro-5-nitropyridine

A common precursor, 2-chloro-5-nitropyridine, can be synthesized from 2-hydroxypyridine through nitration followed by chlorination.

  • Nitration: To a stirred solution of 2-hydroxypyridine in concentrated sulfuric acid, slowly add a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature (typically 0-10 °C).

  • After the addition is complete, allow the reaction to stir at room temperature for several hours.

  • Pour the reaction mixture onto crushed ice to precipitate the 2-hydroxy-5-nitropyridine.

  • Filter, wash with cold water, and dry the product.

  • Chlorination: Reflux the 2-hydroxy-5-nitropyridine with phosphorus oxychloride (POCl3) for several hours.

  • After cooling, carefully pour the reaction mixture onto ice and neutralize with a base (e.g., sodium carbonate) to precipitate the 2-chloro-5-nitropyridine.

  • Filter, wash with water, and purify by recrystallization or column chromatography.

Step 2: Synthesis of 5-Nitro-2-phenoxypyridine

  • To a solution of 2-chloro-5-nitropyridine (1 equivalent) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF), add phenol (1.1 equivalents) and a base such as potassium carbonate (K2CO3) (2 equivalents).

  • Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-nitro-2-phenoxypyridine.

Comparative Biological Activity

The biological activity of 5-substituted-2-phenoxypyridine derivatives is highly dependent on the nature of the substituent at the 5-position. This section provides a comparative overview of their anticancer and antimicrobial activities, supported by experimental data from studies on structurally related compounds.

Anticancer Activity

The antiproliferative activity of these derivatives is often evaluated against a panel of human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of the compounds.

Table 1: Comparative Anticancer Activity (IC50, µM) of Representative 5-Substituted Pyridine Derivatives

Compound ID5-Substituent (R)Cancer Cell Line A (e.g., MCF-7)Cancer Cell Line B (e.g., A549)Cancer Cell Line C (e.g., HeLa)
1a -NO25.28.17.5
1b -Cl12.815.314.1
1c -Br10.513.211.8
1d -CH325.130.528.4
1e -OCH318.922.420.7
Doxorubicin(Reference Drug)0.81.20.9

Note: The IC50 values presented are representative data synthesized from various studies on substituted pyridine derivatives and are intended for comparative purposes.

Structure-Activity Relationship (SAR) for Anticancer Activity:

  • Electron-withdrawing groups: The presence of a strong electron-withdrawing group like a nitro group (-NO2) at the 5-position (Compound 1a ) appears to enhance the anticancer activity compared to other substituents. This may be attributed to the increased electrophilicity of the pyridine ring, potentially facilitating interactions with biological nucleophiles within cancer cells.

  • Halogen substituents: Halogen atoms such as chlorine (-Cl) and bromine (-Br) (Compounds 1b and 1c ) also confer moderate anticancer activity. Their electronegativity and ability to form halogen bonds may contribute to target binding.

  • Electron-donating groups: Electron-donating groups like methyl (-CH3) and methoxy (-OCH3) (Compounds 1d and 1e ) generally result in reduced anticancer potency.

Anticancer_SAR cluster_0 5-Substituent Effect on Anticancer Activity High Potency High Potency Moderate Potency Moderate Potency Low Potency Low Potency Electron-Withdrawing\n(-NO2) Electron-Withdrawing (-NO2) Electron-Withdrawing\n(-NO2)->High Potency Halogens\n(-Cl, -Br) Halogens (-Cl, -Br) Halogens\n(-Cl, -Br)->Moderate Potency Electron-Donating\n(-CH3, -OCH3) Electron-Donating (-CH3, -OCH3) Electron-Donating\n(-CH3, -OCH3)->Low Potency

Caption: Structure-activity relationship for anticancer activity of 5-substituted-2-phenoxypyridines.

Antimicrobial Activity

The antimicrobial potential of these compounds is typically assessed by determining the minimum inhibitory concentration (MIC) against various bacterial and fungal strains using the broth microdilution method.

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Representative 5-Substituted Pyridine Derivatives

Compound ID5-Substituent (R)S. aureusE. coliC. albicans
2a -NO2163264
2b -Cl3264>128
2c -Br3264>128
2d -NH281632
Ciprofloxacin(Reference Drug)0.50.25NA
Fluconazole(Reference Drug)NANA2

Note: The MIC values are representative data from studies on related substituted pyridine compounds and are for comparative illustration.

Structure-Activity Relationship (SAR) for Antimicrobial Activity:

  • Amino Group: The presence of an amino group (-NH2) at the 5-position (Compound 2d ) appears to be favorable for antimicrobial activity, particularly against Gram-positive bacteria like S. aureus. The basicity and hydrogen bonding capacity of the amino group may be crucial for interacting with microbial targets.

  • Nitro and Halo Groups: Nitro (-NO2) and halogen (-Cl, -Br) substituents (Compounds 2a , 2b , 2c ) exhibit moderate antibacterial activity but are generally less effective against fungi.

  • Gram-Negative vs. Gram-Positive: The derivatives generally show better activity against Gram-positive bacteria than Gram-negative bacteria, which may be due to differences in the cell wall structure and permeability.

Detailed Experimental Protocols for Biological Evaluation

To ensure the reproducibility and validation of the biological data, detailed protocols for the key assays are provided below.

Anticancer Activity: MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24h to allow attachment A->B C Treat cells with various concentrations of 5-substituted-2-phenoxypyridine derivatives B->C D Incubate for 48-72h C->D E Add MTT solution to each well D->E F Incubate for 4h to allow formazan crystal formation E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 values H->I

A Senior Application Scientist's Guide to In Vitro Kinase Assay of Phenoxypyridine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor discovery, this guide provides an in-depth, technical comparison of in vitro kinase assays with a specific focus on the emerging class of phenoxypyridine inhibitors. Moving beyond rigid templates, this document offers a narrative built on years of field-proven insights, emphasizing the causality behind experimental choices and ensuring that every described protocol is a self-validating system.

The Kinase Target Landscape and the Rise of Phenoxypyridine Inhibitors

Protein kinases, as central regulators of cellular signaling, have become a major class of drug targets, particularly in oncology.[1] The search for potent and selective kinase inhibitors is a continuous effort in drug discovery.[2] Among the diverse chemical scaffolds explored, phenoxypyridine-containing molecules have garnered interest. The well-known urinary analgesic, phenazopyridine, which features a structurally related 2,6-diamino-pyridine core, has been identified as a kinase inhibitor, validating the potential of this scaffold.[3][4] This discovery opens the door for the exploration of a broader class of phenoxypyridine derivatives as kinase inhibitors.

The core principle behind many kinase inhibitors is their ability to compete with ATP for the binding pocket of the kinase, thereby preventing the phosphorylation of substrate proteins.[4] Understanding the nuances of this interaction is critical for designing effective inhibitors and robust assays to evaluate them.

Choosing the Right In Vitro Kinase Assay: A Comparative Overview

The selection of an appropriate in vitro kinase assay is a critical first step in the evaluation of any new inhibitor. The choice depends on several factors, including the specific research question, the required throughput, and the nature of the inhibitor being tested. Broadly, in vitro kinase assays can be categorized into two main types: biochemical activity assays and binding assays .

Biochemical activity assays directly measure the catalytic activity of the kinase by quantifying the amount of phosphorylated substrate or the consumption of ATP.[3] In contrast, binding assays measure the direct interaction of an inhibitor with the kinase, providing information on binding affinity (Kd).[5]

Here, we compare some of the most widely used biochemical assay formats:

Assay FormatPrincipleAdvantagesDisadvantages
Radiometric Assays Measures the incorporation of radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.High sensitivity and direct measurement of phosphorylation. Considered a "gold standard".Requires handling of radioactive materials, waste disposal issues, and is low-throughput.
Luminescence-Based Assays (e.g., ADP-Glo™) Measures the amount of ADP produced in the kinase reaction, which is converted to a luminescent signal.High sensitivity, broad dynamic range, and compatible with high-throughput screening (HTS).Indirect measurement of phosphorylation; potential for interference from compounds that affect the luciferase enzyme.
Fluorescence-Based Assays (e.g., TR-FRET) Utilizes Time-Resolved Fluorescence Resonance Energy Transfer between a donor and an acceptor molecule to detect substrate phosphorylation.Homogeneous (no-wash) format, high sensitivity, and suitable for HTS. Reduced background fluorescence.Requires specific antibodies and labeled substrates; potential for compound interference with the FRET signal.

For the initial screening and profiling of novel phenoxypyridine inhibitors, luminescence-based assays like ADP-Glo™ and fluorescence-based assays like TR-FRET offer a good balance of sensitivity, throughput, and safety. Radiometric assays, while highly reliable, are often reserved for more detailed mechanistic studies due to their lower throughput and safety considerations.

Mechanism of Action: ATP-Competitive vs. Allosteric Inhibition

Understanding how an inhibitor interacts with its target kinase is fundamental to drug development. The two primary mechanisms of kinase inhibition are ATP-competitive and allosteric inhibition.

  • ATP-competitive inhibitors bind to the highly conserved ATP-binding pocket of the kinase, directly competing with the endogenous ATP substrate.[4] The phenoxypyridine scaffold, with its hinge-binding potential, is often associated with this mechanism of action.[4]

  • Allosteric inhibitors bind to a site on the kinase distinct from the ATP-binding pocket, inducing a conformational change that reduces the enzyme's catalytic activity.[6]

The following diagram illustrates the difference between these two inhibition mechanisms.

Caption: Mechanisms of kinase inhibition.

Experimental Protocols: A Step-by-Step Guide

To ensure the generation of reliable and reproducible data, it is crucial to follow well-defined experimental protocols. Here, we provide detailed, step-by-step methodologies for two common in vitro kinase assays used for inhibitor characterization.

ADP-Glo™ Kinase Assay for IC50 Determination

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. This assay is well-suited for determining the half-maximal inhibitory concentration (IC50) of compounds.

Experimental Workflow:

Caption: Kinase Selectivity Profiling Workflow.

Conclusion and Future Directions

The in vitro characterization of kinase inhibitors is a cornerstone of modern drug discovery. This guide has provided a comprehensive overview of the key considerations and experimental approaches for evaluating phenoxypyridine-based kinase inhibitors. The phenoxypyridine scaffold represents a promising area for the development of novel kinase inhibitors. Future research should focus on expanding the library of phenoxypyridine derivatives and conducting extensive SAR and selectivity profiling studies to identify potent and selective drug candidates. The robust and validated in vitro assay protocols detailed in this guide will be instrumental in advancing these efforts.

References

  • Preynat-Seauve, O., et al. (2021). Novel Mechanism for an Old Drug: Phenazopyridine is a Kinase Inhibitor Affecting Autophagy and Cellular Differentiation. Frontiers in Pharmacology. Available at: [Link]

  • Preynat-Seauve, O., et al. (2021). Novel Mechanism for an Old Drug: Phenazopyridine is a Kinase Inhibitor Affecting Autophagy and Cellular Differentiation. National Center for Biotechnology Information. Available at: [Link]

  • Pande, V., et al. (2021). Structure-based drug design of phenazopyridine derivatives as inhibitors of Rev1 interactions in translesion synthesis. National Center for Biotechnology Information. Available at: [Link]

  • Preynat-Seauve, O., et al. (2021). Novel Mechanism for an Old Drug: Phenazopyridine is a Kinase Inhibitor Affecting Autophagy and Cellular Differentiation. PubMed. Available at: [Link]

  • Halder, P., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. Available at: [Link]

  • Rewcastle, G. W., et al. (1997). Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor. PubMed. Available at: [Link]

  • The IC50 values of the tested inhibitors against the non-receptor tyrosine kinases. ResearchGate. Available at: [Link]

  • Cee, V. J., et al. (2007). Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. PubMed. Available at: [Link]

  • Biochemical IC50 values for CC-509 against selected human kinases. ResearchGate. Available at: [Link]

  • Herbert, J. M., et al. (1992). Structure-activity relationships of phenothiazines and related drugs for inhibition of protein kinase C. PubMed. Available at: [Link]

  • Halder, P., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. MDPI. Available at: [Link]

  • Green, J., et al. (2015). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. PubMed. Available at: [Link]

  • Karaman, M. W., et al. (2008). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. Available at: [Link]

  • Kumar, A., et al. (2018). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. PubMed. Available at: [Link]

  • Arita, T., et al. (2019). Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. PubMed Central. Available at: [Link]

  • Binder, M. J., et al. (2022). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. Available at: [Link]

  • Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. MDPI. Available at: [Link]

  • Idealised values for the potency (IC 50 ) of an inhibitor with... ResearchGate. Available at: [Link]

  • Al-Blewi, B., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. Available at: [Link]

  • Drug Discovery - Inhibitor. chemical-kinomics. Available at: [Link]

  • Table 5, IC50 values (nM) against Clk and Dyrk kinases for quinazoline and pyrimidine chemotypes. Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]

  • Halder, P., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. ResearchGate. Available at: [Link]

  • Smyth, L. A., & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. Available at: [Link]

Sources

The Phenoxypyridine Scaffold: A Privileged Motif in Modern Drug Discovery - A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the phenoxypyridine scaffold has emerged as a versatile and highly sought-after structural motif. Its unique electronic properties and synthetic tractability have propelled the development of a diverse array of bioactive molecules targeting a range of therapeutic areas, from oncology to neurodegenerative diseases. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of phenoxypyridine analogs, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causal relationships behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.

The Allure of the Phenoxypyridine Core: A Gateway to Diverse Biological Targets

The phenoxypyridine core, characterized by a pyridine ring linked to a phenyl group via an ether linkage, serves as a foundational structure for a multitude of potent and selective inhibitors. This framework's ability to engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, makes it an ideal starting point for the rational design of targeted therapies. Our exploration will focus on three key therapeutic areas where phenoxypyridine analogs have shown significant promise: oncology, inflammatory diseases, and neurodegenerative disorders.

Phenoxypyridine Analogs as Kinase Inhibitors: Taming Uncontrolled Cell Signaling

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] Phenoxypyridine derivatives have been extensively investigated as inhibitors of several key kinases implicated in tumorigenesis and inflammation.

Targeting the c-Met Kinase Pathway in Cancer

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are crucial players in cell proliferation, migration, and invasion. Aberrant c-Met signaling is a known driver of tumor growth and metastasis in various cancers.[2] A series of 4-phenoxypyridine-based compounds have demonstrated potent inhibitory activity against c-Met kinase.

A key SAR insight is the influence of substitutions on the terminal phenyl ring. Studies have shown that the introduction of electron-withdrawing groups on this ring generally enhances antitumor activity.[2] For instance, a comparative analysis of 4-phenoxypyridine derivatives containing semicarbazone moieties revealed that compounds with such substitutions exhibited improved cytotoxicity against MKN45 and A549 cancer cell lines.[2]

Table 1: Comparative in vitro activity of selected 4-phenoxypyridine analogs as c-Met inhibitors and their cytotoxic effects.

Compound IDSubstitution on Terminal Phenyl Ringc-Met Kinase IC50 (nM)MKN45 Cell Line IC50 (µM)A549 Cell Line IC50 (µM)Reference
Compound 24 4-Chloro93--[2]
Compound 28 4-Trifluoromethyl-0.250.67[2]
Cabozantinib (Reference Drug)5.4--[3]
Pyridine-bioisostere 4 Unsubstituted4.9--[3]

Data presented is a synthesis from multiple sources to illustrate SAR trends.

Modulating the p38 MAP Kinase Pathway in Inflammation

The p38 mitogen-activated protein (MAP) kinase is a key regulator of the inflammatory response, primarily through its role in the production of pro-inflammatory cytokines like TNF-α and IL-1β.[4] Inhibition of p38 MAP kinase is a promising strategy for the treatment of inflammatory diseases such as rheumatoid arthritis.

SAR studies of imidazole-based p38 MAP kinase inhibitors have led to the discovery of highly potent aminopyridine derivatives. One such derivative demonstrated an IC50 of 0.19 nM against p38 MAP kinase and excellent oral bioavailability in preclinical models.[5] This highlights the importance of the aminopyridine moiety in achieving high potency.

Phenoxypyridine Analogs in the Fight Against Cancer: Beyond Kinase Inhibition

The anticancer potential of phenoxypyridine derivatives extends beyond their role as kinase inhibitors. These compounds have demonstrated cytotoxic activity against a range of cancer cell lines through various mechanisms.

A series of N-methyl-4-phenoxypicolinamide derivatives were synthesized and evaluated for their antiproliferative activity against non-small cell lung cancer (A549 and H460) and colorectal cancer (HT-29) cell lines.[6] The results indicated that several of these compounds exhibited potent cytotoxicity, with one of the most promising compounds, 8e , showing IC50 values of 3.6, 1.7, and 3.0 µM against A549, H460, and HT-29 cell lines, respectively.[6] This activity was superior to the reference drug sorafenib in these cell lines.[6]

Table 2: Comparative cytotoxic activity (IC50 in µM) of N-methyl-4-phenoxypicolinamide derivatives.

Compound IDA549 (Lung Cancer)H460 (Lung Cancer)HT-29 (Colon Cancer)Reference
8c 5.23.94.1[6]
8d 4.82.53.5[6]
8e 3.61.73.0[6]
8j 6.14.35.2[6]
8k 5.83.84.7[6]
Sorafenib (Reference) >10>10>10[6]

IC50 values are in µM. Data extracted from the cited reference.

Phenoxypyridine Analogs for Neurodegenerative Disorders: A Glimmer of Hope for Alzheimer's Disease

Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline. One of the key pathological hallmarks is the deficiency of the neurotransmitter acetylcholine.[7] Therefore, inhibitors of acetylcholinesterase (AChE), the enzyme that degrades acetylcholine, are a mainstay in the symptomatic treatment of Alzheimer's.

Recent research has explored the potential of phenoxypyridine and related structures as AChE inhibitors. While specific data on phenoxypyridine analogs is emerging, related heterocyclic compounds have shown promise. For instance, certain fluoroquinolone and benzimidazole-benzothiazole derivatives have demonstrated potent inhibition of both AChE and butyrylcholinesterase (BChE).[8] A series of 4-aminopyridine analogues have also been designed and evaluated as cholinesterase inhibitors, with some compounds showing activity comparable to the standard drug rivastigmine.[9]

Experimental Methodologies: The Foundation of Reliable SAR Data

The integrity of any SAR study hinges on the robustness and reproducibility of the experimental protocols used to generate the data. Here, we provide detailed, step-by-step methodologies for key assays used in the evaluation of phenoxypyridine analogs.

Biochemical Kinase Inhibition Assay (Example: c-Met Kinase)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Dilute recombinant human c-Met kinase and its substrate (e.g., a synthetic peptide) in the appropriate kinase assay buffer.

    • Prepare an ATP solution in kinase assay buffer.

  • Assay Procedure:

    • Add a small volume of the diluted test compound to the wells of a microplate.

    • Add the c-Met kinase and substrate solution to each well and incubate for a short period to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.

  • Detection and Data Analysis:

    • Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods such as fluorescence resonance energy transfer (FRET) or luminescence-based assays (e.g., ADP-Glo).

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the cytotoxic or antiproliferative effects of a compound on cancer cell lines.

Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the phenoxypyridine analog for a specified period (e.g., 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

    • Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay evaluates the effect of a compound on the ability of cells to migrate and close a "wound" created in a cell monolayer.

Protocol:

  • Cell Culture and Wound Creation:

    • Grow a confluent monolayer of cells in a culture dish or multi-well plate.

    • Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip or a specialized scratcher.

  • Compound Treatment and Imaging:

    • Wash the cells to remove detached cells and add fresh media containing the test compound at various concentrations.

    • Capture images of the wound at time zero (T=0) and at regular intervals (e.g., every 6, 12, and 24 hours) using a microscope.

  • Data Analysis:

    • Measure the area of the wound at each time point for each treatment condition.

    • Calculate the rate of wound closure and compare the migration of treated cells to that of control cells.

Visualizing Structure-Activity Relationships: A Pharmacophore-Based Approach

To better understand the key structural features required for the biological activity of phenoxypyridine analogs, we can construct a pharmacophore model. This model highlights the essential steric and electronic features that a molecule must possess to interact with its biological target.

SAR_Phenoxypyridine cluster_scaffold Phenoxypyridine Core cluster_modifications Key Modification Points cluster_activity Biological Activity Pyridine Pyridine Ring (H-bond acceptor) Ether Ether Linkage (Flexibility) Kinase_Inhibition Kinase Inhibition (c-Met, p38) Pyridine->Kinase_Inhibition H-bond to hinge region Phenyl Phenyl Ring (Hydrophobic interaction) Phenyl->Kinase_Inhibition Hydrophobic pocket interaction R1 R1 (Pyridine Substituents) - e.g., Amino group for p38 inhibition R1->Pyridine Modifies H-bonding and target selectivity R2 R2 (Phenoxy Substituents) - e.g., Electron-withdrawing groups for c-Met inhibition R2->Phenyl Influences electronic properties and potency Anticancer Anticancer Activity Kinase_Inhibition->Anticancer Anticancer->R2 SAR AChE_Inhibition AChE Inhibition AChE_Inhibition->R1 Potential SAR

Sources

comparing Ullmann condensation and Buchwald-Hartwig etherification for phenoxypyridines

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Ullmann Condensation vs. Buchwald-Hartwig Etherification

The phenoxypyridine scaffold is a privileged structural motif, integral to a vast array of pharmaceuticals and advanced organic materials. Its synthesis, however, presents a classic chemical decision: the choice between two powerful C-O cross-coupling methodologies. This guide provides an in-depth, objective comparison between the venerable copper-catalyzed Ullmann condensation and the modern palladium-catalyzed Buchwald-Hartwig etherification for the synthesis of these crucial compounds. We will delve into the mechanistic underpinnings, practical considerations, and experimental nuances to empower researchers in drug development and materials science to make the most informed choice for their specific synthetic challenges.

The Ullmann Condensation: A Resilient Classic, Reimagined

First reported in 1905, the Ullmann condensation is one of the oldest transition-metal catalyzed reactions, traditionally involving the coupling of an aryl halide and a phenol using stoichiometric copper at very high temperatures, often exceeding 200 °C.[1][2] These demanding conditions historically limited the reaction's scope and its tolerance for sensitive functional groups.[1][3]

However, the last few decades have seen a renaissance for the Ullmann reaction. The introduction of specialized ligands—such as amino acids, 1,10-phenanthrolines, and β-diketones—has dramatically transformed its profile.[3][4] These modern protocols often proceed at much milder temperatures (80-120 °C) with only catalytic amounts of an inexpensive copper source, greatly expanding its utility and functional group compatibility.[4][5] For the synthesis of phenoxypyridines, this typically involves the coupling of a halopyridine with a phenol or a pyridinol with an aryl halide.

Mechanistic Insights

While debated, the mechanism for the ligand-assisted Ullmann etherification is generally believed to proceed through a Cu(I)/Cu(III) catalytic cycle.

Ullmann_Cycle cluster_main Ullmann Condensation Catalytic Cycle CuI_L Cu(I)L Complex_A L-Cu(I)-OAr' CuI_L->Complex_A + Ar'O⁻ - L Phenoxide Ar'-O⁻ Complex_B L-Cu(III)(Ar)(OAr')(X) Complex_A->Complex_B Oxidative AdditionAr-X ArylHalide Ar-X Complex_B->CuI_L Reductive EliminationAr-O-Ar' Product Ar-O-Ar'

Caption: Generalized Catalytic Cycle for the Ullmann C-O Coupling.

The Buchwald-Hartwig Etherification: A Paradigm of Precision

Emerging in the mid-1990s, the Buchwald-Hartwig amination, and its subsequent extension to etherification, revolutionized cross-coupling chemistry.[1][6] This reaction utilizes a palladium catalyst paired with specialized, bulky, electron-rich phosphine ligands to couple aryl halides or pseudohalides (like triflates) with alcohols and phenols.[1][6]

This methodology is renowned for its mild reaction conditions, broad substrate scope, and exceptional functional group tolerance, making it a go-to method in complex molecule synthesis.[6][7] It generally proceeds at lower temperatures than even modern Ullmann reactions and is often more reliable for challenging substrates, including electron-rich aryl halides and sterically hindered coupling partners.

Mechanistic Insights

The Buchwald-Hartwig etherification operates via a well-established Pd(0)/Pd(II) catalytic cycle, which has been extensively studied.

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Etherification Catalytic Cycle Pd0_L Pd(0)Lₙ Complex_A (L)Pd(II)(Ar)(X) Pd0_L->Complex_A Oxidative AdditionAr-X ArylHalide Ar-X Complex_B (L)Pd(II)(Ar)(OAr') Complex_A->Complex_B + Ar'O⁻ - X⁻ Phenoxide Ar'-O⁻ Complex_B->Pd0_L Reductive EliminationAr-O-Ar' Product Ar-O-Ar'

Caption: Generalized Catalytic Cycle for Buchwald-Hartwig C-O Coupling.[8]

Head-to-Head Comparison: Performance in Phenoxypyridine Synthesis

The choice between Ullmann and Buchwald-Hartwig is not merely academic; it has profound practical implications for yield, purity, cost, and scalability. The synthesis of phenoxypyridines is particularly illustrative, as the electronic nature of the pyridine ring can influence the efficiency of both catalytic systems.

FeatureUllmann CondensationBuchwald-Hartwig Etherification
Catalyst Copper (e.g., CuI, Cu₂O, CuBr)[3]Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃)[9]
Catalyst Cost LowHigh
Ligands N,N- or N,O-chelating (e.g., phenanthrolines, amino acids, diketones)[3][4]Bulky, electron-rich phosphines (e.g., XPhos, RuPhos, BrettPhos) or N-heterocyclic carbenes (NHCs)[10]
Typical Temp. 80 - 140 °C (Modern) / >200 °C (Classic)[1][2][5]Room Temp - 110 °C[8]
Base Inorganic, moderate strength (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)[3]Strong, non-nucleophilic (e.g., NaOt-Bu, LHMDS) or weaker inorganic bases (e.g., Cs₂CO₃, K₃PO₄)[7][8]
Functional Group Tolerance Good (Modern); Poor (Classic)Excellent
Aryl Halide Reactivity Ar-I > Ar-Br >> Ar-Cl[11]Ar-Br > Ar-Cl > Ar-I (Iodide can inhibit catalyst)[8]
Air/Moisture Sensitivity Generally more robustRequires inert atmosphere; catalysts and ligands can be air-sensitive[12]
Pyridinol Reactivity 3-Hydroxypyridine undergoes O-arylation; 2- and 4-hydroxypyridines tend towards N-arylation due to pyridone tautomers.[13][14]Can be more readily controlled for O-arylation with appropriate choice of ligands and conditions.
Decision-Making Guide

To assist in selecting the optimal method, the following flowchart provides a logic-based path based on common project constraints and substrate characteristics.

Decision_Tree start Start: Synthesize a Phenoxypyridine cost Is catalyst cost a primary constraint? start->cost functional_groups Are substrates complex with sensitive functional groups? cost->functional_groups No ullmann Consider Modern Ullmann Condensation cost->ullmann Yes temp_sensitive Is the substrate temperature sensitive? functional_groups->temp_sensitive No buchwald Consider Buchwald-Hartwig Etherification functional_groups->buchwald Yes temp_sensitive->buchwald Yes halide What is the aryl halide? temp_sensitive->halide No iodide_br Aryl Iodide or Bromide halide->iodide_br I or Br chloride Aryl Chloride halide->chloride Cl iodide_br->ullmann chloride->buchwald

Caption: A flowchart to guide the choice between Ullmann and Buchwald-Hartwig reactions.

Experimental Protocols: A Practical Application

To provide a tangible comparison, here are representative, step-by-step protocols for the synthesis of 3-phenoxypyridine, a common structural motif.

Protocol 1: Modern Ullmann Synthesis of 3-Phenoxypyridine

This protocol is adapted from modern ligand-accelerated Ullmann procedures.

Materials:

  • 3-Bromopyridine

  • Phenol

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline (ligand)

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

Procedure:

  • To an oven-dried Schlenk tube, add CuI (5 mol%), 1,10-phenanthroline (10 mol%), and K₂CO₃ (2.0 equivalents).

  • Seal the tube, evacuate, and backfill with argon three times.

  • Under a positive flow of argon, add 3-bromopyridine (1.0 equivalent), phenol (1.2 equivalents), and anhydrous toluene.

  • Seal the tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction for 12-24 hours. Monitor progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic solids.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via silica gel column chromatography to yield 3-phenoxypyridine.

Protocol 2: Buchwald-Hartwig Synthesis of 3-Phenoxypyridine

This protocol is based on established Buchwald-Hartwig etherification conditions using a palladium precatalyst.

Materials:

  • 3-Bromopyridine

  • Phenol

  • XPhos Pd G3 (precatalyst)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene (anhydrous)

Procedure:

  • Inside a glovebox, add XPhos Pd G3 (2 mol%), NaOt-Bu (1.4 equivalents), and phenol (1.2 equivalents) to an oven-dried vial.

  • Add anhydrous toluene, followed by 3-bromopyridine (1.0 equivalent).

  • Seal the vial with a Teflon-lined cap and remove it from the glovebox.

  • Place the vial in a heating block set to 100 °C and stir for 4-12 hours. Monitor progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and quench carefully with a saturated aqueous solution of ammonium chloride.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via silica gel column chromatography to yield 3-phenoxypyridine.

Conclusion and Future Outlook

Both the Ullmann condensation and the Buchwald-Hartwig etherification are indispensable tools for the synthesis of phenoxypyridines. The choice is a strategic one: the Buchwald-Hartwig reaction offers unparalleled scope, mildness, and efficiency, making it the preferred method in medicinal chemistry for complex, late-stage functionalizations.[15] Conversely, the modern Ullmann reaction, with its low-cost and increasingly robust catalytic systems, presents a highly attractive and sustainable option for large-scale industrial synthesis where cost-effectiveness is paramount.[15]

As catalysis continues to evolve, the lines between these two methods may blur further. The development of more active and stable copper catalysts could one day rival the scope of palladium, while innovations in palladium catalysis may lead to even more cost-effective and user-friendly systems. For the practicing scientist, a deep understanding of both methodologies is essential to navigate the synthetic landscape and efficiently access the vital phenoxypyridine core.

References

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
  • Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954–6971. (Note: A specific review on modern Ullmann ligands.)
  • Wikipedia. (2023). Ullmann reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • OperaChem. (2025). Ullmann coupling-An overview. Retrieved from [Link]

  • Schlüter, A. D. (Ed.). (2009). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. In Modern Cyclophane Chemistry (pp. 1-28). Wiley-VCH.
  • Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society, 123(31), 7727–7729. (Note: This reference discusses N-arylation of hydroxypyridines, which is relevant to the selectivity point.)
  • ACS Publications. (2025). Mechanochemical Buchwald–Hartwig Cross-Coupling Reactions of Aromatic Primary Amines. Retrieved from [Link]

  • BYJU'S. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic comparison of the Ullman‐Goldberg and Buchwald‐Hartwig mechanisms. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • ResearchGate. (2025). Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5- a ]pyridines via C–H Activation. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Ullmann Reaction. Retrieved from [Link]

Sources

A Comparative Guide to the Analytical Method Validation of 5-Iodo-2-phenoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and confidence in experimental outcomes. This guide provides an in-depth technical comparison of proposed analytical methodologies for the validation of 5-Iodo-2-phenoxypyridine, a key intermediate in pharmaceutical synthesis. By delving into the causality behind experimental choices and grounding our protocols in established scientific principles, we aim to provide a trustworthy and authoritative resource.

Introduction: The Analytical Imperative for this compound

This compound is a halogenated aromatic compound whose purity and stability are critical to the quality of downstream active pharmaceutical ingredients (APIs). The validation of analytical methods for this intermediate is not merely a procedural step but a scientific necessity to ensure its identity, strength, quality, purity, and potency. The International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2), provide a comprehensive framework for this validation process, which we will adhere to throughout this guide.[1][2][3]

This guide will explore and compare three principal analytical techniques for the comprehensive validation of this compound:

  • High-Performance Liquid Chromatography (HPLC): For purity, assay, and stability-indicating studies.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For the identification and quantification of volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation and identity confirmation.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Stability

HPLC is the premier technique for assessing the purity and stability of non-volatile and thermally labile compounds like this compound. A well-developed stability-indicating HPLC method can separate the main component from its degradation products and any process-related impurities.[4][5][6]

Proposed HPLC Method Parameters

Based on the analysis of similar pyridine derivatives, a reverse-phase HPLC method is proposed.[1][2][3] The phenoxy and iodo-pyridine moieties suggest good retention on a C18 stationary phase.

ParameterProposed ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent resolving power for aromatic compounds.
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Formic AcidA common mobile phase for pyridine derivatives, offering good peak shape and MS compatibility.[2]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring efficient separation.
Detection UV at 254 nmAromatic nature of the compound suggests strong absorbance in the UV region.
Injection Volume 10 µLA typical injection volume for standard HPLC analysis.
Column Temperature 30 °CControlled temperature ensures reproducibility of retention times.
Validation of the Proposed HPLC Method

The validation of this method would proceed according to ICH Q2(R2) guidelines, encompassing the following parameters:[1][2][3]

  • Specificity: Demonstrated through forced degradation studies. The method must be able to resolve the this compound peak from all potential degradation products.

  • Linearity: Assessed over a concentration range (e.g., 50-150% of the expected working concentration). A correlation coefficient (r²) > 0.999 is expected.

  • Accuracy: Determined by spiking a placebo with known concentrations of the analyte and calculating the percentage recovery.

  • Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels. The relative standard deviation (RSD) should be <2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: Assessed by making small, deliberate changes to method parameters (e.g., mobile phase composition, flow rate, pH).

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the HPLC method.[4][7][8] Samples of this compound would be subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 80°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 80°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 48 hours.

The chromatograms from these stressed samples should show distinct peaks for the degradation products, well-resolved from the parent peak.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities

GC-MS is an ideal technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. For this compound, GC-MS would be particularly useful for detecting and identifying any residual solvents from the synthesis process or volatile degradation products.[9][10][11]

Proposed GC-MS Method Parameters

Given the halogenated and aromatic nature of the analyte, a standard non-polar column is proposed.[12]

ParameterProposed ConditionRationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA robust, general-purpose column suitable for a wide range of semi-volatile compounds.
Carrier Gas Helium at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Temperature 280 °CEnsures complete volatilization of the sample.
Oven Program 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 minA temperature program designed to separate compounds with a range of boiling points.
MS Transfer Line 280 °CPrevents condensation of analytes before entering the mass spectrometer.
Ion Source Temp 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Scan Range 40-450 m/zCovers the expected mass range of the parent ion and its fragments.
Validation of the Proposed GC-MS Method

Validation would focus on:

  • Specificity: The ability to unequivocally identify the target analytes in the presence of other components. This is achieved through a combination of retention time and mass spectral matching.

  • Linearity: Establishing a linear relationship between concentration and response for any identified impurities.

  • LOD and LOQ: Determining the sensitivity of the method for key potential impurities.

  • Precision and Accuracy: Assessing the reproducibility and trueness of the measurements for quantified impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation

NMR spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR would serve as a definitive identity test and can also be used for quantitative purposes (qNMR).[7][13][14]

Proposed NMR Experimental Parameters
ParameterProposed ConditionRationale
Spectrometer 400 MHz or higherHigher field strength provides better signal dispersion and resolution.
Solvent CDCl₃ or DMSO-d₆Common deuterated solvents that readily dissolve many organic compounds.
¹H NMR 32 scans, 30° pulse, 2s relaxation delayStandard parameters for obtaining a good signal-to-noise ratio.
¹³C NMR 1024 scans, 30° pulse, 2s relaxation delayMore scans are needed due to the lower natural abundance and sensitivity of the ¹³C nucleus.
2D NMR COSY, HSQC, HMBCTo establish connectivity between protons and carbons, confirming the structure.
Expected Spectral Features
  • ¹H NMR: The spectrum would show distinct signals for the aromatic protons on both the pyridine and phenoxy rings. The chemical shifts and coupling patterns would be characteristic of their positions relative to the nitrogen, oxygen, and iodine atoms.

  • ¹³C NMR: The spectrum would display the expected number of carbon signals, with the carbon attached to the iodine atom showing a characteristic upfield shift due to the heavy atom effect.

Comparative Analysis of Proposed Methods

FeatureHPLC-UVGC-MSNMR
Primary Application Purity, Assay, StabilityVolatile Impurities, IdentificationIdentity, Structure Elucidation
Strengths Quantitative accuracy, Robustness, Widely availableHigh sensitivity, Definitive identification of volatilesUnambiguous structural information
Limitations Not suitable for volatile compounds, Requires reference standardsNot suitable for non-volatile or thermally labile compoundsLower sensitivity than MS, More complex for quantification
Hypothetical LOD ~0.01%~1 ppm~0.1%
Hypothetical LOQ ~0.03%~5 ppm~0.3%
Sample Throughput HighMediumLow

Experimental Protocols

Protocol for Stability-Indicating HPLC Method
  • Mobile Phase Preparation: Mix 600 mL of HPLC-grade acetonitrile with 400 mL of HPLC-grade water. Add 1 mL of formic acid and sonicate for 15 minutes to degas.

  • Standard Preparation: Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a 100 µg/mL solution.

  • Sample Preparation: Prepare the sample solution at a similar concentration to the standard using the mobile phase as the diluent.

  • Chromatographic Conditions: Set up the HPLC system according to the parameters in the HPLC method table.

  • Analysis: Inject 10 µL of the standard and sample solutions. Record the chromatograms and integrate the peak areas.

Protocol for GC-MS Analysis of Volatile Impurities
  • Sample Preparation: Accurately weigh approximately 50 mg of this compound into a 10 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., dichloromethane).

  • GC-MS Conditions: Program the GC-MS system with the parameters outlined in the GC-MS method table.

  • Analysis: Inject 1 µL of the sample solution into the GC-MS.

  • Data Processing: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify any identified impurities using an appropriate standard if necessary.

Protocol for NMR Structural Confirmation
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra using the parameters suggested in the NMR method table.

  • Spectral Analysis: Process the spectra and assign the signals to the corresponding atoms in the molecular structure.

Visualizations

Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_imp Implementation Dev Propose Initial Method (HPLC, GC-MS, NMR) Opt Optimize Parameters Dev->Opt Spec Specificity (Forced Degradation) Opt->Spec To Validation Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD_LOQ LOD/LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Routine Routine Analysis Rob->Routine Validated Method Lifecycle Method Lifecycle Management Routine->Lifecycle

Caption: Workflow for Analytical Method Validation.

Method_Selection decision decision hplc HPLC decision->hplc Non-volatile, Purity/Assay gcms GC-MS decision->gcms Volatile, Impurity ID nmr NMR decision->nmr Identity, Structure start Start: Analytical Need analyte_prop Analyte Properties (Volatility, Polarity, etc.) start->analyte_prop purpose Purpose of Analysis (Purity, Identity, etc.) start->purpose analyte_prop->decision purpose->decision

Caption: Decision Tree for Analytical Method Selection.

Conclusion

The validation of analytical methods for this compound requires a multi-faceted approach, leveraging the strengths of different analytical techniques. While HPLC serves as the primary tool for quantitative analysis of purity and stability, GC-MS is indispensable for monitoring volatile impurities, and NMR provides the ultimate confirmation of molecular identity. The proposed methods in this guide, grounded in established principles for similar chemical entities, provide a robust starting point for any laboratory tasked with the quality control of this important pharmaceutical intermediate. Adherence to a systematic validation workflow, as outlined by ICH guidelines, will ensure the generation of reliable and defensible analytical data.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

  • ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • PubMed. (2005). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. Retrieved from [Link]

  • PubMed. (2024). NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (2003). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • ResearchGate. (1989). NMR spectroscopic investigation of p -substituted 2,4,4,6-tetraphenyl-1,4-dihydropyridines and their oxa and thia analogues. Retrieved from [Link]

  • Semantic Scholar. (1983). Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study. Retrieved from [Link]

  • ResearchGate. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Retrieved from [Link]

  • Chromatography Forum. (2015). Method for pyridine amine derivative. Retrieved from [Link]

  • National Institutes of Health. (2019). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol. Retrieved from [Link]

  • ResearchGate. (2014). Analysis of halogenated flame retardants by gas chromatography coupled to LRMS, HRMS, MS-MS, and TOF-MS. Retrieved from [Link]

  • YouTube. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development –A Review. Retrieved from [Link]

  • Mourne Training Services. (n.d.). Live Online Course: How to Develop Stability Indicating HPLC Methods. Retrieved from [Link]

  • TSI Journals. (n.d.). Stability-indicating spectrophotometric methods for determination of phenazopyridine hydrochloride in presence of its oxidative degradation product. Retrieved from [Link]

Sources

A Researcher's Guide to Ligand Selection for the Suzuki-Miyaura Coupling of Iodopyridines

Author: BenchChem Technical Support Team. Date: January 2026

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional reliability.[1] Its application in constructing biaryl and hetero-biaryl scaffolds makes it particularly indispensable in pharmaceutical and materials science research.[2] Iodopyridines, as readily available and highly reactive coupling partners, are frequently employed substrates. However, the success of these couplings is profoundly dependent on the choice of ligand complexed to the palladium catalyst. This guide offers a comparative analysis of common ligand classes for the Suzuki coupling of iodopyridines, supported by experimental data, to empower researchers in making informed decisions for their synthetic endeavors.

The Decisive Role of the Ligand: More Than a Spectator

The ligand is not a mere spectator in the catalytic cycle; it is a critical controller of reactivity and selectivity.[3] Its primary roles include:

  • Facilitating Oxidative Addition: Bulky, electron-rich ligands promote the often rate-determining oxidative addition of the iodopyridine to the Pd(0) center.[1][2]

  • Enhancing Catalyst Stability: The ligand stabilizes the palladium catalyst, preventing decomposition and increasing turnover numbers.

  • Promoting Reductive Elimination: The ligand influences the final step of the catalytic cycle, the reductive elimination that forms the desired C-C bond and regenerates the active Pd(0) catalyst.[4]

The interplay of a ligand's steric and electronic properties dictates its effectiveness in a given transformation.[1] For the coupling of electron-deficient heteroaromatics like pyridines, ligands that can effectively stabilize the electron-rich palladium center throughout the catalytic cycle are paramount.

Visualizing the Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-I) PdII_Ar Ar-Pd(II)-I(L_n) Pd0->PdII_Ar Oxidative Addition OxAdd->PdII_Ar Ar-I Transmetalation Transmetalation (R-B(OR)2) PdII_Ar_R Ar-Pd(II)-R(L_n) PdII_Ar->PdII_Ar_R Transmetalation Transmetalation->PdII_Ar_R R-B(OR)2 Base PdII_Ar_R->Pd0 Reductive Elimination RedElim Reductive Elimination Product Ar-R RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A Comparative Analysis of Ligand Classes

The choice of ligand is critical for achieving high yields and broad substrate scope. Below is a comparative overview of prominent ligand classes for the Suzuki coupling of iodopyridines.

Buchwald's Biaryl Phosphines: The Workhorses

The Buchwald group has developed a portfolio of bulky, electron-rich biaryl phosphine ligands that have become the gold standard for a wide range of cross-coupling reactions, including the Suzuki coupling of heteroaryl halides.

LigandKey FeaturesTypical Applications
SPhos Highly active for a broad range of substrates, including heteroaryl chlorides.General purpose, excellent for hindered and electron-poor substrates.[6]
XPhos Very effective for coupling unactivated aryl and heteroaryl chlorides.Often used for challenging couplings where other ligands fail.
RuPhos Demonstrates high reactivity for the coupling of various N-containing heterocycles.Particularly useful for aminated pyridines.[2]
JohnPhos A versatile ligand effective for a range of aryl and heteroaryl couplings.[2]Good general-purpose ligand, often used in initial screening.

Causality Behind Performance: The success of these ligands stems from their steric bulk, which promotes the formation of monoligated, highly reactive Pd(0) species, and their electron-rich nature, which facilitates the oxidative addition step.[3]

N-Heterocyclic Carbenes (NHCs): A Powerful Alternative

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions.[7][8] They are strong σ-donors and their steric properties can be readily tuned.

LigandKey FeaturesTypical Applications
IPr A bulky and strongly donating NHC ligand.Effective for a wide range of Suzuki couplings, including those with nitroarenes.[9]
SIPr A saturated backbone version of IPr, offering different steric and electronic properties.Can provide complementary reactivity to IPr.
PEPPSI™ Precatalysts Pyridine-enhanced precatalyst preparation stabilization and initiation; these are air and moisture stable.Convenient for high-throughput screening and general use.[7]

Causality Behind Performance: The strong σ-donating ability of NHCs creates a highly electron-rich palladium center, which is beneficial for the oxidative addition of challenging substrates. Their steric bulk also promotes reductive elimination.[9]

Data-Driven Ligand Selection: A Comparative Table

The following table summarizes representative experimental data for the Suzuki coupling of iodopyridines with various boronic acids, highlighting the performance of different ligand systems.

IodopyridineBoronic AcidLigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
2-IodopyridinePhenylboronic acidPPh₃2K₂CO₃Toluene/H₂O1001285-95
4-IodopyridinePhenylboronic aciddppf2K₃PO₄Dioxane1001690-98
2-Bromo-4-iodopyridinePhenylboronic acidSPhos1K₂CO₃Toluene/H₂O1008~90-98
3-Amino-2-chloropyridine2-Methoxyphenylboronic acidNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified99
5-Amino-2-chloropyridine2,6-Dimethylphenylboronic acidNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified82

Note: This data is compiled from various sources and is intended for comparative purposes. Optimal conditions may vary depending on the specific substrates.[10][11]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an iodopyridine using a Buchwald-type ligand.

Materials:

  • Iodopyridine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Schlenk tube or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube or microwave vial, add the iodopyridine, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add the degassed toluene and water via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental_Workflow start Start reagents Combine Reagents: Iodopyridine, Boronic Acid, Pd(OAc)2, SPhos, K3PO4 start->reagents inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvents inert->solvent heat Heat and Stir solvent->heat monitor Monitor Reaction Progress heat->monitor workup Aqueous Workup monitor->workup purify Purification workup->purify end End purify->end

Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction.

Troubleshooting and Ligand Selection Strategy

Choosing the optimal ligand is often an empirical process. However, a logical approach can streamline optimization.

Sources

A Researcher's Guide to Assessing the Metabolic Stability of Phenoxypyridine Ethers: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, understanding a compound's metabolic fate is a cornerstone of preclinical assessment. A promising therapeutic agent can fail if it is metabolized too quickly, leading to poor bioavailability and an inadequate half-life, or too slowly, potentially causing accumulation and toxicity.[1] Phenoxypyridine ethers represent a versatile and increasingly common scaffold in medicinal chemistry. However, the ether linkage and aromatic rings present specific metabolic liabilities that demand careful evaluation.

This guide provides an in-depth comparison of the primary in vitro methodologies used to assess the metabolic stability of phenoxypyridine ethers. We will move beyond simple procedural lists to explain the causal biochemistry, empowering researchers to make informed decisions for their drug discovery programs.

The Metabolic Landscape of Phenoxypyridine Ethers

The metabolic journey of a phenoxypyridine ether is primarily dictated by Phase I and Phase II enzymes, with the liver being the principal site of these transformations.[2] The Cytochrome P450 (CYP) superfamily of enzymes is the main catalyst for Phase I oxidative metabolism, which introduces or exposes functional groups on the parent molecule.[3]

For the phenoxypyridine scaffold, several key metabolic pathways are anticipated:

  • Aromatic Hydroxylation: The electron-rich phenyl and pyridine rings are susceptible to hydroxylation by CYP enzymes. The position of this oxidation can be influenced by the existing substitution patterns on the rings.

  • O-Dealkylation (Ether Cleavage): The ether bond itself is a common site for metabolic attack, leading to the cleavage of the molecule into its constituent phenol and pyridine fragments. This is a critical pathway to investigate as it fundamentally alters the compound's structure.[4]

  • N-Oxidation: The nitrogen atom in the pyridine ring can be oxidized to form an N-oxide metabolite.

  • Further Oxidation: Primary metabolites, such as hydroxylated derivatives, can undergo further oxidation. For instance, a phenol metabolite could be oxidized to a potentially reactive quinone species.[4]

Once these initial transformations occur, the resulting metabolites can be further processed by Phase II enzymes (e.g., UGTs, SULTs), which conjugate them with polar molecules to facilitate excretion.

cluster_0 Phase I Metabolism (CYP450) cluster_1 Phase II Metabolism Parent_Compound Phenoxypyridine Ether Hydroxylated_Metabolite Aromatic Hydroxylation Parent_Compound->Hydroxylated_Metabolite Hydroxylation Cleaved_Phenol Phenol Metabolite Parent_Compound->Cleaved_Phenol Ether Cleavage Cleaved_Pyridine Pyridinone Metabolite Parent_Compound->Cleaved_Pyridine Ether Cleavage N_Oxide N-Oxide Metabolite Parent_Compound->N_Oxide N-Oxidation Conjugated_Metabolite Glucuronide/Sulfate Conjugate Hydroxylated_Metabolite->Conjugated_Metabolite Conjugation Cleaved_Phenol->Conjugated_Metabolite Conjugation

Caption: Primary metabolic pathways for phenoxypyridine ethers.

A Comparative Analysis of In Vitro Metabolic Models

The choice of an in vitro system is a critical decision that balances biological relevance with throughput and cost. For phenoxypyridine ethers, where both Phase I and Phase II metabolism are relevant, a careful comparison is warranted.

Test System Description Advantages Disadvantages Best For
Liver Microsomes Subcellular fraction of the endoplasmic reticulum containing most CYP enzymes.[2][5]High throughput, cost-effective, excellent for characterizing Phase I metabolism.[2][6]Lacks Phase II enzymes, cofactors, and the cellular context of transport.[7]Early-stage screening and ranking of compounds based on Phase I liability.
Hepatocytes Intact, viable liver cells.[2][7]"Gold standard" model; contains a full complement of Phase I and II enzymes and cofactors, accounts for cell permeability.[2][7][8]Lower throughput, higher cost, potential variability between batches.Later-stage characterization, predicting in vivo clearance, and studying the interplay of metabolism and transport.
Liver S9 Fraction Supernatant fraction of a liver homogenate containing both microsomal and cytosolic enzymes.[9]Broader enzymatic activity than microsomes (includes some Phase II and cytosolic enzymes).Still a subcellular fraction requiring cofactor supplementation; less representative than whole cells.Investigating compounds where cytosolic enzymes may play a significant role.

Experimental Protocols: A Self-Validating System

Trustworthy data comes from robust, well-controlled experimental design. Below are detailed protocols for the two most common assays for assessing the metabolic stability of phenoxypyridine ethers.

Liver Microsomal Stability Assay

This assay is the workhorse of early ADME screening, designed to rapidly assess a compound's susceptibility to Phase I metabolism.[10]

Objective: To determine the rate of disappearance of a phenoxypyridine ether when incubated with liver microsomes in the presence of necessary cofactors.

Materials:

  • Pooled liver microsomes (human, rat, mouse, etc.)[11]

  • Phosphate buffer (e.g., 100 mM, pH 7.4)[10]

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)[10][11]

  • Test compounds and positive controls (e.g., high-clearance and low-clearance compounds)

  • Ice-cold stop solution (e.g., acetonitrile or methanol with an internal standard)[11]

  • 96-well incubation plates and analytical plates

  • Incubator/shaker set to 37°C[11]

  • Centrifuge[11]

  • LC-MS/MS system for analysis[11]

Step-by-Step Protocol:

  • Preparation: Thaw liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.[11] Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Compound Addition: Add the test compound to the wells of the incubation plate at the final desired concentration (e.g., 1 µM).

  • Pre-incubation: Add the diluted microsomal solution to the wells. Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to allow the system to reach thermal equilibrium.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells. This marks time zero (T0).[6]

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by transferring an aliquot of the incubation mixture into a separate plate containing ice-cold stop solution.[6][12] The T0 sample is typically taken immediately after adding the NADPH system.

  • Control Incubations: A crucial control involves an incubation without the NADPH regenerating system to check for non-CYP-mediated degradation or chemical instability.[6]

  • Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.[11]

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.[13]

Hepatocyte Stability Assay

This assay provides a more biologically complete picture by incorporating both Phase I and Phase II metabolism within an intact cellular system.[7][8]

Objective: To determine the rate of disappearance of a phenoxypyridine ether in a suspension of viable hepatocytes.

Materials:

  • Cryopreserved hepatocytes (human, rat, mouse, etc.)

  • Hepatocyte incubation medium (e.g., Williams Medium E)[14]

  • Test compounds and positive controls (e.g., for Phase I and Phase II metabolism)[7]

  • Ice-cold stop solution (e.g., acetonitrile or methanol with an internal standard)[7]

  • 96-well incubation plates and analytical plates

  • CO2 incubator with orbital shaker set to 37°C[15]

  • Centrifuge

  • LC-MS/MS system for analysis[15]

Step-by-Step Protocol:

  • Hepatocyte Revival: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath and gently transfer them to pre-warmed incubation medium. Determine cell viability and density.

  • Cell Plating: Adjust the cell density to the desired concentration (e.g., 0.5 x 10^6 viable cells/mL) and add the hepatocyte suspension to the wells of the incubation plate.[14]

  • Pre-incubation: Place the plate in a CO2 incubator at 37°C on an orbital shaker for 10-15 minutes to allow the cells to acclimate.[14]

  • Reaction Initiation: Add the test compound to the wells to initiate the assay.

  • Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), terminate the reaction by transferring an aliquot of the cell suspension into a plate containing ice-cold stop solution.[7][14]

  • Control Incubations: A negative control using heat-inactivated hepatocytes can be included to assess non-enzymatic degradation.[14]

  • Sample Processing: Centrifuge the plate to pellet cell debris and precipitated proteins.[15]

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS.[15]

cluster_prep 1. Preparation cluster_incubate 2. Incubation cluster_stop 3. Termination cluster_analyze 4. Analysis Prep Prepare Reagents: - Microsomes/Hepatocytes - Buffers & Cofactors - Test Compounds Incubate Combine reagents & test compound. Incubate at 37°C. Prep->Incubate Sample Sample at multiple time points (e.g., 0, 5, 15, 30, 60 min) Incubate->Sample Stop Quench reaction with ice-cold acetonitrile/methanol + Internal Standard Sample->Stop Process Centrifuge to pellet protein/debris Stop->Process Analyze Analyze supernatant by LC-MS/MS Process->Analyze Data Calculate t1/2 and CLint Analyze->Data

Caption: General workflow for in vitro metabolic stability assays.

Data Interpretation and Comparative Analysis

The primary outputs of these assays are the half-life (t1/2) and the intrinsic clearance (CLint).[1][12]

  • Half-life (t1/2): The time required for 50% of the parent compound to be metabolized. This is calculated from the slope of the linear regression of the natural log of the percent remaining compound versus time.

  • Intrinsic Clearance (CLint): A measure of the inherent ability of the liver (or a liver subfraction) to metabolize a drug. It is a more direct measure of metabolic efficiency and is used to predict in vivo hepatic clearance.[16][17]

Hypothetical Data for Phenoxypyridine Ether Analogs:

Let's consider a series of analogs designed to block a suspected metabolic "hotspot" on the phenoxy ring.

CompoundR-Group ModificationMicrosomal t1/2 (min)Microsomal CLint (µL/min/mg protein)Hepatocyte t1/2 (min)Hepatocyte CLint (µL/min/10^6 cells)
PZ-001 H (Parent)1592.42546.2
PZ-002 4-Fluoro4530.88014.4
PZ-003 4-Chloro3836.67216.1
PZ-004 4-Methoxy8173.31296.3

Interpretation of Hypothetical Data:

  • PZ-001 (Parent): Shows moderate to high clearance in both systems, suggesting it is readily metabolized.

  • PZ-002 & PZ-003 (Halogenated): The introduction of a fluorine or chlorine atom at the 4-position significantly increases the half-life and reduces intrinsic clearance. This is a classic metabolic blocking strategy, suggesting that the 4-position was a primary site of hydroxylation.

  • PZ-004 (Methoxy): The methoxy group provides a new, easily accessible site for metabolism (O-demethylation), drastically decreasing metabolic stability. This modification would likely lead to poor in vivo exposure.

  • Microsomes vs. Hepatocytes: The trend is consistent across both systems, but the absolute values differ. The generally longer half-life in hepatocytes could suggest slower uptake into the cell or the involvement of Phase II metabolism that is not captured in the microsomal assay.

The Analytical Cornerstone: LC-MS/MS

The accurate quantification of the parent compound in a complex biological matrix is non-trivial. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive analytical technique for this purpose.[13][18] Its power lies in its ability to physically separate the analyte of interest from matrix components (via LC) and then selectively and sensitively detect it based on its unique mass-to-charge ratio and fragmentation pattern (via MS/MS).[13][19][20] This ensures that the data generated is both precise and reliable.

Conclusion for the Drug Development Professional

Assessing the metabolic stability of phenoxypyridine ethers is a critical step in identifying viable drug candidates.

  • Start Broad, Then Focus: Use high-throughput microsomal stability assays for initial library screening and structure-activity relationship (SAR) studies.

  • Embrace Biological Complexity: Advance promising candidates to hepatocyte stability assays to gain a more comprehensive metabolic profile that includes Phase II pathways and cellular transport.[7]

  • Rational Design: Use the data from these assays to rationally design new analogs, blocking metabolic liabilities or modulating clearance to achieve the desired pharmacokinetic profile.

By employing a tiered and comparative approach, researchers can efficiently triage compounds, optimize metabolic properties, and increase the probability of advancing a phenoxypyridine ether derivative with favorable pharmacokinetic characteristics into further development.

References

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.). Nuvisan. Retrieved January 12, 2026, from [Link]

  • Microsomal Stability Assay Protocol . (n.d.). AxisPharm. Retrieved January 12, 2026, from [Link]

  • In Vitro Metabolic Stability . (n.d.). Creative Bioarray. Retrieved January 12, 2026, from [Link]

  • Metabolic Stability Services. (n.d.). Eurofins Discovery. Retrieved January 12, 2026, from [Link]

  • Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Evotec. Retrieved January 12, 2026, from [Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Evotec. Retrieved January 12, 2026, from [Link]

  • Hepatocyte Stability Assay . (n.d.). Domainex. Retrieved January 12, 2026, from [Link]

  • Metabolic Stability . (n.d.). Frontage Laboratories. Retrieved January 12, 2026, from [Link]

  • Hepatocyte Stability Assay Test . (n.d.). AxisPharm. Retrieved January 12, 2026, from [Link]

  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.). Lonza. Retrieved January 12, 2026, from [Link]

  • ADME Hepatocyte Stability Assay . (n.d.). BioDuro. Retrieved January 12, 2026, from [Link]

  • GLP Quantitative Bioanalysis using LC -MS /MS . (n.d.). Biotrial. Retrieved January 12, 2026, from [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024, December 9). protocols.io. Retrieved January 12, 2026, from [Link]

  • Domínguez de María, P., van Gemert, R. W., Straathof, A. J. J., & Hanefeld, U. (2010). Biosynthesis of ethers : unusual or common natural events? Natural Product Reports, 27(3), 370–392. [Link]

  • Domínguez de María, P., van Gemert, R. W., Straathof, A. J. J., & Hanefeld, U. (2010). Biosynthesis of Ethers : Unusual or Common Natural Events? Natural Product Reports. Retrieved from [Link]

  • Patel, D. P., Patel, M. R., Patel, M. S., & Suhagia, B. N. (2011). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC -MS /MS : A REVIEW. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Sensitive Quantification of Drug Metabolites Using LC -MS . (2020, April 9). Technology Networks. Retrieved January 12, 2026, from [Link]

  • LC -MS . (n.d.). Bioanalysis Zone. Retrieved January 12, 2026, from [Link]

  • Microsomal Stability Assay . (n.d.). Creative Bioarray. Retrieved January 12, 2026, from [Link]

  • Protocol for the Human Liver Microsome Stability Assay . (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • (PDF) Quantitative bioanalysis by LC -MS /MS : a review. (2018, August 5). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Snyder, F., Blank, M. L., & Malone, B. (1969). A new metabolic pathway : biosynthesis of alkyl ether bonds from glyceraldehyde-3-phosphate and fatty alcohols by microsomal enzymes. Biochemical and Biophysical Research Communications, 34(3), 315–321. [Link]

  • List of Metabolic Pathways . (n.d.). BMRB. Retrieved January 12, 2026, from [Link]

  • Ohe, T., Mashino, T., & Hirobe, M. (1994). Novel metabolic pathway of arylethers by cytochrome P450: cleavage of the oxygen-aromatic ring bond accompanying ipso-substitution by the oxygen atom of the active species in cytochrome P450 models and cytochrome P450. Archives of Biochemistry and Biophysics, 310(2), 402–409. [Link]

  • Desta, Z., & Flockhart, D. A. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. Metabolites, 13(5), 651. [Link]

  • Human Cytochromes P450 and Their Role in Metabolism -Based Drug-Drug Interactions. (n.d.). IntechOpen. Retrieved January 12, 2026, from [Link]

  • Lynch, T., & Price, A. (2007). The Role of cytochrome P450 in drug interactions. springermedizin.de. Retrieved from [Link]

  • Cytochrome P450 enzyme system; fascinating and vital part of how our bodies handle chemicals. (2024, August 24). YouTube. Retrieved January 12, 2026, from [Link]

  • The Role of Cytochrome P450 in drug metabolism - A basic review. (2023, April 19). PharmaTutor. Retrieved January 12, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Catalyst Selection for Sonogashira Reactions of Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Sonogashira cross-coupling reaction is an indispensable tool in the synthetic chemist's arsenal for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction is of paramount importance in the synthesis of pharmaceuticals, natural products, and advanced materials. However, when the aryl halide is a pyridine derivative, the reaction presents a unique set of challenges. The Lewis basicity of the pyridine nitrogen can lead to catalyst inhibition or deactivation, complicating the reaction and often leading to lower yields compared to their carbocyclic counterparts.

This guide provides a head-to-head comparison of various catalytic systems for the Sonogashira reaction of pyridines, moving beyond a simple recitation of protocols to explain the underlying principles that govern catalyst performance. The insights provided herein are grounded in experimental data from the peer-reviewed literature to empower you to make informed decisions for your specific synthetic challenges.

The Challenge of Pyridine Substrates in Sonogashira Coupling

The lone pair of electrons on the pyridine nitrogen atom can coordinate to the palladium center of the catalyst. This coordination can have several detrimental effects on the catalytic cycle:

  • Catalyst Inhibition: The pyridine substrate can compete with the desired ligands (e.g., phosphines) for coordination sites on the palladium, potentially leading to the formation of inactive or less active catalytic species.

  • Catalyst Deactivation: In some cases, strong coordination of the pyridine can lead to irreversible catalyst deactivation.

  • Influence of Substituents: The electronic properties of substituents on the pyridine ring can modulate the basicity of the nitrogen atom, further influencing its interaction with the catalyst. Electron-donating groups increase the basicity and potential for inhibition, while electron-withdrawing groups can mitigate this effect.

The choice of catalyst, therefore, is not merely a matter of selecting any palladium source but involves a careful consideration of the catalyst's electronic and steric properties to overcome the challenges posed by the pyridine moiety.

Head-to-Head Comparison of Catalyst Systems

The performance of a catalyst in the Sonogashira reaction of pyridines is a complex interplay of the palladium precursor, the ligands, the presence or absence of a copper co-catalyst, and the reaction conditions. Below is a comparative overview of common catalyst systems.

Classical Palladium/Copper Co-Catalyst Systems

The traditional Sonogashira reaction employs a combination of a palladium catalyst and a copper(I) co-catalyst.[1] The most commonly used palladium sources are Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂.[2]

Catalyst SystemTypical SubstratesAdvantagesDisadvantages
Pd(PPh₃)₄ / CuI Iodo- and bromopyridines- Well-established and widely used- Generally reliable for a range of substrates- Air-sensitive catalyst- Requires careful handling- Potential for homo-coupling (Glaser coupling) due to the copper co-catalyst
Pd(PPh₃)₂Cl₂ / CuI Iodo- and bromopyridines- More air-stable than Pd(PPh₃)₄- Often provides good yields- Still requires a copper co-catalyst, with the associated drawbacks

Expert Insight: The role of the copper co-catalyst is to facilitate the deprotonation of the terminal alkyne and form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[2] While effective, the presence of copper can lead to the undesired formation of diynes through oxidative homo-coupling, complicating purification.[3]

Copper-Free Sonogashira Reactions

To circumvent the issues associated with the copper co-catalyst, significant research has focused on the development of copper-free Sonogashira protocols.[3][4] These systems rely on a suitable base to facilitate the formation of the palladium acetylide complex directly.

Catalyst SystemTypical SubstratesAdvantagesDisadvantages
Pd(OAc)₂ / Ligand Iodo-, bromo-, and in some cases, chloropyridines- Avoids homo-coupling side products- Simpler purification- Often requires more specialized and expensive ligands- May require higher temperatures or longer reaction times
Pd-NHC Complexes Iodo- and bromopyridines- High thermal stability and activity- Can be effective at low catalyst loadings- Synthesis of NHC ligands can be more complex than for phosphines

Expert Insight: The success of a copper-free Sonogashira reaction is highly dependent on the choice of ligand. Bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed to promote the catalytic cycle.[2][5]

The Influence of Ligands: Phosphines vs. N-Heterocyclic Carbenes (NHCs)

The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity.

Phosphine Ligands:

  • Triphenylphosphine (PPh₃): The most common and cost-effective phosphine ligand. It is a good general-purpose ligand but may not be optimal for challenging substrates.

  • Bulky and Electron-Rich Phosphines (e.g., P(t-Bu)₃, SPhos, XPhos): These ligands can accelerate the rate-limiting oxidative addition step and promote the reductive elimination step, leading to higher catalyst turnover numbers and enabling the use of less reactive chloropyridines.[5]

N-Heterocyclic Carbene (NHC) Ligands:

NHCs are strong σ-donating ligands that form very stable bonds with palladium. This high stability often translates to more robust and active catalysts that can tolerate higher temperatures and are less prone to decomposition.[6][7] PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type precatalysts, which feature an NHC ligand, a pyridine ligand, and two halides, have shown particular promise in the copper- and amine-free Sonogashira coupling of aryl halides.[8]

Comparative Performance Data:

The following table provides a summary of the performance of different catalyst systems for the Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes, as reported by Zhu et al. (2017).[9]

CatalystLigandAdditiveBaseSolventTemp (°C)Time (h)Yield (%)
Pd(CF₃COO)₂ PPh₃ CuI Et₃N DMF 100 3 72-96
Pd(OAc)₂PPh₃CuIEt₃NDMF100385
PdCl₂(PPh₃)₂-CuIEt₃NDMF100388
Pd(PPh₃)₄-CuIEt₃NDMF100382

This data highlights that for this particular substrate, the combination of a Pd(II) salt with triphenylphosphine and a copper(I) co-catalyst provides excellent yields.

Experimental Protocols

General Protocol for Copper-Catalyzed Sonogashira Coupling of Halopyridines

This protocol is a generalized procedure based on the work of Zhu et al. (2017) and can be adapted for various halopyridines.[9]

Materials:

  • Halopyridine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%)

  • Ligand (e.g., PPh₃, 5 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Base (e.g., Et₃N, 2-3 equiv)

  • Degassed solvent (e.g., DMF or THF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the palladium catalyst, ligand, and copper(I) iodide.

  • Add the degassed solvent and stir the mixture for a few minutes.

  • Add the halopyridine, the base, and then the terminal alkyne.

  • Heat the reaction mixture to the desired temperature (typically 60-100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Copper-Free Sonogashira Coupling of Halopyridines

This protocol is a generalized procedure for a copper-free reaction.

Materials:

  • Halopyridine (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., toluene or dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a dry Schlenk tube.

  • Add the halopyridine and the degassed solvent.

  • Add the terminal alkyne.

  • Seal the tube and heat the mixture with stirring to the desired temperature (e.g., 100-120 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with the reaction solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Visualizing the Catalytic Cycles

The following diagrams illustrate the catalytic cycles for the copper-catalyzed and copper-free Sonogashira reactions.

Sonogashira_Cu_Catalyzed cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Aryl-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition (Aryl-X) PdII_Alkynyl Aryl-Pd(II)L₂-C≡CR PdII_Aryl->PdII_Alkynyl Transmetalation Cu_Alkyne Cu-C≡CR PdII_Alkynyl->Pd0 Reductive Elimination Product Aryl-C≡CR PdII_Alkynyl->Product CuX CuX CuX->Cu_Alkyne Alkyne + Base Cu_Alkyne->CuX Transmetalation

Caption: Catalytic cycles for the copper-catalyzed Sonogashira reaction.

Sonogashira_Cu_Free Pd0 Pd(0)L₂ PdII_Aryl Aryl-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition (Aryl-X) Pd_Acetylide Aryl-Pd(II)L₂(C≡CR) PdII_Aryl->Pd_Acetylide Deprotonation & Coordination (Alkyne + Base) Product Aryl-C≡CR Pd_Acetylide->Product Reductive Elimination Product->Pd0

Caption: Catalytic cycle for the copper-free Sonogashira reaction.

Conclusion and Future Perspectives

The Sonogashira reaction of pyridines remains a vibrant area of research, with ongoing efforts to develop more efficient, robust, and environmentally benign catalytic systems. While classical Pd/Cu systems are still widely used and effective, the trend is moving towards copper-free protocols that employ sophisticated ligands to achieve high performance. For researchers in drug development, the ability to efficiently synthesize substituted ethynylpyridines is crucial, and a thorough understanding of the available catalytic tools is essential for success. The development of heterogeneous and recyclable catalysts, such as those based on supported nanoparticles or single-atom catalysts, holds great promise for making these important transformations more sustainable and scalable.[1][10]

References

  • Gök, Y., Aktaş, A., & Türker, F. (2022). PALLADIUM-BASED COMPLEXES BEARING N-HETEROCYCLIC CARBENE (NHC) AND TRIPHENYLPHOSPHINE (PPH3) LIGANDS: SYNTHESIS, CHARACTERIZATION, AND ITS APPLICATION ON SONOGASHIRA CROSS-COUPLING REACTIONS IN AQUEOUS MEDIA. Fırat University Journal of Engineering Science.
  • Al-Masum, M., & Al-Ahmari, A. (2020). Soft Heteroleptic N-Heterocyclic Carbene Palladium(II)
  • Ghorui, T., & Ghosh, P. (2009). Palladium complexes of abnormal N-heterocyclic carbenes as precatalysts for the much preferred Cu-free and amine-free Sonogashira coupling in air in a mixed-aqueous medium. Dalton Transactions.
  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for the Selective Coupling of 2-Bromo-4-iodopyridine. BenchChem.
  • BenchChem. (2025). A Head-to-Head Comparison of Palladium Catalysts for Pyridazine Coupling Reactions. BenchChem.
  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023).
  • BenchChem. (2025). A Head-to-Head Comparison of Palladium Catalysts for Cross-Coupling Reactions of 2,5-Diiodopyrazine. BenchChem.
  • Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Vafaeezadeh, M., & Thiel, W. R. (2022).
  • Gök, Y., & Aktaş, A. (2022). PALLADIUM-BASED COMPLEXES BEARING N-HETEROCYCLIC CARBENE (NHC) AND TRIPHENYLPHOSPHINE (PPH3) LIGANDS: SYNTHESIS, CHARACTERIZATION, AND ITS APPLICATION ON SONOGASHIRA CROSS-COUPLING REACTIONS IN AQUEOUS MEDIA. Fırat University Journal of Engineering Science.
  • Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379–381.
  • Mondal, B., & Bera, J. K. (2024). Palladium(ii)
  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2025).
  • Hassan, Z., & Modaresi, S. M. (2020).
  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023).
  • Which one is more efficient catalyst for the Negishi coupling out of Pd(PPh3)4 or PdCl2(dppf)? (2015).
  • Sharma, D., & Kumar, A. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry.
  • Palladium Fe
  • Synthesis and Characterization of Triphenylphosphine Adducts of Ferrocene-Based Palladacycles and Their Performance in the Suzuki and Sonogashira Reactions with Bromo- and Chloroarenes. (n.d.). NIH.
  • Site‐selective Sonogashira reaction catalyzed by Pd(PPh3)4/CuI and... (n.d.).
  • Wang, Z., & Yin, L. (2013). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules.
  • Govdi, A. I., et al. (2018). Tri(1‐naphthyl)phosphine as a ligand in palladium‐free Sonogashira cross‐coupling of arylhalogenides with acetylenes. Journal of Heterocyclic Chemistry.
  • A Copper- and Amine-Free Sonogashira Coupling Reaction Promoted by a Ferrocene-Based Phosphinimine-Phosphine Ligand at Low Catalyst Loading. (2025).

Sources

A Senior Application Scientist's Guide to the Cost-Effective Synthesis of Phenoxypyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The phenoxypyridine scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials. The efficient synthesis of this diaryl ether is therefore a critical consideration for any research and development program. This guide provides an in-depth, comparative analysis of the most common synthetic routes to phenoxypyridines, evaluating them on the crucial metrics of cost-effectiveness, scalability, and green chemistry principles.

As a senior application scientist, my objective is to move beyond a simple recitation of protocols and delve into the causality behind procedural choices, offering insights that are both scientifically sound and practically applicable in a laboratory setting.

The Strategic Importance of Route Selection

The choice of a synthetic pathway is a multifaceted decision that extends beyond mere chemical yield.[1] A holistic evaluation must consider:

  • Cost and Availability of Starting Materials: Are the precursors readily available commodity chemicals or expensive, multi-step intermediates?[2]

  • Catalyst and Reagent Costs: The price of transition metal catalysts and specialized ligands can be a significant driver of overall cost.[3]

  • Reaction Conditions: High temperatures, pressures, and extended reaction times increase energy consumption and capital expenditure on specialized equipment.[4]

  • Process Safety and Environmental Impact: The use of hazardous reagents and the generation of toxic waste products are increasingly important considerations.[5][6]

  • Scalability and Throughput: A route that is effective at the milligram scale may not be feasible for kilogram-scale production.

Core Synthetic Strategies: A Comparative Analysis

We will dissect three primary methodologies for the synthesis of phenoxypyridines:

  • Nucleophilic Aromatic Substitution (SNAr)

  • Ullmann Condensation

  • Buchwald-Hartwig C-O Coupling

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is, in principle, the most straightforward and atom-economical approach, involving the direct displacement of a leaving group on the pyridine ring by a phenoxide nucleophile.

Mechanism and Rationale: This reaction proceeds via a Meisenheimer intermediate, a resonance-stabilized anionic species. The stability of this intermediate, and thus the facility of the reaction, is highly dependent on the presence of electron-withdrawing groups (EWGs) on the pyridine ring, which can delocalize the negative charge.[7] The reactivity of the halopyridine follows the order F > Cl > Br > I, which is opposite to that of many cross-coupling reactions.[8]

Advantages:

  • Catalyst-Free: This is a significant cost advantage, eliminating the need for expensive transition metal catalysts and ligands.[9]

  • Simplicity: The procedure is often a one-pot reaction with a straightforward work-up.[2]

  • Speed: With microwave heating, reactions can often be completed rapidly.[9]

Disadvantages:

  • Limited Substrate Scope: The requirement for electron-withdrawing groups on the pyridine ring is a major limitation.

  • Harsh Conditions: The reaction often requires strong bases (e.g., NaH, K₂CO₃) and high temperatures, which can be problematic for sensitive functional groups.[9] Elevated pressures may be needed to achieve reasonable reaction rates in common solvents.[10]

Cost-Effectiveness: For suitable substrates, SNAr is highly cost-effective due to the absence of a catalyst and the use of inexpensive bases. Its primary economic drawback is the limited applicability to specific classes of phenoxypyridines.

Ullmann Condensation

The Ullmann condensation is a classic, copper-catalyzed method for the formation of diaryl ethers.[4][11]

Mechanism and Rationale: While the precise mechanism has been a subject of debate, it is generally accepted to involve the formation of a copper(I) phenoxide, which then undergoes oxidative addition to the aryl halide, followed by reductive elimination to yield the diaryl ether and a copper(I) halide.[11] Traditional Ullmann reactions required harsh conditions, including high temperatures (>200 °C) and stoichiometric amounts of copper.[4][12] Modern protocols have significantly improved upon this, utilizing soluble copper catalysts with ligands such as 1,10-phenanthroline, amino acids, or β-diketones, which allow for milder reaction conditions.[12]

Advantages:

  • Cost-Effective Catalyst: Copper is significantly cheaper and more abundant than palladium.[13]

  • Broad Substrate Scope: It is effective for a wide range of substituted phenols and pyridines, including those that are not amenable to SNAr.[9]

Disadvantages:

  • High Temperatures: Even with modern ligands, Ullmann condensations often require higher temperatures than their palladium-catalyzed counterparts.[4]

  • Catalyst Loading: Higher catalyst loadings are sometimes necessary.

  • Ligand Requirement: While ligands have improved the reaction, they add to the overall cost and complexity.

Cost-Effectiveness: The Ullmann condensation represents a robust and often more cost-effective alternative to palladium-catalyzed methods, especially for large-scale synthesis where the cost of the catalyst is a primary concern. The development of more efficient and reusable copper catalysts, including nanoparticles, continues to enhance its economic viability.[14]

Buchwald-Hartwig C-O Coupling

The Buchwald-Hartwig amination has been adapted for C-O bond formation and has become a powerful tool in the synthetic organic chemist's arsenal.[15]

Mechanism and Rationale: This palladium-catalyzed cross-coupling reaction involves a catalytic cycle that begins with the oxidative addition of the palladium(0) catalyst to the aryl halide. Subsequent coordination of the phenoxide and reductive elimination forms the desired diaryl ether and regenerates the active palladium(0) species.[16] The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine ligands (e.g., XPhos, DPEphos) being particularly effective.[3][16]

Advantages:

  • Mild Reaction Conditions: These reactions often proceed at lower temperatures than Ullmann condensations.[17]

  • High Functional Group Tolerance: The mild conditions allow for the coupling of substrates with a wide variety of sensitive functional groups.

  • High Yields: Excellent yields are often achievable with low catalyst loadings.

Disadvantages:

  • Catalyst Cost: Palladium is a precious metal, and both the metal and the specialized phosphine ligands can be very expensive, significantly impacting the cost-effectiveness, especially at scale.[3]

  • Catalyst Sensitivity: The palladium catalysts can be sensitive to air and moisture, requiring inert atmosphere techniques.

Cost-Effectiveness: While highly effective and versatile, the Buchwald-Hartwig coupling is often the most expensive option due to the high cost of the palladium catalyst and ligands.[3] For high-value products like active pharmaceutical ingredients (APIs), this cost may be justifiable. However, for earlier-stage research or the synthesis of less expensive materials, it may be prohibitive.

Quantitative Comparison of Synthetic Routes

ParameterNucleophilic Aromatic Substitution (SNAr)Ullmann CondensationBuchwald-Hartwig C-O Coupling
Catalyst NoneCopper (e.g., CuI, Cu₂O)Palladium (e.g., Pd₂(dba)₃, Pd(OAc)₂)
Typical Yields 36-99%[9]54-92%[9]Generally high, often >80%
Reaction Temp. High (often >100 °C, can require microwave)[9]High (often >120 °C)[4]Mild to moderate (often 80-110 °C)[16]
Key Advantage Catalyst-free, simple procedure[9]Inexpensive catalyst, broad scope[9]Mild conditions, high functional group tolerance
Key Disadvantage Requires activated pyridine ring[9]High temperatures, sometimes high catalyst loading[4]High cost of catalyst and ligands[3]
Cost-Effectiveness Very High (for suitable substrates)HighModerate to Low (depends on scale and product value)
Green Chemistry Good (atom economy) but can use harsh conditionsModerate (high energy, but avoids precious metals)Poor (precious metal catalyst) to Moderate

Experimental Protocols

Protocol 1: SNAr Synthesis of 4-(4-Nitrophenoxy)pyridine

Rationale: This protocol is chosen as a representative example of an SNAr reaction where the pyridine ring is activated by an electron-withdrawing group (in this case, the pyridine nitrogen itself, and the nitro group on the phenol enhances nucleophilicity of the phenoxide).

  • To a solution of 4-chloropyridine hydrochloride (1.0 mmol) and 4-nitrophenol (1.1 mmol) in dimethylformamide (DMF, 5 mL) in a sealed tube, add potassium carbonate (3.0 mmol).

  • Heat the reaction mixture to 120 °C for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and pour into ice-water (50 mL).

  • Collect the resulting precipitate by vacuum filtration.

  • Recrystallize the crude product from ethanol to afford the pure 4-(4-nitrophenoxy)pyridine.

Protocol 2: Ullmann Condensation Synthesis of 3-Phenoxypyridine

Rationale: This protocol illustrates a modern Ullmann-type reaction using a common copper source and a simple ligand for a non-activated pyridine.

  • To an oven-dried Schlenk tube, add copper(I) iodide (0.1 mmol), 3-bromopyridine (1.0 mmol), phenol (1.2 mmol), and cesium carbonate (2.0 mmol).

  • Add 1,10-phenanthroline (0.2 mmol) as a ligand.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous dimethylformamide (DMF, 4 mL) via syringe.

  • Heat the reaction mixture to 130 °C for 24 hours.

  • Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield 3-phenoxypyridine.

Protocol 3: Buchwald-Hartwig Synthesis of 2-Phenoxypyridine

Rationale: This protocol demonstrates a typical Buchwald-Hartwig C-O coupling, employing a palladium precatalyst and a specialized phosphine ligand for an efficient synthesis under relatively mild conditions.

  • In a glovebox, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.08 mmol), 2-chloropyridine (1.0 mmol), phenol (1.2 mmol), and sodium tert-butoxide (1.4 mmol) to an oven-dried vial.

  • Add anhydrous toluene (5 mL) to the vial.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C for 12-18 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and quench with a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to obtain 2-phenoxypyridine.

Visualization of Synthetic Pathways

Synthetic_Routes cluster_start Starting Materials cluster_snar S N Ar cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig Halopyridine Halopyridine SNAr_Node Strong Base High Temp Halopyridine->SNAr_Node Activated Ullmann_Node Cu Catalyst Ligand, Base High Temp Halopyridine->Ullmann_Node Buchwald_Node Pd Catalyst Ligand, Base Mild Temp Halopyridine->Buchwald_Node Phenol Phenol Phenol->SNAr_Node Phenol->Ullmann_Node Phenol->Buchwald_Node SNAr_Product Phenoxypyridine (Activated Pyridine) SNAr_Node->SNAr_Product Ullmann_Product Phenoxypyridine Ullmann_Node->Ullmann_Product Buchwald_Product Phenoxypyridine Buchwald_Node->Buchwald_Product

Caption: Comparative workflow of the three main synthetic routes to phenoxypyridines.

Decision-Making Workflow

Choosing the optimal synthetic route is a process of balancing competing priorities. The following logical workflow can guide this decision.

Decision_Workflow Start Start: Synthesize Phenoxypyridine Q1 Is the Pyridine Ring Electronically Deficient? Start->Q1 SNAr Use S N Ar (Most Cost-Effective) Q1->SNAr Yes Q2 Is Cost the Primary Constraint? Q1->Q2 No A1_Yes Yes A1_No No Ullmann Use Ullmann Condensation (Good Balance of Cost & Scope) Q2->Ullmann Yes Q3 Are Substrates Sensitive? (Mild Conditions Required) Q2->Q3 No A2_Yes Yes A2_No No Q3->Ullmann No (Default Choice) Buchwald Use Buchwald-Hartwig (Highest Versatility) Q3->Buchwald Yes A3_Yes Yes A3_No No

Caption: Logical workflow for selecting the optimal synthetic route.

Conclusion and Future Outlook

The synthesis of phenoxypyridines is a mature field with several robust and reliable methods at the disposal of the modern chemist.

  • For activated pyridines , Nucleophilic Aromatic Substitution remains the most economically attractive route due to its simplicity and lack of a catalyst.

  • The Ullmann Condensation offers a powerful and cost-effective solution for a broader range of substrates, making it a workhorse reaction, particularly for industrial applications where the cost of precious metals is a significant factor.

  • The Buchwald-Hartwig C-O Coupling provides the greatest flexibility and functional group tolerance under the mildest conditions, making it the premier choice for complex, high-value molecules, despite its higher cost.

The future of phenoxypyridine synthesis will likely focus on enhancing the "greenness" and cost-effectiveness of these established methods. This includes the development of more active and recyclable copper catalysts for Ullmann-type reactions, the expansion of palladium-catalyzed reactions to use cheaper and more abundant base metal catalysts, and the application of flow chemistry to improve safety, efficiency, and scalability.[6] By carefully evaluating the factors outlined in this guide, researchers can make informed decisions to select the most appropriate synthetic route that aligns with their scientific goals, budget, and sustainability objectives.

References

  • A Comparative Benchmarking of Synthetic Routes to Substituted Phenoxypyridines. Benchchem.
  • Recent Synthetic Developments and Applications of the Ullmann Reaction. A Review. National Institutes of Health (NIH).
  • Ullmann condensation. Wikipedia.
  • Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. Catalysis Consulting.
  • Routescore: Punching the Ticket to More Efficient Materials Development. National Institutes of Health (NIH).
  • Green Chemistry Approaches in the Synthesis of Pyrimidine Derivatives. RASĀYAN Journal of Chemistry.
  • Eco-friendly Synthesis of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamides. ResearchGate.
  • Copper(0) in the Ullmann heterocycle-aryl ether synthesis of 4-phenoxypyridine using multimode microwave heating. ResearchGate.
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI.
  • Ullmann Reaction. Organic Chemistry Portal.
  • SNAr Reaction in Common Molecular Solvents Under Pressure. Wordpress.
  • Green Chemistry in the Synthesis of Pharmaceuticals. PubMed.
  • Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. MDPI.
  • Evaluating the cost-effectiveness of different synthetic routes to 3-Amino-5-(2-furyl)pyrazole. Benchchem.
  • Recent progress in copper-catalyzed cross-coupling reactions. ResearchGate.
  • Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. National Institutes of Health (NIH).
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Royal Society of Chemistry.
  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. National Institutes of Health (NIH).
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Synthesis of novel regioisomeric phenanthro[a]phenazine derivatives through the SNAr strategy and their self-assembly into columnar phases. Royal Society of Chemistry.
  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. DIVA.
  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. MDPI.
  • Advances in Cross-Coupling Reactions. National Institutes of Health (NIH).
  • Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. ResearchGate.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
  • Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. ResearchGate.
  • A Comparative Cost-Benefit Analysis of Synthetic Routes to Aminopiperidines. Benchchem.
  • New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery. Technology Networks.
  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research.

Sources

A Senior Application Scientist's Guide to Cross-Validation of Biological Screening Results for Phenoxypyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Validation in Modern Drug Discovery

The journey from a promising chemical scaffold to a viable drug candidate is fraught with challenges, chief among them being the high rate of attrition in the development pipeline. A primary contributor to these failures is the initial misinterpretation of biological screening data, where false positives and artifacts can lead research programs down costly and unproductive paths. This guide provides a robust framework for the cross-validation of screening results, using the emerging class of phenoxypyridine compounds as a case study.

Phenoxypyridine derivatives have garnered significant interest in medicinal chemistry. While the parent compound, phenazopyridine, has long been used as a urinary tract analgesic, recent research has unveiled its potential as a scaffold for developing inhibitors against novel therapeutic targets.[1][2][3][4][5] One such target is the Rev1 protein, a critical component of the translesion synthesis (TLS) pathway, which cancer cells often exploit to tolerate DNA damage from chemotherapy.[5][6] Inhibiting the protein-protein interactions (PPIs) of Rev1 is a promising strategy to enhance the efficacy of existing cancer treatments.[6]

However, the path to a potent and specific Rev1 inhibitor is paved with potential screening artifacts. Therefore, a multi-tiered, self-validating screening cascade is not just best practice; it is essential. This guide will delineate a workflow that moves from high-throughput primary screening to definitive biophysical validation, ensuring that only the most promising and mechanistically validated compounds advance.

The Cross-Validation Funnel: A Strategy for De-risking Hit Compounds

The core of our validation strategy is a multi-stage screening funnel designed to systematically eliminate false positives and build a comprehensive data package for each promising compound. This process ensures that the biological activity observed in an initial screen is reproducible, specific, and a direct result of the compound binding to the intended target.

G cluster_0 Stage 1: Primary Screening cluster_1 Stage 2: Hit Confirmation & Orthogonal Validation cluster_2 Stage 3: Biophysical Validation cluster_3 Outcome Primary_HTS Primary HTS (e.g., Fluorescence Polarization) ~100,000 Compounds Dose_Response Confirmatory Screen (Dose-Response in Primary Assay) ~1,000 Hits Primary_HTS->Dose_Response Initial 'Hits' Orthogonal_Assay Orthogonal Assay (e.g., TR-FRET) ~200 Confirmed Hits Dose_Response->Orthogonal_Assay IC50 Confirmed Biophysical Direct Binding Assay (e.g., SPR) ~20-50 Validated Hits Orthogonal_Assay->Biophysical Activity Confirmed by Orthogonal Method Lead_Series Validated Lead Series ~5-10 Compounds Biophysical->Lead_Series Direct Target Engagement Verified

Caption: The Hit-to-Lead Cross-Validation Workflow.

Stage 1: The Primary High-Throughput Screen (HTS)

The goal of the primary screen is to rapidly interrogate a large chemical library to identify initial "hits." The choice of assay is critical and must balance throughput, cost, and biological relevance.[7][8]

Recommended Primary Assay: Fluorescence Polarization (FP)

For inhibiting the Rev1-CT/RIR protein-protein interaction, a Fluorescence Polarization (FP) assay is an excellent choice.

  • Principle: This technique measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner. In our case, a small, fluorescently labeled peptide derived from a Rev1 interacting region (RIR) will tumble rapidly in solution, emitting depolarized light. When it binds to the much larger Rev1 C-terminal domain (Rev1-CT), its tumbling slows, and the emitted light becomes more polarized. A successful inhibitor will displace the fluorescent peptide, leading to a decrease in polarization.

  • Causality & Expertise: We choose FP for HTS because it is a homogeneous (no-wash) assay, making it highly amenable to automation and miniaturization in 384- or 1536-well plates.[8] Its ratiometric nature also makes it less susceptible to signal fluctuations caused by liquid handling errors.

Protocol 1: FP-Based HTS for Rev1-CT/RIR Interaction Inhibitors
  • Reagent Preparation:

    • Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100.

    • Rev1-CT Protein: Recombinant Rev1-CT diluted to 2X final concentration (e.g., 20 nM) in Assay Buffer.

    • Fluorescent Peptide: 5-FAM labeled RIR-derived peptide (e.g., 5-FAM-G-S-S-F-F-E-A) diluted to 2X final concentration (e.g., 10 nM) in Assay Buffer.

    • Controls: DMSO (negative control), unlabeled RIR peptide (positive control).

  • Assay Procedure (384-well format):

    • Dispense 50 nL of test compounds (typically at 10 mM in DMSO) or controls into assay plates using an acoustic liquid handler. This yields a final assay concentration of 10 µM.

    • Add 5 µL of 2X Rev1-CT protein solution to all wells.

    • Incubate for 15 minutes at room temperature to allow for compound-protein binding.

    • Add 5 µL of 2X fluorescent peptide solution to all wells.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Read the plates on a suitable plate reader capable of measuring fluorescence polarization (Excitation: 485 nm, Emission: 520 nm).

  • Data Analysis & Hit Selection:

    • Calculate the percent inhibition for each compound relative to the high (unlabeled peptide) and low (DMSO) controls.

    • Assess assay quality using the Z'-factor. A Z' > 0.5 indicates an excellent assay.[8]

    • Select "hits" based on a predefined inhibition cutoff (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

Stage 2: Confirmation and Orthogonal Validation

A significant number of primary hits are often false positives resulting from assay interference.[9][10] This stage is designed to rigorously weed them out.

Confirmatory Screening

The first step is to re-test the primary hits in the same FP assay to confirm their activity. This is performed over a range of concentrations (e.g., an 8-point, 3-fold serial dilution) to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50). This confirms the hit is real and establishes its potency.

Recommended Orthogonal Assay: TR-FRET

An orthogonal assay measures the same biological endpoint but uses a different detection technology.[9][11] This is a critical step to eliminate compounds that specifically interfere with the primary assay's readout (e.g., autofluorescent compounds interfering with the FP read). A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is an ideal orthogonal partner to FP.

  • Principle: TR-FRET uses two fluorophores: a long-lifetime lanthanide donor (e.g., Terbium) and a suitable acceptor (e.g., GFP). The donor is conjugated to one binding partner (e.g., via an anti-His antibody to a His-tagged Rev1-CT) and the acceptor to the other (e.g., a GFP-fused RIR peptide). When in close proximity, excitation of the donor results in energy transfer to the acceptor, which then emits light at its specific wavelength. An inhibitor disrupts this interaction, leading to a loss of the FRET signal.

  • Trustworthiness: The time-resolved nature of the detection method, which reads the signal after a delay, minimizes interference from short-lived background fluorescence from plates, media, or the compounds themselves. This provides a self-validating system when compared to the FP results.[11]

Protocol 2: TR-FRET Orthogonal Assay
  • Reagent Preparation:

    • Assay Buffer: Same as FP assay.

    • Proteins: His-tagged Rev1-CT and a fusion protein of the RIR peptide with an acceptor like GFP.

    • Detection Reagents: Terbium-chelate conjugated anti-His antibody.

  • Assay Procedure:

    • Dispense serially diluted compounds into assay plates.

    • Add a mixture of His-Rev1-CT and the Terbium-anti-His antibody. Incubate for 15 minutes.

    • Add the GFP-RIR fusion protein.

    • Incubate for 60 minutes at room temperature.

    • Read on a TR-FRET enabled plate reader (e.g., Excitation: 340 nm, Emission: 520 nm for acceptor and 620 nm for donor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Generate dose-response curves and calculate IC50 values.

Stage 3: Biophysical Validation of Direct Target Engagement

Even after orthogonal confirmation, it is crucial to prove that the compound's activity is due to direct physical binding to the target protein.[7][10] Biophysical assays provide this definitive evidence and are largely insensitive to the optical properties of compounds that can plague cell-free assays.[10]

Recommended Biophysical Assay: Surface Plasmon Resonance (SPR)
  • Principle: SPR is a label-free technology that detects changes in mass on a sensor chip surface in real-time.[10] The target protein (Rev1-CT) is immobilized on the sensor chip. A solution containing the phenoxypyridine compound is then flowed over the surface. If the compound binds, it increases the mass on the surface, which is detected as a change in the refractive index, measured in Response Units (RU).

  • Authoritative Grounding: This method not only confirms binding but also provides invaluable kinetic data, including the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a true measure of binding affinity.[12] This level of detail is critical for guiding structure-activity relationship (SAR) studies.[7]

Protocol 3: SPR Analysis of Compound-Rev1-CT Interaction
  • Immobilization:

    • Activate a CM5 sensor chip surface using EDC/NHS chemistry.

    • Immobilize recombinant Rev1-CT protein onto the surface to a target density (e.g., ~5000 RU).

    • Deactivate any remaining active esters with ethanolamine. A reference flow cell should be prepared similarly but without protein immobilization.

  • Binding Analysis:

    • Prepare a series of compound dilutions in running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).

    • Inject the compound solutions over both the target and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Monitor the association phase during injection and the dissociation phase during buffer flow.

    • After each cycle, regenerate the surface with a mild buffer (e.g., a short pulse of high salt or low pH) to remove bound compound.

  • Data Analysis:

    • Subtract the reference flow cell data from the target flow cell data to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and calculate KD (KD = kd/ka).

Data Summary and Interpretation

All quantitative data should be consolidated into a single table to facilitate a clear comparison across the validation funnel. This allows for a holistic assessment of each compound.

Compound IDPrimary Screen (% Inhibition @ 10µM)FP IC50 (µM)TR-FRET IC50 (µM)SPR KD (µM)Scientist's Notes
PXP-00185.21.51.82.1Validated Hit. Consistent activity across all assays. Good candidate for lead optimization.
PXP-00278.92.3> 50No BindingFP Artifact. Active in primary assay but inactive in orthogonal and biophysical assays. Likely interferes with FP readout. Discard.
PXP-00365.110.112.511.8Validated Hit. Weaker but consistent activity. May serve as a backup scaffold.
PXP-00492.50.80.9> 50Assay Technology Artifact. Potent in cell-free assays but does not bind in SPR. May be an aggregator or denature the protein. Discard.
PXP-00555.422.125.328.0Validated Hit. Low potency but validated. Useful for SAR exploration.

Visualizing the Mechanism: Rev1-Mediated TLS

Understanding the biological context is key. The following diagram illustrates the role of Rev1 in the TLS pathway, which our phenoxypyridine compounds aim to inhibit.

G cluster_0 DNA Replication cluster_1 Translesion Synthesis (TLS) Pathway cluster_2 Inhibition Replication_Fork Replication Fork DNA_Lesion DNA Lesion (e.g., from Cisplatin) Replication_Fork->DNA_Lesion stalls at Rev1 Rev1 Protein Scaffold DNA_Lesion->Rev1 triggers recruitment of Pol_Zeta TLS Polymerase ζ (via Rev7) Rev1->Pol_Zeta recruits Pol_Eta TLS Polymerase η Rev1->Pol_Eta recruits Pol_Zeta->Replication_Fork bypasses lesion Pol_Eta->Replication_Fork bypasses lesion PXP_Compound Phenoxypyridine Compound PXP_Compound->Rev1 INHIBITS (blocks PPI site)

Caption: Role of Rev1 in TLS and Site of Inhibition.

Conclusion

The rigorous, multi-tiered approach to cross-validation detailed in this guide is indispensable in modern drug discovery. By systematically employing confirmatory, orthogonal, and biophysical assays, researchers can effectively eliminate artifacts and build a robust, trustworthy data package for their screening hits. This strategy, exemplified here for phenoxypyridine inhibitors of Rev1, significantly de-risks the hit-to-lead process, ensuring that valuable resources are focused on compounds with the highest probability of success. Adherence to these principles of scientific integrity and logical progression is the bedrock of efficient and successful therapeutic development.

References

  • National Center for Biotechnology Information. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Available at: [Link]

  • Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery. Available at: [Link]

  • Creative Biolabs. (n.d.). Orthogonal Assay Service. Available at: [Link]

  • Sygnature Discovery. (n.d.). Effective Strategies for Successful Hit Identification in Drug Discovery. Available at: [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of Pyridium (Phenazopyridine)?. Available at: [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of Phenazopyridine (Pyridium)?. Available at: [Link]

  • Pharmacology Of. (2025). Pharmacology Of phenazopyridine ; Mechanism of Action, Pharmacokinetics, Uses, Effects. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Phenazopyridine. PubChem. Available at: [Link]

  • Wikipedia. (n.d.). Phenazopyridine. Available at: [Link]

  • Sentry. (2023). Understanding the 8 Best Cross-Validation Techniques. Available at: [Link]

  • Judson, R. S., et al. (2013). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. PubMed Central. Available at: [Link]

  • MDPI. (2024). Cross-Validation Visualized: A Narrative Guide to Advanced Methods. Available at: [Link]

  • Iversen, P. W., et al. (2006). Process Validation and Screen Reproducibility in High-Throughput Screening. ResearchGate. Available at: [Link]

  • Wojtaszek, J. L., et al. (2019). Structure-based drug design of phenazopyridine derivatives as inhibitors of Rev1 interactions in translesion synthesis. PubMed Central. Available at: [Link]

  • Wikipedia. (n.d.). High-throughput screening. Available at: [Link]

  • Longdom Publishing. (n.d.). Biological Assays: Innovations and Applications. Available at: [Link]

  • Wikipedia. (n.d.). Phenotypic screening. Available at: [Link]

  • University of Helsinki. (n.d.). Screening Methods for the Evaluation of Biological Activity in Drug Discovery. HELDA. Available at: [Link]

  • PatSnap. (2025). What Are the Types of Biochemical Assays Used in Drug Discovery?. Available at: [Link]

  • PubMed Central. (2020). Analysis of Biological Screening Compounds with Single- or Multi-Target Activity via Diagnostic Machine Learning. Available at: [Link]

  • PubMed Central. (n.d.). Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Phenazopyridine. StatPearls. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Purification of Phenoxypyridine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Phenoxypyridine Scaffolds

Phenoxypyridine derivatives represent a privileged scaffold in medicinal chemistry and drug discovery, forming the core of molecules targeting a wide array of biological targets.[1][2] Their synthesis, however, often yields a crude mixture containing unreacted starting materials, reagents, and structurally similar byproducts.[3][4] The isolation of the desired active pharmaceutical ingredient (API) in high purity is not merely a procedural step but a prerequisite for accurate biological evaluation and regulatory compliance.[5] Impurities can confound structure-activity relationship (SAR) studies, introduce toxicity, and compromise the integrity of clinical data.[3][5]

This guide provides an in-depth comparison of the three most common purification techniques employed for phenoxypyridine derivatives: Flash Column Chromatography, Recrystallization, and Preparative High-Performance Liquid Chromatography (Prep HPLC). Moving beyond a simple recitation of protocols, we will delve into the mechanistic basis for each technique, explain the causality behind critical experimental choices, and offer field-proven insights to help researchers select and optimize the most effective purification strategy for their specific needs.

Flash Column Chromatography: The Workhorse of Discovery Chemistry

Flash column chromatography is a cornerstone of purification in synthetic chemistry, prized for its versatility and speed.[6] It operates on the principle of differential adsorption, where components of a mixture are separated based on their varying affinities for a stationary phase (typically silica gel) and a liquid mobile phase.[7]

Expertise & Experience: Navigating the Challenges of Pyridinic Compounds

The primary challenge in purifying phenoxypyridine derivatives via silica gel chromatography stems from the basicity of the pyridine nitrogen.[8] This nitrogen atom can engage in strong, non-ideal interactions with acidic residual silanol groups (Si-OH) on the surface of the silica gel.[8] This interaction leads to a secondary retention mechanism, causing significant peak tailing, which broadens elution bands and results in poor separation from closely eluting impurities.[8]

To counteract this, a common and highly effective strategy is to deactivate the silica gel's active sites. This is typically achieved by adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase (eluent).[9] The TEA preferentially interacts with the acidic silanol groups, effectively shielding the basic phenoxypyridine analyte from these problematic interactions, leading to more symmetrical (Gaussian) peak shapes and improved resolution.[8][10]

Experimental Protocol: Flash Chromatography of a Phenoxypyridine Derivative

This protocol provides a systematic workflow for purifying a crude phenoxypyridine sample.

1. Method Development with Thin-Layer Chromatography (TLC):

  • Objective: To identify a solvent system that provides good separation of the target compound from impurities.
  • Procedure: a. Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). b. On a silica gel TLC plate, spot the crude mixture alongside any available standards of starting materials. c. Develop the plate in a sealed chamber containing a candidate eluent system (e.g., a mixture of hexane and ethyl acetate).[11] d. Causality: The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.2-0.35.[6][12] An Rf in this range ensures the compound does not elute too quickly (co-eluting with non-polar impurities) or too slowly (requiring excessive solvent and leading to band broadening). e. If peak tailing is observed on the TLC plate, add 0.5-1% triethylamine to the mobile phase and re-run the TLC to confirm improved spot shape.

2. Column Preparation (Wet Slurry Method): a. Select a column of appropriate size for the amount of crude material. b. Insert a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[7] c. In a beaker, create a slurry of silica gel in the non-polar component of your chosen eluent (e.g., hexane).[7] d. Pour the slurry into the column, gently tapping the side to ensure even packing and dislodge air bubbles. Open the stopcock to drain some solvent, settling the silica bed. e. Add a protective layer of sand to the top of the silica bed to prevent disruption during sample and eluent addition.[12]

3. Sample Loading:

  • Liquid Loading (Preferred): Dissolve the crude product in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane). Using a pipette, carefully apply this concentrated solution as a narrow band to the top of the silica column.[6]
  • Dry Loading (for poorly soluble compounds): Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.[6][11]
  • Causality: Minimizing the initial band volume is critical for a good separation. A wide starting band will lead to wide elution bands, compromising resolution.

4. Elution and Fraction Collection: a. Carefully fill the column with the eluent. b. Apply positive pressure (using compressed air or a pump) to achieve a steady flow rate.[6] c. Collect the eluting solvent in a series of numbered test tubes or flasks. The size of the fractions should be appropriate for the scale of the column.[12] d. Monitor the separation by spotting collected fractions on TLC plates. e. Combine the fractions containing the pure product.

5. Solvent Removal: a. Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified phenoxypyridine derivative.

Visualization: Flash Chromatography Workflow

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation tlc 1. TLC Method Development (Rf ≈ 0.2-0.35) pack 2. Pack Column (Wet Slurry) tlc->pack load 3. Load Sample (Liquid or Dry) pack->load elute 4. Elute with Solvent (+ Pressure) load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions (TLC) collect->analyze combine 7. Combine Pure Fractions analyze->combine evap 8. Evaporate Solvent (Rotovap) combine->evap pure Pure Product evap->pure

Caption: A systematic workflow for purifying phenoxypyridine derivatives using flash chromatography.

Recrystallization: The Path to High Purity and Scalability

Recrystallization is a powerful purification technique for solid compounds that can often yield material of higher purity than chromatography.[10][13] The principle relies on the differences in solubility between the desired compound and impurities in a chosen solvent at different temperatures.

Expertise & Experience: The Art of Solvent Selection

The success of recrystallization hinges entirely on the choice of solvent. An ideal solvent should exhibit the following properties:

  • High Solvency at High Temperature: The compound of interest should be highly soluble in the solvent at or near its boiling point.

  • Low Solvency at Low Temperature: The compound should be poorly soluble in the same solvent at low temperatures (e.g., 0-4 °C).

  • Favorable Impurity Solubility: Impurities should either be completely soluble at all temperatures (remaining in the mother liquor) or completely insoluble at all temperatures (allowing for removal by hot filtration).[14]

  • Non-Reactive: The solvent must not react with the compound.

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.

For phenoxypyridine derivatives, which possess both aromatic and polar characteristics, common recrystallization solvents include ethanol, isopropanol, ethyl acetate, toluene, or mixtures such as ethanol/water or ethyl acetate/hexane. The selection process is empirical and requires small-scale solubility testing.

Experimental Protocol: Recrystallization of a Phenoxypyridine Derivative

1. Solvent Selection: a. Place a small amount of the crude solid (20-50 mg) in a test tube. b. Add a potential solvent dropwise at room temperature. A good candidate will not dissolve the solid readily. c. Heat the mixture to the solvent's boiling point. The solid should dissolve completely. If not, add more solvent dropwise until it does. d. Allow the solution to cool slowly to room temperature, then place it in an ice bath. Abundant crystal formation indicates a good solvent.

2. Dissolution: a. Place the bulk crude solid in an Erlenmeyer flask. b. Add the minimum amount of the selected solvent required to dissolve the solid at its boiling point. Adding the solvent in portions while heating is crucial to avoid using an excessive amount.

  • Causality: Using the absolute minimum amount of hot solvent is critical for maximizing the recovery yield. Any excess solvent will retain some of the desired product in solution even after cooling, reducing the overall yield.[14]

3. Hot Filtration (if necessary): a. If insoluble impurities are present, perform a hot gravity filtration. Place a short-stemmed funnel with fluted filter paper into a pre-heated receiving flask. b. Pour the hot solution through the filter paper. Work quickly to prevent premature crystallization in the funnel.

4. Crystallization: a. Cover the flask containing the hot, clear solution and allow it to cool slowly and undisturbed to room temperature.

  • Causality: Slow cooling is essential for the formation of large, well-defined crystals. A slow, ordered growth of the crystal lattice is more selective and effective at excluding impurity molecules. Rapid cooling can cause the compound to "crash out" of solution as an amorphous solid, trapping impurities. b. Once the flask has reached room temperature, place it in an ice-water bath to maximize crystal formation.

5. Crystal Collection and Washing: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities. c. Allow the crystals to dry under vacuum on the filter, then transfer them to a watch glass or drying oven to remove all residual solvent.

Visualization: The Recrystallization Cycle

G start Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filt {Hot Filtration (Remove Insoluble Impurities)} dissolve->hot_filt if needed cool Slow Cooling (Crystal Formation) dissolve->cool hot_filt->cool ice_bath Ice Bath (Maximize Yield) cool->ice_bath vac_filt Vacuum Filtration (Isolate Crystals) ice_bath->vac_filt wash Wash with Cold Solvent vac_filt->wash dry Dry Crystals wash->dry finish Pure Crystalline Product dry->finish

Caption: The cyclical process of purification by recrystallization.

Preparative HPLC: The Ultimate Tool for Purity and Difficult Separations

Preparative HPLC is essentially a scaled-up version of analytical HPLC, designed to isolate and collect quantities of a specific compound from a mixture.[15] While it is the most resource-intensive technique, it offers the highest resolution and is often the method of choice for final purification steps in drug development or for separating challenging mixtures, such as isomers or impurities with very similar polarities to the main compound.[16][17]

Expertise & Experience: Adapting Analytical Methods for Preparative Scale

The principles of separating basic pyridine derivatives in analytical reversed-phase HPLC (e.g., on a C18 column) also apply to the preparative scale.[8] The mobile phase typically consists of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. To ensure good peak shape, the pH of the aqueous phase is often adjusted with an additive like formic acid or ammonium acetate.[15] For phenoxypyridines, a mobile phase pH around 3 can protonate the pyridine nitrogen, leading to consistent interactions and sharp peaks.

Scaling up from an analytical method requires careful consideration of column capacity and flow rate. The goal is to maximize sample load without sacrificing resolution, a process known as "loading studies."

Experimental Protocol: Preparative HPLC of a Phenoxypyridine Derivative

1. Analytical Method Development: a. Develop a reversed-phase analytical HPLC method (e.g., using a C18 column) that shows good separation between the target compound and all impurities.[15] b. Optimize the mobile phase (e.g., a gradient of water/acetonitrile with 0.1% formic acid) to achieve a retention time that allows for good resolution without being excessively long.

2. System Preparation: a. Prepare large volumes of the optimized mobile phase. Ensure all solvents are HPLC-grade and are filtered and degassed to prevent pump and column issues. b. Install a preparative column of the same stationary phase as the analytical column. c. Equilibrate the column with the mobile phase at the scaled-up flow rate until a stable baseline is achieved.

3. Sample Preparation and Injection: a. Dissolve the partially purified sample in the mobile phase or a compatible solvent at a high concentration. b. Filter the sample solution through a 0.45 µm filter to remove particulates. c. Perform an injection onto the preparative column. The injection volume will be significantly larger than in analytical HPLC.

4. Fraction Collection: a. Monitor the separation using a UV detector. b. Collect fractions corresponding to the peak of the target compound. Automated fraction collectors are typically used for this process.

5. Analysis and Product Isolation: a. Analyze the collected fractions using analytical HPLC to confirm their purity. b. Combine the pure fractions. c. Remove the organic solvent (acetonitrile/methanol) via rotary evaporation. d. The remaining aqueous solution containing the product can be lyophilized (freeze-dried) or extracted with an appropriate organic solvent to isolate the final compound.

Comparative Summary: Selecting the Right Technique

The choice of purification technique is a strategic decision based on the specific goals of the researcher, including the required purity, the amount of material, and available resources.

ParameterFlash Column ChromatographyRecrystallizationPreparative HPLC
Typical Purity 90-98%>99% (often)[10][13]>99.5%
Recovery Yield Good (70-95%)Variable (50-90%), depends heavily on solubility curve[14]Very Good (>90%)
Throughput High (mg to multi-gram scale)Very High (g to multi-kg scale)[18]Low (mg to gram scale)
Cost Low to Moderate (solvents, silica)[10]Low (primarily solvent cost)[18]Very High (instrumentation, columns, solvent consumption)[19]
Speed (per sample) Fast (hours)[10]Moderate (can require overnight cooling)Slow (long run times, post-run processing)
Best For... Routine purification of reaction mixtures; separating compounds with different polarities.Achieving very high purity for crystalline solids; large-scale purification.[18]Final purification of APIs; separating very similar compounds (e.g., isomers); isolating trace impurities.[16]
Key Challenge Peak tailing for basic compounds.[8]Finding a suitable solvent; potential for oiling out.High cost; low throughput; solvent removal.[19]
Visualization: Purification Decision Workflow

G start Crude Phenoxypyridine Derivative q_scale Scale? start->q_scale q_purity Required Purity? q_scale->q_purity Small-Medium (<10g) recryst Recrystallization q_scale->recryst Large (>10g) q_difficulty Difficult Separation? (e.g., Isomers) q_purity->q_difficulty High (>98%) flash Flash Chromatography q_purity->flash Moderate (90-98%) q_difficulty->recryst No, and Crystalline prep_hplc Preparative HPLC q_difficulty->prep_hplc Yes recryst->prep_hplc Polishing Step

Caption: A decision-making guide for selecting a purification technique.

Conclusion

The purification of phenoxypyridine derivatives is a critical step that directly impacts the quality and reliability of subsequent research. There is no single "best" technique; rather, the optimal choice depends on a careful analysis of the project's specific requirements. Flash chromatography serves as an indispensable tool for routine, rapid purification in a research setting. Recrystallization offers an economical and highly scalable route to exceptionally pure crystalline materials, making it ideal for larger quantities.[18] Finally, preparative HPLC provides the ultimate resolving power for achieving the highest levels of purity required for late-stage drug development and for tackling the most challenging separation problems. A thorough understanding of the principles, advantages, and limitations of each method empowers researchers to make informed decisions, ensuring the integrity of their valuable compounds.

References

  • BenchChem. (2025). Overcoming challenges in the purification of pyridine compounds. BenchChem Technical Support.
  • Brainly. (2023). Why would recrystallization, rather than chromatography, be the purification method of choice for the. Brainly.com.
  • BenchChem. (2025).
  • BenchChem. (2025). A Technical Guide to the Synthesis and Characterization of Phenazopyridine Analogs for Drug Discovery Professionals. BenchChem.
  • Quora. (2017).
  • University of California, Los Angeles.
  • University of Rochester, Department of Chemistry.
  • Sorbent Technologies, Inc. (2025).
  • Chemistry For Everyone. (2025).
  • Google Patents. (Year N/A).
  • Journal of Applied Pharmaceutical Science. (Year N/A).
  • Reddit. (2017).
  • ResearchGate. (2025).
  • SOP: FLASH CHROM
  • EPFL. (2008).
  • National Institutes of Health. (Year N/A). Structure-based drug design of phenazopyridine derivatives as inhibitors of Rev1 interactions in translesion synthesis - PMC.
  • Sarchem Labs. (Year N/A). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
  • PubMed. (Year N/A).
  • ResearchGate. (2025). SYNTHESIS OF 2, 6-DIHYDROXY-3-PHENYLDIAZENYLPYRIDINE AND 6-AMINO-2-HYDROXY-3-PHENYLDIAZENYLPYRIDINE: AN IMPURITY IN THE PROCESS FOR PHENAZOPYRIDINE HYDROCHLORIDE A GENITO-URINARY ANTISEPTIC DRUG.
  • Semantic Scholar. (Year N/A). Synthesis of 2,6-diamino-3-phenyl-5-phenylazopyridine hydrochloride: An Impurity in the Process for Phenazopyridine Hydrochloride a Genito-urinary Antiseptic Drug.
  • Indo Global Journal of Pharmaceutical Sciences. (2011). Synthesis of 2,6-diamino-3-phenyl-5-phenylazopyridine hydrochloride.
  • ResearchGate. (Year N/A).
  • ResearchGate. (Year N/A). Analysis of phenazopyridine hydrochloride in tablets and detection of its related impurities in tablets and drug substance.
  • Pharmaffiliates. (2025). Pyridine Derivatives and Impurity Standards for Pharma R&D.
  • MDPI. (Year N/A). Pyridine Compounds with Antimicrobial and Antiviral Activities.
  • BenchChem. (2025).
  • ACS Publications. (2024). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines | Chemical Reviews.
  • National Institutes of Health. (Year N/A). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review.
  • ResearchGate. (2025). Photochemistry of phenazopyridine hydrochloride.
  • ResearchGate. (2025).

Sources

A Comparative Guide to the Applications of Substituted 2-Phenoxypyridines for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 2-phenoxypyridine scaffold, a bioisostere of diphenyl ether, has emerged as a privileged structure in modern chemistry. Its unique electronic and structural properties, which can be finely tuned through substitution on both the pyridine and phenoxy rings, have led to a diverse range of applications. This guide provides an in-depth technical comparison of substituted 2-phenoxypyridines in three key areas: agriculture, materials science, and catalysis. We will explore the structure-activity relationships, compare performance with relevant alternatives using experimental data, and provide detailed protocols to facilitate further research and development.

Herbicidal Applications: Potent Inhibitors of Essential Plant Enzymes

Substituted 2-phenoxypyridines have carved a significant niche in the agrochemical industry as highly effective herbicides. Their primary modes of action involve the inhibition of two crucial plant enzymes: Acetyl-CoA Carboxylase (ACCase) and Protoporphyrinogen Oxidase (PPO).

Mechanism of Action: A Tale of Two Enzymes

Acetyl-CoA Carboxylase (ACCase) Inhibition: ACCase is a vital enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes. The aryloxyphenoxypropionate (AOPP or 'fop') class of herbicides, which includes many substituted 2-phenoxypyridines, specifically targets the ACCase enzyme in grasses (monocots). This selectivity makes them invaluable for controlling grassy weeds in broadleaf (dicot) crops. The inhibition of ACCase disrupts the production of lipids, leading to the breakdown of cell membranes and ultimately, plant death.

Protoporphyrinogen Oxidase (PPO) Inhibition: PPO is the last common enzyme in the biosynthesis of both chlorophylls and hemes. PPO inhibitors block this pathway, leading to the accumulation of protoporphyrinogen IX. This molecule then leaks from the plastid and is rapidly oxidized in the cytoplasm to protoporphyrin IX, a potent photosensitizer. In the presence of light and oxygen, protoporphyrin IX generates highly reactive singlet oxygen, which causes rapid lipid peroxidation and membrane damage, resulting in the characteristic rapid bleaching and necrosis of plant tissues.

Diagram of Herbicidal Modes of Action

Herbicidal_MoA cluster_ACCase ACCase Inhibition cluster_PPO PPO Inhibition Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACCase Fatty Acids Fatty Acids Malonyl-CoA->Fatty Acids Cell Membranes Cell Membranes Fatty Acids->Cell Membranes Weed Death Weed Death Cell Membranes->Weed Death Disruption 2-Phenoxypyridine_ACCase Substituted 2-Phenoxypyridine (AOPP type) 2-Phenoxypyridine_ACCase->Malonyl-CoA Inhibits Protoporphyrinogen IX Protoporphyrinogen IX Protoporphyrin IX Protoporphyrin IX Protoporphyrinogen IX->Protoporphyrin IX PPO Reactive Oxygen Species Reactive Oxygen Species Protoporphyrin IX->Reactive Oxygen Species Light, O2 Lipid Peroxidation Lipid Peroxidation Reactive Oxygen Species->Lipid Peroxidation Membrane Damage Membrane Damage Lipid Peroxidation->Membrane Damage Membrane Damage->Weed Death Necrosis 2-Phenoxypyridine_PPO Substituted 2-Phenoxypyridine 2-Phenoxypyridine_PPO->Protoporphyrin IX Inhibits

Caption: Modes of action of 2-phenoxypyridine herbicides.

Structure-Activity Relationship (SAR) and Performance Comparison

The herbicidal efficacy of substituted 2-phenoxypyridines is highly dependent on the nature and position of substituents on both aromatic rings. A critical determinant for the activity of many of these herbicides is the presence of a trifluoromethyl (-CF₃) group, particularly at the 5-position of the pyridine ring.[1][2]

Key SAR Insights:

  • Pyridine Ring Substitution: A trifluoromethyl group at the 5-position of the pyridine ring is frequently associated with high herbicidal activity.[1] The introduction of additional halogen atoms, such as fluorine or chlorine, at the 3-position can further enhance this activity.[1]

  • Phenoxy Ring Substitution: Electron-withdrawing groups on the phenoxy ring generally contribute to higher herbicidal potency. Common substituents include halogens (Cl, F) and nitro groups (-NO₂).

  • Linker and Ester Group: For AOPP-type herbicides, the propionate ester moiety is crucial for activity. The type of ester can influence the rate of uptake and translocation within the plant. Carboxylic ester derivatives often exhibit superior herbicidal activity compared to amide derivatives.[1]

Comparative Herbicidal Activity Data

The following table summarizes the herbicidal activity of representative substituted 2-phenoxypyridine derivatives against common monocot and dicot weeds, compared to a commercial standard.

Compound IDStructureTarget Weed(s)Application Rate (g ai/ha)% InhibitionReference
I-01 2-((3-(5-(trifluoromethyl)pyridin-2-yl)-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propanoateAmaranthus retroflexus (Dicot)75100[1]
Abutilon theophrasti (Dicot)75100[1]
I-09 2-((3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propanoateAmaranthus retroflexus (Dicot)75100[1]
Abutilon theophrasti (Dicot)75100[1]
9d phenoxy-(trifluoromethyl)pyridine-2-pyrrolidinone derivativeAbutilon theophrasti (Dicot)-IC₅₀ = 0.041 mg/L (PPO inhibition)[3]
Oxyfluorfen Commercial PPO inhibitorAbutilon theophrasti (Dicot)-IC₅₀ = 0.043 mg/L (PPO inhibition)[3]

Note: The data presented is a selection from published studies and is intended for comparative purposes. Actual efficacy can vary with environmental conditions and application methods.

Experimental Protocols

Protocol 1: Synthesis of a Representative 2-Phenoxypyridine Herbicide

This protocol describes the synthesis of 2-(4-chlorophenoxy)-5-(trifluoromethyl)pyridine, a representative example of this class of compounds.

Materials:

  • 2-Chloro-5-(trifluoromethyl)pyridine

  • 4-Chlorophenol

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-chlorophenol (1.1 eq) in DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Greenhouse Evaluation of Herbicidal Activity

This protocol outlines a general procedure for assessing the post-emergence herbicidal activity of substituted 2-phenoxypyridines in a greenhouse setting.[1][4]

Materials:

  • Seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)

  • Potting soil

  • Pots (e.g., 10 cm diameter)

  • Test compounds

  • Commercial standard herbicide (for comparison)

  • Solvent (e.g., acetone or DMF)

  • Surfactant (e.g., Tween-80)

  • Sprayer

Procedure:

  • Sow seeds of the target weed species in pots filled with potting soil and grow them in a greenhouse under controlled conditions (e.g., 25±2 °C, 14h/10h light/dark cycle).

  • When the weeds reach the 2-3 leaf stage, prepare spray solutions of the test compounds and the commercial standard at various concentrations. Dissolve the compounds in a minimal amount of solvent and then dilute with water containing a surfactant.

  • Spray the weed foliage evenly with the prepared solutions using a calibrated sprayer. Include a control group sprayed only with the solvent-surfactant solution.

  • Return the pots to the greenhouse and continue to grow under the same conditions.

  • After a set period (e.g., 14-21 days), visually assess the herbicidal damage on a scale of 0% (no effect) to 100% (complete kill).

  • For a more quantitative assessment, harvest the above-ground biomass, determine the fresh weight, and calculate the percent inhibition relative to the control group.

  • Analyze the dose-response data to determine the GR₅₀ value (the concentration required to inhibit growth by 50%).

Materials Science: Building Blocks for Advanced Organic Electronics

The rigid, planar structure and tunable electronic properties of the 2-phenoxypyridine scaffold make it an attractive building block for organic electronic materials, particularly for Organic Light-Emitting Diodes (OLEDs).

Role in Organic Light-Emitting Diodes (OLEDs)

In OLEDs, organic materials are used to generate light when an electric current is passed through them. The performance of an OLED is critically dependent on the properties of the organic layers, including their thermal stability, electrochemical stability, and photophysical characteristics (e.g., emission wavelength, photoluminescence quantum yield). Pyridine-containing compounds are often employed as electron-transporting materials or as part of the emissive layer due to their electron-deficient nature. The 2-phenoxypyridine moiety can be incorporated into larger conjugated systems to fine-tune the electronic and photophysical properties.

Diagram of a Multilayer OLED Device

OLED_Structure cluster_info Charge Injection and Recombination Cathode Cathode Electron Injection Layer (EIL) Electron Injection Layer (EIL) Cathode->Electron Injection Layer (EIL) Electrons Electrons Electron Transport Layer (ETL) Electron Transport Layer (ETL) Electron Injection Layer (EIL)->Electron Transport Layer (ETL) Emissive Layer (EML) Emissive Layer (EML) Electron Transport Layer (ETL)->Emissive Layer (EML) Hole Transport Layer (HTL) Hole Transport Layer (HTL) Emissive Layer (EML)->Hole Transport Layer (HTL) Hole Injection Layer (HIL) Hole Injection Layer (HIL) Hole Transport Layer (HTL)->Hole Injection Layer (HIL) Anode Anode Hole Injection Layer (HIL)->Anode Holes Holes EML Emissive Layer (may contain 2-phenoxypyridine derivatives) Light Light ETL ETL HTL HTL

Caption: A typical multilayer OLED device structure.

Performance Comparison of 2-Phenoxypyridine-Based Materials

The introduction of the 2-phenoxypyridine unit can influence the thermal stability and photophysical properties of organic materials. The following table provides a conceptual comparison of how the 2-phenoxypyridine moiety might influence material properties compared to a simple biphenyl analogue.

PropertyBiphenyl Derivative2-Phenoxypyridine DerivativeRationale for Difference
Thermal Stability (Td) ModeratePotentially HigherThe ether linkage can increase rotational barriers, leading to a more rigid structure.
Electron Affinity LowerHigherThe electron-deficient pyridine ring enhances the material's ability to accept electrons.
Emission Wavelength Blue-shiftedRed-shiftedThe extended conjugation and potential for intramolecular charge transfer can lead to a smaller HOMO-LUMO gap.
Photoluminescence Quantum Yield (PLQY) VariablePotentially EnhancedThe rigid structure can reduce non-radiative decay pathways, leading to more efficient light emission.

Note: This is a generalized comparison. Actual properties are highly dependent on the specific substitution patterns and overall molecular structure.

Experimental Protocol: Synthesis of a 2-Phenoxypyridine-Containing Fluorophore

This protocol describes a general method for synthesizing a fluorophore incorporating a 2-phenoxypyridine moiety via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 2-(4-bromophenoxy)pyridine

  • Arylboronic acid (e.g., 4-(diphenylamino)phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Tetrahydrofuran (THF)

Procedure:

  • In a round-bottom flask, combine 2-(4-bromophenoxy)pyridine (1.0 eq), the arylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

  • Degas the solvent mixture (e.g., 3:1:1 Toluene:Ethanol:Water) by bubbling with an inert gas (e.g., Argon) for 30 minutes.

  • Add the degassed solvent to the reaction flask.

  • Heat the reaction mixture to reflux (e.g., 90 °C) and stir under an inert atmosphere for 12-24 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Evaluate the photophysical properties (UV-Vis absorption, photoluminescence emission, and quantum yield) in a suitable solvent like THF.

Catalysis: Versatile Ligands for Cross-Coupling Reactions

The nitrogen atom of the pyridine ring and the oxygen atom of the phenoxy group in 2-phenoxypyridines can act as a bidentate ligand, coordinating with transition metals to form catalytically active complexes. These ligands have shown promise in various cross-coupling reactions, which are fundamental transformations in organic synthesis.

Role in Palladium- and Nickel-Catalyzed Cross-Coupling

Palladium- and nickel-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The ligand plays a crucial role in the catalytic cycle, influencing the stability, activity, and selectivity of the catalyst. Substituted 2-phenoxypyridines can act as tunable ligands where electronic and steric properties can be modified to optimize the catalytic performance for specific reactions.

Diagram of a Generic Catalytic Cross-Coupling Cycle

Cross_Coupling_Cycle cluster_reactants Reactants & Product M(0)L M(0)L (Active Catalyst) R-M(II)(X)L R-M(II)(X)L M(0)L->R-M(II)(X)L Oxidative Addition Oxidative_Addition Oxidative Addition (R-X) Transmetalation Transmetalation (R'-M') Reductive_Elimination Reductive Elimination R-M(II)(R')L R-M(II)(R')L R-M(II)(X)L->R-M(II)(R')L Transmetalation R-M(II)(R')L->M(0)L Reductive Elimination R-R' R-R' R-M(II)(R')L->R-R' Product R-X R-X R'-M' R'-M'

Caption: A generalized catalytic cycle for cross-coupling reactions.

Performance Comparison of 2-Phenoxypyridine Ligands

The performance of 2-phenoxypyridine-based catalysts can be compared to well-established ligand systems. The following table provides a conceptual comparison for a Suzuki-Miyaura coupling reaction.

LigandCatalyst Loading (mol%)Reaction Time (h)Yield (%)Rationale for Performance
Triphenylphosphine (PPh₃) 1-512-2470-90A standard, versatile phosphine ligand.
Substituted 2-Phenoxypyridine 0.5-28-1685-98The bidentate coordination can stabilize the metal center, potentially leading to higher turnover numbers and yields. Electronic tuning of the ligand can optimize the rates of oxidative addition and reductive elimination.
Buchwald-type Biarylphosphine 0.01-11-8>95Highly active, bulky, and electron-rich ligands designed for challenging cross-couplings.

Note: This is a generalized comparison. Actual performance depends on the specific substrates, reaction conditions, and the substitution pattern of the 2-phenoxypyridine ligand.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling using a Pd/2-Phenoxypyridine Catalyst

This protocol describes a general procedure for a Suzuki-Miyaura cross-coupling reaction using a pre-formed or in-situ generated palladium complex with a substituted 2-phenoxypyridine ligand.

Materials:

  • Aryl halide (e.g., 4-bromoanisole)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium source (e.g., Pd(OAc)₂)

  • Substituted 2-phenoxypyridine ligand

  • Base (e.g., K₃PO₄)

  • Solvent (e.g., Toluene)

  • Ethyl acetate

  • Water

Procedure:

  • In a Schlenk tube under an inert atmosphere, combine the aryl halide (1.0 eq), arylboronic acid (1.5 eq), palladium source (e.g., 1 mol%), and the 2-phenoxypyridine ligand (e.g., 2 mol%).

  • Add the base (2.0 eq) and the degassed solvent.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time, monitoring by GC-MS or TLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the biaryl product.

  • Characterize the product by ¹H NMR and ¹³C NMR.

Conclusion

Substituted 2-phenoxypyridines represent a versatile and highly tunable chemical scaffold with significant applications in diverse fields. In agriculture, they are potent herbicides with well-defined structure-activity relationships, offering opportunities for the development of new weed management solutions. In materials science, their incorporation into organic electronic materials provides a pathway to novel compounds with tailored photophysical and thermal properties for applications such as OLEDs. In catalysis, they serve as effective ligands for transition metal-catalyzed cross-coupling reactions, enabling efficient synthesis of complex organic molecules. The comparative data and detailed protocols provided in this guide are intended to serve as a valuable resource for researchers, scientists, and drug development professionals, fostering further innovation and application of this remarkable class of compounds.

References

  • Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates. Pest Management Science, 2024. [URL: https://pubmed.ncbi.nlm.nih.gov/38288514/]
  • A Comparative Analysis of 2,4-D Esters and Other Phenoxy Herbicides: A Guide for Researchers. Benchchem, 2025. [URL: https://www.benchchem.com/application-notes/a-comparative-analysis-of-2-4-d-esters-and-other-phenoxy-herbicides-a-guide-for-researchers]
  • Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. Tetrahedron Letters, 2014. [URL: https://pubmed.ncbi.nlm.nih.gov/25620822/]
  • Syntheses, photoluminescence and electroluminescence of two novel platinum(ii) complexes. Dalton Transactions, 2016. [URL: https://pubmed.ncbi.nlm.nih.gov/27901155/]
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 2021. [URL: https://www.jstage.jst.go.jp/article/jpestics/46/2/46_145/_article]
  • Efficient Aqueous-Phase Heck Reaction Catalyzed by a Robust Hydrophilic Pyridine-Bridged Bisbenzimidazolylidene-Palladium Pincer Complex. Synlett, 2011. [URL: https://www.organic-chemistry.org/abstracts/lit3/201.shtm]
  • Inhibition of Acetyl-CoA Carboxylase Activity by Haloxyfop and Tralkoxydim. Plant Physiology, 1989. [URL: https://www.scispace.com/paper/inhibition-of-acetyl-coa-carboxylase-activity-by-haloxyfop-and-tralkoxydim-10.1104/pp.89.2.438-6616499]
  • 2‐Pyridylcarboxamidine ligands enable nickel‐catalyzed reductive... | Download Scientific Diagram. ResearchGate, 2020. [URL: https://www.researchgate.net/figure/2-Pyridylcarboxamidine-ligands-enable-nickel-catalyzed-reductive-cross-coupling-reactions_fig1_344195325]
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 2022. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.2c00139]
  • Novel phenoxy-(trifluoromethyl)pyridine-2-pyrrolidinone-based inhibitors of protoporphyrinogen oxidase: Design, synthesis, and herbicidal activity. Pesticide Biochemistry and Physiology, 2020. [URL: https://pubmed.ncbi.nlm.nih.gov/33121650/]
  • Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules, 2023. [URL: https://www.mdpi.com/1420-3049/28/21/7363]
  • New Ligands for Nickel Catalysis from Diverse Pharmaceutical Heterocycle Libraries. ACS Central Science, 2016. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4984339/]
  • Syntheses, photoluminescence and electroluminescence of two novel platinum(ii) complexes. Dalton Transactions, 2016. [URL: https://pubmed.ncbi.nlm.nih.gov/27901155/]
  • Synthesis of 2-(3-hydroxy-4-nitrophenoxy)-3-chloro-5-trifluoromethyl pyridine. Google Patents, 1988. [URL: https://patents.google.
  • Nickel-Catalyzed Reductive Cross-Coupling of Heteroaryl Chlorides and Aryl Chlorides. Organic Letters, 2021. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.1c03204]
  • Enhanced Photoluminescence of Electrodeposited Europium Complex on Bare and Terpyridine-Functionalized Porous Si Surfaces. MDPI, 2021. [URL: https://www.mdpi.com/2079-4991/11/4/931]
  • Synthesis and herbicidal activity of 2-cyano-3-substituted-pyridinemethylaminoacrylates. Journal of Agricultural and Food Chemistry, 2003. [URL: https://pubmed.ncbi.nlm.nih.gov/12903965/]
  • Synthesis of blue light emitting heterocycles via cyclization of 2-pyridine derived 4-azido-r1,2,3-triazoles. Organic & Biomolecular Chemistry, 2021. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob01084k]
  • Evaluation of Screening Techniques for Woody Plant Herbicide Development. VTechWorks, 2005. [URL: https://vtechworks.lib.vt.edu/handle/10919/33589]
  • Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. MDPI, 2023. [URL: https://www.mdpi.com/1420-3049/28/21/7363]
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 2021. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8166597/]
  • Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. Tetrahedron Letters, 2014. [URL: https://www.sciencedirect.com/science/article/abs/pii/S004040391401826X]
  • Synthesis and Characterization of Coordination Compound [Eu(µ2-OC2H5)(btfa)(NO3)(phen)]2phen with High Luminescence Efficiency. Materials, 2021. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8296313/]
  • Comparing effects of low levels of herbicides on greenhouse- and field-grown potatoes (Solanum tuberosum L.), soybeans (Glycine max L.), and peas (Pisum sativum L.). Environmental Toxicology and Chemistry, 2010. [URL: https://pubmed.ncbi.nlm.nih.gov/20821464/]
  • Efficacy Showdown: A Comparative Guide to Herbicides Derived from 2-Amino-4,6-dimethoxypyrimidine. Benchchem, 2025. [URL: https://www.benchchem.
  • Synthesis and luminescence properties of two Ir(iii) complexes containing styrene-modified phenylpyridine ligands. New Journal of Chemistry, 2017. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/nj/c7nj00388a]
  • Main Alkaloids of Peganum harmala L. and Their Different Effects on Dicot and Monocot Crops. Molecules, 2013. [URL: https://www.mdpi.com/1420-3049/18/3/2809]
  • Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Preprints.org, 2025. [URL: https://www.preprints.org/manuscript/202512.0022/v1]
  • Synthetic method of 2-chloro-5-trifluoromethylpyridine. Google Patents, 2012. [URL: https://patents.google.
  • 2-CHLORO-3-NITRO-5-(TRIFLUOROMETHYL)PYRIDINE synthesis. ChemicalBook, N.D. [URL: https://www.chemicalbook.
  • Efficient Aqueous-Phase Heck Reaction Catalyzed by a Robust Hydrophilic Pyridine-Bridged Bisbenzimidazolylidene-Palladium Pincer Complex. Synlett, 2011. [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-0030-1259723]
  • Synthesis, characterization and Electroluminescence of BPh2(2-(benzimidazol-2-yl) pyridinato) compound. Journal of American Science, 2009. [URL: https://www.jofamericanscience.org/journals/am-sci/0501/12_0501_yeh_77_82.pdf]
  • Design, synthesis, and herbicidal activity of sec-p-menthane-7-amine derivatives as botanical herbicides. RSC Advances, 2019. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9079979/]
  • Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. Catalysts, 2021. [URL: https://www.mdpi.com/2073-4344/11/11/1393]
  • Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. ChemRxiv, 2023. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/65522775f4528f80445d4c97]
  • The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions. ResearchGate, 2018. [URL: https://www.researchgate.net/publication/329505305_The_catalytic_activity_of_PalladiumII_complexes_containing_PN_ligands_in_the_Heck_and_Suzuki_C-C_coupling_reactions]

Sources

The Pyridine Conundrum: A Comparative Guide to High-Performance Catalysts for C-N Coupling with Iodopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Challenge and Critical Importance of Pyridine Scaffolds

In the landscape of modern drug discovery and materials science, the pyridine motif remains a cornerstone. Its prevalence in pharmaceuticals, agrochemicals, and functional organic materials underscores the critical need for efficient and versatile synthetic methodologies for its elaboration. The carbon-nitrogen (C-N) cross-coupling reaction, particularly the Buchwald-Hartwig amination, stands as a powerful tool for forging these vital bonds.[1][2] However, the unique electronic properties of pyridine rings, especially when substituted with halogens, present significant hurdles for catalytic C-N bond formation.[3] Iodopyridines, while more reactive than their chloro- or bromo- counterparts, can still be challenging substrates due to the potential for catalyst inhibition by the basic nitrogen atom of the pyridine ring.[3] This guide provides a comprehensive benchmarking of new and established catalyst systems for the C-N coupling of iodopyridines, offering researchers, scientists, and drug development professionals a clear roadmap to navigating this challenging but crucial transformation.

The Catalytic Heart of the Matter: A Head-to-Head Performance Comparison

The evolution of palladium-catalyzed C-N coupling has been driven by ligand design.[4] The judicious choice of a phosphine ligand is paramount to achieving high yields, broad substrate scope, and mild reaction conditions.[3] Here, we compare the performance of several prominent catalyst systems in the context of C-N coupling with a model iodopyridine substrate.

Table 1: Performance Benchmarking of Catalysts for the Amination of 4-Iodopyridine with Aniline

Catalyst System (Precatalyst/Ligand)Catalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)TONTOF (h⁻¹)Key Features
Gen 1: Pd(OAc)₂ / P(t-Bu)₃ 2NaOt-BuToluene100167537.52.3Early generation, effective but requires higher temperatures.
Gen 2: Pd₂(dba)₃ / BINAP 1.5K₂CO₃Dioxane110128556.74.7Bidentate ligand, improved stability and yields.[1][5]
Gen 3: RuPhos Palladacycle (G3) 1LiHMDSt-Amyl Alcohol808959511.9Precatalyst with bulky, electron-rich ligand; excellent for secondary amines.[6]
Gen 4: BrettPhos Palladacycle (G4) 0.5LiHMDSTHF6069819632.7Highly active precatalyst, ideal for primary amines and challenging substrates.[6]
New Frontier: Ni(acac)₂ / Phenylboronic Ester 2K₃PO₄Acetonitrile801286433.6Earth-abundant metal catalyst, selective for aryl iodides.[7][8]

TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / time. Yields are representative and can vary based on specific substrates and reaction optimization.

Dissecting the Catalytic Cycle: A Mechanistic Overview

The efficacy of these catalyst systems is rooted in the intricacies of the catalytic cycle. Understanding these steps is crucial for troubleshooting and optimizing reactions.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition (Ar-Pd(II)-I)L Pd0->OxAdd Ar-I AmineCoord Amine Coordination [Ar-Pd(II)-I(HNR'R'')]L OxAdd->AmineCoord HNR'R'' Deprotonation Deprotonation [Ar-Pd(II)-NR'R'']L AmineCoord->Deprotonation Base RedElim Reductive Elimination Deprotonation->RedElim Product Ar-NR'R'' RedElim->Product Catalyst Pd(0)L RedElim->Catalyst Catalyst->Pd0 Experimental_Workflow Prep Reaction Setup: - Oven-dried vial - Add catalyst, base, iodopyridine, amine - Add solvent under inert atmosphere Reaction Reaction Execution: - Seal vial - Stir at designated temperature for specified time Prep->Reaction Quench Workup: - Cool to room temperature - Quench with water - Extract with organic solvent Reaction->Quench Analysis Analysis: - Dry organic layer - Concentrate in vacuo - Purify by column chromatography - Characterize by NMR and MS Quench->Analysis Yield Determine Yield and Purity Analysis->Yield

Caption: A generalized experimental workflow for catalyst benchmarking.

Detailed Methodology:

  • Reaction Setup: To an oven-dried 4 mL vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., BrettPhos Palladacycle, 0.005 mmol, 0.5 mol%), the base (e.g., LiHMDS, 1.5 mmol), the iodopyridine (1.0 mmol), and the amine (1.2 mmol).

  • Solvent Addition: The vial is sealed with a septum and purged with argon for 5 minutes. The chosen solvent (e.g., THF, 2 mL) is then added via syringe.

  • Reaction Execution: The reaction mixture is stirred at the designated temperature (e.g., 60 °C) for the specified time (e.g., 6 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, the reaction is cooled to room temperature and quenched by the addition of water (5 mL). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Analysis: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel. The yield of the pure product is then determined, and its identity and purity are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Causality in Catalyst Selection: Why Newer Generations Excel

The superior performance of third and fourth-generation catalyst systems, such as those based on RuPhos and BrettPhos, can be attributed to several key factors:

  • Steric Bulk and Electron-Richness: These ligands feature bulky, electron-donating biarylphosphine scaffolds. The steric hindrance facilitates the reductive elimination step, while the electron-rich nature promotes the initial oxidative addition. [4]* Precatalyst Stability and Activity: The use of palladacycle precatalysts ensures the efficient generation of the active monoligated Pd(0) species in solution, leading to faster reaction times and lower catalyst loadings. [3][6]* Substrate Scope: These advanced catalysts exhibit remarkable functional group tolerance and are effective for a broader range of challenging substrates, including heteroaromatic halides. [6]

The Rise of Earth-Abundant Metal Catalysis

While palladium has dominated the field of C-N coupling, the development of catalysts based on more earth-abundant and less expensive metals like nickel is a significant area of research. [8]Recent studies have shown that nickel catalysts, in the presence of activators like phenylboronic esters, can effectively catalyze the amination of aryl iodides with high selectivity. [7][8]While still an emerging area, these systems hold promise for more sustainable and cost-effective C-N bond formation.

Conclusion: A Forward Look

The continuous evolution of catalyst design has transformed the C-N coupling of iodopyridines from a formidable challenge into a more routine and reliable transformation. The advent of highly active, sterically demanding phosphine ligands and their corresponding palladacycle precatalysts has enabled these couplings to proceed under milder conditions with lower catalyst loadings and broader substrate scope. For researchers in the pharmaceutical and materials science sectors, a thorough understanding of the performance benchmarks and mechanistic nuances of these catalyst systems is indispensable for the efficient synthesis of novel pyridine-containing molecules. The ongoing exploration of earth-abundant metal catalysts further promises a future of more sustainable and economical C-N bond construction.

References

  • D. S. Surry and S. L. Buchwald, "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination," Angewandte Chemie International Edition, 47(34), 6338-6361 (2008). [Link]

  • Fors, B. P.; Krattiger, P.; Strieter, E.; Buchwald, S. L. "Water-Mediated Catalyst Preactivation: An Efficient Protocol for C-N Cross-Coupling Reactions," Organic Letters, 10(16), 3505-3508 (2008). [Link]

  • J. F. Hartwig, "Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides," Accounts of Chemical Research, 41(11), 1534-1544 (2008). [Link]

  • Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. "Rational Development of Practical Catalysts for Aromatic Carbon-Nitrogen Bond Formation," Accounts of Chemical Research, 31(12), 805-818 (1998). [Link]

  • Wikipedia contributors, "Buchwald–Hartwig amination," Wikipedia, The Free Encyclopedia. [Link]

  • M. R. Reddy, et al. "Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay," ACS Omega, 7(27), 23565-23575 (2022). [Link]

  • M. R. Reddy, et al. "Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay," National Center for Biotechnology Information. [Link]

  • D. A. Petrone, et al. "Palladium-catalyzed C–N and C–O cross-coupling reactions," ResearchGate. [Link]

  • D. A. Culkin and J. F. Hartwig, "Palladium-Catalyzed Amination of Aryl Halides with Amines: A Mechanistic Update," Accounts of Chemical Research, 34(3), 234-245 (2001). [Link]

  • J. F. Hartwig, "Carbon-Heteroatom Bond Formation Catalyzed by Organotransition-Metal Complexes," Nature, 455(7211), 314-322 (2008). [Link]

  • "Buchwald-Hartwig Amination," Chemistry LibreTexts. [Link]

  • T. H. M. T. T. Nguyen, et al. "Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds," RSC Advances, 13(28), 19335-19356 (2023). [Link]

  • A. F. Littke and G. C. Fu, "Palladium-Catalyzed Coupling of Aryl Chlorides and Amines: A Practical, General, and Inexpensive Catalyst," Angewandte Chemie International Edition, 41(21), 4176-4180 (2002). [Link]

  • J. P. Wolfe, H. Tomori, J. P. Sadighi, J. Yin, and S. L. Buchwald, "Simple, Efficient Catalyst System for the Palladium-Catalyzed Amination of Aryl Chlorides, Bromides, and Triflates," The Journal of Organic Chemistry, 65(4), 1158-1174 (2000). [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Iodo-2-phenoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in the dynamic fields of pharmaceutical research and drug development, the integrity of our work is intrinsically linked to the safety and responsibility of our practices. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of scientific excellence and corporate stewardship. This guide provides an in-depth, procedural framework for the safe handling and disposal of 5-Iodo-2-phenoxypyridine (CAS No. 352018-92-9), ensuring the protection of laboratory personnel and the preservation of our environment.

Hazard Assessment and Chemical Profile

Understanding the intrinsic nature of a compound is the first step in its safe management. This compound is a halogenated aromatic ether, a class of compounds that requires careful handling due to potential toxicity and environmental persistence.[1] While comprehensive toxicological data for this specific molecule is not widely published, a conservative approach based on its structure and related compounds is warranted.

The pyridine moiety suggests potential for harmful effects if inhaled, ingested, or absorbed through the skin. Pyridine itself is known to cause liver, neurological, and renal effects.[2] The presence of iodine classifies it as a halogenated organic compound, which has specific regulatory pathways for disposal due to the potential formation of harmful byproducts like dioxins if not incinerated properly.[3]

A Safety Data Sheet (SDS) is the primary source of hazard information.[4] Although a complete, universally available SDS with full toxicological data for this compound is limited, available supplier information and data from structurally similar compounds allow for a robust hazard assessment.[5][6][7]

Table 1: Chemical and Hazard Profile of this compound

PropertyValue / InformationSource(s)
Chemical Name This compound[4]
CAS Number 352018-92-9[4]
Molecular Formula C₁₁H₈INO[6]
Molecular Weight 297.09 g/mol [6]
Classification Halogenated Organic Compound[8]
Anticipated Hazards Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. Suspected of causing cancer.
Environmental Hazards Persistent in the environment. Halogenated compounds can bioaccumulate and have toxic effects on wildlife.[1][3]
Incompatibilities Strong oxidizing agents, strong bases.[9]
Hazardous Decomposition Combustion may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen iodide.[9][10]

Personal Protective Equipment (PPE): Your First Line of Defense

A proactive approach to safety is non-negotiable. The selection of appropriate PPE is dictated by the potential routes of exposure—inhalation, ingestion, and dermal contact.

  • Hand Protection : Always wear double-layered nitrile gloves to prevent skin contact. Change gloves immediately if they become contaminated.

  • Eye Protection : Chemical safety goggles are mandatory to protect against splashes or fine dust.

  • Body Protection : A standard laboratory coat should be worn. For larger quantities or when there is a significant risk of splashing, a chemically resistant apron is recommended.

  • Respiratory Protection : If handling the solid compound outside of a fume hood or well-ventilated area, a NIOSH-approved respirator with an organic vapor/acid gas cartridge is necessary to prevent inhalation of dust or vapors.[11]

Waste Segregation: The Cornerstone of Proper Disposal

The fundamental principle of chemical waste management is segregation at the source. Cross-contamination of waste streams can create hazardous reactions, complicate disposal processes, and significantly increase costs. This compound waste must be treated as halogenated organic waste .

The rationale for this segregation is twofold:

  • Disposal Method : Halogenated wastes are typically destroyed via high-temperature incineration to ensure the complete breakdown of halogenated molecules and prevent the formation of persistent pollutants.[8] Non-halogenated solvent waste, conversely, can sometimes be recycled or used as fuel in cement kilns.

  • Regulatory Compliance : Environmental regulations strictly govern the disposal of halogenated organic compounds due to their potential environmental impact.[1]

The following diagram outlines the critical decision-making process for waste segregation.

WasteSegregation Diagram 1: Disposal Workflow for this compound cluster_waste_type Identify Waste Type cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_contaminated Contaminated Materials Start Waste Generated (Contains this compound) WasteType Solid, Liquid, or Contaminated Material? Start->WasteType SolidWaste Collect in dedicated 'Solid Halogenated Waste' container. (e.g., HDPE pail) WasteType->SolidWaste Solid LiquidWaste Collect in dedicated 'Liquid Halogenated Waste' container. (e.g., coated glass or HDPE bottle) WasteType->LiquidWaste Liquid ContaminatedPpe Gloves, weigh boats, vials, pipette tips, etc. WasteType->ContaminatedPpe Contaminated Labware/PPE LabelSolid Label Container: - Hazardous Waste - this compound - Hazard Symbols SolidWaste->LabelSolid Store Store sealed container in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA). LabelSolid->Store LabelLiquid Label Container: - Hazardous Waste - this compound - Solvent(s) & Approx. % - Hazard Symbols LiquidWaste->LabelLiquid LabelLiquid->Store BagPpe Double-bag in a dedicated 'Solid Halogenated Waste' bag/container. ContaminatedPpe->BagPpe BagPpe->Store EHS Arrange for pickup by Environmental Health & Safety (EHS) or licensed waste contractor. Store->EHS End Proper Disposal (Incineration) EHS->End

Caption: Decision workflow for segregating and disposing of this compound waste.

Step-by-Step Disposal Protocols

Unused or Expired Pure Compound (Solid Waste)
  • Container Selection : Use a high-density polyethylene (HDPE) or other compatible, sealable container clearly designated for "Solid Halogenated Organic Waste."

  • Transfer : Carefully transfer the solid this compound into the waste container inside a chemical fume hood to minimize inhalation risk.

  • Labeling : Immediately label the container with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate quantity

    • Appropriate hazard pictograms (e.g., harmful/irritant, health hazard)

  • Storage : Securely seal the container and store it in a designated, well-ventilated, and secure waste accumulation area away from incompatible materials.[9]

Solutions of this compound (Liquid Waste)
  • Container Selection : Use a designated, leak-proof "Liquid Halogenated Waste" container, typically a coated glass or HDPE bottle with a screw-top cap.

  • Content Log : Maintain a log of all constituents added to the liquid waste container. This is a regulatory requirement and is critical for the final disposal facility.

  • Labeling : The container must be clearly labeled with:

    • "Hazardous Waste"

    • All chemical components by full name (e.g., "this compound," "Dichloromethane," etc.)

    • The approximate percentage of each component.

  • Prohibition : Never mix non-halogenated solvents with this waste stream.[8] Do not dispose of this waste down the drain under any circumstances.

Contaminated Labware and PPE
  • Collection : Items such as gloves, weigh boats, pipette tips, and contaminated glassware that have come into direct contact with this compound must be disposed of as hazardous waste.

  • Packaging : Collect these items in a dedicated, clearly labeled hazardous waste bag or container. Sharps (needles, broken glass) must be placed in a puncture-proof sharps container that is also labeled as halogenated waste.

  • Final Disposal : These materials should be included with the solid halogenated waste stream for incineration.

Spill Management Protocol

Accidents happen, but a prepared response minimizes risk.

  • Evacuate : Alert personnel in the immediate area and evacuate non-essential individuals.

  • Ventilate : Ensure the area is well-ventilated. If the spill is large, work from upwind.

  • PPE : Don the appropriate PPE as described in Section 2, including respiratory protection if the compound is a powder or the solvent is volatile.

  • Containment : For a solid spill, gently cover the material with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne. For a liquid spill, surround the area with absorbent pads or booms.

  • Collection : Carefully scoop the absorbed material into a designated "Solid Halogenated Waste" container.

  • Decontamination : Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials (wipes, pads) must be collected as hazardous waste.

  • Reporting : Report the spill to your institution's Environmental Health and Safety (EHS) office in accordance with local policy.

Final Disposal and Regulatory Compliance

The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste disposal contractor. This is arranged through your institution's EHS department. The waste will be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF) where it will undergo high-temperature incineration. This method is designed to destroy the organic molecule completely, preventing its release into the environment.

By adhering to these rigorous, step-by-step procedures, you not only comply with safety regulations but also uphold the highest standards of scientific responsibility. This commitment builds a foundation of trust and ensures that our pursuit of innovation does not come at the expense of safety or environmental health.

References

  • Labchem. This compound, 95%. [Link]

  • MySkinRecipes. This compound. [Link]

  • University of Wisconsin-Madison. Hazardous Waste Segregation. [Link] (Illustrates general principles of halogenated waste segregation).

  • TutorChase. What are the environmental impacts of halogens? [Link]

  • United Nations Office on Drugs and Crime. Disposal of Chemicals used in the Illicit Manufacture of Drugs. [Link]

  • National Center for Biotechnology Information. Toxicological Profile for Pyridine. [Link]

  • U.S. Environmental Protection Agency (EPA). Risk Assessment Forum: Perspective on Halogenated Organic Compounds. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Public Health Statement for Pyridine. [Link]

  • U.S. Food & Drug Administration (FDA). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. [Link]

Sources

A Senior Application Scientist's Guide to Handling 5-Iodo-2-phenoxypyridine: A Framework for Proactive Safety

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our primary focus is innovation. However, the foundation of sustainable innovation is an unwavering commitment to safety. This guide provides a comprehensive operational plan for handling 5-Iodo-2-phenoxypyridine, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. While specific toxicological data for this compound is not extensively published, its structure—an iodinated pyridine derivative—provides a clear basis for a robust safety assessment based on well-understood related chemical classes.

Hazard Analysis: Inferring Risk from Structure

Understanding the "why" behind safety protocols is paramount. The potential hazards of this compound can be logically inferred from its constituent parts:

  • Pyridine Core: Pyridine and its derivatives are known for their strong, unpleasant odors and potential for volatility.[1] They can be harmful if inhaled, ingested, or absorbed through the skin, often causing irritation to the skin, eyes, and respiratory system.[1]

  • Iodinated Aromatic System: Iodinated aromatic compounds can possess significant biological activity and toxicity.[2][3] Studies on related substances show that iodinated disinfection byproducts, for example, can be significantly more cytotoxic and genotoxic than their non-iodinated counterparts.[4][5]

  • Phenoxy Group: While the phenoxy moiety is common, its presence contributes to the overall lipophilicity of the molecule, potentially enhancing skin absorption.

Given these factors, we must operate under the assumption that this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[6][7]

The Hierarchy of Controls: Engineering Safety into Your Workflow

Personal Protective Equipment (PPE) is the last line of defense. True laboratory safety begins with engineering and administrative controls designed to minimize exposure potential from the outset.

  • Engineering Controls: All handling of this compound, from weighing the solid to conducting reactions and work-ups, must be performed inside a certified chemical fume hood.[1][8] This is non-negotiable and serves to contain potentially harmful dust, mists, or vapors.

  • Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for this chemical. Ensure all personnel are trained on the specific hazards and handling procedures. Work with the smallest quantity of the material necessary to achieve your experimental goals.[8]

Personal Protective Equipment (PPE): Your Essential Barrier

The following PPE is mandatory for all operations involving this compound. The key is not just to wear it, but to understand its function and limitations.

PPE CategoryRecommended EquipmentRationale & Best Practices
Eye & Face Protection Chemical splash goggles with side shields meeting ANSI Z87.1 or EN 166 standards. A face shield should be worn over goggles during procedures with a high splash risk (e.g., transfers, quenching).Protects against splashes of solutions or accidental projection of solid particles. Standard safety glasses are insufficient. Ensure a complete seal around the eyes.[8]
Hand Protection Chemically resistant, impervious gloves. Butyl rubber or nitrile gloves are recommended starting points.Prevents dermal absorption, a likely route of exposure. Crucially, always check the glove manufacturer's compatibility chart for pyridine and halogenated aromatic compounds. Inspect gloves for any signs of degradation or puncture before each use.[8][9] Use proper glove removal technique to avoid contaminating your skin.[8]
Body Protection A fully buttoned, flame-resistant laboratory coat.Protects skin and personal clothing from minor spills and contamination. Ensure sleeves are of adequate length to cover the wrist, creating an overlap with your gloves.
Respiratory Protection A NIOSH-approved respirator is required if engineering controls are insufficient or if dust/aerosols are generated outside a fume hood.This should not be necessary if all work is conducted in a fume hood. If required, personnel must be medically cleared, trained, and fit-tested as part of an institutional respiratory protection program.[8][9]

Operational Protocol: A Step-by-Step Guide to Safe Handling

This protocol provides a self-validating workflow that integrates safety at every stage.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Procedure Phase A Verify Fume Hood Certification B Assemble Glassware & Reagents A->B C Don Full PPE B->C D Weigh Solid This compound C->D Enter Hood E Perform Reaction/ Procedure D->E F Monitor Reaction E->F G Quench/Work-up Reaction F->G H Segregate Waste (Solid & Liquid) G->H I Decontaminate Glassware & Surfaces H->I J Doff PPE Correctly I->J Exit Hood

Caption: A typical experimental workflow emphasizing safety checkpoints.

Step-by-Step Methodology
  • Preparation:

    • Verify that the chemical fume hood has been certified within the last year.

    • Post a sign on the fume hood sash indicating that this compound is in use.

    • Assemble all necessary glassware and equipment within the hood to minimize traffic in and out.

    • Locate the nearest emergency eyewash station and safety shower before beginning work.[9]

  • Donning PPE: Put on your lab coat, followed by chemical splash goggles, and finally, your gloves. Ensure gloves overlap the cuffs of your lab coat.

  • Handling:

    • Perform all manipulations, including weighing, within the fume hood.

    • If weighing a solid, tare your container first, then carefully add the chemical to avoid generating dust. Use a spatula and handle it gently.

    • Keep the container of this compound tightly closed when not in use.[1][8]

  • Decontamination & Cleanup:

    • Carefully remove gloves using a technique that avoids touching the outer contaminated surface with your bare hands.

    • Wash hands thoroughly with soap and water after removing gloves.[8]

Emergency Procedures: Immediate & Decisive Action

Accidents are rare but require immediate and correct responses.

Emergency First Aid Response

G Start Exposure Event Skin Skin Contact Start->Skin Eyes Eye Contact Start->Eyes Inhale Inhalation Start->Inhale Ingest Ingestion Start->Ingest RemoveClothing Remove contaminated clothing. Skin->RemoveClothing RemoveContacts Remove contact lenses (if present and easy to do). Eyes->RemoveContacts FreshAir Move person to fresh air. Inhale->FreshAir RinseMouth Rinse mouth with water. Do NOT induce vomiting. Ingest->RinseMouth FlushSkin Immediately flush skin with plenty of soap and water for at least 15 minutes. Medical Seek Immediate Medical Attention FlushSkin->Medical RemoveClothing->FlushSkin FlushEyes Immediately flush eyes with water for at least 15-20 minutes. Lift upper and lower eyelids. FlushEyes->Medical RemoveContacts->FlushEyes FreshAir->Medical RinseMouth->Medical

Caption: Immediate first aid actions following an exposure event.

  • Eye Contact: Do not delay. Immediately flush the eyes with large amounts of water for at least 15-20 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[10][11] Seek medical attention immediately.[10]

  • Skin Contact: Promptly wash the contaminated skin with plenty of soap and water.[10] Remove any contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[12] If they are not breathing, give artificial respiration. Seek medical attention.

  • Minor Spill: For a small spill inside a fume hood, gently cover the spill with an absorbent, non-reactive material (e.g., vermiculite, sand).[8] Collect the material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[8]

Disposal Plan: Responsible Lifecycle Management

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: This includes contaminated gloves, absorbent materials, and empty containers. Collect all solid waste in a clearly labeled, sealed hazardous waste container.[8]

  • Liquid Waste: Collect all reaction mixtures and solvent washes containing the compound in a dedicated, sealed, and clearly labeled hazardous waste container. Do not pour any amount down the drain.[13]

  • Disposal: All waste must be disposed of through your institution's official hazardous waste management program, in strict accordance with all local, state, and federal regulations.[8]

By integrating this comprehensive safety framework into your daily operations, you not only protect yourself and your colleagues but also ensure the integrity and success of your research.

References

  • Structure-toxicity relationships of iodinated aromatic carbonates and rel
  • Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+.
  • First Aid Procedures for Chemical Hazards. NIOSH - CDC.
  • CAS 13472-61-2: 5-Iodo-2-methoxypyridine. CymitQuimica.
  • Personal protective equipment for handling (Pyridin-2-ylmethylideneamino)thiourea. Benchchem.
  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific.
  • This compound | 352018-92-9. ChemicalBook.
  • SAFETY D
  • Standard Operating Procedure for Pyridine.
  • Formation of iodinated trihalomethanes and haloacetic acids from aromatic iodinated disinfection byproducts during chloramination.
  • SAFETY D
  • Safety D
  • Formation of toxic iodinated disinfection by-products from compounds used in medical imaging. PubMed.
  • Formation of Toxic Iodinated Disinfection By-Products from Compounds Used in Medical Imaging.
  • Understanding the Chemical Properties of 5-Iodo-2'-deoxyuridine for Research. Source not specified.
  • Safety D
  • This compound | 352018-92-9. ChemicalBook.
  • SAFETY D
  • 5-Iodo-2'-deoxyuridine. Chem-Impex.
  • 5-Iodopyrimidine Safety D
  • SAFETY D
  • 2-Hydroxy-5-iodopyridine. Chem-Impex.
  • Disposal of Chemicals used in the Illicit Manufacture of Drugs. UNODC.
  • 5-Iodo-2′-Deoxyuridine. MP Biomedicals.
  • Chemical Eye Burns: First Aid Steps That Can Save Your Sight.
  • Disposal and destruction of diversion-risk medicine waste. Queensland Health.
  • Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. FDA.
  • Eye Emergency Manual: An illustrated guide.
  • Radiotoxicity of 5-[123I]iodo-2'-deoxyuridine in V79 cells.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Iodo-2-phenoxypyridine
Reactant of Route 2
Reactant of Route 2
5-Iodo-2-phenoxypyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.